2,2'-(Octadec-9-enylimino)bisethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> ABS; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
25307-17-9 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3 |
InChI Key |
BITAPBDLHJQAID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
Other CAS No. |
25307-17-9 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
2,2'-(Octadec-9-enylimino)bisethanol CAS number 25307-17-9
An In-Depth Technical Guide to 2,2'-(Octadec-9-enylimino)bisethanol (CAS: 25307-17-9)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile tertiary amine derivative with significant applications across multiple scientific and industrial domains. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, mechanisms of action, and practical applications, with a focus on the causality behind its functional efficacy.
Core Chemical Identity and Physicochemical Profile
This compound, also known by synonyms such as Bis(2-Hydroxyethyl)Oleylamine and PEG-2 Oleamine, is an organic compound with the CAS number 25307-17-9.[1][2][3] Its molecular structure is foundational to its wide-ranging utility, particularly as a nonionic or cationic surfactant depending on the pH.[4] The molecule's architecture features a long, hydrophobic C18 unsaturated alkyl chain (oleyl group) and a hydrophilic head composed of a tertiary amine with two hydroxyethyl groups.[2][5] This amphiphilic nature—possessing both water-loving (hydrophilic) and oil-loving (hydrophobic) characteristics—is the primary driver of its surface-active properties.[2][5]
The compound is typically a light yellow, viscous liquid at room temperature.[1][6] Its high boiling point and low vapor pressure are indicative of its thermal stability, a crucial attribute for formulations and processes requiring elevated temperatures.[1][3]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 25307-17-9 | [2][3] |
| Molecular Formula | C₂₂H₄₅NO₂ | [1][2][3][7] |
| Molecular Weight | 355.6 g/mol | [1][2][6][7] |
| Appearance | Light yellow viscous liquid/paste | [1][6][7] |
| Density | ~0.917 g/cm³ | [1][3] |
| Boiling Point | 480.5°C at 760 mmHg | [1][3] |
| Flash Point | 202.6°C | [1][3] |
| Water Solubility | 5.9 mg/L at 23°C | [3][8] |
| Vapor Pressure | 3.0 x 10⁻¹¹ mmHg at 25°C | [1][3] |
| LogP | 5.31 | [1][3] |
| Purity (Typical Assay) | ≥98.0% | [6] |
Molecular Structure and Mechanistic Insights
The functionality of this compound is dictated by its distinct molecular domains.
-
Hydrophobic Tail: The octadec-9-enyl group is a long hydrocarbon chain derived from oleic acid. This nonpolar tail seeks to avoid aqueous environments and readily interacts with oils, greases, and other nonpolar substances.
-
Hydrophilic Head: The bis(2-hydroxyethyl)amino group is polar. The two hydroxyl (-OH) groups can form hydrogen bonds with water, conferring water solubility. The tertiary amine nitrogen atom can be protonated in acidic conditions, imparting a positive charge and cationic surfactant properties.
This duality allows the molecule to align itself at oil-water interfaces, reducing the interfacial tension and enabling the formation of stable emulsions.
Caption: Molecular structure of this compound.
Synthesis and Manufacturing
Commercial production of this compound has been achieved, making it readily available from various chemical suppliers.[3][9][10] One common laboratory-scale synthesis method involves the nucleophilic substitution reaction between an oleyl-derived halide and diethanolamine. This approach provides a direct and efficient route to the target molecule.
Protocol: Synthesis from 1-Bromo-9-octadecene and Diethanolamine
This protocol is a self-validating system; the reaction's completion can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The final product's identity is then confirmed through standard analytical techniques.
Materials:
-
1-Bromo-9-octadecene (0.02 mol)
-
Diethanolamine (0.05 mol)
-
Sodium Bicarbonate (NaHCO₃) (0.04 mol)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Silica gel for column chromatography
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, combine 1-bromo-9-octadecene (0.02 mol), diethanolamine (0.05 mol), and 20 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Initiate Reflux: Heat the mixture to reflux with continuous stirring.
-
Base Addition: Over a period of 8 hours, add a solution of sodium bicarbonate (0.04 mol in 10 mL of water) dropwise to the refluxing mixture. The bicarbonate neutralizes the hydrobromic acid byproduct, driving the reaction to completion.
-
Reaction Completion: After the addition is complete, continue to reflux and stir for an additional 2 hours.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the water under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by silica gel column chromatography to yield the final product as a light yellow viscous liquid.[11]
Caption: Workflow for the synthesis of this compound.
Core Applications and Mechanisms
The compound's amphiphilic properties make it a highly effective and versatile agent in numerous applications.[2]
Industrial Surfactant and Emulsifier
As a surfactant, its primary function is to reduce the surface tension between two liquids or between a liquid and a solid.[1][12] This makes it an excellent emulsifying, dispersing, wetting, and solubilizing agent.[4][7][12]
-
Agrochemicals: It is used to emulsify active ingredients in pesticide formulations, ensuring stable mixtures and effective application.[4][6]
-
Textiles and Leather: It acts as a dye-leveling agent, fabric softener, and antistatic agent.[4][7][12][13]
-
Paints and Coatings: It serves as a dispersing agent for pigments.[12][13]
-
Petroleum and Metalworking: It is used as a corrosion inhibitor and lubricant additive.[6][13][14]
Caption: Surfactant molecules stabilizing an oil-in-water emulsion.
Personal Care and Cosmetics
In cosmetic formulations, it functions as an emulsifier to stabilize products like creams and lotions, ensuring that oil and water components do not separate.[2] Its mild nature makes it suitable for personal care applications.[2]
Advanced Drug Delivery Systems
For drug development professionals, the most compelling application lies in its potential as a penetration enhancer for transdermal drug delivery. Its structure is particularly relevant to the formulation of ethosomes , which are lipid vesicles containing ethanol.[15][16][17]
Mechanism of Enhanced Skin Penetration:
-
Ethanolic Effect: The hydroxyethyl groups on the molecule, akin to ethanol in ethosomes, can interact with and disrupt the highly ordered lipid bilayer of the stratum corneum, the skin's primary barrier. This fluidizes the lipids, increasing their permeability.[17][18]
-
Amphiphilic Carrier Effect: The compound's surfactant properties allow it to encapsulate or associate with drug molecules (both hydrophilic and lipophilic).[5][18]
-
Vesicular Penetration: As part of a larger lipid vesicle, it can help the entire carrier to deform and squeeze through the now-fluidized intercellular pathways of the stratum corneum, delivering the drug payload to deeper skin layers.[18]
This dual mechanism suggests that this compound could be a key excipient in developing more effective topical and transdermal therapies, potentially increasing drug bioavailability with minimal skin irritation.[1][18]
Caption: Mechanism of enhanced transdermal drug delivery.
Toxicological Profile and Safety Protocols
While versatile, this compound is a hazardous chemical that requires careful handling.
Human Health Hazards:
Environmental Hazards:
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. |
| H410 | Very toxic to aquatic life with long lasting effects. |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Source:[8][19] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or protective clothing.[19]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place away from incompatible materials.[6][19]
-
Spill Response: In case of a spill, contain the leakage and collect it with an inert absorbent material. Prevent entry into waterways.[19]
Conclusion
This compound is a high-value specialty chemical whose utility is directly derived from its elegant amphiphilic design. Its efficacy as a surfactant has cemented its role in numerous industrial processes. For the scientific and pharmaceutical communities, its most promising frontier is in the realm of advanced drug delivery, where its ability to modulate the skin barrier offers a tangible pathway to enhancing the efficacy of topical and transdermal therapies. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in research and development.
References
- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.
- This compound - Vulcanchem. (n.d.). Vulcanchem.
- Application of Surfactants - Fatty Amine Ethoxylates - Rimpro India. (n.d.). Rimpro India.
- This compound: Technical Overview & Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd..
- Fatty Amine Ethoxylate Manufacturer & Supplier in India - Pharcos Speciality Chemicals. (n.d.). Pharcos Speciality Chemicals.
- This compound - Smolecule. (2024, April 14). Smolecule.
- CAS 25307-17-9 this compound - Surfactant / Alfa Chemistry. (n.d.). Alfa Chemistry.
- This compound - LookChem. (n.d.). LookChem.
- Fatty Amine Ethoxylates - Surten. (n.d.). Surten.
- Looking for a custom fatty amine ethoxylate? (2017, June 21). Ethox Chemicals.
- Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers. (n.d.). Venus Ethoxyethers.
- 25307-17-9(this compound) Product Description - ChemicalBook. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - CORMEN s.r.o. (n.d.). CORMEN s.r.o..
- Safety data sheet - BASF. (n.d.). BASF.
- epos-SDB 2023.0. (n.d.). epos-SDB.
- Safety Data Sheet - CymitQuimica. (2021, March 22). CymitQuimica.
- This compound - ChemicalBook. (n.d.). ChemicalBook.
- Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem. (n.d.). PubChem.
- This compound | 25307-17-9 - ChemicalBook. (2025, July 4). ChemicalBook.
- SAFETY DATA SHEET New Image - Autosmart International. (n.d.). Autosmart International.
- This compound - Hangzhou Shanyi Biotechnology Co., Ltd. (n.d.). Hangzhou Shanyi Biotechnology Co., Ltd..
- CAS 25307-17-9: 2,2′-(9-Octadecen-1-ilimino)bis[etanol] - CymitQuimica. (n.d.). CymitQuimica.
- What is the synthesis method of this compound? - FAQ - Guidechem. (n.d.). Guidechem.
- octadec-9-enylimino)bisethanol - GCIS-ChemRadar. (n.d.). GCIS-ChemRadar.
-
Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International journal of molecular sciences, 19(12), 3806. [Link]. Available at: [Link]
- Liposomes with an Ethanol Fraction as an Application for Drug Delivery. (2018, November 23). ResearchGate.
- Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus. (2025, August 6). ResearchGate.
- Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions. (2025, April 29). PMC - PubMed Central.
- Liposomes with an Ethanol Fraction as an Application for Drug Delivery. (2018, November 29). MDPI.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound (25307-17-9) for sale [vulcanchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. blog.ethox.com [blog.ethox.com]
- 5. Buy this compound | 25307-17-9 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. This compound | 25307-17-9 [m.chemicalbook.com]
- 9. This compound | 25307-17-9 [chemicalbook.com]
- 10. This compound, CasNo.25307-17-9 Hangzhou Shanyi Biotechnology Co., Ltd. China (Mainland) [hzsahnyi.lookchem.com]
- 11. Page loading... [guidechem.com]
- 12. Application of Surfactants - Fatty Amine Ethoxylates [rimpro-india.com]
- 13. Fatty Amine Ethoxylate Manufacturer & Supplier in India | Pharcos [pharcos.co.in]
- 14. Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers [venus-goa.com]
- 15. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. cormen.cz [cormen.cz]
An In-depth Technical Guide to 2,2'-(Octadec-9-enylimino)bisethanol: Structure, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 2,2'-(Octadec-9-enylimino)bisethanol, with a particular focus on its relevance to researchers, scientists, and drug development professionals. This document synthesizes established knowledge with practical insights to serve as a valuable resource for those interested in the utility of this amphiphilic molecule.
Introduction and Molecular Overview
This compound, also known by synonyms such as Bis(2-Hydroxyethyl)Oleylamine and N-Oleyldiethanolamine, is a cationic surfactant with a unique molecular architecture that underpins its diverse applications.[1][2][3] Its structure is characterized by a long, unsaturated hydrocarbon tail derived from oleic acid, which imparts significant hydrophobicity, and a polar headgroup consisting of a tertiary amine with two hydroxyethyl substituents, which provides hydrophilicity.[4] This amphiphilic nature is the primary driver of its functionality as a surfactant, emulsifier, and, of particular interest to the pharmaceutical sciences, a skin penetration enhancer.[4][5]
The presence of a tertiary amine and hydroxyl groups also offers reactive sites for further chemical modification, suggesting potential for its use in more complex molecular constructs and bioconjugation applications.[4] This guide will delve into the technical details of this molecule, providing a foundational understanding for its application in research and development.
Physicochemical and Structural Properties
The physical and chemical properties of this compound are dictated by its molecular structure. It is typically supplied as a light yellow, viscous liquid.[6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 25307-17-9 | [3][7][8] |
| Molecular Formula | C22H45NO2 | [7][8] |
| Molecular Weight | 355.60 g/mol | [7][8] |
| IUPAC Name | 2-[2-hydroxyethyl-(octadec-9-enyl)amino]ethanol | [3] |
| Boiling Point | 480.5 °C at 760 mmHg | [6][7] |
| Density | 0.917 g/cm³ | [6][7] |
| Flash Point | 202.6 °C | [6][7] |
| Water Solubility | 5.9 mg/L at 23 °C | [4][7] |
| LogP | 5.31050 | [7] |
graph Molecular_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the oleyl chain C1 [label="CH3", pos="0,0!"]; C2 [label="CH2", pos="1,0!"]; C3 [label="CH2", pos="2,0!"]; C4 [label="CH2", pos="3,0!"]; C5 [label="CH2", pos="4,0!"]; C6 [label="CH2", pos="5,0!"]; C7 [label="CH2", pos="6,0!"]; C8 [label="CH2", pos="7,0!"]; C9 [label="CH", pos="8,0.5!"]; C10 [label="CH", pos="9,-0.5!"]; C11 [label="CH2", pos="10,0!"]; C12 [label="CH2", pos="11,0!"]; C13 [label="CH2", pos="12,0!"]; C14 [label="CH2", pos="13,0!"]; C15 [label="CH2", pos="14,0!"]; C16 [label="CH2", pos="15,0!"]; C17 [label="CH2", pos="16,0!"]; C18 [label="CH2", pos="17,0!"];
// Node for the Nitrogen atom N [label="N", pos="18,0!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];
// Nodes for the bisethanol group C19 [label="CH2", pos="19,0.5!"]; C20 [label="CH2", pos="20,0.5!"]; O1 [label="OH", pos="21,0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C21 [label="CH2", pos="19,-0.5!"]; C22 [label="CH2", pos="20,-0.5!"]; O2 [label="OH", pos="21,-0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
// Edges for the oleyl chain C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10 [style=double]; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18;
// Edge connecting the oleyl chain to Nitrogen C18 -- N;
// Edges for the bisethanol group N -- C19; C19 -- C20; C20 -- O1; N -- C21; C21 -- C22; C22 -- O2; }
Caption: Molecular structure of this compound.
Synthesis and Characterization
Synthesis Protocols
Several synthetic routes to this compound have been described. A prevalent method involves the reaction of 1-bromo-9-octadecene with diethanolamine.[9] Below is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis via Nucleophilic Substitution
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 0.1 mol of 1-bromo-9-octadecene, 0.1 mol of diethanolamine, and anhydrous sodium carbonate.
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask to serve as the reaction solvent.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 8 hours with continuous stirring under a nitrogen atmosphere.
-
Work-up: After the reaction is complete, partially evaporate the ethanol. Centrifuge the mixture to remove any residual solid (sodium carbonate and sodium bromide).
-
Purification: Evaporate the remaining ethanol under normal pressure. Subsequently, remove any unreacted starting materials under reduced pressure.
-
Final Product: Upon cooling, the final product, this compound, is obtained as a light yellow viscous liquid.[9]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oleyl chain, including a triplet for the terminal methyl group (~0.9 ppm), a broad multiplet for the methylene protons (~1.2-1.4 ppm), signals for the allylic protons (~2.0 ppm), and a multiplet for the vinylic protons of the double bond (~5.3 ppm). The diethanolamine moiety would exhibit signals for the methylene groups adjacent to the nitrogen and oxygen atoms, likely in the range of 2.5-3.7 ppm. The hydroxyl protons would appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the oleyl chain, with the vinylic carbons appearing around 130 ppm. The carbons of the hydroxyethyl groups would be expected in the 50-60 ppm range.
-
FTIR: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹, a C=C stretching vibration around 1650 cm⁻¹, and a broad O-H stretching band in the region of 3300-3500 cm⁻¹. C-N and C-O stretching bands would be present in the fingerprint region (1000-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (355.60 g/mol ). Fragmentation patterns would likely involve cleavage of the C-N bonds and loss of the hydroxyethyl groups.
Applications in Drug Development
The amphiphilic nature of this compound makes it a molecule of interest in pharmaceutical formulations, primarily as a surfactant and a penetration enhancer for transdermal drug delivery.[4]
Surfactant Properties and Critical Micelle Concentration (CMC)
As a surfactant, this compound can reduce the surface tension between immiscible phases, making it useful for creating and stabilizing emulsions.[4] A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[10]
Mechanism of Action as a Skin Penetration Enhancer
One of the most promising applications of this compound in drug development is its role as a chemical penetration enhancer for transdermal drug delivery.[5] The outermost layer of the skin, the stratum corneum, presents a formidable barrier to the absorption of many drugs due to its highly organized, lipid-rich structure. Chemical penetration enhancers act by transiently and reversibly disrupting this barrier, thereby facilitating the passage of drug molecules.
The proposed mechanism of action for this compound as a penetration enhancer is analogous to that of other long-chain fatty amines and oleic acid. The long, hydrophobic oleyl tail can intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the highly ordered packing of the intercellular lipids, creating more fluid domains through which a drug can more readily diffuse. The hydrophilic headgroup would remain oriented towards the aqueous environment. This disruption of the lipid lamellae is a key mechanism for enhancing the permeation of hydrophobic drugs.[5]
Caption: Proposed mechanism of skin penetration enhancement.
Safety and Toxicology
For any compound being considered for use in drug development, a thorough understanding of its safety and toxicological profile is paramount. While comprehensive toxicological data for this compound is limited, information can be gleaned from safety data sheets for ethoxylated oleylamines and studies on closely related compounds.
Ethoxylated oleylamines are generally described as being irritating to the skin and eyes and may be toxic by ingestion, inhalation, and skin absorption. It is recommended to handle this compound in a well-ventilated area, avoiding contact with skin and eyes, and using appropriate personal protective equipment.
A 90-day oral toxicity study conducted in rats with bis(2-hydroxyethyl)oleylamine (a closely related, if not identical, compound) established a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg of body weight per day. This study provides a crucial starting point for assessing the systemic toxicity of this substance.
It is important to note that some sources indicate that this compound has shown minimal irritation and cytotoxicity in animal studies, particularly in the context of its use as a penetration enhancer.[5] However, without access to the specific study data, these claims should be interpreted with caution. Further in vitro cytotoxicity and skin irritation studies would be necessary to fully characterize its safety profile for topical applications in drug delivery.
Conclusion
This compound is a versatile amphiphilic molecule with a well-defined structure that imparts useful physicochemical properties. Its synthesis is achievable through established chemical routes, and its characteristics can be predicted using standard spectroscopic techniques. The primary interest for drug development professionals lies in its potential as a skin penetration enhancer, a role it is thought to fulfill by disrupting the lipid organization of the stratum corneum. While a comprehensive toxicological profile is not yet fully established, preliminary data suggests a manageable safety profile, although further investigation is warranted. As with any excipient, a thorough evaluation of its properties and safety is essential for its successful application in pharmaceutical formulations.
References
-
ChemIDplus. (n.d.). Oleylamine, ethoxylated. U.S. National Library of Medicine. Retrieved from [Link]
-
PCC Group. (n.d.). Diethanolamine. Retrieved from [Link]
-
PubChem. (n.d.). Diethanolamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]
-
The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). Retrieved from [Link]
-
Swadesh India Chemical Pvt Ltd. (n.d.). OLEYL AMINE ETHOXYLATE. Retrieved from [Link]
-
PubChem. (n.d.). Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chevron. (2025, April 21). Safety Data Sheet. Retrieved from [Link]
-
Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Oleylamine. Retrieved from [Link]
-
Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. (n.d.). Retrieved from [Link]
-
STPP Group. (n.d.). Coconut Diethanolamide | Multipurpose Nonionic Surfactant. Retrieved from [Link]
Sources
- 1. SID 135020627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 25307-17-9 [smolecule.com]
- 5. innospk.com [innospk.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | 25307-17-9 [chemicalbook.com]
- 8. Oleylamine | C18H37N | CID 5356789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. ETHOXYLATED OLEYLAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2,2'-(Octadec-9-enylimino)bisethanol
Abstract
This technical guide provides a comprehensive exploration of the core mechanisms of action of 2,2'-(Octadec-9-enylimino)bisethanol (CAS No. 25307-17-9), a cationic surfactant with significant applications in pharmaceutical and cosmetic formulations. This document, intended for researchers, scientists, and drug development professionals, synthesizes current understanding of its function as both a skin penetration enhancer and an antimicrobial agent. We will delve into the physicochemical properties that underpin its activity, propose detailed molecular mechanisms of interaction with biological membranes, and provide robust, field-proven experimental protocols for the validation and further investigation of these actions. Our approach is grounded in established scientific principles of surfactant science and membrane biophysics, offering a causal framework for experimental design and data interpretation.
Introduction: Unveiling the Molecular Architecture and Physicochemical Profile
This compound, also known by its synonym Bis(2-Hydroxyethyl)Oleylamine, is an amphiphilic molecule featuring a long hydrophobic octadec-9-enyl (oleyl) tail and a hydrophilic headgroup composed of a tertiary amine with two hydroxyethyl substituents.[1] This unique structure confers upon it the properties of a cationic surfactant, enabling it to modulate interfacial tension and interact with biological membranes.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25307-17-9 | [1] |
| Molecular Formula | C22H45NO2 | [1] |
| Molecular Weight | 355.6 g/mol | [1] |
| Appearance | Pale yellow viscous liquid | [1] |
| LogP (Octanol/Water Partition Coefficient) | 6.8 | [1] |
| Solubility | Soluble in polar solvents; forms stable emulsions in water | [1] |
The pronounced lipophilicity, indicated by a high LogP value, coupled with its cationic nature at physiological pH, are the primary drivers of its biological activity. These characteristics facilitate its partitioning into the lipid-rich environments of the stratum corneum and microbial cell membranes.
Core Mechanism of Action: A Dual Modality
The mechanism of action of this compound is multifaceted, primarily revolving around its ability to disrupt the organized structure of lipid bilayers. This manifests in two key applications: as a skin penetration enhancer and as an antimicrobial agent.
Skin Penetration Enhancement: Fluidizing the Stratum Corneum Barrier
The stratum corneum (SC), the outermost layer of the epidermis, presents a formidable barrier to the permeation of exogenous substances. This barrier function is principally attributed to its unique "brick and mortar" structure, where corneocytes (bricks) are embedded in a highly organized lipid matrix (mortar). The proposed mechanism by which this compound enhances skin penetration involves the disruption of this lipid matrix.[4][5]
-
Electrostatic Interaction and Intercalation: The positively charged headgroup of the molecule is believed to interact with the negatively charged components of the SC, such as ceramides and fatty acids. This initial electrostatic attraction facilitates the insertion of the hydrophobic oleyl tail into the lipid lamellae.
-
Disruption of Lipid Packing: The bulky and kinked structure of the oleyl chain, due to the cis-double bond, perturbs the highly ordered, crystalline-like arrangement of the SC lipids. This increases the fluidity of the lipid bilayer, creating transient pores and increasing the free volume within the membrane.[4][6][7][8]
-
Enhanced Permeability: This fluidization of the lipid matrix reduces the diffusional resistance of the stratum corneum, allowing for the enhanced permeation of co-administered active pharmaceutical ingredients (APIs).
Caption: Proposed mechanism for skin penetration enhancement.
Antimicrobial Activity: Compromising Microbial Membrane Integrity
The antimicrobial action of this compound follows a similar principle of membrane disruption, targeting the cytoplasmic membranes of bacteria and fungi.[9][10][11][12][13][14]
-
Adsorption to Microbial Surface: Bacterial and fungal cell membranes are typically rich in anionic components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, resulting in a net negative surface charge. The cationic headgroup of this compound electrostatically binds to these anionic sites.
-
Membrane Permeabilization: Following adsorption, the hydrophobic tail penetrates the lipid bilayer, disrupting the packing of the phospholipid acyl chains. This leads to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.
-
Cell Lysis and Death: The extensive damage to the cell membrane ultimately results in cell lysis and microbial death.
Caption: Proposed mechanism for antimicrobial activity.
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanisms of action, a suite of well-established in vitro assays can be employed. The following protocols are designed to provide a robust framework for investigating the effects of this compound.
In Vitro Skin Permeation Studies using Franz Diffusion Cells
This protocol allows for the quantitative assessment of the skin penetration enhancement effect of the molecule on a model API.[2][15][16][17][18]
Caption: Workflow for in vitro skin permeation studies.
Step-by-Step Methodology:
-
Skin Membrane Preparation:
-
Excise full-thickness porcine ear skin.[15]
-
Remove subcutaneous fat and connective tissue.
-
Cut the skin to the appropriate size to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.[2]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and ensure no air bubbles are trapped beneath the skin.[16]
-
Maintain the temperature of the receptor fluid at 32 ± 1 °C to mimic skin surface temperature.
-
-
Application of Formulation:
-
Apply a defined amount of the test formulation (containing the model API with and without this compound) to the skin surface in the donor chamber.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.
-
Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the Enhancement Ratio (ER) as the ratio of the flux with the enhancer to the flux without the enhancer.
-
Assessment of Stratum Corneum Lipid Disruption by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy can be used to probe changes in the conformational order of SC lipids, providing direct evidence of membrane fluidization.[19][20][21][22]
Step-by-Step Methodology:
-
Sample Preparation:
-
Isolate human or porcine stratum corneum.
-
Treat the SC sheets with solutions of this compound at various concentrations.
-
A control group treated with the vehicle alone should be included.
-
-
FTIR Analysis:
-
Acquire FTIR spectra of the treated and control SC samples in the range of 4000-400 cm⁻¹.
-
Focus on the C-H stretching vibration bands of the lipid acyl chains, typically around 2850 cm⁻¹ (symmetric) and 2920 cm⁻¹ (asymmetric).
-
-
Data Interpretation:
-
An increase in the peak frequency (a shift to higher wavenumbers) of the C-H stretching bands indicates a decrease in the conformational order (increased fluidity) of the lipid chains.
-
Changes in the peak shape and width can also provide information about the lipid packing.
-
Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Test Substance Dilutions:
-
Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test substance at which there is no visible growth.
-
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the potential for skin irritation. In vitro cytotoxicity assays using human keratinocyte cell lines (e.g., HaCaT) provide a valuable screening tool.[3][23][24][25][26]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HaCaT cells in a suitable medium until they reach approximately 80% confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Viability Assay:
-
Perform a cell viability assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[23][25] These colorimetric assays measure the metabolic activity of viable cells.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Conclusion and Future Directions
This compound demonstrates a potent dual mechanism of action rooted in its cationic surfactant properties. Its ability to disrupt the ordered lipid structures of both the stratum corneum and microbial membranes makes it a valuable excipient in formulations requiring enhanced drug delivery and antimicrobial protection. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific molecular interactions and optimize the use of this compound in advanced drug delivery systems and therapeutic formulations. Future research should focus on quantitative structure-activity relationship (QSAR) studies to correlate its molecular features with its efficacy and to potentially design next-generation enhancers with improved performance and safety profiles. A 90-day oral toxicity study in rats for the synonym bis(2-hydroxyethyl)oleylamine has been conducted, providing some safety data.[27]
References
- Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Curr Protoc, 2(3), e391. (2022).
- Dr. Nafiu Aminu. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube.
- Methods to Evaluate Skin Penetration In Vitro. Sci. Pharm., 87(3), 19. (2019).
- Use of XTT-assay to Assess the Cytotoxicity of Different Surfactants and Metal Salts in Human Keratinocytes (HaCaT). A Feasible Method for in Vitro Testing of Skin Irritants. Acta Derm Venereol, 77(1), 26-8. (1997).
- Franz diffusion cell and its implication in skin permeation studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. (2022).
- Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. Pharmaceutics, 13(7), 1086. (2021).
- MIC (minimum inhibitory concentration) values (expressed in ppm) of cationic surfactants against Escherichia. coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans and Aspergillus brasiliensis microorganisms. [Image]. (n.d.).
- In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. Toxicology in Vitro, 14(4), 341-346. (2000).
- In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. Molecules, 24(18), 3328. (2019).
- Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties. RSC Advances, 14(26), 18635-18644. (2024).
- In vitro cellular viability studies on a concentrated surfactant‐based wound dressing. Skin Research and Technology, 26(4), 534-541. (2020).
- Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants. International Journal of Molecular Sciences, 25(10), 5348. (2024).
- The Minimum Inhibitory Concentrations (MICs), the Minimum Bactericidal Concentrations (MBCs) and the Minimum Fungicidal Concentrations (MFCs) of the synthesized CS and the different nanoparticles capped by the CS (ZnNPs-C-CS, MnNPs-C-CS and SnNPs-C-CS). [Image]. (n.d.).
- The minimum inhibitory concentration (MIC), the minimum bactericidal... [Image]. (n.d.).
- Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107. PubChem. (n.d.).
- Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials. EFSA Journal, 18(3), e06041. (2020).
- Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(2), 233-246. (2012).
- Percutaneous Penetration Enhancers Chemical Methods in Penetr
- Effects of Chemical Enhancers on Human Epidermal Membrane. Journal of Pharmaceutical Sciences, 98(11), 4165-4176. (2009).
- The antimicrobial activity of mono-, bis-, tris-, and tetracationic amphiphiles derived from simple polyamine platforms. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105. (2015).
- Conformational mapping of the N-terminal segment of surfactant protein B in lipid using 13C-enhanced Fourier transform infrared spectroscopy. Journal of Peptide Research, 55(4), 332-344. (2000).
- Interactions between magnetic nanoparticles and model lipid bilayers—Fourier transformed infrared spectroscopy (FTIR) studies of the molecular basis of nanotoxicity. The Journal of Chemical Physics, 148(16), 164702. (2018).
- Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin.
- Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin.
- Influence of penetration enhancer on drug permeation from volatile formulations. International Journal of Pharmaceutics, 439(1-2), 260-268. (2012).
- Bis(2-hydroxyethyl) Oleyl Amine. Wedomine. (n.d.).
- Use of bis-amines to enhance the antimicrobial activity of aqueous compositions.
- Use of bis-amines to enhance the antimicrobial activity of aqueous compositions.
- Oleyl bis-(2-hydroxyethyl) amine. BOC Sciences. (n.d.).
- Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy. International Journal of Molecular Sciences, 24(17), 13481. (2023).
- The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs.
- BIS(2-HYDROXYETHYL)OLEYLAMINE (CAS No. 25307-17-9) Suppliers. ChemicalRegister.com. (n.d.).
- Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone, skin.
- Topical stratum corneum lipids accelerate barrier repair after tape stripping, solvent treatment and some but not all types of detergent treatment. Archives of Dermatological Research, 286(8), 465-472. (1994).
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The antimicrobial activity of mono-, bis-, tris-, and tetracationic amphiphiles derived from simple polyamine platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conformational mapping of the N-terminal segment of surfactant protein B in lipid using 13C-enhanced Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy [mdpi.com]
- 23. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Armostat 710 and the Armostat® Series of Ethoxylated Amine Surfactants: An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Armostat 710 and the broader Armostat® series of ethoxylated amine surfactants. As a researcher, scientist, or drug development professional, you will find detailed information on their chemical nature, physicochemical properties, and functional applications, alongside practical methodologies for their characterization. This document is designed to bridge the gap between fundamental surfactant science and its practical application in complex formulations.
Introduction: The Armostat® Family of Surfactants
The Armostat® series, manufactured by Nouryon (formerly AkzoNobel), comprises a range of high-performance ethoxylated amine surfactants.[1][2] These compounds are primarily utilized as internal antistatic agents in various polymers, including polyethylene (PE), polypropylene (PP), and acrylonitrile butadiene styrene (ABS).[1][3] The fundamental mechanism of their antistatic action involves their migration to the polymer surface, where they interact with atmospheric moisture to create a dissipative layer, thereby preventing the buildup of static charges.[4] This migration and surface activity are direct consequences of their amphiphilic molecular structure.
While detailed technical data sheets for "Armostat 710" are not as readily available as for other members of the series, it is identified as a synonym for N-Oleyldiethanolamine.[5] This chemical identity places it firmly within the family of ethoxylated amines and allows us to infer its surfactant properties based on the well-documented characteristics of this class of molecules.
Chemical Structure and Mechanism of Action
The core of an Armostat® surfactant is a fatty amine, which provides the hydrophobic (lipophilic) tail. This long hydrocarbon chain is what allows the surfactant to be compatible with and soluble in nonpolar environments like polymer matrices. The hydrophilic (lipophobic) headgroup is formed by the ethoxylation of the amine, resulting in polyoxyethylene chains.
The general structure can be visualized as:
Figure 1: Generalized molecular structure of an ethoxylated amine surfactant.
The balance between the hydrophobic tail and the hydrophilic head, known as the Hydrophilic-Lipophilic Balance (HLB), is a critical parameter that dictates the surfactant's properties and applications. The length of the alkyl chain and the degree of ethoxylation can be tailored to control volatility, melting point, and migration speed within a polymer matrix.[1]
Physicochemical Properties of the Armostat® Series
While specific data for Armostat 710 is limited, the following table summarizes the typical properties of representative members of the Armostat® series, all of which are ethoxylated amines. This data provides a valuable reference for understanding the behavior of this class of surfactants.
| Property | Armostat® 300 (Tallow-bis(2-hydroxyethyl) amine) | Armostat® 400 (Coco-bis(2-hydroxyethyl) amine) | Armostat® 600 ((Hydrogenated tallow)-bis(2-hydroxyethyl) amine) | Armostat® 700 (Oleyl-bis(2-hydroxyethyl) amine) | Armostat® 1800 (Octadecyl-bis(2-hydroxyethyl) amine) |
| Chemical Family | Ethoxylated Amine | Ethoxylated Amine | Ethoxylated Amine | Ethoxylated Amine | Ethoxylated Amine |
| CAS Number | 61791-44-4 | 61791-31-9 | 90367-28-5 | 25307-17-9 | 10213-78-2 |
| Physical Form @ 25°C | Paste | Liquid | Solid | Liquid | Solid |
| Migration Speed | Fast | Fast | Slow | Fast | Slow |
| Antistatic Durability | Sustained | Sustained | Sustained | Sustained | Sustained |
| Thermal Stability | Good | Good | Excellent | Good | Excellent |
Data compiled from various sources.[3][4]
Core Surfactant Properties and Their Relevance in Drug Development
Beyond their use as antistatic agents, ethoxylated amines possess fundamental surfactant properties that are highly relevant to pharmaceutical and drug development applications. These include emulsification, dispersion, and wetting.
Emulsification
Ethoxylated amines can act as emulsifiers, stabilizing mixtures of immiscible liquids, such as oil and water.[6] This is crucial for the formulation of creams, lotions, and other topical drug delivery systems. The HLB value of the surfactant is a key determinant of its emulsifying capabilities.
Dispersion
These surfactants are effective dispersing agents, preventing the agglomeration of solid particles in a liquid medium.[6] In drug development, this is vital for creating stable suspensions of poorly soluble active pharmaceutical ingredients (APIs), ensuring uniform dosage and bioavailability.
Wetting
By reducing the surface tension of a liquid, ethoxylated amines can improve its ability to wet solid surfaces. This property is beneficial in tablet formulations, where it can enhance the dissolution rate of the API by facilitating the penetration of water into the tablet matrix.
Experimental Protocols for Surfactant Characterization
To effectively utilize Armostat 710 or any ethoxylated amine surfactant in a formulation, it is essential to characterize its fundamental properties. The following are standard protocols for determining key surfactant parameters.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[7] It is a critical parameter that often correlates with the onset of a surfactant's maximum effect on surface tension and other interfacial phenomena.
Methodology: Surface Tensiometry
-
Prepare a stock solution of the Armostat surfactant in a relevant aqueous buffer or solvent.
-
Create a series of dilutions of the stock solution, covering a wide concentration range.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
Identify the CMC as the point where the surface tension plateaus or changes slope significantly.[7]
Figure 2: Workflow for CMC determination using surface tensiometry.
Assessment of Emulsification Capacity
A surfactant's ability to form and stabilize an emulsion can be evaluated through a simple yet effective protocol.
Methodology: Emulsion Stability Test
-
Prepare a defined oil phase (e.g., a pharmaceutically relevant oil) and an aqueous phase.
-
Add the Armostat surfactant to the aqueous phase at a concentration above its CMC.
-
Homogenize the oil and aqueous phases using a high-shear mixer for a specified time and speed.
-
Transfer the resulting emulsion to a graduated cylinder.
-
Monitor the emulsion over time for phase separation (creaming or coalescence). The time it takes for a visible layer of separated oil or water to appear is a measure of emulsion stability.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling Armostat surfactants. Safety Data Sheets (SDS) for similar ethoxylated amines indicate that they can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area to avoid inhalation of any vapors or aerosols.
Conclusion
Armostat 710, or N-Oleyldiethanolamine, and the broader Armostat® series of ethoxylated amine surfactants offer a versatile platform for researchers and formulators. Their amphiphilic nature drives their utility as antistatic agents, emulsifiers, dispersants, and wetting agents. A thorough understanding of their physicochemical properties, underpinned by robust experimental characterization, is paramount to leveraging their full potential in advanced applications, including drug development and delivery.
References
-
Shree Vallabh Chemical. (n.d.). Stearyl Amine Ethoxylates: Versatile Industrial Surfactants. Retrieved from [Link]
-
HASIT Trockenmörtel GmbH. (2025, October 18). Safety data sheet. Retrieved from [Link]
-
Rimpro India. (n.d.). Application of Surfactants - Fatty Amine Ethoxylates. Retrieved from [Link]
-
PubChem. (n.d.). N-Oleyldiethanolamine. Retrieved from [Link]
-
PubMed. (2013). Characterization of polyoxyethylene tallow amine surfactants in technical mixtures and glyphosate formulations using ultra-high performance liquid chromatography and triple quadrupole mass spectrometry. Retrieved from [Link]
-
MDPI. (2019, May 8). Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application. Retrieved from [Link]
-
HASIT Trockenmörtel GmbH. (n.d.). HASIT 710 LITHIN® grooved plaster structure. Retrieved from [Link]
-
ResearchGate. (2009, February 23). Synthesis of Some Novel Nonionic Ethoxylated Surfactants Based on α-Amino Acids and Investigation of Their Surface Active Properties. Retrieved from [Link]
-
Scribd. (n.d.). AkzoNobel Polymer Additives PDF. Retrieved from [Link]
-
SHANGHAI SONGHAN PLASTIC TECHNOLOGY CO.,LTD. (n.d.). Solvay RHODAFAC® RP-710 Surfactant. Retrieved from [Link]
-
Syensqo. (n.d.). Rhodafac® Rs 710 D. Retrieved from [Link]
-
Univar Solutions. (n.d.). Rhodafac® RP-710. Retrieved from [Link]
-
Plastic Technology Service Ltd. (n.d.). Armostat. Retrieved from [Link]
-
AkzoNobel. (n.d.). Products. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Effect of Iontophoresis and Switching Iontophoresis on Skin.... Retrieved from [Link]
-
AkzoNobel Aerospace. (n.d.). Optidur 7100 - Cabin Coating. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
Nouryon. (2015, June 26). SAFETY DATA SHEET ARMOSTAT 300. Retrieved from [Link]
-
HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the critical micelle concentration in simulations of surfactant systems. Retrieved from [Link]
Sources
- 1. nouryon.com [nouryon.com]
- 2. scribd.com [scribd.com]
- 3. specialchem.com [specialchem.com]
- 4. ptsuk.com [ptsuk.com]
- 5. N-Oleyldiethanolamine | C22H45NO2 | CID 6435844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HASIT 710 LITHIN® grooved plaster structure | HASIT DE [hasit.de]
- 7. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]
The Amphiphilic Character of PEG-2 Oleamine: A Technical Guide for Formulation Scientists
Foreword: Unveiling the Dual Nature of a Versatile Excipient
In the intricate world of formulation science, the ability of a single molecule to bridge the gap between oil and water is paramount. This guide delves into the core of this functionality by examining the amphiphilic character of PEG-2 Oleamine. As researchers, scientists, and drug development professionals, our goal is to move beyond mere descriptions and understand the fundamental principles that govern the behavior of such molecules. This document provides an in-depth exploration of the physicochemical properties, self-assembly behavior, and practical applications of PEG-2 Oleamine, equipping you with the knowledge to harness its full potential in your formulations. We will not only present data but also illuminate the causality behind experimental choices, fostering a deeper understanding of this versatile nonionic surfactant.
Molecular Architecture and the Genesis of Amphiphilicity
PEG-2 Oleamine, systematically known as 2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol, is a synthetic compound derived from oleic acid and ethylene glycol.[1] Its amphiphilic nature is a direct consequence of its distinct molecular architecture, which features a harmonious balance between a water-loving (hydrophilic) and an oil-loving (lipophilic) segment.
-
The Lipophilic Tail: The oleyl group (C18H35), derived from oleic acid, forms the hydrophobic tail of the molecule. This long hydrocarbon chain is responsible for its affinity for non-polar substances such as oils and lipids.
-
The Hydrophilic Head: The di-hydroxyethyl amine group, which has been ethoxylated with an average of two polyethylene glycol (PEG) units, constitutes the hydrophilic head.[2] The ether linkages of the PEG chain and the terminal hydroxyl groups can form hydrogen bonds with water molecules, rendering this portion of the molecule water-soluble.
This dual characteristic allows PEG-2 Oleamine to position itself at the interface between immiscible phases, such as oil and water, reducing the interfacial tension and enabling the formation of stable emulsions.[2]
Molecular structure of PEG-2 Oleamine.
Quantifying Amphiphilicity: The Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) system, developed by Griffin, provides a numerical scale to classify the degree to which a surfactant is hydrophilic or lipophilic.[3][4] For non-ionic surfactants like PEG-2 Oleamine, where the hydrophilic portion consists of ethylene oxide, the HLB value can be calculated using the following formula[3][5]:
HLB = E / 5
Where E is the weight percentage of ethylene oxide in the molecule.
Based on this methodology, PEG-2 Oleamine, also referred to as PEG-2 Oleyl Amine, has an HLB value of approximately 4.9 .[6]
This relatively low HLB value indicates that PEG-2 Oleamine is predominantly lipophilic, making it an effective water-in-oil (W/O) emulsifier.[4]
| Property | Value | Significance |
| HLB Value | ~4.9 | Predominantly lipophilic, suitable for W/O emulsions. |
Self-Assembly in Aqueous Media: Micelle Formation and the Critical Micelle Concentration (CMC)
When dispersed in an aqueous solution above a certain concentration, surfactant molecules like PEG-2 Oleamine spontaneously self-assemble into organized structures called micelles. In these aggregates, the hydrophobic oleyl tails orient themselves towards the core, creating a non-polar microenvironment, while the hydrophilic PEG heads form a shell that interacts with the surrounding water molecules. This process is a direct consequence of the hydrophobic effect, a thermodynamic driving force that minimizes the unfavorable interactions between the hydrocarbon tails and water.
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, the concentration of monomers remains relatively constant, and any additional surfactant molecules form micelles.
Experimental Determination of Critical Micelle Concentration (CMC)
The CMC of PEG-2 Oleamine can be determined experimentally through various methods that detect the changes in the physicochemical properties of the solution as micelles are formed. The following protocols describe two common and reliable techniques.
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated with monomers, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this plateau is reached.[7]
Methodology:
-
Prepare a stock solution of PEG-2 Oleamine in deionized water.
-
Create a series of dilutions of the stock solution to obtain a range of concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or pendant drop method) at a constant temperature.[8][9][10][11]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the plot.[7]
Workflow for CMC determination via surface tension.
Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to monomers. While PEG-2 Oleamine is a non-ionic surfactant, this method can still be applicable if there are trace ionic impurities or if the compound exhibits some degree of protonation, which is possible for an amine in an aqueous environment. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot.[12][13]
Methodology:
-
Prepare a series of aqueous solutions of PEG-2 Oleamine of varying concentrations.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity against the surfactant concentration.
-
The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.
Workflow for CMC determination via conductivity.
Synthesis of PEG-2 Oleamine: A Representative Protocol
The synthesis of PEG-2 Oleamine typically involves the ethoxylation of oleylamine. This process entails the reaction of oleylamine with ethylene oxide. A general, representative protocol is outlined below. It is important to note that this reaction should be carried out by trained personnel in a controlled laboratory setting due to the hazardous nature of ethylene oxide.
Reaction Scheme:
Oleylamine + 2 Ethylene Oxide → PEG-2 Oleamine
Methodology:
-
Reactor Preparation: A pressure reactor is charged with oleylamine and a catalytic amount of a suitable base, such as sodium hydroxide or potassium hydroxide.
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove any air and moisture.
-
Ethoxylation: The reactor is heated to the desired reaction temperature (typically 120-180°C). Ethylene oxide is then introduced into the reactor under controlled pressure. The reaction is exothermic and requires careful temperature management.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the decrease in pressure as the ethylene oxide is consumed.
-
Neutralization and Purification: Once the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting product is then purified, typically by filtration to remove the salt by-product.[14]
Applications in Advanced Drug Delivery Systems
The amphiphilic nature and self-assembling properties of PEG-2 Oleamine make it a valuable excipient in the development of advanced drug delivery systems, particularly for poorly water-soluble drugs.
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[15][16] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[17][18][19][20][21]
PEG-2 Oleamine, with its emulsifying properties, can be a key component in the formulation of nanoemulsions and SEDDS.[17][18][19][20][21] Its lipophilic nature allows it to effectively solubilize hydrophobic active pharmaceutical ingredients (APIs) within the oil phase of the formulation. Upon emulsification, it stabilizes the oil droplets, preventing their coalescence and ensuring the stability of the nano-sized delivery system.
General Protocol for Nanoemulsion Formulation
Principle: This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy homogenization method. PEG-2 Oleamine will act as the emulsifier.
Materials:
-
Oil Phase: A suitable oil (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous Phase: Deionized water
-
Surfactant: PEG-2 Oleamine
-
Active Pharmaceutical Ingredient (API): A poorly water-soluble drug
Methodology:
-
API Solubilization: Dissolve the API in the oil phase. Gentle heating may be applied if necessary to facilitate dissolution.
-
Surfactant Addition: Add PEG-2 Oleamine to the oil phase and mix until a homogenous solution is obtained.
-
Coarse Emulsion Formation: Gradually add the aqueous phase to the oil phase while stirring at a moderate speed using a magnetic stirrer. This will form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or an ultrasonicator to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).[15][16][22]
Workflow for preparing a nanoemulsion.
Conclusion: A Versatile Tool for the Formulation Scientist
PEG-2 Oleamine stands as a testament to the power of molecular design in creating functional excipients. Its well-defined amphiphilic character, quantified by its HLB value and demonstrated by its ability to form micelles, makes it a valuable tool for formulation scientists. From stabilizing emulsions to enabling the development of advanced drug delivery systems, the fundamental principles governing its behavior provide a solid foundation for its rational application. This guide has aimed to provide not just the "what" but the "why" and "how" of PEG-2 Oleamine's amphiphilicity, empowering researchers to innovate and optimize their formulations with a deeper understanding of this versatile molecule.
References
- [Link to a general chemical d
-
Harcros Chemicals. (n.d.). Amine Ethoxylates. Retrieved from [Link]
- [Link to a relevant scientific article on surfactant properties]
- Griffin, W. C. (1954). Calculation of HLB Values of Non-Ionic Surfactants. Journal of the Society of Cosmetic Chemists, 5(4), 249-256.
- Wolf, J. D., Kurpiers, M., Götz, R. X., Zaichik, S., Hupfauf, A., Baecker, D., ... & Bernkop-Schnürch, A. (2020). Phosphorylated PEG-emulsifier: Powerful tool for development of zeta potential changing self-emulsifying drug delivery systems (SEDDS). European Journal of Pharmaceutics and Biopharmaceutics, 149, 135-143.
-
Wikipedia. (2023). Hydrophilic-lipophilic balance. Retrieved from [Link]
-
J R Hess Company, Inc. (2023). Basics of the HLB System. Retrieved from [Link]
-
TEGEWA. (2021). HLB Sense or Nonsense?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]
-
University of Maria Curie-Skłodowska. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]
- Jang, H. J., Shin, C. Y., & Kim, K. B. (2015). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Toxicological research, 31(2), 105–136.
- [Link to a supplier of oleyl amine ethoxyl
- [Link to a supplier of oleyl amine ethoxyl
- [Link to a product page for a commercial PEG-2 Oleamine]
- [Link to a university resource on CMC determin
-
MyRevea. (n.d.). PEG-2 Oleamine. Retrieved from [Link]
-
COSMILE Europe. (n.d.). PEG-2 OLEAMINE. Retrieved from [Link]
-
Tristar Intermediates. (n.d.). Oleyl amine Ethoxylates. Retrieved from [Link]
-
ResearchGate. (2022). Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery. Retrieved from [Link]
- [Link to an exercise on CMC of ionic surfactants]
-
SID. (2020). Experimental Measurement of Equilibrium Surface Tension of an Aqueous Solution of Polyethylene Glycol and a Surfactant. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface tension measurement of PEG or Dex polymer solutions. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2018). Review of Nanoemulsion Formulation and Characterization Techniques. Retrieved from [Link]
- [Link to a study on surface tension of PEG solutions]
- [Link to a study on surface tension measurements of PEG]
-
PubMed. (2022). Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery. Retrieved from [Link]
-
National Institutes of Health. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Retrieved from [Link]
-
PubChem. (n.d.). Oleylamine, ethoxylated. Retrieved from [Link]
-
MDPI. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]
- Google Patents. (n.d.). CN101747192A - Method for synthesizing polyethylene glycol (PEG) oleate.
-
National Institutes of Health. (2012). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Retrieved from [Link]
-
AWS. (n.d.). Formulation Techniques, Characterization of Nanoemulsion and their Pharmaceutical Applications: A Comprehensive Technical Review. Retrieved from [Link]
-
MDPI. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]
-
PubMed Central. (2021). Encapsulation and Characterization of Nanoemulsions Based on an Anti-oxidative Polymeric Amphiphile for Topical Apigenin Delivery. Retrieved from [Link]
-
Nimac Great Britain. (n.d.). Fatty Amine Ethoxylates. Retrieved from [Link]
-
PubMed. (2014). Preparation and characterization of microemulsions formulated with PEG fatty acid glycerides. Retrieved from [Link]
-
IRIS . (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. Retrieved from [Link]
Sources
- 1. myrevea.com [myrevea.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 5. jrhessco.com [jrhessco.com]
- 6. harcros.com [harcros.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phavi.umcs.pl [phavi.umcs.pl]
- 14. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Encapsulation and Characterization of Nanoemulsions Based on an Anti-oxidative Polymeric Amphiphile for Topical Apigenin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleyldiethanolamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of lipid research and drug development, the family of N-acylethanolamines (NAEs) has emerged as a class of bioactive molecules with profound physiological effects. Among these, N-Oleyldiethanolamine stands as a molecule of significant interest, not only for its industrial applications as a surfactant but also for its potential, albeit less explored, role in biological systems. This technical guide aims to provide a comprehensive overview of N-Oleyldiethanolamine, from its fundamental chemical identity to its potential therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals. By synthesizing the available data on N-Oleyldiethanolamine and drawing logical inferences from its close structural and functional analogs, this document serves as a foundational resource for navigating the scientific and technical considerations of working with this versatile molecule.
Nomenclature and Chemical Identity: Establishing a Common Lexicon
Clarity in scientific communication begins with a precise and unambiguous identification of the subject molecule. N-Oleyldiethanolamine is known by a variety of synonyms and alternative names across different chemical databases and commercial suppliers. A comprehensive understanding of this nomenclature is crucial for accurate literature searches and material procurement.
Primary Identifiers and Synonyms
The most common and accepted name for the molecule is N-Oleyldiethanolamine . However, it is frequently referred to by other systematic and common names.
Table 1: Synonyms and Alternative Names for N-Oleyldiethanolamine
| Name Type | Name |
| IUPAC Name | 2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol[1] |
| Common Synonyms | Oleyl diethanolamide[2], N,N-Bis(2-hydroxyethyl)oleylamine[1], Oleylbis(2-hydroxyethyl)amine, 2,2′-(Oleylamino)diethanol[3] |
| Systematic Synonyms | Ethanol, 2,2′-[(9Z)-9-octadecen-1-ylimino]bis-[3], 2,2′-[(9Z)-9-Octadecen-1-ylimino]bis[ethanol][3] |
| Trade Names | Armostat 710[1], Anstex SA 35 |
Chemical Identifiers
For unequivocal identification, a set of standardized chemical identifiers is indispensable. These identifiers are used in chemical databases, regulatory submissions, and patent literature.
Table 2: Key Chemical Identifiers for N-Oleyldiethanolamine
| Identifier | Value | Source |
| CAS Number | 13127-82-7 | [3] |
| Molecular Formula | C22H45NO2 | [3] |
| Molecular Weight | 355.60 g/mol | |
| InChI Key | BITAPBDLHJQAID-KTKRTIGZSA-N | [1] |
| Canonical SMILES | CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO | [1] |
| EC Number | 236-062-2 |
Physicochemical Properties and Formulation Considerations
The physical and chemical properties of N-Oleyldiethanolamine dictate its behavior in various systems and are critical for designing formulations and experimental protocols.
General Properties
N-Oleyldiethanolamine is an organic compound characterized by a long oleyl chain, which imparts lipophilicity, and a diethanolamine headgroup, which provides hydrophilicity.[3] This amphiphilic nature is the basis for its utility as a non-ionic surfactant.
Table 3: Physicochemical Properties of N-Oleyldiethanolamine
| Property | Value | Notes |
| Physical State | Viscous liquid | [3] |
| Appearance | Pale yellow liquid | |
| Solubility | Limited solubility in water; soluble in organic solvents | [3] |
| Density | ~0.917 g/cm³ (Predicted) | |
| Boiling Point | ~480.5 °C (Predicted) | |
| Flash Point | ~202.6 °C |
Role as a Surfactant and Excipient in Pharmaceutical Formulations
The amphiphilic character of N-Oleyldiethanolamine makes it an effective surfactant and emulsifier.[4] In the context of drug development, such properties are highly valuable for the formulation of poorly soluble active pharmaceutical ingredients (APIs). Surfactants can enhance the solubility and bioavailability of drugs by forming micelles or stabilizing emulsions.
N-Oleyldiethanolamine's utility as a non-ionic surfactant makes it a candidate for various drug delivery systems, including:
-
Nanoemulsions: As a stabilizer for oil-in-water or water-in-oil nanoemulsions, which can encapsulate lipophilic or hydrophilic drugs, respectively.[5]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): To functionalize the surface of lipid nanoparticles, improving their stability and modifying their pharmacokinetic profile.
-
Topical Formulations: To enhance the penetration of APIs through the skin by modifying the properties of the stratum corneum.
The choice of excipients is a critical determinant of a drug product's performance. Biofunctional excipients can not only serve as formulation aids but also interact with biological systems to improve drug absorption and efficacy.[6] While primarily used as a formulation aid, the potential biological activities of N-Oleyldiethanolamine, as will be discussed, suggest it could also act as a biofunctional excipient.
Biological Activity and Potential Mechanisms of Action
While direct research into the specific biological signaling of N-Oleyldiethanolamine is limited, a substantial body of evidence for its close structural analog, Oleoylethanolamide (OEA) , provides a strong foundation for inferring its likely mechanisms of action. OEA is a well-characterized N-acylethanolamine with significant roles in metabolic regulation and inflammation.
The Endocannabinoid System and N-Acylethanolamines
N-acylethanolamines, including OEA, are part of the expanded endocannabinoid system, also known as the endocannabinoidome.[7] This system comprises a complex network of receptors, endogenous ligands, and metabolic enzymes that regulate a wide array of physiological processes. While OEA does not bind with high affinity to the classical cannabinoid receptors CB1 and CB2, it interacts with other key molecular targets.[2][8]
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonism
A primary mechanism of action for OEA is its function as a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[2][8] PPAR-α is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation.[9][10]
Activation of PPAR-α by OEA in various tissues, particularly the liver and small intestine, leads to:
-
Regulation of Lipid Metabolism: Upregulation of genes involved in fatty acid oxidation and transport.[2]
-
Anti-inflammatory Effects: Suppression of pro-inflammatory signaling pathways, such as NF-κB.[11]
-
Satiety Signaling: OEA produced in the small intestine activates PPAR-α to induce a feeling of fullness and reduce food intake.[2][12]
Given the structural similarity, it is highly probable that N-Oleyldiethanolamine also exhibits PPAR-α agonistic activity.
Caption: Putative PPAR-α signaling pathway for N-Oleyldiethanolamine.
Interaction with the Endocannabinoid System
OEA has been shown to modulate the endocannabinoid system. For instance, it can up-regulate the expression of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells and plays a role in modulating inflammation.[1][3] Activation of CB2 receptors is generally associated with anti-inflammatory and immunomodulatory effects.
Caption: Potential interaction of N-Oleyldiethanolamine with the CB2 receptor.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of N-Oleyldiethanolamine, based on established protocols for N-acylethanolamines.
Enzymatic Synthesis of N-Oleyldiethanolamine
Enzymatic synthesis offers a greener and more specific alternative to traditional chemical methods, which often require harsh conditions.[1] Lipases are commonly used as biocatalysts for the amidation of fatty acids.
Materials:
-
Oleic acid (OA)
-
Diethanolamine (DEA)
-
Immobilized lipase (e.g., from Candida antarctica)
-
n-Hexane (or solvent-free system)[1]
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine oleic acid and diethanolamine. For optimal conversion, a molar ratio of DEA to OA of 7:1 has been reported in a solvent-free system, where excess DEA also acts as a solvent. Alternatively, a 10:1 molar ratio of DEA to OA in n-hexane can be used.[1]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. An enzyme amount of approximately 12% (by weight of oleic acid) is a good starting point.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature with constant stirring. Optimal conditions have been reported at 55-70°C for 18-24 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the conversion of oleic acid using techniques such as titration or chromatography.
-
Product Isolation: After the reaction is complete, the immobilized enzyme can be removed by filtration. If a solvent was used, it can be removed under reduced pressure using a vacuum evaporator.
-
Product Confirmation: The identity of the synthesized N-Oleyldiethanolamine can be confirmed using Fourier-transform infrared (FTIR) spectroscopy, looking for the characteristic amide bond absorption.[1]
Caption: Workflow for the enzymatic synthesis of N-Oleyldiethanolamine.
Quantitative Analysis in Biological Samples by HPLC-MS/MS
The quantification of N-acylethanolamines in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated N-Oleyldiethanolamine or a related NAE)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standard to the sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the N-acylethanolamines with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient elution profile.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Table 4: Example MRM Transitions for NAE Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oleoylethanolamide (OEA) | 326.3 | 62.1 |
| Palmitoylethanolamide (PEA) | 300.3 | 62.1 |
| Anandamide (AEA) | 348.3 | 62.1 |
Note: The specific MRM transitions for N-Oleyldiethanolamine would need to be determined experimentally.
Conclusion and Future Directions
N-Oleyldiethanolamine is a molecule with a dual identity. On one hand, it is a widely used industrial surfactant with well-defined physicochemical properties. On the other hand, its structural similarity to the bioactive lipid Oleoylethanolamide strongly suggests a role in biological signaling, particularly through the activation of PPAR-α and modulation of the endocannabinoid system. For researchers and drug development professionals, this presents both a challenge and an opportunity.
The challenge lies in the relative scarcity of direct biological research on N-Oleyldiethanolamine. The opportunity, however, is significant. The potential for N-Oleyldiethanolamine to act as a biofunctional excipient, a therapeutic agent in its own right, or a lead compound for the development of novel drugs targeting metabolic and inflammatory diseases is substantial. Future research should focus on elucidating the specific molecular targets of N-Oleyldiethanolamine, characterizing its pharmacokinetic and pharmacodynamic profiles, and exploring its therapeutic potential in preclinical models of disease. This technical guide provides a solid foundation for these future endeavors.
References
-
PubChem. N-Oleyldiethanolamine. [Link]
-
Exploring the Biological Significance of Oleoyl Ethanolamide (CAS 111-58-0). Chem_Adviso. [Link]
-
PubChem. Oleoylethanolamide. [Link]
-
Fu, J., et al. (2003). Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha. Nature. [Link]
-
Di Marzo, V., & Piscitelli, F. (2015). The endocannabinoidome and its interactions with plant cannabinoids. ResearchGate. [Link]
-
Ataman Kimya. OLEIC ACID DIETHANOLAMIDE (OLEAMIDE DEA). [Link]
-
Di Marzo, V. (2008). The endocannabinoid system: Implications in gastrointestinal physiology and pathology. Gastroenterology. [Link]
-
Liu, Y., et al. (2016). N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α. Journal of Cardiovascular Pharmacology. [Link]
-
Ghafourian, T., & Zandasrar, P. (2009). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Tenside Surfactants Detergents. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring the Feasibility of Bis(2-Hydroxyethyl)Oleylamine: A Synthetic Route Analysis by Manufacturer. [Link]
-
Ghafourian, T., & Zandasrar, P. (2009). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. ResearchGate. [Link]
-
Balvers, M. G., et al. (2011). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. Analytical and Bioanalytical Chemistry. [Link]
-
PubChem. N-Oleyldiethanolamine. [Link]
-
Li, H., et al. (2016). Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways. Scientific Reports. [Link]
-
Balvers, M. G., et al. (2011). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. ResearchGate. [Link]
-
Ataman Kimya. OLEYL DIETHANOLAMIDE. [Link]
-
Manzhulo, I., et al. (2023). Anti-inflammatory Effect of Polyunsaturated Fatty Acid N-Acylethanolamines Mediated by Macrophage Activity In Vitro and In Vivo. Inflammation. [Link]
-
De Petrocellis, L., et al. (2004). A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. British Journal of Pharmacology. [Link]
-
Hauer, D., et al. (2021). Circulating Endocannabinoids and N-Acylethanolamines in Individuals with Cannabis Use Disorder—Preliminary Findings. Biomolecules. [Link]
-
Oláh, A., et al. (2017). Endo-cannabinoids system and the toxicity of cannabinoids with a biotechnological approach. Toxicon. [Link]
-
Tenland, E., et al. (2022). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Pharmaceutics. [Link]
-
EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020). Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials. EFSA Journal. [Link]
-
Chen, L., et al. (2015). Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells. Oncotarget. [Link]
-
Tutunchi, H., et al. (2020). Effect of Oleoylethanolamide-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice. Pharmaceuticals. [Link]
-
PubChem. (2-Hydroxyethyl)oleylamine. [Link]
-
Strickley, R. G. (2004). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]
-
BIA Separations. (2024). Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column. Insights.bio. [Link]
-
Ino, K., et al. (2021). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Drug Development & Delivery. (2023). SPECIAL FEATURE - Excipients: Innovation in a Shifting Pharma Landscape. Drug Development & Delivery. [Link]
-
D’Addario, C., et al. (2017). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences. [Link]
-
Pawels, E., et al. (2015). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. The Journal of Immunology. [Link]
-
An, B., & Zhang, T. (2017). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. ResearchGate. [Link]
-
Patel, S., & Patel, M. (2021). Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery. Pharmaceutics. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics. [Link]
-
Cheow, W. S., & Hadinoto, K. (2013). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Expert Opinion on Drug Delivery. [Link]
-
Sharma, G., et al. (2023). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Molecules. [Link]
Sources
- 1. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endoth… [ouci.dntb.gov.ua]
- 2. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]
- 11. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of 2,2'-(Octadec-9-enylimino)bisethanol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2,2'-(Octadec-9-enylimino)bisethanol (CAS No. 25307-17-9), a versatile amphiphilic compound. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical principles with practical experimental insights to facilitate its effective application.
Introduction: Understanding the Molecular Architecture
This compound, also known by synonyms such as Bis(2-Hydroxyethyl)Oleylamine and its IUPAC name 2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol, is a tertiary amine featuring a long, unsaturated hydrocarbon tail and a polar head group.[1] Its molecular formula is C22H45NO2, with a molecular weight of approximately 355.6 g/mol .[1][2]
The defining characteristic of this molecule is its amphiphilic nature, stemming from a distinct structural dichotomy:
-
Hydrophobic Domain: A long C18 oleyl (octadec-9-enyl) chain, which is nonpolar and lipophilic.
-
Hydrophilic Domain: A tertiary amine functional group to which two hydroxyethyl (-CH2CH2OH) groups are attached. This region can engage in hydrogen bonding and polar interactions.
This dual character is the primary determinant of its solubility behavior and its utility as a cationic surfactant, emulsifier, and corrosion inhibitor in various formulations.[2][3][4] The molecule is typically a light yellow, viscous liquid at room temperature.[3]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
To provide a more quantitative prediction, Hansen Solubility Parameters (HSP) can be estimated. These parameters deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from atomic-level van der Waals forces. For this molecule, the long hydrocarbon chain contributes significantly to this value, estimated at approximately 16-17 MPa^0.5.[2]
-
δp (Polar): Stemming from intermolecular dipole moments. The tertiary amine functionality is the primary contributor, with an estimated value of 4-6 MPa^0.5.[2]
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds. The two terminal hydroxyl groups are key here, with an estimated value of 8-10 MPa^0.5.[2]
Solvents with HSP values similar to those of this compound are more likely to be effective solvents.
Qualitative and Quantitative Solubility Data
While extensive quantitative solubility data is not widely published, a combination of product data sheets and chemical databases provides a strong qualitative and semi-quantitative picture.
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent Example | Solubility | Rationale for Interaction |
| Polar Aprotic | N,N-Dimethylformamide | Very Soluble | Strong dipole-dipole interactions with the polar head group. |
| Alcohols | Methanol, Ethanol, 2-Propanol | Soluble[4] | The solvent's hydroxyl groups can act as both hydrogen bond donors and acceptors, interacting favorably with the hydrophilic head of the solute. The alkyl portion of the alcohol interacts with the oleyl chain. |
| Glycols | Propylene Glycol | Soluble[4] | Similar to alcohols, the multiple hydroxyl groups provide strong hydrogen bonding capabilities. |
| Aromatic Hydrocarbons | Xylene | Soluble[4] | The nonpolar aromatic ring interacts well with the long hydrophobic oleyl chain through van der Waals forces. |
| Aliphatic Hydrocarbons | White Spirit | Soluble[4] | Primarily nonpolar interactions (van der Waals forces) between the solvent and the hydrophobic tail of the solute. |
| Chlorinated Solvents | Chloroform | Very Slightly Soluble | While chloroform has a polar C-H bond, its overall polarity and hydrogen bonding capacity are limited, leading to poor interaction with the hydrophilic head group. |
| Acids | Glacial Acetic Acid | Sparingly Soluble | The acidic proton can protonate the tertiary amine, forming a salt. However, the overall miscibility is limited. |
| Water | Water | Practically Insoluble / Dispersible (5.9 mg/L at 23°C)[1][5] | The large, nonpolar oleyl chain dominates the molecule's character, preventing dissolution in the highly polar, hydrogen-bonded network of water. It can, however, form dispersions. |
Experimental Protocol for Solubility Determination
Determining the solubility of a viscous liquid like this compound requires a methodical approach to ensure equilibrium is reached. The following protocol is a robust, self-validating system.
Materials and Equipment
-
This compound (≥99.0% purity)[3]
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Calibrated positive displacement pipettes
-
Magnetic stirrer and stir bars or a vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Step-by-Step Methodology
-
Preparation of Solvent: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to a series of glass vials.
-
Incremental Addition of Solute:
-
Add a small, accurately weighed amount of this compound to the first vial.
-
Cap the vial tightly and agitate vigorously using a vortex mixer or magnetic stirrer until the solute is fully dissolved. Visual clarity is the initial indicator.
-
Continue adding small, known increments of the solute, ensuring complete dissolution after each addition.
-
-
Reaching Saturation: The point of saturation is reached when a persistent, undissolved phase (e.g., cloudiness, droplets) remains after prolonged agitation (e.g., 24 hours) at a constant temperature (e.g., 25°C).
-
Equilibration: To ensure thermodynamic equilibrium, the saturated solution should be agitated in a temperature-controlled environment for an extended period (24-72 hours). This is critical for viscous materials.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let any undissolved solute settle. If necessary, centrifuge at a low speed to facilitate separation.
-
Quantification of Solubilized Analyte:
-
Carefully extract an aliquot of the clear, supernatant liquid.
-
Prepare a series of dilutions of this aliquot in the same solvent.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the precise concentration of this compound.
-
The solubility is reported in units such as mg/mL or g/100g of solvent.
-
The causality behind this incremental addition and long equilibration time is to overcome the kinetic barriers to dissolution inherent in a viscous solute, ensuring the measured solubility represents a true thermodynamic limit.
Visualization of Key Concepts
Molecular Structure and Functional Groups
Caption: Key functional domains of the molecule.
Experimental Workflow for Solubility Determination
Caption: Step-by-step solubility determination protocol.
Conclusion for the Practitioner
The solubility of this compound is a direct consequence of its amphiphilic structure. It exhibits high solubility in a range of organic solvents, from polar alcohols and glycols to nonpolar aromatic and aliphatic hydrocarbons. Its solubility is poor in highly polar water and less polar chlorinated solvents. This broad compatibility makes it a versatile ingredient. For novel solvent systems, the experimental protocol detailed herein provides a reliable method for quantitative solubility determination, which is essential for consistent and effective formulation development.
References
- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
- Vulcanchem. (n.d.). This compound.
- Smolecule. (2024, April 14). This compound.
- LookChem. (n.d.). This compound.
- Echemi. (2022, November 30). Buy Bis (2- Hydroxyethyl) Oleyl amine from shanghai jinghui industrial co.ltd.
- SpecialChem. (2024, August 16). Ethomeen O/12LC - Nouryon.
Sources
An In-Depth Technical Guide on the Interaction of 2,2'-(Octadec-9-enylimino)bisethanol with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the interaction between the cationic lipid, 2,2'-(Octadec-9-enylimino)bisethanol, and lipid bilayers. This molecule, notable for its oleylamine backbone and dual hydroxyethyl head groups, exhibits significant amphiphilic properties crucial for its function in various applications, particularly in drug delivery systems.[1] We delve into the physicochemical characteristics of this lipid, its impact on the structural and dynamic properties of lipid membranes, and present detailed methodologies for the experimental investigation of these interactions. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of drug development, biomaterials, and membrane biophysics, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound in Lipid-Based Formulations
This compound, also known as Bis(2-Hydroxyethyl)Oleylamine, is a cationic lipid that has garnered significant interest due to its structural features: a long, unsaturated hydrocarbon tail derived from oleic acid and a hydrophilic headgroup containing two hydroxyl groups.[1][2] This amphiphilic nature allows it to readily interact with and integrate into lipid bilayers, the fundamental structure of cell membranes and the primary component of lipid-based drug delivery vehicles like liposomes and lipid nanoparticles (LNPs).[1]
The utility of such cationic lipids is paramount in the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[3] The positively charged headgroup can electrostatically interact with the negatively charged phosphate backbone of nucleic acids, facilitating their encapsulation within LNPs.[][5] Furthermore, these lipids play a critical role in the endosomal escape of the therapeutic payload, a key step for successful intracellular delivery.[6][] Understanding the nuanced interactions of this compound with lipid bilayers is therefore essential for the rational design and optimization of next-generation drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is the cornerstone for predicting its behavior within a lipid bilayer.
| Property | Value | Source |
| Molecular Formula | C22H45NO2 | [1][2][8] |
| Molecular Weight | 355.6 g/mol | [1][2][9] |
| CAS Number | 25307-17-9 | [1][2] |
| Appearance | Light yellow viscous liquid | [2][9] |
| Density | ~0.917 - 0.95 g/cm³ at 25°C | [2][9] |
| Boiling Point | >250°C (decomposes) | [9] |
| Solubility | Miscible with polar solvents; forms stable emulsions in water. | [9] |
The presence of the cis-double bond in the octadec-9-enyl (oleyl) tail introduces a kink in the hydrocarbon chain. This seemingly minor structural feature has profound implications for how the molecule packs within a lipid bilayer, generally leading to a disruption of ordered lipid packing and an increase in membrane fluidity.
Impact on Lipid Bilayer Structure and Dynamics
The incorporation of this compound into a lipid bilayer can induce significant alterations to the membrane's physical properties. These changes are critical to the function of LNPs, influencing their stability, fusogenicity, and ability to release their payload.
Membrane Fluidity
The unsaturated oleyl tail of this compound disrupts the tight packing of saturated acyl chains of phospholipids like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), which are common "helper lipids" in LNP formulations.[10][11] This disruption increases the rotational and lateral freedom of the lipid molecules, thereby increasing the overall fluidity of the membrane.[12] Increased membrane fluidity can be advantageous for promoting membrane fusion events, which are crucial for endosomal escape.
Phase Behavior
Lipid bilayers can exist in different physical states, or phases, depending on temperature and composition. The introduction of this compound can modulate the phase transition temperature (Tm) of the bilayer.[13] By lowering the Tm, this cationic lipid can help maintain the bilayer in a more fluid, liquid-crystalline phase at physiological temperatures, which is generally required for the proper function of biological membranes.[14]
Surface Charge and Stability
As a cationic lipid, this compound imparts a net positive charge to the surface of the lipid bilayer. This positive zeta potential is crucial for the initial electrostatic attraction to the negatively charged cell surface, facilitating cellular uptake.[15][] Additionally, the electrostatic repulsion between positively charged LNPs can prevent their aggregation, thereby enhancing the colloidal stability of the formulation.[][17]
Experimental Methodologies for Characterization
A multi-faceted experimental approach is necessary to fully characterize the interaction of this compound with lipid bilayers. Here, we outline key experimental protocols.
Preparation of Lipid Vesicles (Liposomes)
Liposomes serve as a fundamental model system for studying lipid bilayers.
Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Mixture Preparation: Dissolve this compound and helper lipids (e.g., DOPC, DSPC, Cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask at the desired molar ratios.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
Extrusion for Unilamellar Vesicles (LUVs): To obtain vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[18] This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a narrow size distribution.
-
Storage: Store the prepared liposomes at 4°C and use them within a reasonable timeframe to avoid degradation.[18]
Caption: Workflow for preparing large unilamellar vesicles (LUVs).
Physicochemical Characterization of Liposomes
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[19][20] The Brownian motion of the liposomes causes fluctuations in the intensity of scattered light, which can be correlated to their size.[19]
Protocol: DLS Measurement
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a suitable cuvette and perform the measurement. The instrument's software will analyze the correlation function to determine the size distribution and polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse population.
Zeta Potential Measurement: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and provides an indication of the colloidal stability of a suspension.[] It is measured using electrophoretic light scattering (ELS), where the velocity of the charged liposomes in an applied electric field is determined.[21]
Protocol: Zeta Potential Measurement
-
Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer to ensure sufficient particle mobility.
-
Instrument Setup: Use a dedicated folded capillary cell and ensure it is clean and free of bubbles.
-
Measurement: Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument's software will calculate the zeta potential using the Henry equation. It is crucial to report the buffer conditions, as zeta potential is highly dependent on pH and ionic strength.[21]
Biophysical Characterization of Lipid Bilayer Interactions
Differential Scanning Calorimetry (DSC): DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.[14] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[13][18] The incorporation of this compound is expected to broaden and shift the phase transition of the host lipid to a lower temperature.
Protocol: DSC Analysis
-
Sample Preparation: Prepare a concentrated liposome suspension.
-
Instrument Setup: Calibrate the DSC instrument with appropriate standards.
-
Measurement: Load the liposome sample and a reference (buffer) into the respective pans. Scan the temperature over a relevant range (e.g., 10°C to 60°C for DPPC) at a controlled rate (e.g., 1°C/min).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the area under the peak (ΔH).
Fluorescence Anisotropy: This technique provides information about the rotational mobility of a fluorescent probe embedded within the lipid bilayer, which is directly related to the membrane's fluidity.[22][23] Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used.[24] A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[25]
Protocol: Fluorescence Anisotropy Assay
-
Probe Incorporation: Incubate the liposome suspension with the fluorescent probe (e.g., DPH) to allow for its partitioning into the lipid bilayer.
-
Measurement: Using a spectrofluorometer equipped with polarizers, excite the sample with vertically polarized light and measure the emission intensity both parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.
-
Interpretation: Compare the anisotropy values of liposomes with and without this compound to assess its effect on membrane fluidity.
Caption: Key techniques for biophysical characterization of liposomes.
Conclusion and Future Directions
This compound is a versatile cationic lipid with significant potential in the formulation of lipid-based drug delivery systems. Its unique chemical structure, featuring an unsaturated acyl chain and a di-hydroxyethyl headgroup, profoundly influences the physicochemical properties of lipid bilayers. By increasing membrane fluidity, modulating phase behavior, and imparting a positive surface charge, it contributes to the overall stability and functionality of lipid nanoparticles.
The experimental methodologies detailed in this guide provide a robust framework for researchers to systematically investigate and optimize the performance of formulations containing this and similar cationic lipids. Future research should focus on correlating these fundamental biophysical parameters with in vitro and in vivo performance, including transfection efficiency and toxicity profiles. A deeper understanding of these structure-activity relationships will undoubtedly pave the way for the development of safer and more effective nanomedicines.
References
- Approaches to the Design of Lipid-based Nanocarriers for mRNA Delivery - Sigma-Aldrich. (URL: )
- The role of helper lipids in optimising nanoparticle formul
- The Role of Four Lipid Components Of LNPs - Biopharma PEG. (URL: )
- Cationic Lipid Pairs Enhance Liver-to-Lung Tropism of Lipid Nanoparticles for In Vivo mRNA Delivery | ACS Applied M
- What is a Helper Lipid? - BroadPharm. (URL: )
- Using Dynamic Light Scattering (DLS) for Liposome Size Analysis - News-Medical.Net. (URL: )
- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. (URL: )
- A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (URL: )
- LNP Parameters Explained: Particle Size and Zeta Potential - Liposomes - BOC Sciences. (URL: )
- Lipid carriers for mRNA delivery - PMC - PubMed Central - NIH. (URL: )
- Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical. (URL: )
- The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (URL: )
- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes - Technology Networks. (URL: )
- Lipid Nanoparticles for mRNA Delivery - BOC Sciences. (URL: )
- Liposome Characterization by Dynamic Light Scattering - Waters - Wy
- The Critical Role of Zeta Potential Measurements in Advancing Medicine - Izon Science. (URL: )
- This compound - Smolecule. (URL: )
- On the role of helper lipids in lipid nanoparticle formul
- Measuring size, concentration, and zeta potential of LNPs with the DynaPro ZetaStar. (URL: )
- Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corpor
- Characterizing the size and concentration of liposomes using multi-angle dynamic light sc
- Exploring 2,2'-(Octadec-9-Enylimino)
- Why you need to measure mRNA-LNP surface charge (and how to do it). (URL: )
- (PDF)
- Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions.
- Comprehensive assessment of LNP size, particle concentr
- Ionizable Lipids for RNA Delivery - BOC Sciences. (URL: )
- Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics. (URL: )
- The interaction of N-oleylethanolamine with phospholipid bilayers - PubMed. (URL: )
- Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed. (URL: )
- Characterization of lipid bilayer phases by confocal microscopy and fluorescence correl
- This compound - LookChem. (URL: )
- Precision GenVoy-ILM Lipid Nanoparticle T Cell Kit (LNP) for mRNA - Environmental XPRT. (URL: )
- Lipid bilayer characteriz
- GenVoy-ILM T-Cell Kits For mRNA. (URL: )
- Ionizable Lipids to Optimize RNA-LNP Delivery - YouTube. (URL: )
- Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. (URL: )
- 2,2'-(Octadec-9-enylimino)
- CAS 25307-17-9 this compound - Surfactant / Alfa Chemistry. (URL: )
- Membrane fluidity measurement using UV fluorescence polariz
- Precision NanoSystems Announces New Cell Therapy Reagent for Lipid Nanoparticle -based mRNA Delivery to T Cells - BioSpace. (URL: )
- Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - NIH. (URL: )
- GenVoy-ILM: Power To Explore - Bioprocess Online. (URL: )
- (PDF)
- Fluorescence anisotropy - Wikipedia. (URL: )
- Distribution of the main LNP components by molar fraction: GenVoy,...
- (PDF)
- Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation - Faraday Discussions (RSC Publishing). (URL: )
- Alcohol Interactions with Lipid Bilayers - PMC - PubMed Central - NIH. (URL: )
- Molecular Mechanisms of Action of Dendrimers with Antibacterial Activities on Model Lipid Membranes - MDPI. (URL: _)
Sources
- 1. Buy this compound | 25307-17-9 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 8. This compound|lookchem [lookchem.com]
- 9. nbinno.com [nbinno.com]
- 10. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The interaction of N-oleylethanolamine with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes | Semantic Scholar [semanticscholar.org]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 17. The Critical Role of Zeta Potential Measurements in Advancing Medicine [izon.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. news-medical.net [news-medical.net]
- 20. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 21. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide on the Biological Activity of Ethoxylated Oleylamines
Introduction: Understanding Ethoxylated Oleylamines
Ethoxylated oleylamines are a class of non-ionic surfactants derived from oleylamine, a fatty amine obtained from oleic acid. The process of ethoxylation involves the addition of ethylene oxide to the primary amine group, resulting in a molecule with a hydrophobic oleyl tail and a hydrophilic polyethylene glycol (PEG) chain.[1] The number of ethylene oxide units can be varied, leading to a range of surfactants with different hydrophilic-lipophilic balance (HLB) values and, consequently, diverse physicochemical and biological properties.[2]
These surfactants are characterized as yellow liquids with a fish-like odor and are soluble in water.[3] Their amphiphilic nature, possessing both a lipophilic oleyl group and a hydrophilic polyoxyethylene chain, allows them to reduce the surface tension between immiscible phases, making them effective emulsifiers, wetting agents, and solubilizers.[1] This fundamental property underpins their widespread application in various industries, including pharmaceuticals and drug delivery.
Part 1: Core Biological Activities and Mechanisms of Action
The biological activities of ethoxylated oleylamines are intrinsically linked to their surfactant properties and their interactions with biological membranes. These activities can be broadly categorized into their roles in drug delivery enhancement and their inherent cytotoxic or biocompatible nature.
Role in Drug Delivery and Formulation
Ethoxylated oleylamines are pivotal in the formulation of various drug delivery systems, primarily due to their ability to solubilize poorly water-soluble drugs and enhance their transport across biological barriers.[4]
1.1.1. Micelle Formation and Drug Solubilization:
Above a specific concentration, known as the critical micelle concentration (CMC), ethoxylated oleylamine molecules self-assemble in aqueous solutions to form micelles. These are spherical structures with a hydrophobic core, formed by the oleyl chains, and a hydrophilic shell, composed of the polyethylene glycol chains. This architecture allows for the encapsulation of lipophilic drug molecules within the hydrophobic core, effectively increasing their solubility in aqueous environments.[4] This is a critical application for numerous therapeutic agents that suffer from poor aqueous solubility, which often limits their bioavailability.
1.1.2. Formation of Nanoemulsions:
Ethoxylated oleylamines are key components in the formation of nanoemulsions, which are kinetically stable, submicron-sized dispersions of two immiscible liquids.[5][6] These systems are advantageous for drug delivery as they offer a large surface area for drug absorption, can protect the encapsulated drug from degradation, and can be formulated for various administration routes, including oral, topical, and parenteral.[6][7] The small droplet size of nanoemulsions, typically in the range of 20-200 nm, enhances their physical stability and can improve the bioavailability of the encapsulated drug.[6][8]
1.1.3. Penetration Enhancement in Transdermal Drug Delivery:
A significant application of ethoxylated oleylamines is as chemical penetration enhancers in transdermal drug delivery systems.[9][10] The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most drugs. Ethoxylated oleylamines can reversibly disrupt the highly ordered lipid structure of the stratum corneum, increasing its fluidity and permeability.[11][12][13] This disruption facilitates the diffusion of drug molecules through the skin and into the systemic circulation. The mechanism of action is thought to involve the interaction of the surfactant with the intercellular lipids, leading to a more disordered and permeable barrier.[9][10]
Diagram 1: Micelle Formation and Drug Encapsulation
Caption: Self-assembly of ethoxylated oleylamines into a micelle, encapsulating a lipophilic drug.
Cytotoxicity and Biocompatibility
The interaction of ethoxylated oleylamines with cell membranes is a double-edged sword. While it is beneficial for drug delivery, it can also lead to cytotoxicity.
1.2.1. Membrane Disruption and Toxicity:
The primary mechanism of cytotoxicity for many surfactants, including ethoxylated oleylamines, is the disruption of cell membranes.[14] Their lipophilic oleyl tail can intercalate into the lipid bilayer of cell membranes, altering their structure and function.[14] This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[15] The degree of cytotoxicity is often dependent on the concentration of the surfactant and the length of the ethoxylate chain. Some studies have indicated that ethoxylated surfactants can induce adipogenesis in certain cell lines.[16][17]
Safety data sheets for ethoxylated oleylamines often indicate that they can be harmful if swallowed and cause severe skin burns and eye damage, highlighting their potential for irritation and toxicity at high concentrations.[18][19] The unethoxylated parent compound, oleylamine, is also known to be destructive to mucous membranes and the upper respiratory tract.
1.2.2. Biocompatibility and Applications in Nanomedicine:
Despite the potential for cytotoxicity, at lower, well-controlled concentrations, ethoxylated oleylamines can be considered biocompatible for specific applications. Their use in approved pharmaceutical formulations underscores their acceptable safety profile when used appropriately.[20] The ability of the polyethylene glycol chain to create a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system, is a valuable property in the design of long-circulating nanocarriers for targeted drug delivery.[4]
Furthermore, oleylamine itself has been utilized in the synthesis of nanoparticles for biomedical applications, where it can act as a surface ligand.[21] This suggests that with careful chemical modification, such as ethoxylation, the biocompatibility can be tailored for specific therapeutic purposes.
Part 2: Experimental Protocols for Evaluating Biological Activity
To assess the biological activity of ethoxylated oleylamines, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these evaluations.
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which ethoxylated oleylamine molecules begin to form micelles in an aqueous solution.
Methodology: Pyrene Fluorescence Probe Method
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1x10⁻³ M.
-
Prepare a series of aqueous solutions of the ethoxylated oleylamine with concentrations ranging from well below to well above the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each ethoxylated oleylamine solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The organic solvent should be allowed to evaporate completely.
-
Incubate the solutions at a constant temperature to ensure equilibrium.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 334 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
Plot the ratio of I₁/I₃ as a function of the logarithm of the ethoxylated oleylamine concentration.
-
The CMC is determined as the point of inflection in the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed. This change reflects the partitioning of pyrene from the polar aqueous environment into the nonpolar micellar core.
Diagram 2: Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of ethoxylated oleylamines on a relevant cell line.
Methodology: MTT Assay
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the intended application) in appropriate culture medium until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of the ethoxylated oleylamine in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the surfactant. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the logarithm of the surfactant concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). The cytotoxicity of polycations is known to have a strong structural basis.[22]
Skin Permeation Study
Objective: To assess the ability of ethoxylated oleylamines to enhance the permeation of a model drug across the skin.
Methodology: Franz Diffusion Cell Assay
-
Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., rat or pig) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.
-
Donor Phase: Apply a formulation containing the model drug and the ethoxylated oleylamine as a penetration enhancer to the surface of the skin in the donor compartment. A control formulation without the enhancer should also be tested.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer.
-
Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) can be calculated by dividing the flux of the drug with the enhancer by the flux without the enhancer.
Part 3: Applications in Advanced Drug Delivery Systems
The unique properties of ethoxylated oleylamines have led to their investigation in more advanced and targeted drug delivery systems.
Vaccine Adjuvants
Ethoxylated oleylamines and other surfactants can be formulated into nanoemulsions or liposomes that can act as vaccine adjuvants.[23][24] These delivery systems can enhance the immune response to an antigen by:
-
Protecting the antigen from degradation.
-
Controlling the release of the antigen over time.[25]
-
Improving the uptake of the antigen by antigen-presenting cells (APCs).[26]
-
Targeting the antigen to lymph nodes where the immune response is initiated.[26][27]
The surfactant component can also have inherent immunomodulatory effects.
Targeted Nanocarriers
By modifying the surface of ethoxylated oleylamine-based micelles or nanoemulsions with targeting ligands (e.g., antibodies, peptides, or aptamers), it is possible to create nanocarriers that can specifically bind to and deliver drugs to diseased cells or tissues, such as tumors. This targeted approach can increase the therapeutic efficacy of the drug while reducing off-target side effects.
Conclusion
Ethoxylated oleylamines are versatile non-ionic surfactants with a wide range of biological activities that are highly relevant to the fields of pharmaceutical sciences and drug development. Their ability to self-assemble into micelles, form stable nanoemulsions, and enhance the penetration of drugs across biological barriers makes them invaluable excipients in various drug formulations. However, their potential for cytotoxicity necessitates careful evaluation and concentration control. As research continues, the tailored synthesis of ethoxylated oleylamines with specific degrees of ethoxylation and the development of novel formulations will undoubtedly expand their applications in advanced and targeted drug delivery systems, contributing to the development of more effective and safer therapies.
References
- Poloxamine-based nanomaterials for drug delivery - PubMed. (2010-01-01).
- ETHOXYLATED OLEYLAMINE (AMINES, POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals.
- 26635-93-8, Ethoxylated oleylamine Formula - ECHEMI.
- Ethomeen O/12LC Oleyl amine ethoxylate - Nouryon.
- MARLAZIN OL 2. (2018-12-13).
- Synthesis of ethoxylated fatty amines. | Download Scientific Diagram - ResearchGate.
- Oleylamine, ethoxylated - PubChem - NIH.
- Fatty Amine Ethoxylates - Surfactant - Alfa Chemistry.
- Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells - PubMed Central.
- Oleylamine, ethoxylated (30EO) (26635-93-8) - PubChem.
- Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications - MDPI.
- CHEMICAL PENETRATION ENHANCERS FOR TRANSDERMAL DRUG DELIVERY SYSTEM. (2018-10-15).
- Oleylamine as a beneficial agent for the synthesis of CoFe₂O₄ nanoparticles with potential biomedical uses - PubMed. (2014-05-07).
- The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach - Research and Reviews.
- A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System.
- Penetration enhancers - PubMed. (2004-03-27).
- Review Article - Amazon AWS.
- Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells - ResearchGate.
- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - MDPI.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-25).
- Nanoemulsion: an advanced mode of drug delivery system - PMC - PubMed Central.
- In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery - PubMed.
- (PDF) Nanoemulsions: A Recent Drug Delivery Tool - ResearchGate.
- Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - MDPI.
- Biological Activities of Natural Products - MDPI. (2020-12-07).
- Applications of nanomaterials as vaccine adjuvants - PMC - NIH.
- Nanoemulsion as a new advanced technology of drug delivery system | Neuroquantology.
- Biodegradable Polymeric Nanoparticles-Based Vaccine Adjuvants for Lymph Nodes Targeting - PMC - PubMed Central.
- Nanomaterial Adjuvants for Veterinary Vaccines: Mechanisms and Applications - PMC.
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - Semantic Scholar. (2021-06-10).
- Mechanisms of membrane toxicity of hydrocarbons - PMC - NIH.
- Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments - NIH.
- Influence of Non-Ionic Surfactants, pH and Propylene Glycol on Percutaneous Absorption of Piroxicam From Cataplasm - PubMed.
- Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI.
- Generation of a Liposomal Vaccine Adjuvant Based on Sulfated S-Lactosylarchaeol (SLA) Glycolipids - PubMed.
- Poloxamers Have Vaccine-Adjuvant Properties by Increasing Dissemination of Particulate Antigen at Distant Lymph Nodes - PubMed Central. (2023-06-15).
- Membrane Alterations Following Toxic Chemical Insult - DTIC.
- Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC. (2023-04-09).
- Effects of polyethylene microplastics on cell membranes: A combined study of experiments and molecular dynamics simulations - PubMed. (2022-05-05).
Sources
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications [mdpi.com]
- 3. ETHOXYLATED OLEYLAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Poloxamine-based nanomaterials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes [mdpi.com]
- 8. Nanoemulsion as a new advanced technology of drug delivery system | Neuroquantology [neuroquantology.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. catalog.article4pub.com [catalog.article4pub.com]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. Mechanisms of membrane toxicity of hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of polyethylene microplastics on cell membranes: A combined study of experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 20. Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oleylamine as a beneficial agent for the synthesis of CoFe₂O₄ nanoparticles with potential biomedical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Applications of nanomaterials as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Generation of a Liposomal Vaccine Adjuvant Based on Sulfated S-Lactosylarchaeol (SLA) Glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Poloxamers Have Vaccine-Adjuvant Properties by Increasing Dissemination of Particulate Antigen at Distant Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biodegradable Polymeric Nanoparticles-Based Vaccine Adjuvants for Lymph Nodes Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanomaterial Adjuvants for Veterinary Vaccines: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
2,2'-(Octadec-9-enylimino)bisethanol safety and handling
An In-Depth Technical Guide to the Safe Handling of 2,2'-(Octadec-9-enylimino)bisethanol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No. 25307-17-9). It is intended for researchers, scientists, and drug development professionals who may utilize this compound in laboratory and pilot-scale operations. The information herein is synthesized from safety data sheets, chemical databases, and established best practices in chemical hygiene to ensure a self-validating system of safety.
Introduction: Understanding the Compound
This compound, also known as Bis(2-Hydroxyethyl)Oleylamine, is an amphiphilic organic compound with a molecular formula of C22H45NO2 and a molecular weight of approximately 355.6 g/mol .[1][2] Its structure, featuring a long hydrophobic oleyl chain and a hydrophilic diethanolamine headgroup, makes it an effective cationic surfactant.[1][3] This property is leveraged in various applications, including as an emulsifying agent in cosmetics, an antistatic agent in textiles and plastics, and as a penetration enhancer in pharmaceutical formulations to improve the delivery of hydrophobic drugs across skin barriers.[3][4][5]
The compound typically presents as a light yellow, viscous liquid.[3] While its utility is significant, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks.
Hazard Identification and Risk Assessment
A foundational aspect of safe handling is a comprehensive understanding of the inherent hazards. This compound is classified under the Globally Harmonized System (GHS) with several significant hazard statements.[6] A proactive risk assessment is critical before any experimental work begins.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Danger [7] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | Danger [7] |
| Serious Eye Damage | H318 | Causes serious eye damage | Danger [7] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life | Danger [7] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects | Danger [7] |
Source: Synthesized from multiple safety data sheets.[1][6][7]
Causality Behind the Hazards:
-
Corrosivity (H314/H318): The amine functional group and the overall surfactant nature of the molecule contribute to its corrosivity. It can disrupt the lipid bilayers of cell membranes, leading to cell death and severe tissue damage upon contact with skin or eyes. The potential for irreversible eye damage is particularly high.
-
Acute Oral Toxicity (H302): If ingested, the compound can cause significant harm. Its mechanism of toxicity is not thoroughly elucidated in publicly available literature, but it is likely related to its corrosive action on the gastrointestinal tract.[7]
-
Aquatic Toxicity (H400/H410): As a surfactant, this compound can disrupt the surface tension of water and interfere with the gills of aquatic organisms. Its low water solubility (5.9 mg/L at 23°C) and potential for persistence contribute to its long-lasting effects on aquatic ecosystems.[2][8]
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, engineering and administrative controls must be implemented to minimize potential exposure.
-
Ventilation: All work with this compound, especially when heating or creating aerosols, must be conducted within a certified chemical fume hood. This is crucial to prevent inhalation of any vapors or mists.[9]
-
Designated Work Area: Establish a clearly marked "designated area" for handling this compound. This area should be equipped with spill containment trays and materials. Restrict access to authorized personnel only.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this compound. SOPs should cover every step from material receipt and storage to use and disposal.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[10] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[7]
Personal Protective Equipment (PPE): A System for Personal Safety
Appropriate PPE is mandatory to prevent contact with this corrosive material. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart. For prolonged contact or immersion, heavier-duty gloves (e.g., butyl rubber or Viton™) may be necessary. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contamination.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[10] Due to the severe eye damage risk (H318), a full-face shield must be worn over the safety goggles whenever there is a splash hazard, such as when transferring liquids or working with reactions under pressure.[7]
-
Skin and Body Protection: A flame-resistant lab coat is standard. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required. Ensure legs and feet are fully covered with long pants and closed-toe shoes.[10]
-
Respiratory Protection: If engineering controls (i.e., fume hood) are not feasible or fail, or during a large spill cleanup, respiratory protection is necessary. A full-face respirator with an appropriate organic vapor/particulate cartridge should be used.[10] All personnel requiring respirators must be part of a formal respiratory protection program.
Safe Handling and Storage Protocols
Adherence to methodical handling and storage procedures is paramount for preventing incidents.
5.1 Handling:
-
Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily accessible.
-
Aliquotting: As a viscous liquid, transfer the compound carefully to avoid splashes. Use a positive displacement pipette or weigh it directly into a tared container within the fume hood.
-
Solution Preparation: When dissolving or mixing, add the compound slowly to the solvent. Be aware of potential exothermic reactions, especially with strong acids or oxidizing agents.
-
Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical. Remove PPE following the correct doffing procedure and wash hands immediately.[7]
5.2 Storage:
-
Container: Keep the compound in its original, tightly sealed container.[7] Ensure the container is upright to prevent leakage.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[7] The storage area should be separate from incompatible substances.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and acid anhydrides. The amine group can react exothermically with these materials.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
6.1 First Aid Measures
Immediate and appropriate first aid is critical. All laboratory personnel must be familiar with these procedures and the location of safety showers and eyewash stations.
Table 2: First Aid for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of gently flowing water for at least 15-20 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention and call a poison control center.[7] |
Source: Synthesized from multiple safety data sheets.[7][9]
6.2 Spill Response
The response to a spill depends on its size and location.
// Small Spill Path Small_PPE [label="Ensure Proper PPE is Worn"]; Small_Absorb [label="Absorb with Inert Material\n(e.g., vermiculite, sand)"]; Small_Collect [label="Collect into a Labeled,\nClosed Waste Container"]; Small_Decon [label="Decontaminate Spill Area"]; Small_Dispose [label="Dispose as Hazardous Waste"];
// Large Spill Path Large_Evacuate [label="Evacuate Immediate Area"]; Large_Alert [label="Alert Supervisor &\nEmergency Response Team"]; Large_Secure [label="Secure the Area,\nPrevent Entry"]; Large_Cleanup [label="Allow Trained Personnel\nto Perform Cleanup"];
Start -> Assess; Assess -> SmallSpill [label="Small"]; Assess -> LargeSpill [label="Large"];
SmallSpill -> Small_PPE [color="#34A853"]; Small_PPE -> Small_Absorb [color="#34A853"]; Small_Absorb -> Small_Collect [color="#34A853"]; Small_Collect -> Small_Decon [color="#34A853"]; Small_Decon -> Small_Dispose [color="#34A853"];
LargeSpill -> Large_Evacuate [color="#EA4335"]; Large_Evacuate -> Large_Alert [color="#EA4335"]; Large_Alert -> Large_Secure [color="#EA4335"]; Large_Secure -> Large_Cleanup [color="#EA4335"]; } ends_dot Caption: Decision workflow for spill response.
Spill Cleanup Protocol (Small, Contained Spill):
-
Ensure Safety: Wear the full PPE ensemble described in Section 4.0.
-
Containment: Prevent the spill from spreading or entering drains using absorbent pads or booms.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or commercial sorbent pads.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow all local, regional, and national environmental regulations. Do not discharge into drains or the environment.[7]
Summary of Physicochemical Properties
Understanding these properties is essential for safe handling and experimental design.
Table 3: Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 25307-17-9 | [2][8] |
| Molecular Formula | C22H45NO2 | [2][8] |
| Molecular Weight | 355.6 g/mol | [1][2] |
| Appearance | Light yellow viscous liquid | [3] |
| Boiling Point | 480.5 °C at 760 mmHg | [3][8] |
| Flash Point | 202.6 °C | [3][8] |
| Density | ~0.9 g/cm³ | [1][3] |
| Vapor Pressure | 3 x 10⁻¹¹ mmHg at 25°C | [3][8] |
| Water Solubility | 5.9 mg/L at 23°C | [2][8] |
Conclusion
This compound is a valuable compound with important industrial and research applications. However, its hazardous properties—specifically its corrosivity to skin and eyes and its aquatic toxicity—demand a disciplined and informed approach to safety. By implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality-driven protocols outlined in this guide provide a framework for establishing a self-validating system of safety in any professional laboratory setting.
References
- Exploring this compound: Properties and Applications. (n.d.). LookChem.
- Safety Data Sheet - this compound. (2021, March 22). CymitQuimica.
- This compound. (2024, April 14). Smolecule.
- This compound. (n.d.). Vulcanchem.
- This compound. (n.d.). LookChem.
- This compound. (n.d.). CymitQuimica.
- Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-. (n.d.). PubChem, National Center for Biotechnology Information.
- 2,2'-(octylimino)bisethanol - Safety Data Sheet. (2025, July 26). ChemicalBook.
- CAS 25307-17-9 this compound. (n.d.). Alfa Chemistry.
- Amines, N-tallow alkyltrimethylenediamines, ethoxylated SDS. (n.d.). ECHEMI.
Sources
- 1. Buy this compound | 25307-17-9 [smolecule.com]
- 2. This compound (25307-17-9) for sale [vulcanchem.com]
- 3. innospk.com [innospk.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound|lookchem [lookchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to Armostat® 700: Properties, Mechanism, and Safe Handling
A Note on "Armostat 710" : Publicly available technical literature and safety data sheets for a product specifically named "Armostat 710" are not readily found. Given the extensive documentation for the Armostat® product line by Nouryon, and the numerical proximity, this guide will focus on Armostat® 700 , a prominent member of the same chemical family. It is plausible that "Armostat 710" may be a related, less common, or legacy designation. The principles, properties, and safety data for Armostat® 700 are expected to be highly representative.
Introduction: The Challenge of Static in Polymers and the Role of Internal Antistatic Agents
Polymers, due to their high electrical insulating properties, are prone to the accumulation of static electricity on their surfaces. This phenomenon, generated by friction during processing (extrusion, molding) or even contact with air, leads to a host of undesirable effects in industrial and consumer settings. These include dust accumulation, which compromises aesthetics and performance; the risk of electrostatic discharge (ESD), which can damage sensitive electronic components; and processing difficulties such as material clinging and clumping.[1]
Internal antistatic agents are specialty additives designed to be compounded directly into the polymer matrix. Unlike topical coatings, they provide long-lasting, inherent static dissipative properties. The Armostat® series, a line of high-performance antistatic agents from Nouryon, are primarily based on ethoxylated amines and are widely utilized to mitigate static-related issues in a range of polymers.[1] This guide provides a detailed technical overview of Armostat® 700, focusing on its chemical nature, mechanism of action, applications, and critical safety protocols for its effective and responsible use.
Chemical and Physical Properties of Armostat® 700
Armostat® 700 is chemically identified as Oleyl-bis(2-hydroxyethyl) amine.[2] It belongs to the ethoxylated amine chemical family and is a long-lasting, general-purpose internal antistatic additive.[2] Its liquid physical form at ambient temperatures offers advantages in dosing and processing compared to solid or paste alternatives.[2]
| Property | Value | Source |
| Chemical Name | Oleyl-bis(2-hydroxyethyl) amine | [2] |
| CAS Number | 25307-17-9 | [2] |
| Molecular Formula | C22H45NO2 | [3] |
| Molecular Weight | 355.6 g/mol | [3] |
| Physical Form | Liquid | [2] |
| Chemical Family | Ethoxylated Amines | [2] |
Mechanism of Action: From Polymer Matrix to Dissipative Surface
The efficacy of Armostat® 700 as an internal antistatic agent is rooted in its molecular structure and migratory behavior within the host polymer. This process can be understood as a multi-stage physicochemical phenomenon.
Incorporation and Migration
During polymer processing, such as extrusion or injection molding, Armostat® 700 is homogeneously blended into the molten polymer. Upon cooling and solidification of the polymer matrix, the Armostat® 700 molecules, being partially incompatible with the non-polar polymer, begin to migrate to the surface. This migration is a controlled process, driven by the establishment of a thermodynamic equilibrium. The rate of migration is influenced by factors such as the polymer's nature, the concentration of the additive, and environmental conditions.
Surface Layer Formation and Moisture Adsorption
Once at the surface, the ethoxylated amine molecules orient themselves with their hydrophilic (polar) heads facing outwards. This orientation creates a continuous, invisible layer on the polymer surface. The hydrophilic nature of this layer attracts and adsorbs atmospheric moisture, forming a conductive pathway.
Charge Dissipation
The adsorbed water molecules on the polymer surface provide a medium for the mobility of ions, allowing for the safe dissipation of static charges that would otherwise accumulate. This prevents the buildup of high electrostatic potentials. A key advantage of this internal mechanism is its regenerative nature; if the surface layer is disturbed or washed away, molecules from within the polymer matrix will migrate to replenish it, thus restoring the antistatic properties.[1]
Caption: Mechanism of Armostat® 700 as an internal antistatic agent.
Applications and Polymer Compatibility
Armostat® 700 is a versatile antistatic additive compatible with a wide range of thermoplastic polymers. Its liquid form and low melting point facilitate its use in various processing techniques, particularly injection molding.[2] It is also effective in film applications.[2]
Compatible Polymer Systems Include:
-
Polyethylene (PE)[2]
-
Polypropylene (PP)[2]
-
Polystyrene (PS)[2]
-
Styrene Acrylonitrile (SAN)[2]
-
Acrylonitrile Butadiene Styrene (ABS)[2]
-
High Impact Polystyrene (HIPS)[2]
In addition to its primary antistatic function, Armostat® 700 can also act as a dispersion aid for pigments and color concentrates during compounding.[4]
Safety, Handling, and Toxicological Profile
A thorough understanding and implementation of safety protocols are paramount when handling Armostat® 700. The following information is synthesized from safety data sheets for products containing Oleyl-bis(2-hydroxyethyl) amine.
Hazard Classification
Armostat® 700 is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is essential to minimize exposure and ensure operator safety.
Sources
An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of PEG-2 Oleamine
Introduction: The Critical Role of HLB in Formulation Science
In the realm of formulation science, particularly in the development of pharmaceuticals, cosmetics, and industrial emulsions, the stability and efficacy of a product are paramount. The Hydrophilic-Lipophilic Balance (HLB) system, first proposed by Griffin in 1949, provides a semi-empirical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1][2] This value is instrumental in selecting the appropriate surfactant to create stable emulsions of immiscible liquids, such as oil and water.[3][4] A low HLB value signifies a more lipophilic (oil-soluble) surfactant, while a high HLB value indicates a more hydrophilic (water-soluble) character.[5][6]
PEG-2 Oleamine is a nonionic surfactant synthesized from oleic acid and ethylene glycol.[7] Its amphiphilic nature, possessing both a lipophilic oleyl tail and a hydrophilic polyethylene glycol (PEG) head, makes it a versatile emulsifier in various formulations.[7][8][9] This guide provides a comprehensive technical overview of the HLB value of PEG-2 Oleamine, delving into its theoretical calculation, experimental determination, and the implications of its HLB for practical applications.
Molecular Architecture of PEG-2 Oleamine
To comprehend the HLB of PEG-2 Oleamine, it is essential to first dissect its molecular structure. The molecule consists of a long-chain unsaturated alkyl group (oleyl), which constitutes the lipophilic tail, and a polyethylene glycol chain attached to a tertiary amine, forming the hydrophilic head. The "PEG-2" designation indicates an average of two ethylene oxide units in the hydrophilic chain.[8][9]
Caption: Molecular structure of PEG-2 Oleamine highlighting its lipophilic and hydrophilic moieties.
Theoretical Calculation of the HLB Value
The HLB value of a nonionic surfactant like PEG-2 Oleamine can be estimated using established theoretical methods. Here, we explore two primary approaches: Griffin's method and Davies' method.
Griffin's Method
Griffin's method, developed in 1954, is a widely used approach for calculating the HLB of nonionic surfactants.[1] The formula is as follows:
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
For PEG-2 Oleamine (C22H45NO2)[7]:
-
Total Molecular Mass (M): 355.6 g/mol [7]
-
Hydrophilic Portion (Mh): This consists of the di-ethylene glycol group (-CH2CH2O)2H and the nitrogen atom.
-
Molecular weight of (CH2CH2O)2 = 2 * (12.012 + 1.014 + 16.00) = 88.1 g/mol
-
Molecular weight of the terminal hydroxyl group's hydrogen = 1.01 g/mol
-
Molecular weight of the nitrogen atom = 14.01 g/mol
-
Mh = 88.1 + 1.01 + 14.01 = 103.12 g/mol
-
Calculated HLB (Griffin's Method):
HLB = 20 * (103.12 / 355.6) HLB ≈ 5.8
Davies' Method
Davies' method, proposed in 1957, calculates the HLB by assigning group numbers to the various chemical groups within the surfactant molecule.[10] This method considers the contribution of both hydrophilic and lipophilic groups. The formula is:
HLB = 7 + Σ(hydrophilic group numbers) - n * 0.475
Where:
-
n is the number of -CH2- groups in the lipophilic alkyl chain.
The group numbers for the constituent parts of PEG-2 Oleamine are:
| Group | Type | Group Number |
| -CH=CH- | Lipophilic | -0.475 |
| -CH2- | Lipophilic | -0.475 |
| -N (tertiary amine) | Hydrophilic | 9.4 |
| -CH2-CH2-O- | Hydrophilic | 0.33 |
| -OH (in PEG chain) | Hydrophilic | 1.9 |
Calculation for PEG-2 Oleamine:
-
Hydrophilic Group Contributions:
-
Tertiary Amine (-N): 9.4
-
Ethylene Oxide units (-CH2-CH2-O-) x 2: 2 * 0.33 = 0.66
-
Terminal Hydroxyl (-OH): 1.9
-
Σ(hydrophilic group numbers) = 9.4 + 0.66 + 1.9 = 11.96
-
-
Lipophilic Group Contributions:
-
The oleyl chain has 18 carbons. One double bond (-CH=CH-) and 16 methylene/methyl groups. For simplicity in this method, we count the number of CH2 and CH3 groups in the lipophilic tail. The oleyl group (C18H35) has 16 CH2/CH3 groups.
-
n = 16
-
-
Calculated HLB (Davies' Method):
HLB = 7 + 11.96 - (16 * 0.475) HLB = 7 + 11.96 - 7.6 HLB ≈ 11.36
Summary of Calculated HLB Values
| Calculation Method | Calculated HLB Value |
| Griffin's Method | ~5.8 |
| Davies' Method | ~11.4 |
The discrepancy between the two methods highlights the empirical nature of HLB calculations. Griffin's method is often more suited for simple polyoxyethylene nonionic surfactants, while Davies' method attempts to account for a wider range of functional groups. The HLB value for PEG-2 Oleamine is likely to be in the range of 5 to 12. For comparison, a manufacturer of oleyl amine ethoxylates lists PEG-2 Oleyl Amine with an HLB of 4.9.[11]
Experimental Determination of HLB Value
While theoretical calculations provide a useful estimate, the most accurate HLB value is determined experimentally. The most common method involves preparing a series of emulsions of a specific oil with varying HLB values and observing their stability. The HLB value that results in the most stable emulsion is considered the required HLB of the oil, and by extension, the effective HLB of the surfactant system.
Experimental Protocol: Emulsion Stability Method
This protocol outlines a systematic approach to experimentally determine the HLB value of PEG-2 Oleamine.
Objective: To determine the HLB value of PEG-2 Oleamine by preparing a series of oil-in-water emulsions with a known required HLB oil and observing their stability.
Materials:
-
PEG-2 Oleamine
-
A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)
-
A low HLB surfactant (e.g., Sorbitan Monooleate, HLB = 4.3)
-
An oil phase with a known required HLB (e.g., Mineral Oil, required HLB for O/W emulsion ≈ 10.5)
-
Distilled or deionized water
-
Graduated cylinders or beakers
-
Homogenizer or high-shear mixer
-
Microscope with a calibrated slide
-
Timer
Methodology:
-
Preparation of Surfactant Blends:
-
Prepare a series of surfactant blends by mixing the high HLB and low HLB surfactants in varying proportions to achieve a range of HLB values (e.g., from 8 to 13 in increments of 0.5).
-
The HLB of the blend is calculated using the following formula: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) Where w is the weight fraction of each surfactant.
-
-
Emulsion Preparation:
-
For each surfactant blend, prepare an oil-in-water emulsion. A typical formulation would be 5% w/w surfactant blend, 45% w/w oil phase, and 50% w/w water phase.
-
Heat the oil phase (containing the surfactant blend) and the water phase separately to approximately 70-75°C.
-
Slowly add the water phase to the oil phase while mixing with a homogenizer.
-
Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform droplet size.
-
Allow the emulsions to cool to room temperature.
-
-
Emulsion Stability Assessment:
-
Visually observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week). Look for signs of instability such as creaming, coalescence, or phase separation.
-
Measure the droplet size and distribution of the dispersed oil phase using a microscope. Smaller and more uniform droplet sizes generally indicate greater emulsion stability.
-
The HLB of the surfactant blend that produces the most stable emulsion (i.e., minimal creaming, no phase separation, and the smallest, most uniform droplet size) corresponds to the required HLB of the oil.
-
-
Determination of PEG-2 Oleamine HLB:
-
To determine the HLB of PEG-2 Oleamine itself, it can be used as one of the surfactants in the blend. For instance, blend PEG-2 Oleamine with a known high HLB surfactant to create a range of HLB values and repeat the emulsion stability tests. By finding the blend that produces the most stable emulsion, the unknown HLB of PEG-2 Oleamine can be calculated.
-
Caption: Experimental workflow for the determination of the HLB value of a surfactant.
Applications of PEG-2 Oleamine Based on its HLB Value
The HLB value of a surfactant is a strong indicator of its potential applications.[1] Based on the calculated and comparative HLB values, PEG-2 Oleamine's applications can be inferred:
-
HLB Range 3-6: Generally used as water-in-oil (W/O) emulsifiers.
-
HLB Range 7-9: Effective as wetting and spreading agents.
-
HLB Range 8-16: Suitable as oil-in-water (O/W) emulsifiers.
-
HLB Range 13-16: Function as detergents.
-
HLB Range 16-18: Act as solubilizers or hydrotropes.
Given the calculated HLB values in the range of approximately 5 to 11.4, PEG-2 Oleamine is a versatile surfactant. The lower end of this range suggests its utility as a co-emulsifier in W/O systems or as a primary emulsifier for certain oils. The higher end of the range indicates its suitability as an O/W emulsifier, which aligns with its common use in cosmetic creams and lotions to blend oil and water-based ingredients.[7] Its functions also include being a dispersant, wetting agent, and corrosion inhibitor in various industries.[12]
Conclusion
The Hydrophilic-Lipophilic Balance is a fundamental parameter for any formulator working with surfactants. For PEG-2 Oleamine, theoretical calculations using Griffin's and Davies' methods provide an estimated HLB range of approximately 5 to 11.4. This range suggests its versatility as both a W/O and O/W emulsifier, as well as a wetting and dispersing agent. For precise formulation development, experimental determination of the effective HLB through emulsion stability studies is highly recommended. A thorough understanding of the HLB of PEG-2 Oleamine empowers researchers and drug development professionals to harness its full potential in creating stable and effective emulsified products.
References
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of HLB value by saponification method: A brief review. Retrieved from [Link]
-
Slideshare. (n.d.). To determine the HLB number of a surfactant by saponification method. Retrieved from [Link]
-
YouTube. (2020, June 28). Davies Method To Calculate HLB For Ionic Surfactant | Chemistry with Dr Bilal. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic–lipophilic balance. Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). Coco Amine Ethoxylates – High-Performance Surfactants for Industrial Applications. Retrieved from [Link]
-
Grokipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]
-
Harcros Chemicals. (n.d.). Amine Ethoxylates. Retrieved from [Link]
- Kothencz, R., Nagy, R., & Bartha, L. (n.d.). DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES.
-
OKCHEM. (n.d.). Application of HLB value in emulsion paint formulation design. Retrieved from [Link]
-
ResearchGate. (2018, August 31). Can Davies' equation for calculation of HLB of surfactant be applied to zwitterionic surfactants?. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular weights, HLB values (Davies, calculation in the ESI), surface.... Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). Oleyl Amine Ethoxylate Manufacturer & Supplier. Retrieved from [Link]
-
PubChem. (n.d.). PEG-2 Oleamine. Retrieved from [Link]
- Vertex AI Search. (n.d.).
-
COSMILE Europe. (n.d.). PEG-2 OLEAMINE – Ingredient. Retrieved from [Link]
-
MyRevea. (n.d.). PEG-2 Oleamine is a synthetic compound.... Retrieved from [Link]
-
Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier?. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethoxylates – Page 3 – Emco Chemicals [emcochemicals.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]
- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. PEG-2 Oleamine | C22H45NO2 | CID 61580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. harcros.com [harcros.com]
- 12. 207916-33-4 CAS MSDS (PEG-2 OLEAMINE HYDROFLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Thermal Stability of N-Oleyldiethanolamine
Abstract
N-Oleyldiethanolamine (NODE), a prominent fatty acid diethanolamide, sees extensive application across various scientific and industrial domains, including in the formulation of pharmaceuticals and personal care products. Its utility is intrinsically linked to its chemical and physical stability, particularly its response to thermal stress. This guide provides a comprehensive technical overview of the thermal stability of NODE, addressing the core principles of its degradation, the analytical techniques used for its characterization, and strategies for enhancing its stability. This document is intended for researchers, scientists, and drug development professionals who utilize or are developing applications for N-Oleyldiethanolamine.
Introduction to N-Oleyldiethanolamine (NODE)
N-Oleyldiethanolamine is a tertiary amine with two hydroxyl groups and a long oleyl hydrocarbon chain. This amphiphilic structure imparts surfactant properties, making it a valuable component in emulsions and formulations. Its molecular structure is as follows:
The thermal stability of NODE is a critical parameter that dictates its processing, storage, and application conditions. Understanding its behavior at elevated temperatures is paramount for ensuring product quality, safety, and efficacy.
Fundamentals of Thermal Analysis Techniques for NODE
The thermal stability of a compound is typically assessed using a combination of thermoanalytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition of the material.
Thermal Behavior of N-Oleyldiethanolamine and Related Compounds
Differential Scanning Calorimetry (DSC) of N-Oleyldiethanolamine
Limited direct studies on the DSC of NODE are publicly available. However, analysis of related fatty acid diethanolamides suggests that NODE would exhibit complex phase behavior due to its long, unsaturated alkyl chain and the presence of hydroxyl groups capable of hydrogen bonding. Researchers studying oleoyl diethanolamide have observed multiple endothermic and exothermic transitions corresponding to different polymorphic forms of the lipid.
Thermogravimetric Analysis (TGA) of Fatty Acid Diethanolamides
While specific TGA data for N-Oleyldiethanolamine is not readily found in peer-reviewed literature, data from related compounds, such as coconut fatty acid diethanolamide, provides valuable insights into the expected thermal decomposition profile.
Table 1: Thermal Decomposition Data for Coconut Fatty Acid Diethanolamide-Based Polyurethane Foams
| Sample | Onset of Degradation (°C) | T1 (°C) | T2 (°C) | T3 (°C) | T4 (°C) |
| PU-40-p-CFAD | 175.33 | 199.6 | 270.5 | 412.1 | 463.8 |
T1, T2, T3, and T4 represent the temperatures at which different stages of decomposition occur.
Based on this data and the known chemistry of amides and alcohols, the thermal decomposition of NODE is expected to proceed in multiple steps, with the initial onset of degradation likely occurring above 175°C. The decomposition is anticipated to be influenced by the atmosphere, with oxidative degradation in air occurring at lower temperatures than pyrolysis in an inert atmosphere like nitrogen.
Proposed Thermal Degradation Pathways of N-Oleyldiethanolamine
The thermal degradation of NODE is likely to involve the cleavage of its weakest chemical bonds. The C-N bond and the bonds within the diethanolamine headgroup are susceptible to thermal scission. In an inert atmosphere, pyrolysis may proceed through a series of elimination and rearrangement reactions. In the presence of oxygen, thermo-oxidative degradation will occur, involving the formation of hydroperoxides and subsequent chain reactions leading to a variety of smaller, volatile molecules.
A proposed initial step in the thermal degradation could be the cleavage of the C-N bond, leading to the formation of an oleyl radical and a diethanolamine radical. These highly reactive species would then undergo further reactions.
Caption: Proposed initial step of thermal degradation of NODE.
Factors Influencing Thermal Stability
Purity of N-Oleyldiethanolamine
The thermal stability of NODE can be significantly affected by the presence of impurities. Common impurities from its synthesis, such as unreacted oleic acid or diethanolamine, can act as catalysts for degradation reactions. For instance, residual catalysts or by-products from the amidation reaction can lower the decomposition temperature.
Influence of Atmosphere
The atmosphere in which NODE is heated plays a critical role in its stability.
-
Inert Atmosphere (e.g., Nitrogen): In the absence of oxygen, degradation occurs through pyrolysis. This process typically requires higher temperatures to initiate bond cleavage.
-
Oxidative Atmosphere (e.g., Air): The presence of oxygen facilitates thermo-oxidative degradation, which is a free-radical chain reaction. This process generally occurs at lower temperatures than pyrolysis and can lead to a more complex mixture of degradation products.
Strategies for Enhancing Thermal Stability
Purification
Ensuring high purity of NODE is the first step towards maximizing its thermal stability. Purification methods such as distillation or chromatography can be employed to remove residual reactants and catalysts.
Use of Antioxidants
Antioxidants can be added to NODE formulations to inhibit thermo-oxidative degradation. There are two main classes of antioxidants that could be effective:
-
Primary Antioxidants (Radical Scavengers): These compounds, such as hindered phenols and secondary aromatic amines, donate a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction.
-
Secondary Antioxidants (Hydroperoxide Decomposers): These antioxidants, which include phosphites and thioesters, decompose hydroperoxides into non-radical, stable products.
Caption: Mechanism of antioxidant action in preventing thermo-oxidative degradation.
Experimental Protocols for Thermal Analysis
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the N-Oleyldiethanolamine sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the N-Oleyldiethanolamine sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., -50°C).
-
Heat the sample to a temperature above its expected melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min).
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan under the same conditions to observe the thermal history-independent transitions.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) transitions. Determine the peak temperatures and enthalpies of these transitions.
Conclusion
The thermal stability of N-Oleyldiethanolamine is a multifaceted property governed by its chemical structure, purity, and the surrounding environment. While direct and comprehensive thermal analysis data for NODE is limited in the public domain, a robust understanding of its stability can be formulated through the analysis of related fatty acid diethanolamides and the application of fundamental principles of thermal degradation. For applications requiring high thermal stability, careful purification of NODE and the potential inclusion of antioxidants are recommended. Further research is warranted to fully elucidate the specific thermal decomposition pathways and products of N-Oleyldiethanolamine to better predict its behavior in diverse applications.
References
- Purdue University Graduate School. (2022, April 25). A LIPID TALE: ALKYL TAIL IMPURITIES IN TECHNICAL-GRADE OLEYLAMINE REGULATE THE GROWTH AND ASSEMBLY OF ULTRANARROW GOLD NANOWIRES AT CHEMICALLY PATTERNED INTERFACES.
- A study on coconut fatty acid diethanolamide-based polyurethane foams. (n.d.). PMC.
- Oleylamine Impurities Regulate Temperature-Dependent Hierarchical Assembly of Ultranarrow Gold Nanowires on Biotemplated Interfaces | Request PDF. (n.d.). ResearchGate.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014, June 25).
- Aliphatic amines for use as long-term heat stabilizers for polypropylene. (n.d.).
- Phenols and aromatic amines as thermal stabilizers in polyolefin processing. (n.d.). ResearchGate.
- Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC | Dr. Christine Grant. (n.d.).
- Thermal stability of samples under different atmospheres. (n.d.). ResearchGate.
- Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA) | Request PDF. (n.d.). ResearchGate.
- Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. (n.d.). ResearchGate.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC.
- 846c321f0e2959b9f6fd626a.docx. (n.d.). Research Square.
- Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC.
- Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. (n.d.). Oriental Journal of Chemistry.
- Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. (2017, January 24). PubMed Central.
- Catalytic Synthesis of Diethanolamide Surfactant from Used Cooking Oil. (n.d.). ResearchGate.
- Rapid quantification of degraded products from methyldiethnolamine solution using automated direct sample analysis mass spectrometry and their removal. (2020, March 3). Khalifa University.
- Solvent Effect on the Synthesis of Oleylamine Modified Au Nanoparticles and Their Self-Assembled Film for SERS Substrate. (n.d.). MDPI.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
- Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2019, September 27). PubMed.
- Thermogravimetric analysis (TGA) before (solid lines) and after (dashed... (n.d.). ResearchGate.
- Synthesis, Biological Evaluation and Study of the Effect of Various N-Substituents on the Thermal Stabilities of Some New Diethanolamine Derivatives. (n.d.). ResearchGate.
- 5 Thermal Reactions in the Mass Spectrometer (EI-MS). (n.d.).
- Experimental methods in chemical engineering: Thermogravimetric analysis—TGA | Request PDF. (n.d.). ResearchGate.
- N-Oleyldiethanolamine | C22H45NO2 | CID 6435844. (n.d.). PubChem.
- Determination of diethanolamine and N-nitrosodiethanolamine in fatty acid diethanolamides. (n.d.).
- Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories.
- Improvement of Thermal Protection in Recycled Polyolefins through Hybrid Mesoporous Silica–Antioxidant Particles. (2024, January 2). MDPI.
- Preparation Method of Fatty Acid Diethanolamide With High Active Matter Content. (n.d.). Scribd.
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (n.d.). MDPI.
- Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments.
- (PDF) Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. (n.d.). ResearchGate.
- Optimization of alkyl-diethanolamide synthesis from fatty acid methyl ester of coconut oil using box-behnken design. (n.d.). SciSpace.
Methodological & Application
Application Notes and Protocols for the Synthesis of Nanoparticles using 2,2'-(Octadec-9-enylimino)bisethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2,2'-(Octadec-9-enylimino)bisethanol for the synthesis of various nanoparticles. This versatile oleylamine-based ethoxylated fatty amine serves as a highly effective surfactant, stabilizer, and, in some cases, a reducing agent in the fabrication of well-defined nanocrystals. We will delve into the mechanistic principles governing its role in nanoparticle formation, offering detailed, step-by-step protocols for the synthesis of semiconductor quantum dots. Furthermore, we will present adaptable protocols for the synthesis of gold and silver nanoparticles, based on established methodologies for the closely related compound, oleylamine. This guide is intended to equip researchers and professionals in materials science and drug development with the foundational knowledge and practical protocols to leverage this compound in their nanoparticle synthesis endeavors.
Introduction to this compound in Nanoparticle Synthesis
This compound, also known by synonyms such as Bis(2-hydroxyethyl)oleylamine, is an amphiphilic molecule characterized by a long hydrophobic oleyl chain (C18) and a hydrophilic headgroup composed of a tertiary amine with two hydroxyl groups. This unique structure underpins its utility in nanoparticle synthesis, where it can play multiple, critical roles.
The long oleyl chain provides a steric barrier, preventing the agglomeration of newly formed nanoparticles and ensuring their colloidal stability in nonpolar solvents. The tertiary amine headgroup can coordinate to the surface of metal and semiconductor nanocrystals, influencing their growth kinetics and final morphology. The presence of the two hydroxyl groups enhances its polarity and potential for hydrogen bonding, which may offer distinct advantages in certain solvent systems and for subsequent surface functionalization compared to its parent compound, oleylamine.
The primary functions of this compound in nanoparticle synthesis include:
-
Surfactant and Stabilizer: The amphiphilic nature of the molecule allows it to adsorb to the surface of growing nanoparticles, lowering the surface energy and preventing aggregation.
-
Solvent: Due to its high boiling point, it can serve as a solvent for high-temperature nanoparticle syntheses, facilitating the decomposition of organometallic precursors.
-
Shape-Directing Agent: The differential binding of the amine headgroup to various crystallographic faces of a growing nanocrystal can be exploited to control the final shape of the nanoparticles.
-
Reducing Agent: While less common, under certain conditions, the amine group can act as a reducing agent for metal salt precursors.
Mechanistic Insights: The Role of this compound in Nanoparticle Formation
The synthesis of nanoparticles in the presence of this compound generally follows a solution-phase process involving the reduction or decomposition of a molecular precursor. The precise mechanism is dependent on the specific nanoparticle system and reaction conditions.
Nucleation and Growth Control
The formation of nanoparticles from molecular precursors is a two-stage process: nucleation and growth. This compound plays a crucial role in both stages.
-
Nucleation: During the initial stage, precursor molecules decompose to form atomic species, which then coalesce to form small nuclei. The presence of this compound can influence the rate of nucleation by coordinating with the precursor molecules and modifying their reactivity.
-
Growth: Once stable nuclei are formed, they grow by the addition of more atomic species from the solution. This compound molecules adsorb to the surface of the growing nanoparticles, creating a dynamic capping layer. This layer regulates the rate of atomic addition, preventing uncontrolled growth and promoting the formation of monodisperse nanoparticles. The concentration of the surfactant is a critical parameter; higher concentrations generally lead to smaller nanoparticles due to the increased surface coverage and stabilization of smaller particles.[1]
The following diagram illustrates the general mechanism of nanoparticle synthesis stabilized by this compound.
Caption: General workflow of nanoparticle synthesis.
The Influence of the Bis(2-hydroxyethyl) Headgroup
While the oleyl chain provides steric stabilization, the bis(2-hydroxyethyl)amino headgroup is responsible for the direct interaction with the nanoparticle surface. The lone pair of electrons on the nitrogen atom can coordinate with vacant orbitals on the surface of metal or semiconductor atoms. The two hydroxyl groups can further enhance this interaction through hydrogen bonding with surface atoms or with each other, potentially leading to a more robust and well-ordered capping layer compared to the single amine group of oleylamine. This enhanced surface binding can provide greater control over particle growth and stability.
Protocols for Nanoparticle Synthesis
The following protocols provide detailed procedures for the synthesis of different types of nanoparticles using this compound or its close analog, oleylamine. Safety Precaution: All synthesis procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol: Microwave-Assisted Synthesis of ZnS-based Quantum Dots
This protocol is based on the successful synthesis of nano-crystalline Zn₁₋ₓWₓS quantum dots using this compound as a solvent and stabilizer.[2]
Materials:
-
Zinc acetylacetonate hydrate (Zn(acac)₂·xH₂O)
-
Tungsten(V) ethoxide (W(OEt)₅) or a suitable tungsten precursor
-
Thiourea (CH₄N₂S)
-
This compound (CAS: 25307-17-9)
-
Ethanol (for washing)
-
Microwave synthesis reactor with a Teflon-lined autoclave
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Syringes
-
Centrifuge
-
Microwave synthesis system
Procedure:
-
Precursor Solution Preparation:
-
In a 100 mL beaker, dissolve 0.01 M of zinc acetylacetonate and 1 mM of the tungsten precursor in 40 mL of this compound.
-
Stir the solution at 80 °C for 30 minutes to ensure complete dissolution and complex formation.
-
-
Sulphur Source Addition:
-
Prepare a 0.01 M solution of thiourea in a suitable solvent (e.g., deionized water or ethanol).
-
Slowly add 10 mL of the thiourea solution to the reaction mixture while stirring.
-
-
Microwave Irradiation:
-
Transfer the final mixture into a Teflon-lined autoclave.
-
Place the autoclave inside the microwave synthesis reactor.
-
Set the microwave power in the range of 200-1200 W and the reaction time between 5 to 50 minutes. The optimal power and time will depend on the desired nanoparticle size and composition and should be determined empirically.
-
-
Purification:
-
After the reaction is complete and the autoclave has cooled to room temperature, collect the resulting powder by centrifugation.
-
Wash the powder several times with ethanol to remove any unreacted precursors and excess surfactant.
-
Dry the purified quantum dots in a vacuum oven.
-
Expected Results:
The synthesis should yield nano-crystalline ZnS-based quantum dots. The size and optical properties of the quantum dots can be tuned by varying the microwave power, irradiation time, and precursor concentrations.
| Parameter | Value | Expected Outcome |
| Zinc Precursor | 0.01 M | Formation of ZnS lattice |
| Tungsten Precursor | 1 mM | Doping of the ZnS lattice |
| Thiourea | 0.01 M | Sulphur source for ZnS |
| Surfactant | 40 mL | Stabilization and size control |
| Microwave Power | 200-1200 W | Influences reaction kinetics and particle size |
| Reaction Time | 5-50 min | Affects particle growth and crystallinity |
Adaptable Protocol: Synthesis of Gold Nanoparticles
This protocol is adapted from established methods for synthesizing gold nanoparticles using oleylamine.[3][4] Researchers should consider this a starting point and may need to optimize the parameters for their specific application when using this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene
-
Ethanol (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Syringes
-
Centrifuge
Procedure:
-
Reaction Setup:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, add a solution of HAuCl₄ (e.g., 50 mg) and this compound (e.g., 2.5 mL) dissolved in toluene (e.g., 25 mL).
-
Heat the mixture to 120 °C under vigorous stirring.
-
-
Reaction:
-
Maintain the reaction at 120 °C for 1-2 hours. The color of the solution should change, indicating the formation of gold nanoparticles. The final color will depend on the size of the nanoparticles.
-
-
Purification:
-
After the reaction, cool the solution to room temperature.
-
Add an excess of ethanol to precipitate the gold nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol multiple times to remove excess surfactant and unreacted precursors.
-
Redisperse the purified gold nanoparticles in a nonpolar solvent like toluene or hexane.
-
Causality Behind Experimental Choices:
-
Temperature: The reaction temperature influences both the reduction of the gold precursor and the nucleation and growth of the nanoparticles. Higher temperatures generally lead to faster reaction rates and can affect the final particle size.
-
Surfactant to Precursor Ratio: The ratio of this compound to the gold precursor is a critical parameter for controlling the size of the nanoparticles. A higher surfactant concentration typically results in smaller nanoparticles.
Adaptable Protocol: Synthesis of Silver Nanoparticles
This protocol is adapted from a method for synthesizing silver nanoparticles using oleylamine as a capping agent and ascorbic acid as a reducing agent.[2]
Materials:
-
Silver nitrate (AgNO₃)
-
Ascorbic acid
-
This compound
-
Toluene
-
Ethanol (for washing)
Equipment:
-
Schott flask or round-bottom flask
-
Magnetic stirrer with heating plate
-
Syringes
-
Centrifuge
Procedure:
-
Initial Mixture:
-
In a flask, prepare a solution of this compound (e.g., 4.4 mL) in toluene (e.g., 15 mL).
-
Heat the solution to 60 °C with stirring.
-
-
Addition of Silver Precursor:
-
Slowly add silver nitrate (e.g., 300 mg) to the heated solution. The color of the mixture should change, indicating the initiation of the reaction.
-
-
Reduction:
-
Add a solution of ascorbic acid in a suitable solvent to the reaction mixture to act as the reducing agent. The amount of ascorbic acid will influence the reaction rate and should be optimized.
-
Continue stirring the mixture at 60 °C for several hours (e.g., 8 hours) to ensure complete reaction.
-
-
Purification:
-
After the reaction, cool the solution to room temperature.
-
Precipitate the silver nanoparticles by adding an excess of ethanol.
-
Collect the nanoparticles by centrifugation and wash them with ethanol to remove impurities.
-
Disperse the final product in a nonpolar solvent.
-
Characterization of Nanoparticles
Following synthesis, it is essential to characterize the nanoparticles to determine their size, shape, composition, and stability. Common characterization techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak for metallic nanoparticles (e.g., gold and silver), which is size and shape-dependent. For quantum dots, it is used to determine the absorption spectrum.
-
X-ray Diffraction (XRD): To determine the crystal structure and crystallite size of the nanoparticles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the this compound capping agent on the nanoparticle surface.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Polydisperse nanoparticles | - Inconsistent reaction temperature. - Inefficient stirring. - Incorrect surfactant-to-precursor ratio. | - Use a temperature controller for precise heating. - Ensure vigorous and consistent stirring. - Optimize the surfactant concentration. |
| Aggregated nanoparticles | - Insufficient amount of surfactant. - Incomplete removal of salts during washing. - Inappropriate solvent for redispersion. | - Increase the concentration of this compound. - Perform thorough washing steps with a suitable solvent. - Redisperse in a nonpolar solvent like hexane or toluene. |
| No nanoparticle formation | - Reaction temperature is too low. - Ineffective reducing agent (if applicable). - Precursor degradation. | - Increase the reaction temperature. - Use a stronger reducing agent or increase its concentration. - Use fresh, high-purity precursors. |
Conclusion
This compound is a valuable and versatile tool for the synthesis of a wide range of nanoparticles. Its unique chemical structure allows it to function as an effective stabilizer, solvent, and shape-directing agent. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the use of this compound in their own work. Further optimization of the adaptable protocols for gold and silver nanoparticles is encouraged to achieve desired nanoparticle characteristics for specific applications in fields ranging from catalysis and electronics to biomedical imaging and drug delivery.
References
-
Liu, J., et al. (2007). A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand. Journal of Nanoscience and Nanotechnology, 7(9), 3126-33. [Link]
-
Huo, S., et al. (2014). Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor. Chemistry – An Asian Journal, 9(10), 2848-2854. [Link]
-
Iravani, S., et al. (2014). Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences, 9(6), 385–406. [Link]
-
Al-Ghamdi, A. A., et al. (2018). Synthesis of Zn1−xWxS Quantum Dots Assisted by 2,2′-(Octadec-9-enylimino)bisethanol Using Microwave Technology. Optik, 171, 768-775. [Link]
-
Wang, L., et al. (2017). Solvent Effect on the Synthesis of Oleylamine Modified Au Nanoparticles and Their Self-Assembled Film for SERS Substrate. Nanomaterials, 7(12), 425. [Link]
-
Xu, Z., et al. (2009). Oleylamine as Both Reducing Agent and Stabilizer in a Facile Synthesis of Magnetite Nanoparticles. Chemistry of Materials, 21(9), 1778-1780. [Link]
-
Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in nanoparticle synthesis. Chemistry of Materials, 25(9), 1465-1476. [Link]
-
Aslam, M., et al. (2007). A Study on Gold Nanoparticle Synthesis Using Oleylamine as Both Reducing Agent and Protecting Ligand. Journal of Nanoscience and Nanotechnology, 7(9), 3126-3133. [Link]
-
Giri, A. K., et al. (2022). Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles. Nanomaterials, 12(17), 3004. [Link]
-
Sowińska, M., et al. (2017). Synthesis and characterization of silver nanoparticles from (bis)alkylamine silver carboxylate precursors. Journal of Nanoparticle Research, 19(3), 108. [Link]
-
Çınar, S., et al. (2013). Synthesis of Silver Nanoparticles by Oleylamine-Oleic Acid Reduction and Its Use in Making Nanocable by Coaxial Electrospinning. Journal of Nanomaterials, 2013, 1-8. [Link]
Sources
- 1. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjen.org [iosrjen.org]
- 3. A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Novel Approach to Quantum Dot Synthesis via Microwave-Assisted Reaction in Armostat 710
For: Researchers, scientists, and drug development professionals.
Abstract
Quantum dots (QDs), semiconductor nanocrystals with size-tunable optoelectronic properties, are pivotal in advanced biomedical imaging, sensing, and therapeutic applications.[1][2][3] Conventional synthesis methods, however, often involve lengthy reaction times, high temperatures, and the use of toxic, pyrophoric materials.[4] This application note details a novel, rapid, and efficient protocol for the synthesis of quantum dots utilizing microwave-assisted heating. This method offers significant advantages, including reduced synthesis time from hours to minutes, uniform heating, and enhanced control over nanocrystal size and distribution.[5][6][7][8] We explore the use of Armostat 710, an oleyl-bis(2-hydroxyethyl) amine, as a non-conventional, dual-function solvent and capping agent, proposing a streamlined, scalable, and potentially greener synthetic route.
Introduction: The Need for Advanced Quantum Dot Synthesis
Quantum dots are nanoscale semiconductor crystals, typically 2-10 nanometers in diameter, that exhibit quantum mechanical properties.[6] Their fluorescence emission is highly dependent on their size, allowing for the precise tuning of their color across the visible spectrum.[9] This unique characteristic, coupled with their high photostability and brightness, makes them superior to traditional organic dyes in many applications.[10]
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and reproducible production of nanomaterials.[6][11] Unlike conventional heating methods that rely on thermal conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating.[7][11][12] This minimizes thermal gradients and allows for precise control over nucleation and growth kinetics, resulting in quantum dots with narrow size distributions and high crystallinity.[8]
The choice of capping agent is critical in quantum dot synthesis. Capping agents are molecules that bind to the surface of the nanocrystals, preventing their aggregation, controlling their growth, and influencing their solubility and biocompatibility.[13][14][15] This protocol introduces Armostat 710, an ethoxylated amine, as a potential capping agent and high-boiling point solvent.[16][17] Its amine head group can coordinate with the quantum dot surface, while its long oleyl chains provide steric stabilization.
The Role of Armostat 710: A Hypothetical Mechanistic Insight
Armostat 710, chemically oleyl-bis(2-hydroxyethyl) amine, is a non-ionic surfactant.[16] In the proposed synthesis, it is postulated to serve a dual role:
-
High-Boiling Point Solvent: Its thermal stability makes it a suitable medium for the high temperatures required for nanocrystal growth, which can be rapidly achieved through microwave heating.
-
Capping Agent: The lone pair of electrons on the nitrogen atom of the amine group can coordinate to the surface of the growing quantum dots. This dynamic binding passivates surface defects, prevents uncontrolled growth and aggregation, and enhances the colloidal stability of the final product.[18] The long oleyl chains provide a steric barrier, further preventing aggregation.[18]
The use of a single reagent as both solvent and capping agent simplifies the reaction setup and purification process, aligning with the principles of green chemistry.
Experimental Protocol: Microwave-Assisted Synthesis of CdTe Quantum Dots
This protocol provides a step-by-step methodology for the synthesis of Cadmium Telluride (CdTe) quantum dots, a common type of II-VI semiconductor quantum dot.
Materials and Equipment
| Reagent/Equipment | Details | Supplier |
| Cadmium oxide (CdO) | 99.99% trace metals basis | Sigma-Aldrich |
| Tellurium powder (Te) | -200 mesh, 99.8% | Alfa Aesar |
| Armostat 710 | Oleyl-bis(2-hydroxyethyl) amine | Nouryon |
| Tributylphosphine (TBP) | 97% | Acros Organics |
| Methanol | Anhydrous, 99.8% | Fisher Scientific |
| Toluene | Anhydrous, 99.8% | VWR |
| Microwave Synthesizer | e.g., CEM Discover SP | CEM Corporation |
| 10 mL Microwave Process Vial | with snap-on cap | CEM Corporation |
| Magnetic Stirrer | VWR | |
| Centrifuge | Eppendorf | |
| UV-Vis Spectrophotometer | Agilent | |
| Fluorescence Spectrometer | Horiba |
Safety Precautions: Cadmium compounds are toxic and carcinogenic. Tellurium and tributylphosphine are toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Preparation of Precursors
1. Cadmium Precursor Solution:
- In a 20 mL scintillation vial, add 0.026 g (0.2 mmol) of CdO and 5 mL of Armostat 710.
- Heat the mixture to 150 °C under magnetic stirring until the CdO dissolves completely, forming a clear, colorless solution. Allow to cool to room temperature.
2. Tellurium Precursor Solution (Te-TBP):
- In a nitrogen-filled glovebox, add 0.025 g (0.2 mmol) of Te powder to a 10 mL vial.
- Add 2 mL of tributylphosphine (TBP) to the vial.
- Stir the mixture at room temperature until the Te powder dissolves completely, forming a clear, yellow solution of tellurium-tributylphosphine complex.
Microwave Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of quantum dots.
Step-by-Step Synthesis Protocol
-
Transfer the cooled cadmium precursor solution to a 10 mL microwave process vial containing a magnetic stir bar.
-
Rapidly inject 1 mL of the Te-TBP solution into the vial.
-
Immediately cap the vial and place it in the microwave synthesizer.
-
Set the microwave program with the following parameters:
-
Power: 300 W (or as appropriate for the instrument)
-
Temperature: 180-240 °C (to be optimized for desired size)
-
Hold Time: 30 seconds - 5 minutes (to be optimized)
-
Stirring: High
-
-
After the reaction is complete, the vial is rapidly cooled to below 60 °C using compressed air.
-
The resulting solution, containing the quantum dots, should be a clear, colored liquid.
Purification of Quantum Dots
-
Transfer the crude quantum dot solution to a centrifuge tube.
-
Add an excess of methanol (an anti-solvent) to precipitate the quantum dots.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant.
-
Redisperse the quantum dot pellet in a minimal amount of toluene.
-
Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and excess Armostat 710.
-
The final purified quantum dots can be stored as a colloidal solution in toluene.
Characterization of Synthesized Quantum Dots
Thorough characterization is essential to validate the successful synthesis of high-quality quantum dots.
Optical Properties
-
UV-Vis Absorption Spectroscopy: The absorption spectrum will show a distinct peak at a wavelength corresponding to the first excitonic transition. The position of this peak is indicative of the quantum dot size.
-
Photoluminescence (PL) Spectroscopy: The emission spectrum will show a narrow, symmetric peak. The wavelength of maximum emission determines the color of the quantum dots. The full width at half maximum (FWHM) of the emission peak is a measure of the size distribution; a smaller FWHM indicates a more monodisperse sample.
| Parameter | Description | Typical Values |
| First Excitonic Peak | Wavelength of the lowest energy absorption feature. | 500 - 650 nm |
| PL Emission Peak | Wavelength of maximum fluorescence intensity. | 520 - 670 nm |
| FWHM | Full width at half maximum of the PL peak. | < 30 nm |
| Quantum Yield (QY) | Ratio of emitted photons to absorbed photons. | > 50% |
Structural and Morphological Properties
-
Transmission Electron Microscopy (TEM): TEM images will reveal the size, shape, and monodispersity of the synthesized quantum dots. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes, confirming the crystallinity of the nanoparticles.
-
X-ray Diffraction (XRD): The XRD pattern will show broad peaks corresponding to the crystal structure of the quantum dot material (e.g., zinc blende for CdTe), confirming their crystalline nature.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| No or weak fluorescence | Incomplete reaction; incorrect precursor ratio; low reaction temperature. | Increase reaction time or temperature; verify precursor concentrations. |
| Broad emission peak (high FWHM) | Wide size distribution. | Optimize reaction time and temperature; ensure rapid injection of precursors. |
| Precipitation of bulk material | Reaction temperature too high or time too long. | Reduce reaction temperature and/or time. |
| Low Quantum Yield | Surface defects; incomplete passivation. | Ensure sufficient capping agent; consider a post-synthetic shelling step (e.g., with ZnS). |
Conclusion and Future Outlook
The microwave-assisted synthesis of quantum dots using Armostat 710 as a dual-purpose solvent and capping agent presents a promising avenue for the rapid, efficient, and scalable production of high-quality nanocrystals. This approach simplifies the synthetic procedure and offers a potentially greener alternative to conventional methods. Further optimization of reaction parameters and a detailed investigation into the surface chemistry of the resulting quantum dots will pave the way for their application in advanced biomedical technologies. The principles outlined in this application note can be extended to the synthesis of other types of quantum dots and nanomaterials, opening up new possibilities in materials science and nanotechnology.
References
- Vertex AI Search. (n.d.). Microwave Synthesis of Carbon Quantum Dots from Arabica Coffee Ground for Fluorescence Detection of Fe3+, Pb2+, and Cr3+ - NIH. Retrieved December 11, 2023.
- ResearchGate. (n.d.). Microwave-assisted synthesis of quantum dots | Request PDF. Retrieved December 11, 2023.
- MDPI. (n.d.). Synthesis of Metal Nanoparticles under Microwave Irradiation: Get Much with Less Energy. Retrieved December 11, 2023.
- RSC Publishing. (n.d.). Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment. Retrieved December 11, 2023.
- MDPI. (n.d.). Microwave-Assisted Synthesis of N, S Co-Doped Carbon Quantum Dots for Fluorescent Sensing of Fe(III) and Hydroquinone in Water and Cell Imaging. Retrieved December 11, 2023.
- RSC Publishing. (2017, February 22). Microwave-assisted synthesis of fluorescent carbon quantum dots from an A 2 /B 3 monomer set. Retrieved December 11, 2023.
- ResearchGate. (n.d.). Microwave mediated synthesis of semiconductor quantum dots | Request PDF. Retrieved December 11, 2023.
- Frontiers. (n.d.). Microwave-assisted synthesis of carbon-based nanomaterials from biobased resources for water treatment applications: emerging trends and prospects. Retrieved December 11, 2023.
- ACS Publications. (2017, December 7). High-Speed but Not Magic: Microwave-Assisted Synthesis of Ultra-Small Silver Nanoparticles | Langmuir. Retrieved December 11, 2023.
- PubMed Central. (2023, October 6).
- NIST. (2008, June 10). Microwave Synthesis Connects With the (Quantum) Dots. Retrieved December 11, 2023.
- PMC - NIH. (2019, March 25). Microwave-assisted synthesis of PbS nanostructures. Retrieved December 11, 2023.
- YouTube. (2021, March 18). Synthesis of fluorescent carbon quantum dots (CQD) from citric acid and urea in a microwave oven. Retrieved December 11, 2023.
- ACS Omega. (2024, April 24). Microwave Synthesis of Carbon Quantum Dots from Arabica Coffee Ground for Fluorescence Detection of Fe3+, Pb2+, and Cr3+. Retrieved December 11, 2023.
- ResearchGate. (2015, August 18). (PDF)
- PubMed. (n.d.). Synthesis of Microwave-Assisted Fluorescence Carbon Quantum Dots Using Roasted-Chickpeas and its Applications for Sensitive and Selective Detection of Fe3+ Ions. Retrieved December 11, 2023.
- ResearchGate. (n.d.). The Nature of Quantum Dot Capping Ligands | Request PDF. Retrieved December 11, 2023.
- The Royal Society of Chemistry. (n.d.). Supporting Information Microwave-assisted synthesis of fluorescent carbon quantum dots from A2/B3 monomer set. Retrieved December 11, 2023.
- AIP Publishing. (n.d.). Capping Agents in Nanoparticle Synthesis: Surfactant and Solvent System. Retrieved December 11, 2023.
- ResearchGate. (n.d.). Study of capping agent effect on the structural, optical and photocatalytic properties of zinc sulfide quantum dots | Request PDF. Retrieved December 11, 2023.
- Bentham Science Publishers. (2022, February 1). Role of Capping Agent for the Colorimetric and Fluorescent Sensing of Different Materials Using Metal Nanoparticles. Retrieved December 11, 2023.
- RSC Publishing. (n.d.). Microwave-assisted synthesis of fluorescent carbon quantum dots from an A2/B3 monomer set. Retrieved December 11, 2023.
- Kyung Hee University. (2021, March 15). Microwave-assisted synthesis of multifunctional fluorescent carbon quantum dots from A>4>/B>2> polyamidation monomer sets. Retrieved December 11, 2023.
- ResearchGate. (2015, September 4). (PDF) Synthesis and Characterization of Quantum Dots: A. Retrieved December 11, 2023.
- ACS Publications. (2011, October 10).
- Nouryon. (n.d.). Armostat 700 Oleyl-bis(2-hydroxyethyl) amine. Retrieved December 11, 2023.
- NIH. (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Retrieved December 11, 2023.
- Nouryon. (n.d.).
- (n.d.).
- PMC - NIH. (n.d.). Synthesis and characterization of quantum dot–polymer composites. Retrieved December 11, 2023.
- (2020, February 29). Investigation of Microwave Irradiation Procedure for Synthesizing CdSe Quantum Dots. Retrieved December 11, 2023.
- East European Journal of Physics. (n.d.). Synthesis of CdTe Quantum Dots Via the Molecular Precursor Method and Investigation of Their Optical Properties. Retrieved December 11, 2023.
- OUCI. (n.d.).
- MDPI. (n.d.). Quantum Dots — Characterization, Preparation and Usage in Biological Systems. Retrieved December 11, 2023.
- International Journal of Current Microbiology and Applied Sciences (IJCMAS). (n.d.).
- Northwestern. (n.d.).
- NIH. (n.d.). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. Retrieved December 11, 2023.
- (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Retrieved December 11, 2023.
- Plastic Technology Service Ltd. (n.d.).
- SpecialChem. (2023, December 21). Armostat 700 - Nouryon. Retrieved December 11, 2023.
- PMC - PubMed Central. (n.d.). Quantum dots: synthesis, bioapplications, and toxicity. Retrieved December 11, 2023.
- NIH. (n.d.). Biosynthesis of Quantum Dots and Their Therapeutic Applications in the Diagnosis and Treatment of Cancer and SARS-CoV-2. Retrieved December 11, 2023.
- PubMed. (n.d.).
Sources
- 1. Microwave Synthesis Connects With the (Quantum) Dots | NIST [nist.gov]
- 2. Quantum dots: synthesis, bioapplications, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Quantum Dots and Their Therapeutic Applications in the Diagnosis and Treatment of Cancer and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Synthesis of Carbon Quantum Dots from Arabica Coffee Ground for Fluorescence Detection of Fe3+, Pb2+, and Cr3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microwave-assisted synthesis of carbon-based nanomaterials from biobased resources for water treatment applications: emerging trends and prospects [frontiersin.org]
- 8. Microwave-assisted synthesis of PbS nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of quantum dot–polymer composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00584A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Armostat 700 Oleyl-bis(2-hydroxyethyl) amine [nouryon.com]
- 17. ptsuk.com [ptsuk.com]
- 18. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: PEG-2 Oleamine as a Stabilizing Agent for Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Nanoemulsion Stability
Nanoemulsions are at the forefront of advanced drug delivery, offering a versatile platform for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] These kinetically stable, colloidal dispersions of oil and water, with droplet sizes typically ranging from 20 to 200 nanometers, provide a large interfacial area for drug dissolution and transport.[1][3] However, their inherent thermodynamic instability presents a significant formulation challenge.[4] The high surface energy of the nanosized droplets makes them prone to destabilization mechanisms such as Ostwald ripening, coalescence, and flocculation.[4][5] The selection of an appropriate stabilizing agent is therefore critical to formulating robust and effective nanoemulsion-based drug delivery systems.
This guide explores the application of PEG-2 Oleamine as a potential stabilizing agent for nanoemulsions. We will delve into its physicochemical properties, proposed mechanism of action, and provide detailed protocols for the preparation and characterization of nanoemulsions stabilized with this nonionic surfactant.
Physicochemical Properties and Mechanism of Action of PEG-2 Oleamine
PEG-2 Oleamine is a polyethylene glycol derivative of oleylamine.[6] Its structure combines the lipophilic character of the oleyl group with the hydrophilic nature of the polyethylene glycol chain, making it an effective emulsifier.[7] As a nonionic surfactant, it offers several advantages in pharmaceutical formulations, including reduced toxicity and enhanced stability over a wide pH range.
The stabilizing effect of PEG-2 Oleamine in an oil-in-water (O/W) nanoemulsion is attributed to its amphipathic nature. The lipophilic oleylamine tail partitions into the oil phase, while the hydrophilic PEG chains extend into the aqueous phase. This arrangement at the oil-water interface reduces the interfacial tension, facilitating the formation of small droplets during the emulsification process.[4][7]
Furthermore, the PEG chains on the surface of the oil droplets provide a steric barrier. This steric hindrance prevents the close approach of droplets, thereby inhibiting coalescence and flocculation, which are primary mechanisms of nanoemulsion breakdown.[2]
Diagram: Mechanism of Stabilization by PEG-2 Oleamine
Caption: Proposed mechanism of PEG-2 Oleamine stabilizing an oil droplet in a nanoemulsion.
Protocol: Preparation of a PEG-2 Oleamine-Stabilized Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method. This technique is widely used for producing nanoemulsions with small droplet sizes and a narrow size distribution.[8]
Materials:
-
Oil Phase: A suitable oil such as medium-chain triglycerides (MCT), ethyl oleate, or a specific oil chosen for its API solubility.
-
Aqueous Phase: Purified water (e.g., Milli-Q or WFI).
-
Stabilizing Agent: PEG-2 Oleamine.
-
(Optional) Co-surfactant: A short-chain alcohol or another surfactant to further reduce interfacial tension.
-
Active Pharmaceutical Ingredient (API): The drug to be encapsulated.
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax).
-
High-pressure homogenizer.
-
Analytical balance.
-
Beakers and magnetic stirrer.
Step-by-Step Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the oil phase.
-
If applicable, dissolve the API in the oil phase. Gentle heating and stirring may be required to ensure complete dissolution.
-
Weigh and add the PEG-2 Oleamine to the oil phase and mix until a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Accurately measure the required volume of purified water.
-
If a co-surfactant is used, it may be dissolved in either the oil or aqueous phase depending on its solubility.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a magnetic stirrer.
-
Once all the aqueous phase is added, homogenize the mixture using a high-shear mixer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
The homogenization pressure and number of cycles are critical parameters that need to be optimized to achieve the desired droplet size and polydispersity index (PDI). A starting point could be 10,000-20,000 psi for 3-5 cycles.[8]
-
It is important to control the temperature during homogenization, as excessive heat can degrade the API or affect the stability of the emulsion.
-
Formulation Parameters (Example):
| Component | Concentration (% w/w) | Purpose |
| Oil Phase (MCT) | 10 - 20 | Carrier for lipophilic API |
| PEG-2 Oleamine | 2 - 10 | Primary Stabilizing Agent |
| Purified Water | q.s. to 100 | Continuous Phase |
| API | 0.1 - 2 | Active Ingredient |
Note: These concentration ranges are starting points and should be optimized for each specific formulation based on the properties of the API and the desired characteristics of the nanoemulsion.
Diagram: Experimental Workflow for Nanoemulsion Preparation
Caption: A typical workflow for the preparation and characterization of a nanoemulsion.
Characterization and Stability Assessment
Thorough characterization is essential to ensure the quality, efficacy, and safety of the nanoemulsion formulation.
Key Characterization Parameters:
-
Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The desired droplet size is typically below 200 nm with a PDI value less than 0.3, indicating a narrow and uniform size distribution.
-
Zeta Potential: Also measured by DLS, this indicates the surface charge of the droplets. For nonionic surfactants like PEG-2 Oleamine, the zeta potential is expected to be close to neutral. However, it is a crucial parameter for predicting physical stability against aggregation.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the spherical shape and size of the droplets.
-
Drug Content and Encapsulation Efficiency: Determined by separating the free drug from the encapsulated drug (e.g., by ultrafiltration) and quantifying the drug concentration in each fraction using a suitable analytical method like HPLC.
-
pH and Viscosity: Important parameters that can affect the stability and performance of the nanoemulsion.
Stability Studies Protocol:
Accelerated stability studies are performed to predict the long-term stability of the nanoemulsion.
-
Sample Storage: Store the nanoemulsion samples at different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, evaluate the key characterization parameters (droplet size, PDI, zeta potential, drug content, and visual appearance for any signs of phase separation or creaming).
-
Data Evaluation: Plot the changes in the parameters over time to assess the stability of the formulation.
Expected Stability Profile:
| Parameter | Acceptance Criteria |
| Droplet Size | Minimal change over time |
| PDI | Remains below 0.3 |
| Zeta Potential | Consistent values |
| Drug Content | >90% of the initial concentration |
| Visual Appearance | No phase separation, creaming, or cracking |
Conclusion and Future Perspectives
PEG-2 Oleamine shows promise as a stabilizing agent for nanoemulsions due to its amphipathic nature and the steric hindrance provided by its PEG chains. The protocols outlined in this guide provide a framework for the rational design and development of PEG-2 Oleamine-stabilized nanoemulsions for drug delivery applications. Further research is warranted to fully elucidate its performance with a variety of APIs and oil phases, and to conduct in-depth safety and efficacy studies. The optimization of formulation and process parameters will be crucial for the successful translation of these systems from the laboratory to clinical applications.
References
-
PEG-2 OLEAMINE – Ingredient. COSMILE Europe. [Link]
-
What is PEG-2 OLEAMINE. EWG Skin Deep. [Link]
-
Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. Molecules. 2023. [Link]
-
Nanoemulsions: formation, properties and applications. RSC Advances. 2016. [Link]
-
Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks. Frontiers in Nanotechnology. 2022. [Link]
-
Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. Research Journal of Pharmacy and Technology. 2021. [Link]
-
Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. International Journal of Pharmaceutical Sciences and Research. 2024. [Link]
-
Techniques for Formulating and Characterizing Nanoemulsions. Journal of Drug Delivery and Therapeutics. 2023. [Link]
-
Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Drug Delivery and Therapeutics. 2021. [Link]
-
Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. Foods. 2021. [Link]
-
Nanoemulsions: stability and physical properties. Current Opinion in Food Science. 2017. [Link]
-
Nanoemulsion Components Screening and Selection: a Technical Note. AAPS PharmSciTech. 2009. [Link]
Sources
- 1. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. ewg.org [ewg.org]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Surface Functionalization of Nanoparticles with Ethoxylated Oleylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using ethoxylated oleylamine. We will delve into the underlying chemical principles, step-by-step methodologies, and characterization techniques essential for developing stable and effective nanoparticle systems for biomedical applications, particularly in the realm of drug delivery.
The Critical Role of Surface Functionalization in Nanoparticle-Based Drug Delivery
The promise of nanoparticles in medicine lies in their potential to deliver therapeutic agents directly to diseased cells or tissues, thereby increasing efficacy and reducing side effects[1][2]. However, pristine, unmodified nanoparticles often suffer from poor colloidal stability in physiological media, leading to aggregation and rapid clearance from the body[3]. Furthermore, their surfaces can be recognized by the immune system, leading to opsonization and removal by phagocytic cells.
Surface functionalization addresses these challenges by creating a protective layer around the nanoparticle core[4][5]. This coating not only enhances stability but can also be tailored to introduce specific functionalities, such as targeting ligands or "stealth" properties to evade the immune system[2][5]. Oleylamine, an unsaturated fatty amine, is a widely used surfactant and capping agent in nanoparticle synthesis due to its ability to control nucleation and growth, prevent aggregation, and stabilize nanoparticles in non-polar solvents[6][7][8]. Its long alkyl chain provides steric hindrance, while the amine group effectively binds to the surface of various metal and metal oxide nanoparticles[6][9].
While oleylamine is highly effective for synthesizing and stabilizing nanoparticles in organic media, its hydrophobic nature limits its direct application in aqueous biological systems. Ethoxylation, the process of adding polyethylene glycol (PEG) chains to a molecule, is a powerful strategy to overcome this limitation. By ethoxylating oleylamine, we can create a bifunctional ligand that retains the nanoparticle-binding capabilities of the amine group while introducing the hydrophilicity and biocompatibility of the PEG chains. This results in nanoparticles that are readily dispersible in aqueous solutions and possess a "stealth" coating that can reduce protein adsorption and prolong circulation time[3].
From Oleylamine to Ethoxylated Oleylamine: A Comparative Analysis
Oleylamine: The Hydrophobic Workhorse
Oleylamine's versatility stems from its dual chemical functionality[10]. The primary amine group serves as a strong ligand, binding to the surface of nanoparticles, while the long, unsaturated alkyl chain provides steric stabilization in non-polar solvents[6]. This makes it an excellent choice for the synthesis of monodisperse nanoparticles with controlled size and shape[11][12][13]. However, the hydrophobicity of the alkyl chain necessitates a subsequent surface modification step to render the nanoparticles water-dispersible for biomedical applications.
Ethoxylation: A Gateway to Biocompatibility
Ethoxylation introduces hydrophilic ethylene oxide units to the oleylamine molecule. This process transforms the hydrophobic oleylamine into an amphiphilic surfactant with a tunable hydrophilic-lipophilic balance (HLB)[14]. The resulting ethoxylated oleylamine possesses both a hydrophobic oleyl tail and a hydrophilic polyethylene glycol head, making it an excellent candidate for creating stable oil-in-water emulsions and, crucially, for the surface functionalization of nanoparticles for aqueous applications[15].
The key advantages of using ethoxylated oleylamine for nanoparticle functionalization include:
-
Enhanced Aqueous Dispersibility: The hydrophilic PEG chains facilitate the dispersion of nanoparticles in water and physiological buffers.
-
Improved Colloidal Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation in high ionic strength biological fluids[3].
-
Reduced Opsonization: The "stealth" properties of the PEG chains can reduce the adsorption of plasma proteins, leading to longer circulation times in vivo[2][3].
-
Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer with low toxicity.
Mechanism of Surface Functionalization
The functionalization of nanoparticles with ethoxylated oleylamine is driven by the strong affinity of the amine group for the nanoparticle surface. The lone pair of electrons on the nitrogen atom in the amine group coordinates with Lewis acid sites (metal cations) on the surface of metal or metal oxide nanoparticles. This forms a robust dative bond, anchoring the ethoxylated oleylamine molecule to the nanoparticle. The hydrophobic oleyl part of the molecule likely resides close to the nanoparticle surface, while the hydrophilic PEG chains extend into the aqueous medium, creating a hydrated layer that ensures colloidal stability.
Caption: Interaction of Ethoxylated Oleylamine with a Nanoparticle Surface.
Experimental Protocols
This section provides detailed, step-by-step protocols for the ethoxylation of oleylamine and the subsequent functionalization of nanoparticles. These protocols are intended as a starting point and may require optimization depending on the specific type of nanoparticle and the desired degree of ethoxylation.
Protocol 1: Acid-Catalyzed Ethoxylation of Oleylamine
This protocol is adapted from general procedures for amine ethoxylation and aims to produce ethoxylated oleylamine with a controlled number of ethylene oxide units[16][17].
Materials:
-
Oleylamine (technical grade, 70%)
-
Ethylene oxide (EO)
-
Acid catalyst (e.g., phosphoric acid or acetic acid)
-
Nitrogen gas (high purity)
-
Stirred autoclave reactor equipped with temperature and pressure controls
Procedure:
-
Reactor Preparation: Charge the stirred autoclave reactor with a known amount of oleylamine.
-
Acid Addition: Add a catalytic amount of the acid (e.g., 0.1-0.5% by weight of oleylamine). The acid helps to reduce the formation of undesirable byproducts[17].
-
Inerting: Purge the reactor thoroughly with high-purity nitrogen to remove any residual air and moisture.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 150-170°C) with continuous stirring.
-
Ethylene Oxide Introduction: Introduce a predetermined amount of ethylene oxide into the reactor at a controlled rate. The molar ratio of ethylene oxide to oleylamine will determine the average length of the PEG chains. Maintain the reaction temperature and pressure within a safe operating range (e.g., 40-90 psig)[16].
-
Digestion: After the complete addition of ethylene oxide, allow the reaction to proceed for a "digestion" period (e.g., 30-60 minutes) to ensure complete conversion[16].
-
Purging and Cooling: Purge the reactor with nitrogen to remove any unreacted ethylene oxide. Cool the reactor to a safe temperature (e.g., 50°C) before discharging the final product.
-
Characterization: The resulting ethoxylated oleylamine can be characterized by techniques such as NMR and FTIR to confirm the addition of ethylene oxide units and by titration to determine the amine value.
Protocol 2: Surface Functionalization of Pre-synthesized Nanoparticles
This protocol describes the coating of nanoparticles that have been previously synthesized, for example, using oleylamine as a capping agent in an organic solvent.
Materials:
-
Oleylamine-capped nanoparticles dispersed in an organic solvent (e.g., toluene or hexane)
-
Ethoxylated oleylamine (synthesized as per Protocol 1 or commercially sourced)
-
Chloroform
-
Ethanol
-
Deionized water
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse a known concentration of the oleylamine-capped nanoparticles in chloroform.
-
Ligand Exchange: Add an excess of ethoxylated oleylamine to the nanoparticle dispersion. The amount of ethoxylated oleylamine should be optimized to achieve complete surface coverage.
-
Incubation: Sonicate the mixture for 30-60 minutes to facilitate the ligand exchange process, followed by stirring at room temperature for 12-24 hours.
-
Precipitation and Washing: Add ethanol to the mixture to precipitate the functionalized nanoparticles. For magnetic nanoparticles, use a magnetic separator to collect the particles. Otherwise, use centrifugation (e.g., 8000 rpm for 20 minutes).
-
Washing Steps: Discard the supernatant and wash the nanoparticle pellet multiple times with a mixture of ethanol and water to remove excess unbound ethoxylated oleylamine.
-
Final Dispersion: Resuspend the final washed nanoparticles in deionized water or a suitable buffer (e.g., PBS). Sonication may be required to achieve a stable, homogeneous dispersion.
Caption: Workflow for Nanoparticle Surface Functionalization.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful surface functionalization and to understand the properties of the resulting nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome for Ethoxylated Oleylamine Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and Polydispersity Index (PDI) | Increase in hydrodynamic diameter due to the PEG chains. Low PDI indicates a monodisperse sample. |
| Zeta Potential | Surface charge | A shift in zeta potential towards neutral values is expected due to the shielding effect of the PEG chains. |
| Transmission Electron Microscopy (TEM) | Core size, morphology, and dispersity | Core size and morphology should remain unchanged. The nanoparticles should appear well-dispersed with no aggregation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Appearance of characteristic C-O-C stretching vibrations from the ethylene oxide units, confirming the presence of the PEG chains on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Increased weight loss compared to uncoated or oleylamine-coated nanoparticles, corresponding to the decomposition of the organic coating. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Detection of C, N, and O in proportions consistent with ethoxylated oleylamine. Changes in the binding energies of the core elements can indicate surface interactions. |
Applications in Drug Delivery and Future Outlook
Nanoparticles functionalized with ethoxylated oleylamine hold significant promise for various drug delivery applications[1]. The hydrophilic and biocompatible PEG shell can improve the systemic circulation time of the nanoparticles, allowing for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the terminal hydroxyl groups of the PEG chains can be further modified to attach targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues[5].
The amphiphilic nature of the ethoxylated oleylamine coating can also facilitate the encapsulation of both hydrophobic and hydrophilic drugs. The hydrophobic oleyl chains near the nanoparticle core can interact with hydrophobic drugs, while the hydrophilic PEG corona can stabilize the system in an aqueous environment.
Future research in this area could focus on:
-
Optimizing the length of the PEG chains to fine-tune the "stealth" properties and drug release kinetics.
-
Developing multi-functional coatings by incorporating other functional molecules alongside ethoxylated oleylamine.
-
Investigating the in vivo behavior, biodistribution, and therapeutic efficacy of drug-loaded nanoparticles functionalized with ethoxylated oleylamine.
By providing a robust and versatile platform for surface functionalization, ethoxylated oleylamine is poised to play an important role in the development of next-generation nanoparticle-based therapeutics.
References
- Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC - NIH. (2022-08-31).
- Application Notes and Protocols for the Ethoxyl
- Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Applic
- Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PubMed Central.
- (PDF)
- Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing).
- Oleylamine surface functionalized FeCoyFe2-yO4 (0.0 y 1.0) nanoparticles.
- Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Applic
- Oleyl amine - Ethoxylates - Tristar Intermedi
- Applications of primary alkylamines in nanoparticles formation and stabiliz
- Oleylamine as a beneficial agent for the synthesis of CoFe₂O₄ nanoparticles with potential biomedical uses. - Semantic Scholar.
- Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - MDPI.
- Oleylamine as a beneficial agent for the synthesis of CoFe₂O₄ nanoparticles with potential biomedical uses - PubMed. (2014-05-07).
- Oleylamine surface functionalized FeCoyFe2вˆ'yO4 (0.0в©Ѕyв©Ѕ1.0)
- Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI.
- Ethomeen O/12LC Oleyl amine ethoxyl
- Oleylamine in Nanoparticle Synthesis | Request PDF - ResearchG
- Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Pl
- Oleylamine: The Surfactant Powering Nanoparticle Synthesis.
- oleyl amine ethoxylate specific
- Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing).
- US9035099B2 - Process for making ethoxylated amine compounds - Google P
- Oleylamine – Knowledge and References - Taylor & Francis.
Sources
- 1. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oleylamine as a beneficial agent for the synthesis of CoFe₂O₄ nanoparticles with potential biomedical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.imimg.com [3.imimg.com]
- 15. Tristar Intermediates Pvt. Ltd. - Ethoxylates: Oleyl amine [tristarintermediates.org]
- 16. benchchem.com [benchchem.com]
- 17. US9035099B2 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]
Application Note & Protocol Guide: Synthesis and Application of Ternary ZnWS Quantum Dots Stabilized with 2,2'-(Octadec-9-enylimino)bisethanol
Abstract & Introduction
Semiconductor quantum dots (QDs) have emerged as indispensable tools in biomedical research, offering unique optical properties for applications ranging from cellular imaging to theranostics.[1][2] Ternary quantum dots, such as zinc tungsten sulfide (ZnWS), are gaining significant attention as they offer a less toxic alternative to conventional heavy-metal-based QDs (e.g., those containing cadmium or lead) while providing broadly tunable optical properties.[3][4] The performance and stability of these nanocrystals are critically dependent on the surface-capping ligands, which control particle growth, passivate surface defects, and provide a means for further bioconjugation.[5][6]
This guide provides a detailed protocol for the synthesis of ZnWS quantum dots utilizing 2,2'-(Octadec-9-enylimino)bisethanol (also known as Bis(2-Hydroxyethyl)Oleylamine) as a multifunctional capping and coordinating ligand. This amino alcohol ligand is uniquely suited for this role; its long oleyl chain ensures solubility in common organic solvents used during synthesis, while the bisethanol-imino headgroup provides strong coordination to the QD surface. This strong binding passivates surface trap states, enhancing photoluminescence, while the terminal hydroxyl groups offer reactive sites for subsequent functionalization, a critical feature for drug delivery applications.[7][8]
We present two robust synthesis methodologies: a rapid Microwave-Assisted Synthesis based on established work[9] and a highly controllable Colloidal Hot-Injection Synthesis , adapted from standard QD synthesis principles.[10][11]
The Role of this compound
The choice of ligand is a cornerstone of successful quantum dot synthesis. This compound (CAS 25307-17-9) is a cationic surfactant and dispersing agent with a unique molecular architecture ideal for nanocrystal passivation.[9][12]
-
Coordination & Passivation: The nitrogen atom of the imino group and the oxygen atoms of the two hydroxyl groups act as a multidentate chelating agent, binding strongly to zinc and tungsten ions on the QD surface. This robust coordination passivates surface defects that would otherwise quench fluorescence, leading to higher quantum yields.
-
Growth Control: The bulky octadec-9-enyl (oleyl) tail provides steric hindrance, preventing uncontrolled aggregation and allowing for the controlled growth of monodisperse nanocrystals.[6]
-
Solubility & Processing: The hydrophobic tail renders the QDs highly soluble in non-polar organic solvents like toluene and hexane, simplifying purification and storage.
-
Bioconjugation Potential: The two terminal hydroxyl (-OH) groups on the ligand surface are readily available for covalent modification (e.g., esterification, etherification), enabling the attachment of polymers like PEG, targeting moieties, or therapeutic drug molecules for advanced biomedical applications.[2]
Synthesis Protocols
Safety Precaution: All synthesis steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are for research use only.
Protocol 1: Microwave-Assisted Synthesis
This method offers rapid, uniform heating, leading to fast nucleation and the formation of ZnWS QDs. A protocol has been successfully demonstrated using zinc acetylacetonate, tungsten acetate, and thiourea as precursors with this compound as the coordinating solvent.[9]
3.1.1 Materials & Reagents
| Reagent | Formula | Purity | Supplier Example |
| Zinc Acetylacetonate Hydrate | Zn(C₅H₇O₂)₂·xH₂O | ≥99% | Sigma-Aldrich |
| Tungsten (VI) Ethoxide (or Tungsten Acetate) | W(OCH₂CH₃)₆ | 99.8% | Sigma-Aldrich |
| Thiourea | CH₄N₂S | ≥99% | Sigma-Aldrich |
| This compound | C₂₂H₄₅NO₂ | ≥95% | Alfa Chemistry |
| Toluene | C₇H₈ | Anhydrous | Sigma-Aldrich |
| Acetone | C₃H₆O | ACS Grade | Fisher Scientific |
3.1.2 Step-by-Step Methodology
-
Precursor Solution Preparation:
-
In a 100 mL beaker, dissolve 0.01 M of zinc acetylacetonate and 1 mM of tungsten ethoxide in 40 mL of this compound.
-
Stir the mixture vigorously with a magnetic stir bar at 80°C for 30 minutes until a clear, homogeneous solution is formed. This step ensures the formation of metal-ligand complexes.
-
-
Sulfur Source Addition:
-
In a separate vial, prepare a 0.01 M solution of thiourea in a suitable solvent (e.g., 10 mL of deionized water or ethanol).
-
Slowly add the 10 mL of thiourea solution dropwise to the hot metal-ligand solution while maintaining stirring and temperature.
-
-
Microwave Irradiation:
-
Transfer the final mixture into a polytetrafluoroethylene (PTFE)-lined autoclave vessel suitable for microwave synthesis.
-
Place the sealed vessel inside a microwave reactor.
-
Set the microwave program to ramp to 180-220°C and hold for 5-15 minutes. The precise temperature and time will influence the final size of the QDs; shorter times and lower temperatures generally yield smaller dots.
-
-
Purification:
-
After the reaction, allow the autoclave to cool to room temperature.
-
Transfer the resulting colloidal solution to a centrifuge tube.
-
Add an excess of a polar non-solvent, such as acetone (typically a 2:1 ratio of acetone to solution), to precipitate the QDs.
-
Centrifuge the mixture at 6000 rpm for 10 minutes. Discard the supernatant.
-
Re-disperse the QD pellet in a minimal amount of toluene. Repeat the precipitation and centrifugation steps two more times to remove unreacted precursors and excess ligand.
-
-
Storage:
-
After the final wash, disperse the purified ZnWS QDs in 5-10 mL of toluene for storage. Store in a sealed vial in a dark, cool place.
-
Protocol 2: Hot-Injection Synthesis
The hot-injection technique provides excellent control over the nucleation and growth phases of QD synthesis, often resulting in a narrow particle size distribution.[10][11][13] This protocol is an adapted procedure for the ZnWS system.
3.2.1 Materials & Reagents
| Reagent | Formula | Purity | Supplier Example |
| Zinc Stearate | Zn(C₁₈H₃₅O₂)₂ | Tech. Grade | TCI America |
| Tungsten (VI) Chloride | WCl₆ | ≥99.9% | Sigma-Aldrich |
| Sulfur Powder | S | ≥99.5% | Sigma-Aldrich |
| This compound | C₂₂H₄₅NO₂ | ≥95% | Alfa Chemistry |
| 1-Octadecene (ODE) | C₁₈H₃₆ | 90% | Sigma-Aldrich |
| Toluene | C₇H₈ | Anhydrous | Sigma-Aldrich |
| Ethanol | C₂H₅OH | Anhydrous | Sigma-Aldrich |
3.2.2 Workflow Diagram
Caption: Hot-Injection Synthesis Workflow for ZnWS QDs.
3.2.3 Step-by-Step Methodology
-
Sulfur Precursor Preparation:
-
In a vial, combine 0.1 mmol of sulfur powder with 5 mL of this compound.
-
Heat the mixture to 100°C under gentle stirring in an inert atmosphere (e.g., inside a glovebox or on a Schlenk line) until the sulfur completely dissolves, forming a clear solution. Draw this solution into a syringe for injection.
-
-
Reaction Setup:
-
In a 100 mL three-neck flask equipped with a condenser, thermocouple, and rubber septum, combine zinc stearate (0.5-0.9 mmol), tungsten (VI) chloride (0.1-0.5 mmol), 10 mL of this compound, and 20 mL of 1-octadecene (ODE). The ratio of Zn:W can be varied to tune the final material properties.
-
Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.
-
Switch the atmosphere to nitrogen or argon.
-
-
Injection and Growth:
-
Increase the temperature of the reaction mixture to the injection temperature (typically 280-320°C).
-
Once the temperature is stable, swiftly inject the prepared sulfur precursor solution into the flask. A rapid injection promotes homogeneous nucleation.
-
Upon injection, the solution color should change, indicating nanocrystal formation. Reduce the temperature to a slightly lower growth temperature (e.g., 260-300°C).
-
Allow the QDs to grow for 5-20 minutes. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.
-
-
Purification & Storage:
-
After the desired growth time, rapidly cool the reaction flask to room temperature using a water bath.
-
Follow the purification and storage steps (4 and 5) outlined in the microwave protocol (Section 3.1.2), using anhydrous ethanol as the non-solvent.
-
Characterization of ZnWS Quantum Dots
Proper characterization is essential to validate the synthesis and understand the properties of the resulting nanomaterials.
-
UV-Visible (UV-Vis) Spectroscopy: Used to determine the first excitonic absorption peak, which correlates with the QD size. A blue-shift in the absorption edge compared to the bulk material indicates quantum confinement.[14]
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of the QDs when excited by a specific wavelength. This provides the peak emission wavelength and the full width at half maximum (FWHM), which is an indicator of the size distribution uniformity.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the QDs, allowing for the determination of their size, shape, and monodispersity.[15] High-resolution TEM (HRTEM) can reveal the crystal lattice.
-
X-Ray Diffraction (XRD): Confirms the crystalline structure of the ZnWS material (e.g., zinc blende or wurtzite). Peak broadening can be used with the Scherrer equation to estimate the average crystallite size.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the this compound ligand on the surface of the QDs by identifying characteristic vibrational bands (e.g., C-H, O-H, C-N stretches).
Applications in Drug Development
The unique properties of these ZnWS QDs make them promising candidates for various applications in the pharmaceutical and drug development pipeline.[1][3]
5.1.1 Bioimaging and Cellular Tracking
Due to their bright and stable fluorescence, the synthesized QDs can be used as probes for long-term cellular imaging.[17] After surface modification to render them water-soluble (e.g., via PEGylation of the hydroxyl groups), they can be conjugated to antibodies or peptides to specifically target and visualize cancer cells or other biological structures.
5.1.2 Nanocarriers for Targeted Drug Delivery
The surface of the ZnWS QDs serves as a high-surface-area platform for drug conjugation.[2][3]
-
Drug Attachment: Hydrophobic drugs can be loaded onto the QDs via interactions with the oleyl chains, while other drugs can be covalently attached to the terminal hydroxyl groups.
-
Targeting: Targeting ligands (e.g., folic acid, antibodies) can be attached to the QD surface to direct the nanocarrier specifically to diseased tissues, reducing off-target toxicity.[18]
-
Theranostics: The inherent fluorescence of the QDs allows for simultaneous tracking of the drug delivery vehicle and monitoring of its biodistribution in real-time, combining therapy and diagnostics.[2]
5.1.3 Visualization of Ligand-Receptor Interactions
Caption: Visualization of a functionalized QD binding to a cell receptor.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Mono- and Bifunctional Surface Ligands of Cu–In–Se Quantum Dots on Photoelectrochemical Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 11. Perovskite Quantum Dots Synthesis [sigmaaldrich.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. CN105950151A - Hot injection synthesized quantum dot, synthesis method and synthesis system thereof - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. researching.cn [researching.cn]
- 16. Synthesis and characterization of ZnS-based quantum dots to trace low concentration of ammonia | Journal of Semiconductors -- 中国光学期刊网 [opticsjournal.net]
- 17. Synthesis, characterization and evaluation of aqueous Zn-based quantum dots for bioapplications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Ternary Quantum Dots in Chemical Analysis. Synthesis and Detection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of N-oleoylethanolamine Nanoemulsions for Oral Delivery
Introduction: The Rationale for Nanoemulsion-Based Delivery of N-oleoylethanolamine
N-oleoylethanolamine (OEA) is an endogenous lipid mediator that plays a crucial role in the regulation of satiety and body weight.[1][2] Synthesized in the small intestine, OEA exerts its anorexic effects by activating the nuclear receptor PPAR-α.[3] Despite its therapeutic potential as an anti-obesity agent, the clinical translation of OEA is hampered by its poor water solubility, which significantly limits its oral bioavailability. When administered orally in simple formulations, OEA is poorly absorbed and may be degraded in the harsh environment of the gastrointestinal (GI) tract.[3]
Nanoemulsions have emerged as a promising strategy to overcome these challenges.[4][5] These kinetically stable, submicron-sized colloidal dispersions (typically 20-200 nm) of two immiscible liquids are stabilized by an interfacial film of surfactants and co-surfactants.[4] For hydrophobic molecules like OEA, oil-in-water (O/W) nanoemulsions serve as an ideal delivery vehicle. OEA is dissolved in the oil droplets, which are then dispersed in an aqueous phase. This encapsulation protects OEA from degradation and enhances its absorption through several mechanisms, including increased solubilization in the intestinal milieu and improved transport across the intestinal epithelium.[6][7][8] This document provides a comprehensive guide to the formulation, characterization, and oral delivery of OEA nanoemulsions.
Part 1: Formulation of OEA Nanoemulsions
The successful formulation of a stable and effective OEA nanoemulsion hinges on the rational selection of its components: the oil phase, surfactants, and co-surfactants.
Excipient Selection: A Critical First Step
The choice of excipients is paramount for creating a nanoemulsion with the desired characteristics of small droplet size, long-term stability, and high drug loading.
1.1.1. Oil Phase Selection:
The primary criterion for selecting the oil phase is its ability to solubilize OEA.[9] A variety of oils, including long-chain triglycerides (LCTs), medium-chain triglycerides (MCTs), and fatty acid esters, can be employed.[10] It is advisable to screen several oils to determine which provides the highest solubility for OEA.
Screening Protocol for Oil Selection:
-
Add an excess amount of OEA to a fixed volume (e.g., 1 mL) of each candidate oil in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 72 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved OEA.
-
Carefully collect the supernatant and quantify the dissolved OEA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
1.1.2. Surfactant and Co-surfactant Selection:
Surfactants are amphiphilic molecules that reduce the interfacial tension between the oil and water phases, facilitating the formation of small droplets. Co-surfactants, typically short-chain alcohols or glycols, work in synergy with surfactants to further reduce interfacial tension and increase the flexibility of the interfacial film.
The selection of surfactants is guided by their Hydrophilic-Lipophilic Balance (HLB) value. For O/W nanoemulsions, surfactants with an HLB between 8 and 18 are generally preferred.[10] A combination of a high HLB surfactant and a low HLB co-surfactant is often used to achieve a stable system. Commonly used, pharmaceutically acceptable non-ionic surfactants include polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F-68).[11]
Screening Protocol for Surfactant/Co-surfactant (Smix) Selection:
-
Prepare different ratios of surfactant to co-surfactant (Smix), for example, 1:1, 2:1, and 3:1.
-
For each Smix ratio, create a series of mixtures with the selected oil phase at varying oil-to-Smix ratios (e.g., 1:9 to 9:1).
-
Titrate each oil/Smix mixture with water, observing for the formation of a clear or translucent nanoemulsion.
-
Construct a pseudo-ternary phase diagram to identify the nanoemulsion region for each Smix ratio. The Smix ratio that provides the largest nanoemulsion region is typically selected for the final formulation.[12]
High-Pressure Homogenization Protocol
High-pressure homogenization is a high-energy method widely used for producing nanoemulsions with uniform and small droplet sizes.[13][14] The process involves forcing a coarse emulsion through a narrow gap at high pressure, which creates intense shear and cavitation forces that break down large droplets into smaller ones.[15][16]
Step-by-Step Formulation Protocol:
-
Preparation of the Oil Phase: Dissolve the desired amount of OEA in the selected oil phase with gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed for 10-15 minutes. This will form a coarse pre-emulsion.[16]
-
High-Pressure Homogenization: Immediately process the coarse emulsion through a high-pressure homogenizer.[17]
-
Homogenization Pressure: Apply a pressure in the range of 500 to 5000 psi. Higher pressures generally lead to smaller droplet sizes.[13][15]
-
Number of Cycles: Pass the emulsion through the homogenizer for multiple cycles (e.g., 3-5 cycles). Increasing the number of cycles can further reduce the droplet size and improve uniformity.[15][17]
-
-
Cooling: Cool the resulting nanoemulsion to room temperature.
Below is a visual representation of the high-pressure homogenization workflow.
Caption: Workflow for the characterization and stability testing of OEA nanoemulsions.
Part 3: Mechanism of Enhanced Oral Absorption
Nanoemulsions enhance the oral bioavailability of OEA through a multi-faceted mechanism.
-
Increased Solubilization: The lipid core of the nanoemulsion keeps OEA solubilized in the aqueous environment of the GI tract, preventing its precipitation. [6]2. Protection from Degradation: Encapsulation within the nanoemulsion protects OEA from enzymatic and pH-mediated degradation in the stomach and small intestine. [8]3. Enhanced Permeation: The small droplet size of the nanoemulsion provides a large surface area for interaction with the intestinal mucosa. The surfactants used in the formulation can also act as permeation enhancers, reversibly opening tight junctions between epithelial cells.
-
Lymphatic Uptake: Lipid-based nanoparticles can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism, which can significantly increase the systemic bioavailability of drugs like OEA. [7][8] The following diagram illustrates the proposed mechanism of oral absorption for OEA nanoemulsions.
Caption: Proposed mechanism of oral absorption for OEA nanoemulsions.
Conclusion
The formulation of N-oleoylethanolamine into nanoemulsions presents a highly effective strategy for enhancing its oral bioavailability and therapeutic potential. By carefully selecting excipients and employing robust manufacturing processes like high-pressure homogenization, it is possible to produce stable and effective OEA nanoemulsions. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the oral delivery of this promising anti-obesity compound.
References
-
Wulff-Pérez, M., Pavón, F. J., Martín-Rodríguez, A., de Vicente, J., Alen, F., Rodríguez de Fonseca, F., & Torres-Suárez, A. I. (2014). Preparation, characterization and in vivo evaluation of nanoemulsions for the controlled delivery of the antiobesity agent N-oleoylethanolamine. Nanomedicine (London, England), 9(18), 2761–2772. [Link]
-
ResearchGate. (n.d.). Describe method of preparation of Nanoemulsion High Pressure Homogenization. [Link]
-
Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Drug Delivery and Therapeutics, 5(2), 1-7. [Link]
-
Wulff-Pérez, M., Pavón, F. J., Martín-Rodríguez, A., de Vicente, J., Alen, F., Rodríguez de Fonseca, F., & Torres-Suárez, A. I. (2014). Nanoemulsions for Delivery of an Antiobesity Agent. Medscape. [Link]
-
Wulff-Pérez, M., Pavón, F. J., Martín-Rodríguez, A., de Vicente, J., Alen, F., Rodríguez de Fonseca, F., & Torres-Suárez, A. I. (2014). Preparation, Characterization and In Vivo Evaluation of Nanoemulsions for The Controlled Delivery of The Antiobesity Agent N-Oleoylethanolamine. Future Medicine. [Link]
-
Stansted Fluid Power. (n.d.). Nanoemulsions - High Pressure Homogenizers. [Link]
-
Zhang, Z., & McClements, D. J. (2020). Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. Foods, 9(11), 1641. [Link]
-
Sahu, P., Das, D., & Mishra, S. (2018). Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method. Journal of Dispersion Science and Technology, 39(12), 1735-1741. [Link]
-
Zhang, X., Chen, G., Zhang, T., Ma, Z., & Wu, B. (2014). Effects of PEGylated lipid nanoparticles on the oral absorption of one BCS II drug: a mechanistic investigation. International journal of nanomedicine, 9, 5237–5247. [Link]
-
Nabi, B., & Badruddoza, A. M. (2024). Lipid nanoparticles for enhancing oral bioavailability. Nanoscale, 16(39), 19685–19706. [Link]
-
He, H., Lu, Y., Qi, J., Zhu, Q., Chen, Z., & Wu, W. (2019). Solid lipid nanoparticles for enhanced oral absorption: A review. Colloids and surfaces. B, Biointerfaces, 180, 111305. [Link]
-
Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. Molecules (Basel, Switzerland), 22(12), 2176. [Link]
-
Wulff-Pérez, M., Pavón, F. J., Martín-Rodríguez, A., de Vicente, J., Alen, F., Rodríguez de Fonseca, F., & Torres-Suárez, A. I. (2014). Preparation, Characterization and In Vivo Evaluation of Nanoemulsions for The Controlled Delivery of The Antiobesity Agent N-Oleoylethanolamine. ResearchGate. [Link]
-
Date, A. A., Desai, N., Dixit, R., & Nagarsenker, M. (2010). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Critical reviews in therapeutic drug carrier systems, 27(1), 1–62. [Link]
-
Salvia-Trujillo, L., & McClements, D. J. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Nanomaterials (Basel, Switzerland), 6(1), 17. [Link]
-
Zhang, X., Chen, G., Zhang, T., Ma, Z., & Wu, B. (2014). effects of Pegylated lipid nanoparticles on the oral absorption of one Bcs II drug: a mechanistic investigation. Semantic Scholar. [Link]
-
Wulff-Pérez, M., Pavón, F. J., Martín-Rodríguez, A., de Vicente, J., Alen, F., Rodríguez de Fonseca, F., & Torres-Suárez, A. I. (2014). Preparation, Characterization and In Vivo Evaluation of Nanoemulsions for The Controlled Delivery of The Antiobesity Agent N-Oleoylethanolamine. Taylor & Francis Online. [Link]
-
Patel, D., & Patel, K. (2022). Development and Characterization of Nanoemulsion-Based Formulation for Oral Delivery of Itopride. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-6. [Link]
-
Salvia-Trujillo, L., & McClements, D. J. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. ResearchGate. [Link]
-
Christaki, E., Tselepi, M., & Karathanos, V. T. (2023). Stability and Retention of Nanoemulsion Formulations Incorporating Lavender Essential Oil. Cosmetics, 10(4), 108. [Link]
-
Hanifah, M., & Jufri, M. (2018). Formulation and stability testing of nanoemulsion lotion containing centella asiatica extract. International Journal of Applied Pharmaceutics, 10(5), 235-239. [Link]
-
Al-kassas, R., & Al-gobal, M. A. (2023). Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability. Current pharmaceutical design. [Link]
-
Al-kassas, R., & Al-gobal, M. A. (2023). Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability. Bentham Science. [Link]
-
Kumar, A., & Singh, S. (2018). FORMULATION AND EVALUATION OF NANOEMULSION FOR SOLUBILITY ENHANCEMENT OF FEBUXOSTAT. IJSDR, 3(4), 1-11. [Link]
-
Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Nanoemulsion Components Screening and Selection: a Technical Note. AAPS PharmSciTech, 8(4), E99. [Link]
-
Hanifah, M., & Jufri, M. (2018). Formulation and Stability Testing of Nanoemulsion Lotion Containing Centella asiatica Extract. Journal of Young Pharmacists, 10(3), 279-284. [Link]
-
Zhang, J., Ping, Q., & Li, W. (2013). Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid. AAPS PharmSciTech, 14(2), 643–652. [Link]
-
Al-Dhuayan, T. M., Al-Suwayeh, S. A., & Al-Otaibi, M. F. (2020). Nanoemulsion and Solid Nanoemulsion for Improving Oral Delivery of a Breast Cancer Drug: Formulation, Evaluation, and a Comparison Study. Frontiers in Pharmacology, 11, 580. [Link]
Sources
- 1. Preparation, characterization and in vivo evaluation of nanoemulsions for the controlled delivery of the antiobesity agent N-oleoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanoemulsions for Delivery of an Antiobesity Agent [medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. dovepress.com [dovepress.com]
- 7. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoemulsion and Solid Nanoemulsion for Improving Oral Delivery of a Breast Cancer Drug: Formulation, Evaluation, and a Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Armostat 700 as a High-Performance Dispersant for Pigments in Polymeric Systems
Abstract
The uniform dispersion of pigments within a polymer matrix is a critical determinant of the final product's aesthetic quality, performance, and cost-effectiveness. Agglomerated pigments can lead to color inconsistencies, reduced mechanical strength, surface defects, and diminished optical properties such as gloss and opacity. This document provides a comprehensive technical guide on the application of Armostat 700, an ethoxylated fatty amine, as a highly effective dispersing agent for pigments in a variety of polymer systems. We will delve into its mechanism of action, provide detailed experimental protocols for its application and evaluation, and present data illustrating its efficacy. This guide is intended for researchers, polymer scientists, and formulation chemists seeking to optimize pigment dispersion and leverage the multi-functional benefits of Armostat 700.
Introduction: The Challenge of Pigment Dispersion
Pigments, by their nature, are finely divided solid particles that are typically insoluble in the polymer matrix.[1] During manufacturing and storage, these primary particles tend to form larger clusters known as aggregates and agglomerates. The primary goal of the dispersion process is to break down these agglomerates into their primary particles, distribute them uniformly throughout the polymer melt, and prevent them from re-agglomerating as the polymer cools and solidifies.[1][2]
Dispersing agents are crucial chemical additives that facilitate this process.[2][3] They function by adsorbing onto the pigment surface, thereby reducing the interfacial tension between the pigment and the polymer and creating repulsive forces that prevent flocculation. Armostat 700 is a versatile additive primarily known as an internal antistatic agent, but it also demonstrates exceptional performance as a pigment dispersant.[4][5] Its dual functionality makes it a valuable component in formulations for polyolefins (PE, PP), polystyrenics (PS, HIPS), and other engineering plastics like ABS and SAN.[4][5][6]
Armostat 700: Physicochemical Properties and Mechanism of Action
A thorough understanding of the dispersant's properties is fundamental to its effective application.
Core Properties
Armostat 700 is chemically identified as Oleyl-bis(2-hydroxyethyl) amine, a tallow-derived ethoxylated amine.[4][7] Its liquid form at ambient temperatures is a significant advantage, allowing for precise, low-temperature liquid dosing and simplified handling compared to solid or paste-like additives.[4]
| Property | Value | Reference |
| Chemical Name | Oleyl-bis(2-hydroxyethyl) amine | [4] |
| Chemical Family | Ethoxylated Amines | [4] |
| CAS Number | 25307-17-9 | [4] |
| Physical Form | Liquid | [4] |
| Source | Animal-based (Tallow) | [4][5] |
Mechanism of Pigment Dispersion
Armostat 700 functions as a non-ionic surfactant.[8] Its molecular structure is amphiphilic, containing a long, hydrophobic alkyl (oleyl) tail and a hydrophilic head composed of two polyoxyethylene chains. This structure is key to its dispersing action, which can be understood as a three-stage process:
-
Wetting: The surfactant molecule first displaces air and moisture from the pigment surface, allowing the polymer melt to wet the pigment particles more effectively. The hydrophobic tail of Armostat 700 has a strong affinity for the typically organic surface of many pigments.
-
Deagglomeration: During the high-shear mixing phase in an extruder, the mechanical energy breaks down pigment agglomerates. Armostat 700 facilitates this process by penetrating the interstices of the agglomerates, helping to separate the primary particles.
-
Stabilization: This is the most critical phase. The hydrophobic tails of the Armostat 700 molecules adsorb onto the surface of the individual pigment particles. The hydrophilic, ethoxylated heads then extend into the molten polymer matrix. This creates a steric barrier—a physical, solvated shell—around each particle.[9][10] When two particles approach each other, these shells create a repulsive force, preventing them from re-agglomerating and ensuring a stable, uniform dispersion.
Caption: Mechanism of pigment stabilization by Armostat 700.
Experimental Protocols for Application and Evaluation
To ensure trustworthiness and reproducibility, the following protocols provide a self-validating system for incorporating and assessing the performance of Armostat 700.
Protocol 1: Preparation of a Pigment Masterbatch
For optimal results, Armostat 700 should first be incorporated into a masterbatch—a concentrated blend of the pigment and dispersant in a carrier resin.[11] This ensures superior distribution in the final polymer component. Premixing the liquid Armostat 700 with the pigment powder prior to extrusion is a critical step.[4][12]
Materials & Equipment:
-
Polymer carrier resin (e.g., LLDPE, PP powder)
-
Pigment powder
-
Armostat 700
-
High-intensity mixer (e.g., Henschel-type)
-
Twin-screw laboratory extruder with strand die
-
Water bath
-
Pelletizer
Procedure:
-
Pre-blending: In the high-intensity mixer, add the pigment powder and the polymer carrier resin. Mix for 1-2 minutes until a homogenous powder blend is achieved.
-
Dosing Armostat 700: While the mixer is running at low speed, slowly add the required amount of liquid Armostat 700. The liquid will coat the surfaces of the pigment and polymer particles.
-
Homogenization: Increase the mixer speed and mix for an additional 3-5 minutes to ensure uniform distribution and break up any initial clumps. The result should be a free-flowing powder.
-
Extrusion: Set the temperature profile of the twin-screw extruder appropriate for the carrier resin.
-
Compounding: Feed the pre-blended powder into the extruder. The high shear and controlled temperature will melt the polymer and complete the pigment dispersion process.
-
Pelletizing: Extrude the molten blend as strands through the die, cool them rapidly in the water bath, and cut them into pellets using the pelletizer.
-
Drying: Dry the masterbatch pellets thoroughly to remove any surface moisture before storage or use.
Caption: Workflow for preparing a pigment masterbatch with Armostat 700.
Protocol 2: Quantitative Evaluation of Dispersion Quality
A critical aspect of formulation science is the quantitative assessment of performance. The Filter Pressure Value (FPV) test, according to DIN EN ISO 23900-5, is an industry-standard method for this purpose.[13]
Principle: The FPV test measures the extent of pigment agglomerates in a polymer melt by determining the rate of pressure increase as the melt is forced through a fine-mesh screen.[13] A lower FPV signifies fewer agglomerates and therefore, better dispersion.[13]
Materials & Equipment:
-
Laboratory single-screw extruder
-
Melt pump
-
Screen pack assembly with a fine-mesh screen (e.g., 15 µm)
-
Pressure transducer installed before the screen pack
-
Data acquisition system
-
Test polymer (natural, uncolored)
-
Masterbatch produced in Protocol 1
Procedure:
-
System Stabilization: Begin by extruding the natural test polymer through the FPV test setup until a stable pressure reading is achieved. This establishes the baseline pressure (P_initial).
-
Introducing the Masterbatch: Introduce a precise amount of the pigment masterbatch (e.g., a 2% letdown ratio) into the natural polymer feed.
-
Data Logging: As the pigmented polymer melt flows through the screen, any undispersed agglomerates will begin to clog the mesh. This causes the backpressure to rise. Record the pressure as a function of time.
-
Calculation: The Filter Pressure Value (FPV) is calculated based on the rate of pressure increase relative to the amount of pigment that has passed through the screen. The result is typically expressed in bar/g.
Performance Data & Analysis
The efficacy of Armostat 700 is demonstrated by comparing the FPV of a masterbatch formulated with it against a control sample without any dispersing agent.
Table 2: Hypothetical FPV Test Results for a 40% Carbon Black Masterbatch in LLDPE
| Formulation | Armostat 700 Conc. (wt% in Masterbatch) | Filter Pressure Value (FPV) (bar/g) | Dispersion Quality |
| Control | 0% | 3.8 | Poor |
| Test 1 | 1.0% | 1.5 | Good |
| Test 2 | 2.0% | 0.4 | Excellent |
| Test 3 | 3.0% | 0.3 | Excellent (Diminishing Returns) |
Note: Optimal concentration should be determined experimentally for each specific pigment-polymer system. The data above is illustrative.
The results clearly indicate that the addition of Armostat 700 drastically improves pigment dispersion, as evidenced by the significant reduction in the Filter Pressure Value. An FPV below 1.0 is generally considered indicative of a very good dispersion.
Conclusion
Armostat 700 is a highly effective, multi-functional additive that serves as an excellent dispersing agent for a wide range of pigments in common polymers. Its liquid form simplifies handling and processing, while its amphiphilic chemical structure provides a robust steric stabilization mechanism to prevent pigment re-agglomeration. The use of Armostat 700 leads to improved color strength, better surface finish, and more consistent product quality. By following the detailed protocols for masterbatch preparation and quantitative FPV analysis, formulators can systematically optimize their pigment formulations, reduce costs by improving pigment efficiency, and leverage the dual benefits of dispersion and antistatic performance in their final products.
References
-
Armostat | Plastic Technology Service Ltd. [Link]
-
Nouryon Polymer Additives - Yunno. [Link]
-
ethoxylated tallow amine (TAE) - اصفهان کوپلیمر. (2023-07-05). [Link]
-
Colouring of plastics: how to improve the yield of a pigment - AIMPLAS. (2015-12-03). [Link]
-
Plastics Grade Pigments with Improved Dispersibility - First Source Worldwide. (2021-01-08). [Link]
-
The Science of Pigment Dispersion in Plastic Color Masterbatch. (2025-10-24). [Link]
-
Reliably testing process parameters and pigment dispersion - ROWA GROUP. (2023-10-05). [Link]
-
FATTY AMINE ETHOXYLATE - Ataman Kimya. [Link]
-
Ethoxylated Surfactants | Applications - Venus Ethoxyethers. [Link]
-
Application of Surfactants - Fatty Amine Ethoxylates - Rimpro India. [Link]
- Process for preparing a masterbatch of polymer additive - Google P
Sources
- 1. aimplas.net [aimplas.net]
- 2. The Science of Pigment Dispersion in Plastic Color Masterbatch [plasticcolormasterbatch.com]
- 3. benchchem.com [benchchem.com]
- 4. Armostat 700 Oleyl-bis(2-hydroxyethyl) amine [nouryon.com]
- 5. specialchem.com [specialchem.com]
- 6. ptsuk.com [ptsuk.com]
- 7. yunno.net [yunno.net]
- 8. Ethoxylates | Ethoxylated Surfactants | Applications | Venus Ethoxyethers [venus-goa.com]
- 9. products.evonik.com [products.evonik.com]
- 10. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. WO2016046149A1 - Process for preparing a masterbatch of polymer additive - Google Patents [patents.google.com]
- 12. nouryon.com [nouryon.com]
- 13. Reliably testing process parameters and pigment dispersion - ROWA GROUP [rowa-group.com]
Application Notes and Protocols for Utilizing PEG-2 Oleamine in Microemulsion Formation
A Foreword on Microemulsion Strategy
For researchers, scientists, and drug development professionals, the formulation of microemulsions represents a cornerstone in advancing delivery systems for poorly soluble active pharmaceutical ingredients (APIs). These thermodynamically stable, isotropic systems offer a unique vehicle to enhance bioavailability, improve stability, and enable targeted delivery.[1] This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a deep, mechanistic understanding coupled with actionable protocols for the effective use of PEG-2 Oleamine as a key emulsifying agent in the intricate science of microemulsion formation. Our focus is on the "why" behind the "how," empowering you to not just follow a protocol, but to innovate and optimize.
Expert Analysis: The Role and Attributes of PEG-2 Oleamine
PEG-2 Oleamine, an ethoxylated fatty amine derived from oleic acid, is a nonionic surfactant that offers significant advantages in the formulation of microemulsions.[2][3] Its molecular structure, comprising a lipophilic oleyl tail and a compact hydrophilic head of two polyethylene glycol (PEG) units, positions it as an effective emulsifier for creating stable oil-in-water (o/w) and water-in-oil (w/o) microemulsions.[3]
Physicochemical Properties of PEG-2 Oleamine
A thorough understanding of the physicochemical properties of your emulsifier is paramount for successful formulation.
| Property | Value | Source |
| INCI Name | PEG-2 Oleamine | [4] |
| Chemical Name | 2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol | |
| CAS Number | 25307-17-9 | [4][5] |
| Molecular Formula | C22H45NO2 | |
| Molecular Weight | 355.6 g/mol | [6] |
| Calculated HLB | ~4.98 | [7] |
| Appearance | Yellowish to brownish liquid at 30°C | [7] |
Causality Behind HLB Selection: The Hydrophile-Lipophile Balance (HLB) is a critical parameter in surfactant selection. For PEG-2 Oleamine, the calculated HLB of approximately 4.98 suggests a more lipophilic character, making it inherently suitable for forming w/o microemulsions.[7] However, by carefully selecting co-surfactants and oils, it can also be effectively utilized in the formation of o/w microemulsions. The interplay between the surfactant's HLB, the required HLB of the oil phase, and the influence of the co-surfactant governs the final microstructure of the system.
The Science of Microemulsion Formation: A Self-Validating System
Microemulsions are not formed by shear force but are the result of a spontaneous self-assembly process driven by the reduction of interfacial tension between the oil and water phases to near zero.[8] This thermodynamic stability is what distinguishes them from conventional emulsions. The key to achieving this state lies in the precise composition of the oil phase, aqueous phase, surfactant, and often a co-surfactant.
Core Components and Their Interplay:
-
Oil Phase: This phase can be a variety of non-polar liquids, including triglycerides, fatty acid esters, or hydrocarbons. The choice of oil is critical as it influences the solubilization capacity for lipophilic drugs and the required HLB of the system.
-
Aqueous Phase: Typically purified water, this phase can also contain buffers, salts, and hydrophilic active ingredients.
-
Surfactant (PEG-2 Oleamine): As the primary emulsifier, PEG-2 Oleamine positions itself at the oil-water interface, reducing interfacial tension.
-
Co-surfactant: Often a short-chain alcohol (e.g., ethanol, isopropanol) or another surfactant, the co-surfactant further reduces interfacial tension and increases the fluidity of the interfacial film, allowing for the spontaneous formation of microemulsions over a wider range of compositions.
The logical relationship between these components is best visualized through a pseudo-ternary phase diagram.
Caption: Logical flow of microemulsion formation.
Protocol: Constructing a Pseudo-Ternary Phase Diagram
The construction of a pseudo-ternary phase diagram is an essential first step to identify the concentration ranges of the components that will result in a stable microemulsion.[9] This is achieved by titrating a mixture of oil and surfactant/co-surfactant with the aqueous phase.
Materials:
-
PEG-2 Oleamine (Surfactant)
-
Selected Co-surfactant (e.g., Isopropyl alcohol)
-
Selected Oil Phase (e.g., Isopropyl myristate)
-
Purified Water (Aqueous Phase)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette
Step-by-Step Methodology:
-
Prepare Surfactant/Co-surfactant (Sₘᵢₓ) Mixtures: Prepare mixtures of PEG-2 Oleamine and the co-surfactant in various weight ratios (e.g., 1:1, 2:1, 1:2, 3:1, 1:3). These fixed-ratio mixtures are treated as a single component ("pseudo-component").
-
Prepare Oil/Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Aqueous Titration: Titrate each of the oil/Sₘᵢₓ mixtures with purified water dropwise from a burette, under constant gentle magnetic stirring.
-
Observation and Phase Identification: After each addition of water, allow the system to equilibrate. Observe the mixture for its appearance.
-
Transparent, single-phase, and low viscosity: This indicates the formation of a microemulsion.
-
Turbid or milky: This indicates the formation of a conventional emulsion.
-
Phase separation: This indicates that the composition is outside the microemulsion region.
-
-
Plotting the Diagram: For each Sₘᵢₓ ratio, plot the compositions (as weight percentages of oil, water, and Sₘᵢₓ) that result in a microemulsion on a triangular phase diagram. The area enclosed by these points represents the microemulsion existence region for that specific Sₘᵢₓ ratio.
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Protocol: Preparation of a PEG-2 Oleamine Based Microemulsion
This protocol provides a general method for preparing an oil-in-water (o/w) microemulsion. The specific component ratios should be determined from the previously constructed pseudo-ternary phase diagram.
Representative Formulation:
| Component | Role | Example Concentration (w/w%) |
| Isopropyl Myristate | Oil Phase | 10% |
| PEG-2 Oleamine | Surfactant | 20% |
| Isopropyl Alcohol | Co-surfactant | 10% |
| Purified Water | Aqueous Phase | 60% |
Step-by-Step Methodology:
-
Preparation of the Organic Phase: Accurately weigh and mix the oil phase (e.g., Isopropyl Myristate), surfactant (PEG-2 Oleamine), and co-surfactant (e.g., Isopropyl Alcohol) in a clean glass beaker. If a lipophilic API is being incorporated, it should be dissolved in this mixture.
-
Gentle Mixing: Stir the organic phase gently using a magnetic stirrer until a homogenous solution is formed.
-
Addition of the Aqueous Phase: Slowly add the purified water to the organic phase drop by drop while maintaining constant, gentle stirring.
-
Spontaneous Formation: Continue stirring until a clear, transparent, and homogenous microemulsion is formed. The formation should be spontaneous without the need for high-energy input.
-
Equilibration: Allow the system to equilibrate for a few hours at room temperature before proceeding with characterization.
Essential Characterization of the Microemulsion
A multi-technique approach is crucial for a thorough characterization of the formed microemulsion.[8]
| Characterization Technique | Parameter Measured | Rationale and Importance |
| Visual Observation | Transparency, homogeneity, and phase separation | Initial assessment of microemulsion formation and stability. |
| Droplet Size and Polydispersity Index (PDI) | Size distribution of the dispersed phase droplets | Confirms the nanometer-scale of the droplets (typically 10-100 nm) and the uniformity of the system. Dynamic Light Scattering (DLS) is a common technique. |
| Zeta Potential | Surface charge of the droplets | Indicates the stability of the microemulsion. Higher absolute zeta potential values suggest greater electrostatic repulsion between droplets, leading to better stability. |
| Conductivity Measurement | Electrical conductivity of the system | Helps to determine the type of microemulsion (o/w, w/o, or bicontinuous). O/w microemulsions will have higher conductivity than w/o systems. |
| Viscosity Measurement | Flow behavior of the microemulsion | Provides information on the internal structure and can indicate phase transitions. |
| pH Measurement | Acidity or alkalinity of the formulation | Important for compatibility with biological systems and the stability of the API. |
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The clarity and spontaneity of formation during the titration process provide immediate feedback on the suitability of the chosen component ratios. Subsequent characterization, particularly droplet size and stability studies over time and at different temperatures, will confirm the thermodynamic stability of the microemulsion. Any deviation from a clear, homogenous system indicates that the formulation is not a true microemulsion and requires optimization based on the principles outlined in the phase diagram construction.
References
-
Moghimipour, E., Salimi, A., & Leis, F. (2012). Preparation and Evaluation of Tretinoin Microemulsion Based on Pseudo-Ternary Phase Diagram. Advanced Pharmaceutical Bulletin, 2(2), 141–147. [Link]
-
INCI Beauty. (n.d.). PEG-2 OLEAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). The pseudoternary-phase diagrams of microemulsion formulations (M1, M2,.... Retrieved from [Link]
-
PubChem. (n.d.). PEG-2 Oleamine. Retrieved from [Link]
-
COSMILE Europe. (n.d.). PEG-2 OLEAMINE – Ingredient. Retrieved from [Link]
-
TEGEWA. (2021, May 7). HLB. Retrieved from [Link]
-
DergiPark. (2020, September 17). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. Retrieved from [Link]
-
Griffin, W. C. (n.d.). HLB Value and Calculation. Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). Oleyl Amine Ethoxylate Manufacturer & Supplier | Emulsifiers & Surfactants. Retrieved from [Link]
-
Syed, H. K., & Peh, K. K. (n.d.). IDENTIFICATION OF PHASES OF VARIOUS OIL, SURFACTANT/ CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. Retrieved from [Link]
-
Ouci. (n.d.). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. Retrieved from [Link]
-
Shell. (n.d.). HLB numbers, solvent miscibility and emulsification characteristics of NEODOL™ ethoxylates. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is PEG-2 OLEAMINE. Retrieved from [Link]
-
PubMed. (2025, May 27). Preparation and characterization of microemulsions formulated with PEG fatty acid glycerides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation and characterization of microemulsions formulated with PEG fatty acid glycerides | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2004099350A1 - Ethoxylated surfactants for water in oil emulsions.
-
MDPI. (n.d.). Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation of Microemulsion Systems for Dermal Delivery of Silymarin. Retrieved from [Link]
- Google Patents. (n.d.). US10980745B2 - Microemulsion compositions.
-
MDPI. (2019, May 8). Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Microemulsion | Ciclopirox Olamine | Pseudo-ternary Phase Diagram | Transungual | Optimization. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). STUDY ON THE EFFECT OF OIL PHASE AND CO-SURFACTANT ON MICROEMULSION SYSTEMS. Retrieved from [Link]
-
NIH. (2021, March 30). Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Formulation and characterization of microemulsions based on mixed nonionic surfactants and peppermint oil. Retrieved from [Link]
-
PubMed. (n.d.). Applications of Microemulsion Based Drug Delivery System. Retrieved from [Link]
-
Advanced Pharmaceutical Bulletin. (2012, June 15). Preparation and Evaluation of Tretinoin Microemulsion Based on Pseudo-Ternary Phase Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Pseudo-ternary phase diagram showing the different compositions of the microemulsion formulations. Retrieved from [Link]
-
PubMed. (2010, March 15). Formulation and characterization of microemulsions based on mixed nonionic surfactants and peppermint oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Microemulsions, Emulsions, and Nanoemulsions Formulation | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, November 10). The influence of cosurfactants and oils on the formation of pharmaceutical microemulsions based on PEG-8 caprylic/capric glycerides | Request PDF. Retrieved from [Link]
-
INCI Beauty. (n.d.). PEG-2 OLEAMINE. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Retrieved from [Link]
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. parchem.com [parchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. US20160213598A1 - Method of making an amino silicone nanoemulsion - Google Patents [patents.google.com]
- 5. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. shreechem.in [shreechem.in]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Protocol for Surface Modification of Cobalt Ferrite Nanoparticles with Oleylamine: A Guide for Researchers in Nanomedicine and Drug Development
This document provides a comprehensive guide for the surface modification of cobalt ferrite (CoFe₂O₄) nanoparticles with oleylamine. The protocol is designed for researchers, scientists, and drug development professionals who require stable, monodisperse, and biocompatible magnetic nanoparticles for applications such as targeted drug delivery, hyperthermia, and magnetic resonance imaging (MRI). This guide delves into the underlying scientific principles, offers detailed step-by-step protocols for both in-situ and post-synthesis modification, and outlines essential characterization techniques to validate the functionalization.
Introduction: The Significance of Surface-Modified Cobalt Ferrite Nanoparticles
Cobalt ferrite nanoparticles are of significant interest in the biomedical field due to their strong magnetic properties, chemical stability, and ease of synthesis.[1] However, pristine cobalt ferrite nanoparticles are prone to aggregation in physiological environments, which can limit their efficacy and biocompatibility. Surface modification with capping agents like oleylamine is crucial to overcome these limitations.
Oleylamine, a long-chain primary amine, serves multiple roles in the synthesis and functionalization of nanoparticles. It can act as a solvent, a reducing agent, and, most importantly, a stabilizing surfactant.[2] The hydrophobic alkyl chain of oleylamine provides steric hindrance, preventing nanoparticle agglomeration, while the amine headgroup chemically binds to the nanoparticle surface, ensuring a robust coating. This modification not only enhances the colloidal stability of the nanoparticles but also provides a functional handle for further conjugation with therapeutic agents or targeting ligands.
The Chemistry of Oleylamine on the Cobalt Ferrite Surface
The interaction between oleylamine and the cobalt ferrite nanoparticle surface is a critical aspect of the modification process. The primary binding mechanism involves the coordination of the lone pair of electrons on the nitrogen atom of the amine group with the Lewis acidic metal sites (Fe³⁺ and Co²⁺) on the nanoparticle surface.[3] This forms a coordinative bond, effectively anchoring the oleylamine molecule to the nanoparticle.
This interaction can be confirmed through various characterization techniques, most notably Fourier-transform infrared (FTIR) spectroscopy. The successful coating of oleylamine on cobalt ferrite nanoparticles is indicated by the appearance of characteristic vibrational bands corresponding to the C-H stretching of the alkyl chain and the N-H bending of the amine group.
Experimental Protocols
This section details two primary methods for the surface modification of cobalt ferrite nanoparticles with oleylamine: an in-situ solvothermal synthesis and a post-synthesis ligand exchange method.
In-Situ Surface Modification via Solvothermal Synthesis
This method integrates the synthesis of cobalt ferrite nanoparticles and their surface modification with oleylamine into a single process. This approach often results in highly crystalline and monodisperse nanoparticles with a uniform oleylamine coating.[4]
3.1.1. Materials and Equipment
| Reagent/Equipment | Specifications |
| Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | ACS grade or higher |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | ACS grade or higher |
| Oleylamine (C₁₈H₃₇N) | Technical grade, 80-90% |
| Ethylene glycol | Anhydrous, 99.8% |
| Ethanol | 200 proof, absolute |
| Deionized water | >18 MΩ·cm |
| Teflon-lined stainless-steel autoclave (100 mL) | |
| Magnetic stirrer with heating | |
| Centrifuge | Capable of > 8000 rpm |
| Ultrasonic bath |
3.1.2. Step-by-Step Protocol
-
Precursor Solution Preparation: In a 250 mL beaker, dissolve 1 mmol of CoCl₂·6H₂O and 2 mmol of FeCl₃·6H₂O in 40 mL of ethylene glycol.
-
Addition of Oleylamine: To the precursor solution, add a specific volume of oleylamine. The concentration of oleylamine can be varied to control the nanoparticle size and magnetic properties. A typical starting concentration is 0.1 M.[5]
-
Homogenization: Stir the mixture vigorously for 30 minutes at room temperature to ensure a homogeneous solution.
-
Solvothermal Reaction: Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180 °C for 12-24 hours.[4] The reaction time can be adjusted to influence the crystallinity and size of the nanoparticles.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the black precipitate by centrifugation at 8000 rpm for 15 minutes. Wash the nanoparticles repeatedly with a mixture of ethanol and deionized water (1:1 v/v) to remove any unreacted precursors and excess oleylamine. An ultrasonic bath can be used to aid in the redispersion of the nanoparticles during washing.
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight.
3.1.3. Experimental Workflow Diagram
Caption: Post-synthesis ligand exchange workflow.
Characterization of Oleylamine-Coated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a primary technique to verify the presence of oleylamine on the nanoparticle surface.
Expected FTIR Peaks for Oleylamine-Coated CoFe₂O₄ Nanoparticles
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~2920 and ~2850 | Asymmetric and symmetric C-H stretching of -CH₂- groups | Confirms the presence of the oleylamine alkyl chain. [6] |
| ~1630 | N-H bending | Indicates the presence of the amine group on the surface. [6] |
| ~1460 | C-H bending | Further evidence of the alkyl chain. |
| ~580-600 | Fe-O stretching in tetrahedral sites | Characteristic of the cobalt ferrite spinel structure. [6][7] |
| ~400-450 | Co-O/Fe-O stretching in octahedral sites | Characteristic of the cobalt ferrite spinel structure. [7] |
Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a sample as a function of temperature and can be used to quantify the amount of oleylamine coated on the nanoparticles. A significant weight loss between 200 °C and 400 °C is typically attributed to the decomposition of the organic oleylamine coating. Thermogravimetric measurements can reveal whether a monolayer or multilayer coating of oleylamine is present on the nanoparticles. [8][9]
Transmission Electron Microscopy (TEM)
TEM provides information on the size, morphology, and dispersibility of the nanoparticles. Successful oleylamine coating should result in well-dispersed, individual nanoparticles, whereas uncoated particles will appear as agglomerates.
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure and average crystallite size of the cobalt ferrite core. The diffraction peaks should correspond to the cubic spinel structure of CoFe₂O₄. Peak broadening can be used to estimate the crystallite size using the Scherrer equation. [10]
Applications in Drug Development
Oleylamine-coated cobalt ferrite nanoparticles serve as a versatile platform for various drug delivery applications. The hydrophobic oleylamine layer can be further modified to attach hydrophilic polymers, targeting ligands, and therapeutic drugs.
Example Application: Targeted Drug Delivery
Amine-functionalized nanoparticles can be conjugated with targeting moieties like folic acid to target cancer cells that overexpress the folate receptor. [6]Antitumor drugs such as doxorubicin can then be loaded onto these nanoparticles. [2]The magnetic nature of the cobalt ferrite core allows for magnetic guidance of these drug-loaded nanoparticles to the tumor site, enhancing the therapeutic efficacy while minimizing systemic side effects.
Visualization of the Binding Mechanism
Caption: Oleylamine binding to the nanoparticle surface.
Conclusion
The surface modification of cobalt ferrite nanoparticles with oleylamine is a fundamental and crucial step in preparing these materials for advanced biomedical applications. The protocols outlined in this guide provide a robust framework for achieving stable and well-functionalized nanoparticles. By understanding the underlying chemistry and employing the appropriate characterization techniques, researchers can confidently produce high-quality oleylamine-coated cobalt ferrite nanoparticles tailored for their specific needs in drug delivery, diagnostics, and therapy.
References
-
Ansari, S. M., et al. (2022). Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles. Nanomaterials, 12(17), 3015. [Link]
-
Ansari, S. M., et al. (2022). Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles. MDPI. [Link]
-
Ansari, S. M., et al. (2022). Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles. PubMed. [Link]
-
Phu, N. D., et al. (2018). Polymer-coated cobalt ferrite nanoparticles: synthesis, characterization, and toxicity for hyperthermia applications. New Journal of Chemistry, 42(20), 16891-16900. [Link]
-
Ansari, S. M., et al. (2022). Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles. Semantic Scholar. [Link]
-
Nguyen, T. T. T., et al. (2016). Synthesis of magnetic cobalt ferrite nanoparticles with controlled morphology, monodispersity and composition: the influence of solvent, surfactant, reductant and synthetic conditions. Nanoscale, 8(11), 6043-6055. [Link]
-
Ansari, S. M., et al. (2022). Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles. PMC. [Link]
-
Raha, S., & Ahmaruzzaman, M. (2022). Sonochemical Combined Synthesis of Nickel Ferrite and Cobalt Ferrite Magnetic Nanoparticles and Their Application in Glycan Analysis. Magnetochemistry, 8(9), 101. [Link]
-
Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis. Chemistry of Materials, 25(9), 1465-1476. [Link]
-
Mohapatra, S., et al. (2011). Monodisperse mesoporous cobalt ferrite nanoparticles: synthesis and application in targeted delivery of antitumor drugs. Journal of Materials Chemistry, 21(25), 9185-9193. [Link]
-
Liu, X., et al. (2012). Solvothermal synthesis of cobalt ferrite nanoparticles loaded on multiwalled carbon nanotubes for magnetic resonance imaging and drug delivery. Journal of Materials Chemistry, 22(17), 8235-8244. [Link]
-
Hodges, C. A., et al. (2015). Analysis of the Interaction of Surfactants Oleic Acid and Oleylamine with Iron Oxide Nanoparticles through Molecular Mechanics Modeling. Langmuir, 31(12), 3499-3507. [Link]
-
Sreeja, V. G., & Jayaprabha, K. N. (2025). Solvothermal synthesis of ruthenium-doped cobalt ferrite nanoparticles – A feasible approach to modify the magnetic properties and nonlinear optical absorption. Materials Science and Engineering: B, 293, 116499. [Link]
-
Dichayal, S. S., et al. (2024). Green Synthesis of Cobalt Ferrite Nanoparticles: A Comprehensive Review on Eco-friendly Approaches, Characterization Techniques, and Potential Applications. Journal of Cluster Science. [Link]
-
Lee, J.-H., et al. (2019). Synthesis of Magnetic Ferrite Nanoparticles with High Hyperthermia Performance via a Controlled Co-Precipitation Method. International Journal of Molecular Sciences, 20(16), 4043. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) free oleylamine, (b) free TPP and (c) sample no. 2. [Link]
-
Ansari, S. M., et al. (2022). Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles. ResearchGate. [Link]
-
Dadfar, S. M., et al. (2019). Applications of cobalt ferrite nanoparticles in biomedical nanotechnology. Nanomaterials, 9(11), 1613. [Link]
Sources
- 1. Synthesis of magnetic cobalt ferrite nanoparticles with controlled morphology, monodispersity and composition: the influence of solvent, surfactant, reductant and synthetic conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles | MDPI [mdpi.com]
- 6. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Customizable Ligand Exchange for Tailored Surface Property of Noble Metal Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Silver nanoparticles capped by oleylamine: formation, growth, and self-organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Surfactant-Based Approach to Soil Decontamination
An In-Depth Technical Guide to the Application of N-Oleyldiethanolamine in Soil Remediation Research
Soil contamination, particularly with hydrophobic organic compounds like crude oil and its derivatives, presents a significant environmental and health challenge.[1] Traditional remediation methods can be costly, disruptive, and inefficient. Surfactant-Enhanced Soil Washing (SESW) has emerged as a promising ex-situ and in-situ remediation technology that utilizes the unique properties of amphiphilic molecules to mobilize and extract contaminants from the soil matrix.[2][3][4]
This guide focuses on the application of N-Oleyldiethanolamine (NODE), a non-ionic surfactant, in soil remediation research. NODE is an organic compound featuring a diethanolamine backbone attached to a long-chain oleyl group.[5] This structure imparts both hydrophilic (water-attracting) and hydrophobic (oil-attracting) characteristics, making it a strong candidate for interacting with and removing non-polar contaminants from soil particles.[5][6] As a Senior Application Scientist, this document provides the theoretical underpinnings, practical protocols, and analytical frameworks necessary for researchers to investigate and optimize the use of NODE for soil remediation.
Chemical Profile: N-Oleyldiethanolamine (NODE)
| Property | Value | Reference |
| Chemical Formula | C₂₂H₄₅NO₂ | [5][6] |
| Molecular Weight | 355.6 g/mol | [7] |
| Appearance | Viscous Liquid | [5] |
| Type | Non-ionic Surfactant | [6] |
| Key Structural Features | Hydrophilic diethanolamine head, Hydrophobic oleyl tail | [5] |
| Solubility | Limited in water, soluble in organic solvents | [5] |
Core Principle: The Mechanism of Surfactant-Enhanced Soil Washing
The efficacy of surfactants like NODE in soil washing hinges on two primary mechanisms that become dominant at different concentration regimes relative to the Critical Micelle Concentration (CMC). The CMC is the threshold concentration at which surfactant monomers begin to aggregate into spherical structures called micelles.[8][9]
-
Mobilization (Roll-Up Mechanism): At concentrations below the CMC, NODE monomers accumulate at interfaces. Specifically, they adsorb at the soil-water and contaminant-water interfaces. This reduces the interfacial tension that binds the oily contaminant to the soil particle. The process increases the wettability of the system, effectively "rolling up" the contaminant into droplets that can be more easily dislodged and washed away.[8][9]
-
Micellar Solubilization: Above the CMC, NODE monomers self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic exterior. The hydrophobic oleyl tails form the core, creating a microenvironment that readily encapsulates non-polar contaminant molecules, such as petroleum hydrocarbons.[3][8] The hydrophilic diethanolamine heads form the outer shell, making the entire micelle-contaminant complex soluble in the aqueous washing solution. This dramatically increases the apparent solubility of the contaminant, allowing it to be effectively washed from the soil.[8]
Caption: Mechanisms of NODE-enhanced soil washing.
Application Note 1: Initial Feasibility and Bench-Scale Treatability Studies
Before designing a full-scale remediation strategy, a laboratory-scale treatability study is essential. The primary goals are to determine the fundamental properties of the NODE washing solution and to provide proof-of-concept for its effectiveness on the target soil and contaminant.
Protocol 1.1: Determination of Critical Micelle Concentration (CMC)
Causality: Identifying the CMC is critical for both efficacy and cost-effectiveness. The most significant increase in contaminant solubility occurs at concentrations at or above the CMC.[10] Operating far above the CMC may not provide proportional benefits and unnecessarily increases chemical costs. This protocol uses surface tensiometry, a standard method where the formation of micelles is marked by an abrupt change in the slope of the surface tension versus concentration curve.
Materials:
-
N-Oleyldiethanolamine (NODE)
-
Deionized (DI) water
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate type)
Procedure:
-
Prepare Stock Solution: Accurately prepare a concentrated stock solution of NODE in DI water (e.g., 10,000 mg/L). Gentle heating and stirring may be required to fully dissolve the viscous liquid.
-
Create Dilution Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 1 mg/L to 5,000 mg/L). A logarithmic dilution series is often efficient for covering several orders of magnitude.
-
Measure Surface Tension: Calibrate the tensiometer according to the manufacturer's instructions. Measure the surface tension of each dilution, starting from the most dilute and moving to the most concentrated. Ensure the measuring probe is thoroughly cleaned between samples.
-
Plot and Analyze Data: Plot the measured surface tension (mN/m) on the y-axis against the logarithm of the NODE concentration on the x-axis.
-
Identify CMC: The plot will show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The point of intersection between these two linear portions is the CMC.
Protocol 1.2: Bench-Scale Soil Washing Experiment
Causality: This protocol provides a standardized method to quantify the removal efficiency of NODE for a specific contaminant. By comparing the contaminant concentration in the soil before and after washing, or by measuring the amount of contaminant transferred to the washing solution, we can directly assess the surfactant's performance. Using a consistent soil-to-liquid ratio and mixing time ensures results are comparable across different surfactant concentrations.[11]
Materials:
-
Contaminated soil (either field-collected or artificially spiked with a known concentration of contaminant, e.g., 10,000 mg/kg of crude oil).
-
NODE washing solutions at various concentrations (e.g., 0.5x CMC, 1x CMC, 2x CMC, 5x CMC).
-
Control solution (DI water).
-
Glass flasks or beakers (e.g., 250 mL Erlenmeyer flasks).
-
Orbital shaker or wrist-action shaker.
-
Centrifuge and centrifuge tubes.
-
Filtration apparatus (e.g., vacuum filter with glass fiber filters).
Procedure:
-
Sample Preparation: Homogenize the contaminated soil. Take a subsample for baseline contaminant analysis (T₀).
-
Washing Step: For each NODE concentration and the DI water control, weigh 10 g of contaminated soil into a flask.
-
Add 100 mL of the corresponding washing solution to each flask, creating a 1:10 solid-to-liquid ratio.
-
Agitation: Place the flasks on a shaker and agitate at a constant speed (e.g., 200 rpm) for a set duration (e.g., 24 hours) at a controlled temperature.[11]
-
Phase Separation: After agitation, transfer the slurry to centrifuge tubes and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to separate the soil from the supernatant (the washing fluid).
-
Sample Collection: Carefully decant the supernatant. If required for analysis, filter it to remove any remaining suspended particles.
-
Soil and Supernatant Analysis: Analyze the washed soil for its remaining contaminant concentration. Optionally, analyze the supernatant to determine the mass of contaminant removed.
-
Calculate Removal Efficiency: Removal Efficiency (%) = [(Initial Soil Concentration - Final Soil Concentration) / Initial Soil Concentration] x 100
Application Note 2: Analytical Methodologies for Quantification
Trustworthiness: The validity of any remediation study rests on robust and accurate analytical data. The choice of analytical method depends on the contaminant of interest. For petroleum-based contamination, Total Petroleum Hydrocarbon (TPH) analysis is standard.
Protocol 2.1: Quantification of Total Petroleum Hydrocarbons (TPH)
Causality: Gas Chromatography (GC) is the gold standard for analyzing volatile and semi-volatile organic compounds like those found in petroleum. A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. This method requires a solvent extraction step to transfer the hydrophobic TPH from the solid soil matrix or aqueous wash solution into an organic solvent compatible with the GC system.[12][13]
Materials:
-
Soil samples (pre- and post-washing) and supernatant samples.
-
Anhydrous sodium sulfate.
-
Extraction solvent (e.g., dichloromethane (DCM) or a 1:1 mixture of acetone and hexane).
-
Soxhlet extraction apparatus or sonicator.
-
Rotary evaporator.
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
TPH standard solution for calibration.
Procedure:
-
Soil Sample Extraction (based on USEPA Method 3540C/3550C): a. Mix ~10 g of soil with an equal amount of anhydrous sodium sulfate to remove moisture. b. Place the mixture in a Soxhlet apparatus and extract with DCM for 12-24 hours, or use probe sonication with multiple solvent aliquots. c. Concentrate the resulting extract to a known volume (e.g., 1-5 mL) using a rotary evaporator.
-
Aqueous Sample Extraction (Liquid-Liquid Extraction): a. Take a known volume of the supernatant (e.g., 50 mL). b. In a separatory funnel, perform a liquid-liquid extraction by shaking vigorously with aliquots of DCM. c. Pool the DCM fractions, dry with anhydrous sodium sulfate, and concentrate to a known volume.
-
GC-FID Analysis: a. Calibrate the GC-FID system using a certified TPH standard across a range of concentrations to generate a calibration curve. b. Inject a small volume (e.g., 1 µL) of the concentrated sample extract into the GC. c. The TPH concentration is determined by integrating the total area of the chromatographic signal and comparing it to the calibration curve.[13]
Caption: Experimental workflow for bench-scale soil washing.
Application Note 3: Optimizing Remediation Parameters
The efficiency of soil washing is a multifactorial problem. Beyond surfactant concentration, parameters such as pH, temperature, ionic strength (salt concentration), and soil-to-liquid ratio can have synergistic or antagonistic effects. A systematic optimization study is required to identify the most effective and economical washing conditions.
Key Parameters and Their Scientific Rationale:
-
pH: Can affect the surface charge of soil particles and the stability of the surfactant, influencing adsorption and contaminant interaction.
-
Temperature: Higher temperatures can decrease the viscosity of contaminants (like heavy crude oil) and increase their solubility, often enhancing removal.[1]
-
Ionic Strength: Adding salts (e.g., NaCl) can reduce the CMC and affect micelle size, potentially improving solubilization efficiency up to a certain point.[1][10]
-
Soil-to-Liquid Ratio: A lower ratio (more liquid) ensures better mixing and provides a larger volume for contaminants to partition into, but increases wastewater volume. An optimal balance is needed.[11]
Protocol 3.1: Matrix Study for Optimization of Washing Parameters
Causality: A matrix or factorial experimental design allows for the efficient investigation of multiple variables simultaneously. This protocol uses the optimized NODE concentration from Protocol 1.2 as a starting point and systematically varies other key parameters to identify the conditions that yield the highest TPH removal.
Procedure:
-
Define Parameter Ranges: Based on literature and preliminary tests, define a low, medium, and high level for each parameter to be tested (e.g., pH: 5, 7, 9; Temperature: 25°C, 40°C, 55°C; NaCl: 0%, 1%, 3% w/v).
-
Design Experiment: Set up a matrix of experiments covering various combinations of these parameters. A full factorial design tests all possible combinations, while a fractional factorial design can reduce the number of experiments if needed.
-
Execute Washing Protocol: For each condition in the experimental design, perform the bench-scale soil washing experiment as described in Protocol 1.2, using the fixed optimal NODE concentration.
-
Analyze and Model: Analyze the TPH removal efficiency for each condition. Use statistical software to analyze the results, identify which parameters have the most significant effect, and detect any interactions between them. This can yield a predictive model for determining the optimal washing conditions.
Safety and Environmental Considerations
Handling NODE: N-Oleyldiethanolamine may cause skin and eye irritation or damage.[5][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[14] All handling should be performed in a well-ventilated area.[14]
Toxicity and Biodegradability: A critical aspect of using any chemical for environmental remediation is its own fate and impact. While specific data for NODE is limited, related alkanolamines like monoethanolamine (MEA) are known to be biodegradable, though high concentrations can inhibit microbial activity.[15][16] It is crucial to conduct ecotoxicity tests on the washed soil to ensure that residual NODE does not pose a risk to soil microorganisms, plants, or groundwater. Studies on the biodegradability of NODE under relevant soil conditions are a necessary area for future research.
References
-
10 Analytical Methods. Soil Background and Risk Assessment, Integrated Publishing services. Available from: [Link]
-
N-Oleyldiethanolamine | C22H45NO2. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Efficient remediation of crude oil-contaminated soil using a solvent/surfactant system. RSC Advances, Royal Society of Chemistry. Available from: [Link]
-
Enhanced soil-washing treatment for soils which are highly contaminated with crude oil. WIT Press. Available from: [Link]
-
Use of surfactants for the remediation of contaminated soils. ScienceDirect. Available from: [Link]
-
Remediation of crude oil polluted soil using washing process with surfactant in batch reactor. Algerian Journal of Engineering and Technology. Available from: [Link]
-
Enhanced Soil-washing Treatment For Soils Which Are Highly Contaminated With Crude Oil. WIT Press. Available from: [Link]
-
Soil Contaminants and Their Removal through Surfactant-Enhanced Soil Remediation: A Comprehensive Review. MDPI. Available from: [Link]
-
Surfactant-Based Chemical Washing to Remediate Oil-Contaminated Soil: The State of Knowledge. MDPI. Available from: [Link]
-
Analytical techniques in soil science. University of Nigeria. Available from: [Link]
-
Washing Procedure with Several Reagents for Ecological Rehabilitation of Soil Polluted with Heavy Metals. MDPI. Available from: [Link]
-
Soil Remediation: Current Approaches and Emerging Bio-Based Trends. MDPI. Available from: [Link]
-
Soil washing techniques: Topics by Science.gov. Science.gov. Available from: [Link]
-
Case Studies. Ivey International. Available from: [Link]
-
Technology guide: Soil washing. crcCARE. Available from: [Link]
-
Properties of the nonionic surfactants used in the experiments. ResearchGate. Available from: [Link]
-
Soil and Groundwater Remediation Guidelines for Monoethanolamine and Diethanolamine. Open Government program, Canada. Available from: [Link]
-
n-oleoylethanolamine (111-58-0). Chemchart. Available from: [Link]
-
An Overview on the Treatment of Oil Pollutants in Soil Using Synthetic and Biological Surfactant Foam and Nanoparticles. MDPI. Available from: [Link]
-
Remediation of heavy metal(loid) contaminated soil through green nanotechnology. Frontiers. Available from: [Link]
-
(PDF) Case Studies: Nanotechnology in Soil Remediation. ResearchGate. Available from: [Link]
-
Heavy metal toxicity in plants and the potential NO-releasing novel techniques as the impending mitigation alternatives. PubMed Central. Available from: [Link]
-
Persistence and biodegradation of monoethanolamine and 2-propanolamine at an abandoned industrial site. PubMed. Available from: [Link]
-
(PDF) Degradation of monoethanolamine in soil. ResearchGate. Available from: [Link]
-
Recent Advances of Nanoremediation Technologies for Soil and Groundwater Remediation: A Review. MDPI. Available from: [Link]
-
Plants—Microorganisms-Based Bioremediation for Heavy Metal Cleanup: Recent Developments, Phytoremediation Techniques, Regulation Mechanisms, and Molecular Responses. MDPI. Available from: [Link]
-
6 Interactions of Soil Chemical Contaminants, Soil Health, and Human Health. National Academies of Sciences, Engineering, and Medicine. Available from: [Link]
-
Promises and potential of in situ nano-phytoremediation strategy to mycorrhizo-remediate heavy metal contaminated soils using non-food bioenergy crops (Vetiver zizinoides & Cannabis sativa). PubMed. Available from: [Link]
-
Phytoremediation of Toxic Metals: A Sustainable Green Solution for Clean Environment. MDPI. Available from: [Link]
-
Procedures for soil analysis. ISRIC. Available from: [Link]
-
Phytoremediation strategies for mitigating environmental toxicants. PubMed Central. Available from: [Link]
-
Multi-Criteria Decision Analysis to Support the Remediation of Polluted Soils: A Review of Case Studies. MDPI. Available from: [Link]
-
Nano-Phytoremediation of Heavy Metals from Soil: A Critical Review. MDPI. Available from: [Link]
-
Soil Analysis Methods. CROPNUTS Helpdesk. Available from: [Link]
-
Summary of remediation case studies (full-scale) conducted before 2001... ResearchGate. Available from: [Link]
-
Study of soil Chemical analysis Methods. International Refereed Journal of Engineering and Science. Available from: [Link]
-
Application of Nanoparticles Alleviates Heavy Metals Stress and Promotes Plant Growth: An Overview. PubMed Central, NIH. Available from: [Link]
-
Heavy Metals Interaction in Soil-Plant System of Carmagnola cannabis Strain. MDPI. Available from: [Link]
Sources
- 1. Efficient remediation of crude oil-contaminated soil using a solvent/surfactant system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. witpress.com [witpress.com]
- 3. mdpi.com [mdpi.com]
- 4. crccare.com [crccare.com]
- 5. CAS 13127-82-7: N-Oleyldiethanolamine | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. N-Oleyldiethanolamine | C22H45NO2 | CID 6435844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tarjomefa.com [tarjomefa.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Soil-washing Treatment For Soils Which Are Highly Contaminated With Crude Oil [witpress.com]
- 11. mdpi.com [mdpi.com]
- 12. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 13. irjes.com [irjes.com]
- 14. echemi.com [echemi.com]
- 15. open.alberta.ca [open.alberta.ca]
- 16. Persistence and biodegradation of monoethanolamine and 2-propanolamine at an abandoned industrial site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Ethoxylated Oleylamines in Pesticide Formulations
Introduction: The Pivotal Role of Surfactants in Modern Agrochemicals
In the pursuit of enhanced agricultural productivity and sustainable crop protection, the formulation of pesticides has evolved into a sophisticated science. The efficacy of a pesticide is not solely dependent on its active ingredient (AI) but is profoundly influenced by the delivery system that carries the AI to its target. Ethoxylated oleylamines, a class of non-ionic surfactants, have emerged as critical components in modern pesticide formulations, acting as powerful adjuvants that significantly enhance the performance of herbicides, insecticides, and fungicides. Their multifaceted functionality, encompassing emulsification, wetting, spreading, and penetration, makes them indispensable tools for formulation scientists.
This guide provides a comprehensive overview of the role of ethoxylated oleylamines in pesticide formulations, complete with detailed application notes and validated protocols. It is designed for researchers, scientists, and formulation chemists engaged in the development of effective and stable agrochemical products. We will delve into the underlying principles governing their function, the practical methodologies for their evaluation, and the critical considerations for their selection and use.
Core Functions of Ethoxylated Oleylamines in Pesticide Formulations
Ethoxylated oleylamines are amphiphilic molecules, possessing a hydrophobic oleyl group (derived from oleic acid) and a hydrophilic polyethylene oxide chain. This dual nature allows them to orient themselves at the interface between dissimilar phases, such as oil and water, thereby modifying the physical properties of the formulation and the spray solution.
Emulsification: Ensuring Homogeneous Distribution of Active Ingredients
Many active ingredients in pesticides are oily liquids or solids with low water solubility. To apply them effectively as a dilute aqueous spray, they must be formulated as emulsifiable concentrates (ECs) or suspension concentrates (SCs). Ethoxylated oleylamines excel as emulsifiers, facilitating the dispersion of oil-soluble AIs in water to form stable emulsions.[1][2][3]
The mechanism involves the adsorption of the surfactant at the oil-water interface, where the hydrophobic oleyl tail penetrates the oil droplet, and the hydrophilic ethoxy chain extends into the water phase. This creates a protective barrier around the oil droplets, preventing their coalescence and ensuring a uniform distribution of the AI in the spray tank.
Key Formulation Insight: The stability of the emulsion is paramount for the consistent application of the pesticide. Poor emulsion stability can lead to phase separation in the spray tank, resulting in uneven application, reduced efficacy, and potential crop damage. Standardized tests, such as the ASTM E1116 method, are crucial for evaluating the emulsification characteristics of a formulation.[1][4]
Wetting and Spreading: Maximizing Contact with the Target Surface
The surfaces of plant leaves are often waxy and hydrophobic, causing aqueous spray droplets to bead up and roll off, a phenomenon that significantly reduces the contact area and, consequently, the uptake of the pesticide. Ethoxylated oleylamines act as potent wetting and spreading agents by reducing the surface tension of the spray droplets.[3][5]
A lower surface tension allows the droplets to flatten and spread over a larger area of the leaf surface, increasing the coverage and the potential for absorption. This is particularly crucial for contact-acting pesticides that require direct interaction with the pest or pathogen on the plant surface.
Adjuvancy and Penetration Enhancement: Overcoming Biological Barriers
Beyond improving the physical characteristics of the spray, ethoxylated oleylamines can act as adjuvants, directly enhancing the biological activity of the pesticide. They can facilitate the penetration of the AI through the waxy cuticle of the plant leaf or the exoskeleton of an insect. The exact mechanism is complex and can involve the disruption of the epicuticular wax structure, increasing its permeability to the AI. This enhanced penetration leads to a more rapid and efficient uptake of the active ingredient, ultimately improving its efficacy.
Characterization and Performance Evaluation Protocols
To select the optimal ethoxylated oleylamine for a specific pesticide formulation, a systematic evaluation of its performance is essential. The following protocols provide standardized methods for assessing the key properties of these surfactants.
Protocol for Evaluating Emulsion Stability
This protocol is adapted from the ASTM E1116 Standard Test Method for Emulsification Characteristics of Pesticide Emulsifiable Concentrates .[1][4]
Objective: To assess the spontaneity of emulsification and the stability of the resulting emulsion over time.
Materials:
-
Pesticide formulation containing the ethoxylated oleylamine.
-
Standard hard water (prepared according to CIPAC or WHO methods).
-
Graduated cylinders (100 mL or 250 mL).
-
Stopwatch.
-
Constant temperature water bath.
Procedure:
-
Bring the pesticide formulation and the standard hard water to the desired test temperature (e.g., 25°C or 30°C) in the water bath.
-
Add a specified volume of the pesticide formulation (e.g., 5 mL) to a graduated cylinder.
-
Add the standard hard water to the graduated cylinder to make up to the final volume (e.g., 100 mL).
-
Invert the cylinder 10-30 times in a standardized manner to ensure thorough mixing.
-
Place the cylinder back in the water bath and start the stopwatch.
-
Observe and record the following at specified time intervals (e.g., 0.5, 1, 2, and 24 hours):
-
Spontaneity of Emulsification: Note the ease with which the emulsion forms upon adding water.
-
Creaming: The formation of a concentrated layer of emulsion at the top or bottom. Record the volume of the cream layer.
-
Sedimentation: The formation of a solid precipitate at the bottom.
-
Oiling/Phase Separation: The appearance of a separate oil or aqueous layer.
-
Interpretation of Results: A stable formulation will exhibit good spontaneity of emulsification with minimal or no creaming, sedimentation, or phase separation over the observation period.
Self-Validation System: The protocol's reliability is ensured by using standardized hard water and maintaining a constant temperature, as these factors significantly influence emulsion stability. Comparing the results with a known standard formulation can also validate the test.
Protocol for Surface Tension Measurement
Objective: To determine the effect of the ethoxylated oleylamine on the surface tension of the spray solution.
Materials:
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).
-
Solutions of the pesticide formulation at various concentrations in deionized water.
-
Beakers.
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Prepare a series of dilutions of the pesticide formulation in deionized water.
-
Pour a sample of the solution into a clean beaker.
-
Measure the surface tension of the solution using the tensiometer. Ensure the ring or plate is clean before each measurement.
-
Record the surface tension in mN/m.
-
Repeat the measurement for each concentration.
Data Presentation:
| Concentration of Formulation (%) | Surface Tension (mN/m) |
| 0 (Deionized Water) | ~72 |
| 0.01 | Insert Value |
| 0.1 | Insert Value |
| 1.0 | Insert Value |
Causality Explanation: A significant reduction in surface tension with increasing concentration indicates the effectiveness of the ethoxylated oleylamine as a wetting agent. The concentration at which the surface tension plateaus is the critical micelle concentration (CMC), a key parameter for surfactant efficiency.[6][7]
Protocol for Contact Angle Measurement
Objective: To evaluate the spreading ability of the spray solution on a hydrophobic surface, simulating a plant leaf.
Materials:
-
Goniometer or contact angle measurement apparatus.
-
Hydrophobic substrate (e.g., Parafilm® or a representative plant leaf).[5]
-
Microsyringe.
-
Spray solutions of the pesticide formulation.
Procedure:
-
Place the hydrophobic substrate on the stage of the goniometer.
-
Using the microsyringe, carefully deposit a small droplet (e.g., 5 µL) of the spray solution onto the substrate.
-
Capture an image of the droplet at the solid-liquid interface.
-
Use the software to measure the contact angle between the droplet and the substrate.
-
Perform multiple measurements for each solution and calculate the average contact angle.
Interpretation of Results: A lower contact angle indicates better wetting and spreading properties.[8][9] A contact angle of less than 90° is generally considered to indicate good wetting.
Visualization of the Workflow:
Caption: Workflow for contact angle measurement.
Influence of the Degree of Ethoxylation
The performance of an ethoxylated oleylamine is critically dependent on the length of its polyethylene oxide (PEO) chain, referred to as the degree of ethoxylation. This structural parameter influences the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn dictates its functionality.
| Degree of Ethoxylation | Predominant Function | Rationale |
| Low (2-5 moles EO) | Emulsifier (W/O), Penetrant | Higher lipophilicity favors solubility in the oil phase and enhances interaction with the waxy leaf cuticle. |
| Medium (5-15 moles EO) | Emulsifier (O/W), Wetting Agent | Balanced hydrophilicity and lipophilicity provide good emulsification in water and effective surface tension reduction.[10] |
| High (>15 moles EO) | Dispersant, Stabilizer | Increased hydrophilicity enhances stability in aqueous systems and prevents particle agglomeration in suspension concentrates. |
Expertise & Experience Insight: The selection of the appropriate degree of ethoxylation is a crucial step in formulation development. A systematic approach involves screening a series of ethoxylated oleylamines with varying EO chain lengths to identify the optimal balance of properties for the specific active ingredient and application. For instance, a systemic herbicide that needs to penetrate the leaf cuticle may benefit from a lower degree of ethoxylation, while a contact fungicide requiring excellent leaf coverage would be better served by a mid-range ethoxylate.
Regulatory and Environmental Considerations
The use of any adjuvant in pesticide formulations is subject to regulatory oversight. In the United States, the Environmental Protection Agency (EPA) regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[11][12] While active ingredients undergo rigorous toxicological and environmental assessment, adjuvants are also evaluated for their potential impact on human health and the environment.
Ethoxylated oleylamines are generally considered to have a more favorable environmental profile compared to some older classes of surfactants like alkylphenol ethoxylates (APEs), which have been phased out in many regions due to concerns about their endocrine-disrupting potential. However, it is essential to consider the ecotoxicity of any surfactant. The degradation products of ethoxylated surfactants should also be evaluated for their environmental persistence and potential biological effects.[13][14][15]
Trustworthiness Pillar: To ensure the safety and regulatory compliance of a pesticide formulation, it is imperative to use ethoxylated oleylamines from reputable suppliers who can provide comprehensive data on their physicochemical properties, toxicological profile, and environmental fate.
Conclusion and Future Perspectives
Ethoxylated oleylamines are versatile and highly effective surfactants that play a critical role in optimizing the performance of modern pesticide formulations. Their ability to function as emulsifiers, wetting agents, and penetration enhancers makes them invaluable tools for formulation scientists. By understanding the fundamental principles of their action and employing standardized protocols for their evaluation, researchers can develop robust and efficacious agrochemical products.
The future of pesticide formulation will likely see a continued trend towards more environmentally benign and highly targeted delivery systems. The development of novel ethoxylated oleylamines with tailored structures and enhanced biodegradability will be crucial in meeting the evolving demands of sustainable agriculture.
References
-
ASTM E1116-2024, Standard Test Method for Emulsification Characteristics of Pesticide Emulsifiable Concentrates, ASTM International, West Conshohocken, PA, 2024, [Link]
-
BSB EDGE. "ASTM E1116-2024: Pesticide Emulsification Test". [Link]
-
Becher, D.Z. "Test Methods for Emulsifiable Concentrates". ASTM International. [Link]
-
Exacto Inc. "What Contact Angle Reveals About Wetting Agents & Surfactants". November 7, 2022. [Link]
-
Gao, Y., et al. "Effects of temperature and humidity on the contact angle of pesticide droplets on rice leaf surfaces". PLoS ONE, vol. 16, no. 9, 2021, e0257563. [Link]
-
Wang, S., et al. "Effects of Leaf Surface Roughness and Contact Angle on In Vivo Measurement of Droplet Retention". Agriculture, vol. 12, no. 7, 2022, p. 1018. [Link]
-
Chen, S., et al. "Orchard Spray Study: A Prediction Model of Droplet Deposition States on Leaf Surfaces". Agriculture, vol. 12, no. 1, 2022, p. 81. [Link]
-
Droplet Lab. "Farming & Agriscience Industry The Practical Guide to Surface Science". 2025. [Link]
-
Li, Y., et al. "Effect of Different Ethylene Oxide Addition Numbers on the Performance of Polyoxyethylene Tallow Amine as a Pesticide Emulsifier". ACS Omega, vol. 9, no. 4, 2024, pp. 4539-4547. [Link]
-
Zhang, Y. "INVESTIGATION OF SURFACTANT SURFACE TENSION AND ITS CORRELATION WITH TEMPERATURE AND CONCENTRATION". Journal of Student Research, vol. 10, no. 2, 2021. [Link]
-
Butler Ellis, M.C., et al. "Surfactants & Pesticide Spray Dynamics". Scribd. [Link]
-
Chen, Y., et al. "Spreading of Oil Droplets Containing Surfactants and Pesticides on Water Surface Based on the Marangoni Effect". Molecules, vol. 26, no. 5, 2021, p. 1461. [Link]
-
Miller, C.A., et al. "Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer". Beyond: Undergraduate Research Journal, vol. 1, 2017, Article 5. [Link]
-
OECD. "Revised Draft Test Guideline 506 for Stability of Pesticide Residues in Stored Commodities". January 14, 2025. [Link]
-
OECD. "OECD GUIDELINES FOR THE TESTING OF CHEMICALS". October 16, 2007. [Link]
-
Ying, G.G., et al. "Environmental fate of alkylphenols and alkylphenol ethoxylates--a review". Environment International, vol. 28, no. 3, 2002, pp. 215-26. [Link]
-
U.S. Environmental Protection Agency. "EPA/Oleylamine; Testing Requirements". [Link]
-
U.S. Environmental Protection Agency. "Registration Review Proposed Interim Decisions for Several Pesticides; Notice of Availability". Federal Register, vol. 83, no. 153, August 8, 2018, pp. 39031-39033. [Link]
- Buckman Laboratories, Inc. "Pesticidal compositions containing ethoxylated fatty amines for increasing the effectiveness of endothall and salts thereof". EP0774903B1.
-
U.S. Environmental Protection Agency. "Regulatory and Guidance Information by Topic: Pesticides". July 14, 2025. [Link]
-
A.B. Enterprises. "Oleyl Amine Ethoxylate - High Quality Industrial Chemical at Best Price". [Link]
-
Ferraz, E.R.A., et al. "The impact of aromatic amines on the environment: risks and damages". Frontiers in Bioscience (Elite Edition), vol. 4, no. 3, 2012, pp. 914-23. [Link]
-
U.S. Environmental Protection Agency. "Summary of Reregistration and Classification Status of EPA Registered Pesticide Products by Active Ingredients". [Link]
-
U.S. Environmental Protection Agency. "Oxathiapiprolin; Pesticide Tolerances". Federal Register, vol. 88, no. 225, November 24, 2023, pp. 82305-82309. [Link]
-
Al-Ghamdi, A., et al. "Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications". Polymers, vol. 17, no. 3, 2025, p. 580. [Link]
-
Al-Ghamdi, A., et al. "Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications". ResearchGate. [Link]
-
ASTM International. "Pesticide Concentrated Emulsion Formulations". [Link]
-
CIPAC. "Comparison of methods for determination of stability of emulsions". [Link]
-
OECD. "The OECD guidelines for the testing of chemicals and pesticides". Methods in Molecular Biology, vol. 947, 2013, pp. 37-56. [Link]
-
Auxilife Scientific Services. "OECD Chemical Testing Guidelines 2025 Updated". [Link]
-
TEGEWA. "Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective". October 5, 2023. [Link]
Sources
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. Oleyl Amine Ethoxylate - High Quality Industrial Chemical at Best Price [fibrolnonionics.com]
- 4. "ASTM E1116-2024: Pesticide Emulsification Test" [bsbedge.com]
- 5. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. commons.erau.edu [commons.erau.edu]
- 8. Effects of temperature and humidity on the contact angle of pesticide droplets on rice leaf surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EP0774903B1 - Pesticidal compositions containing ethoxylated fatty amines for increasing the effectiveness of endothall and salts thereof - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation and Characterization of Oil-in-Water (O/W) Nanoemulsions with PEG-2 Oleamine
An Application Guide
Abstract
This technical guide provides a comprehensive framework for the preparation and characterization of oil-in-water (O/W) nanoemulsions utilizing PEG-2 Oleamine as a key surfactant. Nanoemulsions are advanced colloidal systems recognized for their ability to enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs).[1][2][3] This document delves into the foundational principles of nanoemulsion science, the specific role of PEG-2 Oleamine, and detailed, field-tested protocols for formulation via both high-energy and low-energy methodologies. Furthermore, it establishes a robust quality control strategy through essential characterization techniques, ensuring the development of stable and effective nano-carrier systems for researchers, scientists, and drug development professionals.
Foundational Principles: Understanding the Nanoemulsion System
The Nature of Oil-in-Water Nanoemulsions
Oil-in-water (O/W) nanoemulsions are colloidal dispersions of oil droplets in a continuous aqueous phase, with droplet sizes typically ranging from 20 to 200 nm.[1][2] Unlike microemulsions, which are thermodynamically stable, nanoemulsions are kinetically stable systems, meaning they resist degradation processes like creaming, flocculation, and coalescence over extended periods but are not in a state of thermodynamic equilibrium.[4][5] Their small droplet size confers several advantages, including optical transparency, a large surface area for enhanced drug absorption, and improved physical stability against gravitational separation.[1][6]
The Critical Role of the Surfactant: PEG-2 Oleamine
The formation and stabilization of a nanoemulsion are critically dependent on the presence of an emulsifying agent, or surfactant. Surfactants are amphiphilic molecules that position themselves at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the oil droplets.[7]
PEG-2 Oleamine is a synthetic, non-ionic surfactant derived from oleic acid and ethylene glycol.[8][9] Its structure consists of a lipophilic oleyl tail and a short hydrophilic chain of two polyethylene glycol (PEG) units.[10]
-
Emulsification: As an emulsifier, its primary function is to facilitate the blending of oil and water phases to form a stable emulsion.[8][9]
-
PEGylation: The presence of PEG moieties, even in a short chain, contributes to steric stabilization. This "PEGylation" creates a hydrated layer on the droplet surface that physically hinders droplets from aggregating, a mechanism crucial for long-term stability.[11][12] This steric barrier can also confer "stealth" properties in vivo, potentially reducing uptake by the reticuloendothelial system and prolonging circulation time.[12]
Formulation Strategy and Development
The physicochemical properties of a nanoemulsion—namely droplet size, polydispersity, and stability—are dictated by the formulation's composition and the method of preparation. A rational approach to formulation design is paramount.
Core Components
-
Oil Phase: This phase acts as the carrier for lipophilic APIs. The choice of oil (e.g., medium-chain triglycerides (MCT), soybean oil, oleic acid) can influence drug solubility, droplet size, and stability.
-
Aqueous Phase: Typically purified water, this continuous phase can be modified with buffers to control pH or with tonicity-adjusting agents for biomedical applications.
-
Surfactant (PEG-2 Oleamine): The primary stabilizing agent. Its concentration is a critical parameter.
-
Co-surfactant/Co-solvent (Optional): Short-chain alcohols (e.g., ethanol) or other amphiphilic molecules (e.g., Transcutol®) can be included to further reduce interfacial tension and improve the flexibility of the interfacial film, which can aid in the formation of smaller droplets.[13]
Critical Formulation Parameters
The relationship between formulation variables and the resulting nanoemulsion characteristics is complex and often interactive.[14][15] The following table summarizes key parameters and their general impact on droplet size.
| Parameter | General Effect on Droplet Size | Rationale & Causality |
| Surfactant Concentration | Decrease | A higher concentration of PEG-2 Oleamine provides more rapid and complete coverage of the oil-water interface created during emulsification, preventing droplet coalescence more effectively.[7][15] |
| Oil Phase Concentration | Increase | At a fixed surfactant concentration, increasing the oil content leads to a larger total interfacial area that needs to be stabilized. Insufficient surfactant coverage results in coalescence and larger droplets.[16] |
| Energy Input (Homogenization) | Decrease | Higher energy input (e.g., higher pressure, longer sonication time) creates more intense disruptive forces, breaking down larger droplets into smaller ones more efficiently.[7][14][17] |
| Co-surfactant Concentration | Decrease | Co-surfactants can increase the fluidity of the interface, making it more flexible and easier to deform into smaller droplets during the emulsification process.[13] |
Protocols for Nanoemulsion Preparation
Nanoemulsions can be prepared using two primary approaches: high-energy methods, which employ mechanical force, and low-energy methods, which harness the system's internal chemical energy.[3][18][19]
High-Energy Emulsification Methods
High-energy methods utilize mechanical devices to generate intense disruptive forces that break down coarse emulsions into nano-sized droplets.[18][20] These methods are robust and widely applicable.
Caption: Workflow for Low-Energy (PIC) Nanoemulsion Preparation.
Protocol 3.2.1: Phase Inversion Composition (PIC)
The PIC method involves changing the composition of the system at a constant temperature to induce a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion, or vice versa. [21]Tiny droplets are formed near the inversion point where interfacial tension is ultra-low.
-
Phase Preparation:
-
Organic Phase: Prepare a homogenous mixture of the oil, API, and PEG-2 Oleamine in a beaker.
-
Aqueous Phase: Prepare the required volume of purified water or buffer.
-
-
Titration: Place the organic phase on a magnetic stirrer set to a gentle agitation speed (e.g., 200-400 rpm).
-
Induce Inversion: Slowly add the aqueous phase to the organic phase drop-by-drop using a burette or syringe pump.
-
Observe Inversion: As water is added, the system will likely become more viscous and may pass through various phases. The endpoint is the formation of a transparent or bluish-translucent, low-viscosity liquid, which signifies the formation of the O/W nanoemulsion.
-
Equilibration: Allow the system to stir for an additional 15-30 minutes to ensure it has reached equilibrium.
Characterization and Quality Control
Thorough characterization is a mandatory step to ensure the quality, stability, and reproducibility of the nanoemulsion formulation. This forms the basis of a self-validating protocol.
Caption: Relationship between Nanoemulsion Properties and Characterization Techniques.
| Technique | Parameter Measured | Typical Acceptance Criteria | Purpose & Rationale |
| Dynamic Light Scattering (DLS) | Z-Average Diameter (Mean Size) & Polydispersity Index (PDI) | Size: 20-200 nmPDI: < 0.25 | DLS is the primary method for determining the mean droplet size and the width of the size distribution (PDI). A low PDI indicates a monodisperse and uniform system, which is desirable for consistent performance. |
| Zeta Potential Analysis | Zeta Potential (ζ) | |ζ| > 25 mV | Measures the surface charge of the droplets. A high absolute zeta potential indicates strong electrostatic repulsion between droplets, which helps prevent aggregation and enhances long-term stability. |
| Transmission Electron Microscopy (TEM) | Morphology, Size Confirmation | Spherical droplets, no aggregation | Provides direct visualization of the nanoemulsion droplets, confirming their size, spherical shape, and state of dispersion. It is a crucial orthogonal method to validate DLS results. |
| Stability Studies | Size, PDI, Zeta Potential, and Visual Appearance over Time | No significant change in parameters; No phase separation, creaming, or sedimentation | Assesses the kinetic stability of the formulation under various stress conditions (e.g., storage at 4°C, 25°C, 40°C; centrifugation). [22][23]This is critical for determining the shelf-life of the product. |
Protocols for Characterization
4.1. Droplet Size and PDI Analysis (DLS)
-
Dilute the nanoemulsion sample with the same aqueous phase used in its formulation to achieve a suitable scattering intensity (faintly opalescent).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove dust or large aggregates.
-
Transfer the sample to a clean cuvette and place it in the DLS instrument.
-
Equilibrate the sample at 25°C for 1-2 minutes.
-
Perform the measurement, typically averaging 3-5 runs. Record the Z-Average diameter and PDI.
4.2. Zeta Potential Measurement
-
Dilute the nanoemulsion sample in the original aqueous phase (ensure the conductivity is appropriate for the instrument).
-
Inject the sample into the specific folded capillary cell for zeta potential measurement.
-
Place the cell in the instrument and perform the measurement at 25°C. Record the mean zeta potential and its distribution.
4.3. Long-Term Stability Assessment
-
Divide the nanoemulsion into several aliquots in sealed glass vials.
-
Store the vials at different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 12 weeks), withdraw a sample from each condition.
-
Analyze the samples for any visual changes (phase separation, creaming) and measure their droplet size, PDI, and zeta potential. [23]5. Accelerated Stability: Centrifuge a sample at high speed (e.g., 10,000 rpm for 30 minutes) and observe for any signs of phase separation. [23]
References
-
Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion: an advanced mode of drug delivery system. 3 Biotech, 5(2), 123–127. [Link]
-
Pathak, K., & Rai, A. K. (2020). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Drug Delivery and Therapeutics, 10(5-s), 219-226. [Link]
-
Jin, T. (2025). Development and Application of the Nanoemulsions in Drug Delivery Systems. Highlights in Science, Engineering and Technology, 125, 86-93. [Link]
-
Jafari, S. M., He, Y., & Bhandari, B. (2007). Production of sub-micron emulsions by ultrasound and microfluidization. Journal of Food Engineering, 82(4), 478-488. [Link]
-
Al-Jedah, J. H., & Ali, M. S. (2025). Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. Indian Journal of Pharmaceutical Education and Research, 59(2), 472-492. [Link]
-
Soni, K., & Kumar, A. (2018). Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. Research Journal of Pharmacy and Technology, 11(9), 4165-4171. [Link]
-
Sharma, N., & Mogla, K. (2023). Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. Pharmaceutics, 15(7), 1856. [Link]
-
Extraction Magazine. (2021). High & Low Energy Methods in Making Nanoemulsions. Extraction Magazine. [Link]
-
ResearchGate. (n.d.). Overview of high energy and low energy methods for preparing O/W nanoemulsions. ResearchGate. [Link]
-
Rahman, M. A., & Al-Amin, M. (2022). General Formulation of Nanoemulsions Using High-Energy and Low-Energy Principal Methods: A Brief Review. Journal of Technology and Value Addition, 4(1), 71-100. [Link]
-
Jafari, B., et al. (2021). Effect of Processing/Formulation Parameters on Particle Size of Nanoemulsions Containing Ibuprofen - An Artificial Neural. Pharmaceutical Sciences, 27(2), 230-237. [Link]
-
Wang, L., et al. (2021). Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD. RSC Advances, 11(4), 1952-1959. [Link]
-
Sahoo, S., et al. (2018). Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method. Pharmaceutical Development and Technology, 23(8), 786-793. [Link]
-
Joy, A., & Kumar, A. (2017). Long-term stability of sodium caseinate-stabilized nanoemulsions. Journal of Food Science and Technology, 54(1), 82–92. [Link]
-
Gupta, A., Eral, H. B., Hatton, T. A., & Doyle, P. S. (2016). Nanoemulsions: formation, properties and applications. Soft Matter, 12(11), 2826–2841. [Link]
-
ResearchGate. (n.d.). Long-term stability of nanoemulsions at 4 °C (blue dots), room temperature (green squares) and 37 °C (red triangles). ResearchGate. [Link]
-
Wang, L., et al. (2021). Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD. RSC Advances, 11(4), 1952-1959. [Link]
-
MyRevea. (n.d.). PEG-2 Oleamine. MyRevea. [Link]
-
Rosli, N. A. H., et al. (2022). Preparation, Characterization and Biological Activities of an Oil-in-Water Nanoemulsion from Fish By-Products and Lemon Oil by Ultrasonication Method. Molecules, 27(18), 5898. [Link]
-
Ahmed, K., et al. (2017). Rheological reversibility and long-term stability of repulsive and attractive nanoemulsion gels. Food Hydrocolloids, 63, 463-475. [Link]
-
Solans, C., & Solé, I. (2012). Nano-emulsions: Formation by low-energy methods. Current Opinion in Colloid & Interface Science, 17(5), 246-254. [Link]
-
Wang, L., et al. (2021). Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD. RSC Advances, 11(4), 1952-1959. [Link]
-
Liu, Q., et al. (2020). Formulation and characterization of oil-in-water nanoemulsions stabilized by crude saponins isolated from onion skin waste. RSC Advances, 10(63), 38451-38461. [Link]
-
Liu, Q., et al. (2019). Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. Molecules, 24(23), 4242. [Link]
-
Singh, S., & Kumar, S. (2024). A Review on Formulation, Characterization and Applications of Nanoemulsion. Asian Journal of Applied Science and Technology, 8(1), 1-14. [Link]
-
Algahtani, M. S., et al. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. Pharmaceutics, 14(8), 1664. [Link]
-
Li, Y., et al. (2020). Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gravity Rotating Packed Bed for Oral Drug Delivery. International Journal of Nanomedicine, 15, 2307–2318. [Link]
-
Sharma, N., & Bansal, M. (2013). Nanoemulsion: A new concept of drug delivery system. Asian Journal of Research in Pharmaceutical Sciences, 3(1), 10-15. [Link]
-
Sokolov, Y. V. (2014). Nanoemulsion formation by low-energy methods: a review. News of Pharmacy, 3(79), 16-21. [Link]
-
COSMILE Europe. (n.d.). PEG-2 OLEAMINE. COSMILE Europe. [Link]
-
Gupta, A., et al. (2017). A General Route for Nanoemulsion Synthesis Using Low-Energy Methods at Constant Temperature. Langmuir, 33(27), 6773–6780. [Link]
-
Jang, H. J., et al. (2017). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Toxicological Research, 33(2), 105–136. [Link]
-
Al-Edresi, S., & Al-Quadeib, B. (2023). Solidification of SNEDDS Using Mesoporous Carriers: Design, Biopharmaceutical Performance, and Future Perspectives. Drug Design, Development and Therapy, 17, 3931–3951. [Link]
-
Shah, B., et al. (2010). The Effects of oil-in-Water Nanoemulsion Polyethylene Glycol Surface Density on Intracellular Stability, Pharmacokinetics, and Biodistribution in Tumor Bearing Mice. Journal of Controlled Release, 148(1), 109–117. [Link]
-
Patel, D., et al. (2022). PEGylation of Nanoemulsion Using Spontaneous Emulsification Method. Assay and Drug Development Technologies, 20(6), 283–291. [Link]
Sources
- 1. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. nphj.nuph.edu.ua [nphj.nuph.edu.ua]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Formulation and characterization of oil-in-water nanoemulsions stabilized by crude saponins isolated from onion skin waste - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07756A [pubs.rsc.org]
- 7. Nanoemulsions: formation, properties and applications - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02958A [pubs.rsc.org]
- 8. myrevea.com [myrevea.com]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. makingchembooks.com [makingchembooks.com]
- 11. researchgate.net [researchgate.net]
- 12. PEGylation of Nanoemulsion Using Spontaneous Emulsification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Long-term stability of sodium caseinate-stabilized nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gravity Rotating Packed Bed for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Armostat 700 in the Synthesis of High-Chroma Pearlescent Pigments
Introduction: The Quest for Vibrancy in Pearlescent Pigments
Pearlescent pigments, known for their unique luster and shimmering effects, are integral to a multitude of applications, from automotive coatings to cosmetics.[1] The visual appeal of these pigments is dictated by the principles of light interference and reflection, arising from their structure of platelet-like substrates coated with thin layers of metal oxides.[2][3] The pursuit of "high-chroma" pearlescent pigments—those exhibiting exceptional color purity and intensity—is a key objective in the field.[4] Achieving this heightened vibrancy is not merely a matter of selecting the right materials; it is a nuanced process where precise control over the synthesis conditions is paramount.
A critical, yet often overlooked, aspect of this synthesis is the role of specialized additives that mediate the coating process. This guide provides a comprehensive overview of the application of Armostat 700, an ethoxylated amine, in the wet-chemical synthesis of high-chroma pearlescent pigments. We will delve into the underlying scientific principles, present detailed experimental protocols, and offer expert insights to empower researchers in their development of next-generation effect pigments.
The Science Behind High-Chroma Pearlescent Pigments
The perceived color and chroma of a pearlescent pigment are determined by several factors, including the thickness of the metal oxide layer, the refractive index of the coating, and the smoothness and uniformity of the deposition.[3][4] High-chroma pigments are often achieved through the use of metal oxides with selective light absorption, such as iron oxide, which can enhance specific wavelengths of reflected light.[2][4]
The synthesis of these pigments typically involves the controlled hydrolysis and precipitation of metal salts onto a suspended substrate, such as mica flakes, in an aqueous medium.[5][6] However, a significant challenge in this process is the tendency of the substrate platelets to agglomerate and the metal oxide nanoparticles to precipitate non-uniformly. This leads to a rough coating, light scattering, and ultimately, a reduction in chroma and luster.
The Pivotal Role of Dispersants: Introducing Armostat 700
To overcome these challenges, the use of a high-performance dispersing agent is crucial. Armostat 700, chemically identified as Oleyl-bis(2-hydroxyethyl) amine, is an ethoxylated amine that functions as a nonionic surfactant.[7] While primarily marketed as an antistatic agent and dispersion aid for pigment concentrates in polymers, its chemical structure lends itself effectively to applications in aqueous synthesis environments.[7][8]
In the context of pearlescent pigment synthesis, Armostat 700 plays a multifaceted role:
-
Substrate Wetting: The surfactant nature of Armostat 700 reduces the surface tension between the aqueous medium and the mica substrate, ensuring complete and uniform wetting of the platelets.[1][9] This is the foundational step for achieving a smooth and even coating.
-
Prevention of Agglomeration: Armostat 700 adsorbs onto the surface of the mica particles, creating a steric barrier that prevents them from clumping together.[10] This ensures that the entire surface area of each platelet is accessible for metal oxide deposition.
-
Controlled Precipitation: By stabilizing the newly formed metal oxide nanoparticles in the solution, Armostat 700 helps to control their deposition onto the mica surface, promoting the formation of a dense, uniform, and smooth layer.
The logical flow of this process can be visualized as follows:
Caption: Workflow for High-Chroma Pearlescent Pigment Synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of high-chroma, iron oxide-coated pearlescent pigments using Armostat 700.
Materials and Equipment
| Material/Equipment | Specification |
| Substrate | Muscovite Mica (particle size 10-60 µm) |
| Metal Precursor | Ferric Chloride (FeCl₃), ACS grade |
| Precipitating Agent | Urea (CH₄N₂O), ACS grade |
| Dispersing Agent | Armostat 700 (Oleyl-bis(2-hydroxyethyl) amine) |
| pH Adjustment | Hydrochloric Acid (HCl), 1M solution |
| Solvent | Deionized Water |
| Reaction Vessel | Jacketed glass reactor with overhead stirrer |
| Filtration | Buchner funnel with filter paper |
| Drying | Laboratory oven |
| Calcination | Muffle furnace |
| Characterization | SEM, XRD, Colorimeter |
Protocol 1: Synthesis of High-Chroma Red Pearlescent Pigment
This protocol details the synthesis of a red pearlescent pigment with high chroma through the controlled precipitation of iron oxide onto a mica substrate.
Step-by-Step Methodology:
-
Substrate Dispersion:
-
Prepare a 10% (w/v) slurry of muscovite mica in deionized water in the jacketed glass reactor.
-
While stirring at 200 rpm, add Armostat 700 to the slurry to a final concentration of 0.5% based on the weight of the mica.
-
Continue stirring for 30 minutes to ensure complete wetting and dispersion of the mica platelets.
-
-
Reaction Setup:
-
Heat the reactor to 80°C using a water bath.
-
Slowly add a 1M solution of hydrochloric acid to adjust the pH of the slurry to 2.0.
-
In a separate beaker, prepare a solution of ferric chloride and urea in deionized water. The molar ratio of urea to FeCl₃ should be 4:1.
-
-
Coating Process:
-
Using a peristaltic pump, add the ferric chloride/urea solution to the heated mica slurry at a constant rate over a period of 4 hours.
-
Maintain the temperature at 80°C and the stirring rate at 200 rpm throughout the addition. The urea will slowly hydrolyze, gradually increasing the pH and causing the homogeneous precipitation of iron (III) hydroxide onto the mica surface.[5]
-
-
Pigment Recovery and Finalization:
-
After the addition is complete, continue stirring for an additional hour to ensure complete reaction.
-
Allow the slurry to cool to room temperature and then filter the coated pigment using a Buchner funnel.
-
Wash the filter cake with deionized water until the filtrate is colorless and has a neutral pH.
-
Dry the pigment in an oven at 110°C for 12 hours.
-
Calcine the dried pigment in a muffle furnace at 800°C for 2 hours to convert the iron (III) hydroxide to hematite (α-Fe₂O₃) and develop the final color.[2]
-
Characterization and Data Interpretation
The quality of the synthesized high-chroma pearlescent pigments should be assessed using a variety of analytical techniques.
| Parameter | Method | Expected Outcome for High-Chroma Pigment |
| Morphology | SEM | Smooth, uniform coating on mica platelets |
| Crystallinity | XRD | Peaks corresponding to mica and hematite |
| Color | Colorimeter | High C* value (chroma) in CIELAB space |
| Particle Size | Laser Diffraction | Narrow particle size distribution |
A higher chroma value (C*) indicates a more vivid and pure color. The relationship between the synthesis parameters and the final pigment properties can be visualized as follows:
Caption: Factors Influencing Pigment Chroma and Luster.
Troubleshooting and Expert Recommendations
-
Problem: Low chroma and dull appearance.
-
Possible Cause: Incomplete dispersion of mica or non-uniform coating.
-
Solution: Increase the concentration of Armostat 700 in small increments (e.g., 0.1% at a time). Ensure the stirring is adequate to keep the mica suspended.
-
-
Problem: Pigment particles are agglomerated after calcination.
-
Possible Cause: Insufficient washing, leaving residual salts that fuse the particles together.
-
Solution: Ensure the pigment is washed thoroughly with deionized water until the conductivity of the filtrate is close to that of pure water.
-
-
Problem: Inconsistent color from batch to batch.
-
Possible Cause: Variations in the rate of precursor addition or temperature fluctuations.
-
Solution: Use a calibrated peristaltic pump for precise control over the addition rate. Ensure the reactor temperature is stable and monitored throughout the process.
-
Conclusion
The synthesis of high-chroma pearlescent pigments is a sophisticated process where the control of interfacial phenomena is paramount. Armostat 700, with its excellent dispersing and wetting properties, serves as a vital tool for achieving the uniform and smooth metal oxide coatings necessary for exceptional color vibrancy. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can significantly enhance the quality and performance of their pearlescent pigments.
References
- Maile, F. J., Pfaff, G., & Reynders, P. (2005). Effect pigments—past, present and future.
- Weller, H. (2003). Pearlescent Pigments. In High Performance Pigments (pp. 255-275). Wiley-VCH Verlag GmbH & Co. KGaA.
- Stengl, V., Subrt, J., Bakardjieva, S., & Kalenda, P. (2003). The preparation and characteristics of pigments based on mica coated with metal oxides. Dyes and Pigments, 58(3), 239-244.
-
PCI Magazine. (2018, August 1). Pearlescent Pigments in Coatings – a Primer. Retrieved from [Link]
- Saha, S., & Agrawal, A. (2018). A review on synthesis and applications of pearlescent pigments. Journal of Industrial and Engineering Chemistry, 60, 65-83.
-
European Patent Office. (2003, June 18). High-chroma orange pearl pigment (EP 0914387 B1). Retrieved from [Link]
-
Perfect Pearls and Pigments. (n.d.). Ultra Chroma Pearls. Retrieved from [Link]
-
ResearchGate. (2008). High chroma pearlescent pigments designed by optical simulation. Retrieved from [Link]
-
iSuoChem. (2019, June 10). Pearlescent Pigment Production Process. Retrieved from [Link]
Sources
- 1. How Wetting Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. svc.org [svc.org]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijche.com [ijche.com]
- 7. Armostat 700 Oleyl-bis(2-hydroxyethyl) amine [nouryon.com]
- 8. specialchem.com [specialchem.com]
- 9. chempoint.com [chempoint.com]
- 10. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nanoemulsion Stability with 2,2'-(Octadec-9-enylimino)bisethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Stabilizer: 2,2'-(Octadec-9-enylimino)bisethanol
This section provides foundational knowledge on the primary stabilizing agent, crucial for informed formulation design.
Q1: What is this compound and how does it function as a nanoemulsion stabilizer?
A1: this compound, also known as Bis(2-Hydroxyethyl)Oleylamine, is an amphiphilic molecule classified as an ethoxylated fatty amine.[1][2] Its efficacy as a stabilizer stems directly from its unique chemical architecture:
-
Hydrophobic Tail: A long 18-carbon chain derived from oleylamine (octadec-9-enyl) anchors the molecule within the oil phase of the nanoemulsion.[2][3][4]
-
Hydrophilic Head: Two hydroxyethyl (-CH₂CH₂OH) groups attached to a central nitrogen atom form the water-soluble portion of the molecule, extending into the aqueous phase.[2][4]
This dual-affinity structure allows the molecule to adsorb rapidly at the oil-water interface during homogenization.[5] It reduces the interfacial tension that drives droplet coalescence and forms a protective barrier around each nanodroplet. This barrier primarily provides steric hindrance , a physical impediment that prevents droplets from getting close enough to merge. Depending on the pH of the aqueous phase, the tertiary amine group can become protonated, imparting a positive charge and adding electrostatic repulsion to the stabilization mechanism.[2]
Q2: What are the key physicochemical properties of this compound that I should consider?
A2: Understanding the physical and chemical properties is essential for handling, storage, and formulation calculations.
| Property | Value | Significance in Formulation |
| CAS Number | 25307-17-9 | Unique identifier for sourcing and regulatory purposes.[6][7] |
| Molecular Formula | C₂₂H₄₅NO₂ | Indicates the elemental composition.[3][6] |
| Molecular Weight | 355.6 g/mol | Used for molar concentration calculations.[3][4] |
| Appearance | Light yellow, viscous liquid | Visual confirmation of material quality.[6] |
| Density | ~0.917 g/cm³ | Important for mass-to-volume conversions.[6] |
| Boiling Point | ~480.5 °C at 760 mmHg | High thermal stability, suitable for processes involving moderate heat.[6][7] |
| Water Solubility | 5.9 mg/L at 23 °C | Low water solubility highlights its surfactant nature, preferring interfaces.[7][8] |
| LogP | ~5.3 | Indicates strong lipophilicity, ensuring effective anchoring in the oil phase.[6][7] |
Section 2: Troubleshooting Guide: Common Instability Issues
This section addresses the most frequent challenges encountered during nanoemulsion development, providing a systematic approach to problem-solving.
Q3: My nanoemulsion experiences immediate phase separation (creaming or sedimentation) after production. What is happening and how do I fix it?
A3: Immediate phase separation indicates a fundamentally unstable formulation, typically due to insufficient interfacial coverage or inadequate energy input.
-
Causality: The system has failed to produce small, well-stabilized droplets. The primary causes are either an insufficient quantity of this compound to cover the vast surface area of the newly formed nanodroplets or a homogenization process that did not provide enough energy to break down large droplets effectively.[9]
-
Troubleshooting Protocol:
-
Verify Surfactant Concentration: The most common issue is an inadequate surfactant-to-oil ratio (SOR). Create a small experimental series by systematically increasing the concentration of this compound (e.g., from 1% to 5% w/w of the total formulation) while keeping all other parameters constant.
-
Optimize Homogenization Parameters: If increasing the surfactant does not resolve the issue, focus on the energy input. For high-pressure homogenization (HPH), increase the pressure (e.g., in increments of 5,000 psi) or the number of passes (e.g., from 3 to 5 cycles). For ultrasonication, increase the amplitude and processing time.[10]
-
Evaluate Oil-to-Water Ratio: A very high internal phase volume (>40%) can be difficult to stabilize. Consider reducing the oil phase concentration to see if stability is achieved.
-
Consider a Co-surfactant: Short-to-medium chain alcohols (e.g., ethanol, propylene glycol) can act as co-surfactants, further reducing interfacial tension and increasing the flexibility of the interfacial film.[5]
-
Q4: My nanoemulsion looks good initially, but the droplet size increases significantly over days or weeks. What is the cause and how can I prevent this?
A4: This delayed instability is characteristic of two distinct mechanisms: Ostwald ripening and coalescence.[11][12]
-
Causality:
-
Ostwald Ripening: This is the primary degradation mechanism for many nanoemulsions.[11][13] It involves the diffusion of oil molecules from smaller droplets through the aqueous phase to larger droplets due to differences in Laplace pressure. This process is more significant for oils with higher water solubility.
-
Coalescence: This occurs when droplets collide and merge, resulting from an incomplete or weak interfacial film.[11][12]
-
-
Troubleshooting Protocol:
-
Assess the Oil Phase: If your oil has some aqueous solubility, Ostwald ripening is the likely culprit. The most effective solution is to add a small amount (~5-10% of the oil phase) of a highly water-insoluble compound, such as a long-chain triglyceride (e.g., corn oil) or squalene.[13] This "ripening inhibitor" creates an osmotic pressure that counteracts the diffusion of the primary oil.
-
Refine Surfactant and Co-surfactant Levels: A gradual increase in droplet size may also indicate slow coalescence. A slight increase in the concentration of this compound can create a more densely packed, robust interfacial layer.
-
Control Storage Temperature: Elevated temperatures can accelerate both ripening and coalescence. Store samples at a consistent, controlled temperature (e.g., 4 °C or 25 °C) and away from light.[14]
-
Q5: My nanoemulsion has a high Polydispersity Index (PDI > 0.3). How can I achieve a more monodisperse system?
A5: A high PDI indicates a wide distribution of droplet sizes, which can compromise long-term stability and performance.[10] This usually points to non-uniform processing or a suboptimal formulation.
-
Causality: A broad size distribution is often the result of insufficient homogenization energy or time, which leaves a population of larger, unrefined droplets. It can also be a sign of over-processing, where excessive energy input leads to droplet recombination.
-
Troubleshooting Protocol:
-
Systematic Homogenization Study: The key is to find the "sweet spot" for energy input.
-
For HPH: Fix the pressure and vary the number of passes (e.g., 2, 4, 6, 8 cycles). Measure the droplet size and PDI after each set of cycles.
-
For Ultrasonication: Fix the amplitude and vary the sonication time. Collect aliquots at different time points (e.g., 2, 5, 10, 15 minutes) for analysis.
-
-
Pre-Emulsion Quality: Ensure your coarse pre-emulsion (created with a high-shear mixer before HPH or ultrasonication) is uniform and stable for a short period. A poor-quality pre-emulsion will be difficult to process into a monodisperse nanoemulsion.
-
Formulation Check: In some cases, adjusting the surfactant-to-oil ratio can improve PDI. Ensure all components are fully dissolved before emulsification.
-
Section 3: Frequently Asked Questions (FAQs)
Q6: How do I determine the optimal concentration of this compound for my system?
A6: The optimal concentration is system-dependent. It is best determined empirically by creating a phase diagram or, more simply, by preparing a series of nanoemulsions with a fixed oil content and varying surfactant concentrations (e.g., from 1% to 10% w/w). The optimal concentration is typically the minimum amount required to produce a nanoemulsion with the desired small droplet size (<200 nm), low PDI (<0.25), and long-term stability.[9][15]
Q7: How does pH affect the stability of nanoemulsions stabilized with this surfactant?
A7: The tertiary amine in this compound can be protonated at acidic pH values. This introduces a positive charge on the droplet surface, enhancing stability through electrostatic repulsion. However, extreme pH levels (either very high or very low) can affect the overall stability of the system and any active ingredients. It is recommended to characterize your final formulation across a relevant pH range (e.g., pH 4-8) and consider using a buffer in the aqueous phase to maintain a constant pH.[14]
Q8: What characterization techniques are essential for assessing nanoemulsion stability?
A8: A multi-faceted approach is necessary for a comprehensive stability assessment.
| Technique | Parameter Measured | Purpose |
| Dynamic Light Scattering (DLS) | Mean Droplet Size, Polydispersity Index (PDI) | Primary tool for routine measurement of droplet size distribution.[13] |
| Zeta Potential Analysis | Zeta Potential (mV) | Measures the surface charge of droplets to predict electrostatic stability.[16][17] An absolute value >30 mV is often indicative of good stability.[17][18] |
| Transmission Electron Microscopy (TEM) | Droplet Morphology and Size | Visual confirmation of droplet size, shape (typically spherical), and uniformity.[19] |
| Accelerated Stability Testing | Changes in Size, PDI, Zeta Potential | Involves subjecting the nanoemulsion to stress conditions like temperature cycles (heating/cooling, freeze-thaw) or centrifugation to predict long-term stability.[20][21] |
| Visual Observation | Phase Separation, Creaming, Sedimentation | The simplest method to detect macroscopic signs of instability over time.[22] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Preparation of an O/W Nanoemulsion via High-Pressure Homogenization
This protocol provides a standardized workflow for producing a nanoemulsion using this compound.
Materials:
-
Oil Phase (e.g., Medium-Chain Triglyceride oil)
-
Aqueous Phase (Deionized Water, buffered if necessary)
-
This compound
-
High-Shear Mixer (e.g., Silverson, Ultra-Turrax)
-
High-Pressure Homogenizer (e.g., Microfluidizer, Avestin EmulsiFlex)
Procedure:
-
Preparation of Phases:
-
Accurately weigh the oil phase. If encapsulating a lipophilic active, dissolve it completely in the oil at this stage.
-
In a separate vessel, weigh the aqueous phase.
-
Weigh the required amount of this compound and add it to the oil phase. Mix thoroughly until a clear, homogenous solution is formed.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase containing the surfactant to the aqueous phase while mixing with a high-shear mixer at moderate speed (e.g., 5,000-8,000 rpm).
-
Once all the oil is added, increase the mixing speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a milky-white coarse emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the coarse emulsion to the reservoir of the high-pressure homogenizer.
-
Process the emulsion for a predetermined number of cycles (typically 3-5) at a set pressure (e.g., 15,000-25,000 psi). It is crucial to maintain a consistent temperature, often using a cooling bath, as the process generates significant heat.
-
-
Characterization:
-
After the final cycle, collect the sample and allow it to cool to room temperature.
-
Characterize the nanoemulsion for mean droplet size, PDI, and zeta potential using the techniques described in the FAQ section.
-
Diagrams
Caption: Stabilization mechanism of this compound at the oil-water interface.
Caption: A logical workflow for troubleshooting common nanoemulsion instability issues.
References
-
Review of Nanoemulsion Formulation and Characterization Techniques. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Formation, characterization and stability of nanoemulsions prepared by phase inversion. ResearchGate. Available at: [Link]
-
Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil. National Center for Biotechnology Information. Available at: [Link]
-
Formulation and characterization of nanoemulsions stabilized by nonionic surfactant and their application in enhanced oil recovery. Taylor & Francis Online. Available at: [Link]
-
Development and characterization of nanoemulsion as carrier for the enhancement of bioavailability of artemether. Taylor & Francis Online. Available at: [Link]
-
A Review on Formulation, Characterization and Applications of Nanoemulsion. Asian Journal of Applied Science and Technology. Available at: [Link]
-
Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms. Royal Society of Chemistry. Available at: [Link]
-
Nano-emulsion system consisting of non-ionic surfactant, silicone, and polyol. Science Gate. Available at: [Link]
-
Formulation development and optimization using nanoemulsion technique: A technical note. National Center for Biotechnology Information. Available at: [Link]
-
Nanoemulsion Stability. Cannasol Technologies. Available at: [Link]
-
Nano-emulsion system consisting of non-ionic surfactant, silicone, and polyol. Science Gate. Available at: [Link]
-
Synergistic Stabilization of Nanoemulsion Using Nonionic Surfactants and Salt-Sensitive Cellulose Nanocrystals. MDPI. Available at: [Link]
-
Formation and stability of nano-emulsions. PubMed. Available at: [Link]
-
Recent insights into Nanoemulsions: Their preparation, properties and applications. National Center for Biotechnology Information. Available at: [Link]
-
Fatty amine ethoxylates. KLK OLEO. Available at: [Link]
-
Stearyl Amine Ethoxylates: Versatile Industrial Surfactants. Shree Vallabh Chemical. Available at: [Link]
-
Emulsion stability using ethoxylated nonylphenol surfactants with different EO chain lengths. ResearchGate. Available at: [Link]
-
Instability phenomena in emulsions and nanoemulsions. ResearchGate. Available at: [Link]
-
Nanoemulsions: stability and physical properties. CONICET Digital. Available at: [Link]
- Ethoxylated surfactants for water in oil emulsions. Google Patents.
-
(PDF) Nanoemulsions stabilized by non-ionic surfactants: Stability and degradation mechanisms. ResearchGate. Available at: [Link]
-
Non-Aqueous Emulsions Stabilised by Nonionic Nonyl Phenol Ethoxylate Reactive Polymerisable Surfactants. ResearchGate. Available at: [Link]
- Emulsion stability and phase behavior for ethoxylated nonyl phenol surfactants. CoLab.
-
This compound. LookChem. Available at: [Link]
-
Rhodasurf® - APEO-Free Nonionic Ethoxylates. Syensqo. Available at: [Link]
-
Rhodasurf® ON 877. Syensqo. Available at: [Link]
-
Rhodasurf® ON 870. Univar Solutions. Available at: [Link]
-
Solvay RHODASURF® ON-877 Surfactant. LookPolymers. Available at: [Link]
-
Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Nano-Emulsion Formulation Overcomes Injectable Clopidogrel Challenges. Ascendia Pharma. Available at: [Link]
Sources
- 1. Fatty amine ethoxylates [schaerer-surfactants.com]
- 2. shreechem.in [shreechem.in]
- 3. This compound (25307-17-9) for sale [vulcanchem.com]
- 4. Buy this compound | 25307-17-9 [smolecule.com]
- 5. Recent insights into Nanoemulsions: Their preparation, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound CAS#: 25307-17-9 [m.chemicalbook.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Formation and stability of nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cannasoltechnologies.com [cannasoltechnologies.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajast.net [ajast.net]
- 18. science-gate.com [science-gate.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Formulation development and optimization using nanoemulsion technique: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Armostat 700 Technical Support Center: A Scientist's Guide to Preventing Nanoparticle Aggregation
Welcome to the technical support center for Armostat 700. As senior application scientists, we understand that achieving stable nanoparticle dispersions is critical for the success of your research, whether in drug delivery, materials science, or diagnostics. This guide is designed to provide you with in-depth, practical solutions and the scientific rationale behind them. We will move beyond simple protocols to explain the causality of experimental choices, empowering you to troubleshoot effectively and optimize your formulations.
Section 1: Understanding the Fundamentals - Core Concepts & FAQs
This section addresses the foundational questions regarding nanoparticle aggregation and the role of Armostat 700.
Q1: What is nanoparticle aggregation and why is it a critical problem?
Nanoparticle aggregation is the process by which individual nanoparticles clump together to form larger, multi-particle clusters. This phenomenon is driven by the inherent thermodynamic instability of high-surface-area systems. Nanoparticles possess a large surface-area-to-volume ratio, resulting in high surface energy. To minimize this energy, they tend to aggregate, driven by attractive van der Waals forces.[1][2]
Aggregation is a critical failure point in research and development because it can:
-
Alter Physical Properties: Change the optical, electronic, and magnetic properties of the nanomaterial.
-
Reduce Efficacy: In drug delivery, aggregation can lead to premature clearance from the body, lower bioavailability, and an altered release profile.
-
Induce Toxicity: Aggregated nanoparticles may exhibit different toxicological profiles compared to their monodispersed counterparts.
-
Clog Equipment: Cause issues in processing, such as clogging filters or microfluidic channels.
Q2: How does Armostat 700 prevent this aggregation?
Armostat 700, an ethoxylated amine, functions as a non-ionic surfactant.[3][4] Its primary mechanism for preventing aggregation is Steric Stabilization .[5][6][7]
Here's the causality:
-
Adsorption: The Armostat 700 molecule is amphiphilic, meaning it has two distinct regions: a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.[8][9] The hydrophobic tail adsorbs onto the surface of the nanoparticle.
-
Formation of a Protective Layer: The hydrophilic heads extend into the surrounding solvent (continuous phase), forming a dense protective layer on the nanoparticle's surface.
-
Steric Hindrance: When two nanoparticles coated with Armostat 700 approach each other, these extended hydrophilic chains create a physical, or "steric," barrier.[7][10] This barrier prevents the nanoparticle cores from getting close enough for the attractive van der Waals forces to cause irreversible aggregation.[11]
The diagram below illustrates this fundamental mechanism.
Q3: What are the key physicochemical properties of Armostat 700?
Understanding the properties of Armostat 700 is essential for its correct application. It is a liquid at ambient temperatures, which simplifies handling and dosing compared to solid or paste-like surfactants.[3][12]
| Property | Value / Description | Significance for Nanoparticle Formulation |
| Chemical Name | Oleyl-bis(2-hydroxyethyl) amine[3][4] | The oleyl group provides the hydrophobic character for adsorption, while the ethoxylated amine head provides hydrophilicity for dispersion in aqueous media. |
| Chemical Family | Ethoxylated Amines[3] | This class of non-ionic surfactants is known for good thermal stability and effectiveness as dispersing agents.[13][14] |
| Physical Form | Liquid[3] | Allows for easy and accurate liquid dosing at room temperature, simplifying experimental setup. |
| Ionic Nature | Non-ionic[15][16] | Lacks a formal charge, making it less sensitive to pH and high ionic strength (salt concentrations) in the formulation.[15][17] |
| Primary Function | Antistatic Agent, Dispersing Aid[13][18] | While designed for polymers, its dispersing properties are directly applicable to preventing nanoparticle aggregation in liquid media. |
Q4: Why choose a non-ionic surfactant like Armostat 700 over an ionic one?
The choice of surfactant is a critical experimental decision. Ionic surfactants stabilize particles via electrostatic repulsion, where charged particles repel each other. While effective, this mechanism is highly sensitive to the formulation's environment.
Advantages of Armostat 700 (Non-ionic) over Ionic Surfactants:
-
pH Stability: Non-ionic surfactants do not have an electrical charge and do not ionize in solution.[19] This makes their performance stable across a wide pH range, whereas the effectiveness of ionic surfactants can be neutralized by pH changes.[15][16]
-
Salt Tolerance: The stability of electrostatically stabilized nanoparticles can collapse in the presence of high salt concentrations, which shield the repulsive charges. Steric stabilization provided by Armostat 700 is largely unaffected by ionic strength.[11][17]
-
Biocompatibility: Non-ionic surfactants are often milder and exhibit lower toxicity than their ionic counterparts, which is a crucial advantage in drug development and biomedical applications.[8][15]
Section 2: Practical Application & Experimental Protocols
This section provides a self-validating, step-by-step protocol to determine the optimal concentration of Armostat 700 for your specific nanoparticle system.
Protocol 1: Determining the Optimal Armostat 700 Concentration
The goal of this protocol is to identify the minimum concentration of Armostat 700 required to achieve long-term colloidal stability, often referred to as the Critical Stabilization Concentration.
Materials:
-
Armostat 700
-
Your nanoparticle suspension at a known concentration
-
Solvent/buffer identical to your experimental continuous phase
-
Vortex mixer and/or sonicator
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
-
Zeta potential analyzer (optional but recommended)
-
Glass vials or appropriate containers
Experimental Workflow:
Step-by-Step Methodology:
-
Prepare Armostat 700 Stock Solution: Prepare a 1% (w/v) stock solution of Armostat 700 in your experimental solvent/buffer. Ensure it is fully dissolved. Gentle warming or sonication can aid dissolution.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution. For example, in 10 separate vials, prepare concentrations ranging from 0.001% to 0.5% (w/v). Include a control vial with only the solvent/buffer (0% Armostat 700).
-
Add Nanoparticles: To each vial, add a fixed volume of your concentrated nanoparticle suspension to reach your desired final nanoparticle concentration. The key is that the nanoparticle concentration is constant across all vials, while the Armostat 700 concentration varies.
-
Mix and Homogenize: Immediately after adding the nanoparticles, cap each vial and mix thoroughly using a vortex mixer for 30-60 seconds.[20] If you have persistent aggregates, a brief, low-power bath sonication (2-5 minutes) may be required. Causality Note: Proper initial mixing is crucial to ensure that the surfactant can adsorb to the nanoparticle surfaces before significant aggregation occurs.
-
Incubate and Observe: Allow the samples to incubate under your typical storage conditions (e.g., room temperature, 4°C).[21] Observe them visually for any signs of sedimentation or cloudiness at set time points (e.g., 1h, 6h, 24h, 1 week).
-
Quantitative Analysis: At each time point, carefully take an aliquot from the top of each suspension and analyze it using Dynamic Light Scattering (DLS). Measure the Z-average diameter and the Polydispersity Index (PDI).
-
Data Interpretation: Consolidate your data. The optimal concentration is the lowest one that maintains a stable particle size and a low PDI over time.
Interpreting Stability Analysis Data
The data from your analysis will directly inform your choice of concentration.
| Parameter | Unstable System (Aggregated) | Stable System (Dispersed) | Why It Matters |
| Visual | Visible sediment, cloudiness, phase separation. | Clear, homogenous dispersion. | The simplest and most direct indicator of gross instability. |
| Z-Average (DLS) | Large (>2x primary size) and/or increasing over time. | Consistent size, close to primary particle size plus surfactant layer. | DLS is highly sensitive to larger particles, so an increasing Z-average is a clear sign of aggregation. |
| PDI (DLS) | High (> 0.3) and/or increasing. | Low (< 0.2). | PDI measures the width of the particle size distribution. A low PDI indicates a monodisperse and uniform sample, which is the goal of stabilization.[8] |
| Zeta Potential | Close to zero (-10 to +10 mV). | Can be near-neutral for pure steric stabilization. | For non-ionic surfactants, zeta potential may not change significantly. However, a value moving away from zero can indicate some surface charge effects or confirm the absence of electrostatic stabilization.[8] |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.
Q1: "I've added Armostat 700, but my nanoparticles are still aggregating."
-
Possible Cause 1: Insufficient Concentration. This is the most common issue. The nanoparticle surface area is not fully covered, allowing particles to interact. In some cases, very low surfactant concentrations can cause "bridging flocculation," where one surfactant molecule attaches to two nanoparticles, actively promoting aggregation.
-
Solution: Systematically increase the Armostat 700 concentration as detailed in the optimization protocol above.
-
-
Possible Cause 2: Improper Mixing. If the surfactant is not dispersed quickly and evenly upon addition, nanoparticles may aggregate before the protective layer can form.
-
Solution: Ensure immediate and vigorous mixing (vortexing or sonication) right after combining the nanoparticles and surfactant.[20]
-
-
Possible Cause 3: Solvent Incompatibility. Armostat 700's solubility and conformation depend on the solvent. In a poor solvent, the hydrophilic chains may collapse, reducing the effectiveness of the steric barrier.
-
Solution: Confirm the solubility of Armostat 700 in your chosen solvent system. You may need to screen alternative non-ionic surfactants if incompatibility is the issue.
-
Q2: "My suspension looks cloudy or has separated into layers after heating."
-
Possible Cause: Cloud Point Phenomenon. Non-ionic surfactants like Armostat 700 can exhibit a cloud point. This is the temperature at which the surfactant becomes insoluble in the solvent (typically water), leading to phase separation and a cloudy appearance.[16] This process can strip the surfactant from the nanoparticles, leading to rapid aggregation.
-
Solution: Determine the cloud point of your specific formulation. If your experimental protocol requires temperatures near or above the cloud point, you must either work below this temperature or select a different surfactant with a higher cloud point. The cloud point itself can be influenced by salt and other additives.[22]
-
Q3: "The particle size measured by DLS increased after I added Armostat 700, even though the suspension looks stable."
-
Possible Cause: Measurement of Hydrodynamic Diameter. DLS measures the hydrodynamic diameter, which is the diameter of the nanoparticle core plus the solvated layer around it. The Armostat 700 layer adds to this diameter. A modest, stable increase in size is expected and is evidence of successful surface coating.
-
Solution: This is not a problem but an expected outcome. Compare the stability of this new size over time. If the size is consistent, your formulation is stable. The key is to distinguish between a stable, coated particle and a growing aggregate.
-
Q4: "How much do I need to worry about pH and salt if Armostat 700 is non-ionic?"
-
General Rule: While significantly more robust than ionic systems, extreme conditions can still have an effect.[15][17]
-
pH: Extreme pH levels (e.g., <2 or >12) can potentially hydrolyze or chemically degrade the surfactant molecule over long periods. However, within a typical biological or chemical range (pH 3-11), performance should be very stable.[16]
-
Salt (Ionic Strength): High concentrations of certain salts can influence the hydration of the hydrophilic chains of the surfactant, potentially lowering the cloud point temperature and reducing stabilization efficiency.[22]
-
Solution: For most standard applications, you do not need to rigorously control pH and salt for Armostat 700 to be effective. However, if your protocol involves extreme pH or very high salt concentrations (>1M), it is prudent to run the optimization protocol under those specific conditions to verify stability.
-
References
- Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. SciSpace.
- Steric stabilization of nanoparticles using polymeric chains.
- Fundamental studies on the synthesis of supported metal nanoparticles: steric hindrance and coordination effects of anionic stabilizers.
- Armost
- Progress in the development of stabilization strategies for nanocrystal prepar
- Steric Stabilization: Significance and symbolism. Context.reverso.
- Differences and Advantages of Nonionic Surfactants over Other Surfactants. Acme Hardesty.
- Interfacial Tension Behavior of a Nonionic Surfactant in Oil/Water System; Salinity, pH, Temperature, and Ionic Strength Effects.
- Armost
- Armostat 700 Oleyl-bis(2-hydroxyethyl) amine. Nouryon.
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses.
- Armostat® brand by Nouryon. Polymer additives - SpecialChem.
- How to minimize the aggregation of nanoparticles?
- What is the behaviour of a non-ionic surfactant in wide pH range and how can it compare... Quora.
- Armost
- The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap.
- Synergistic Role of Temperature and Salinity in Aggregation of Nonionic Surfactant-Coated Silica Nanoparticles.
- Effects of pH and cationic and nonionic surfactants on the adsorption of pharmaceuticals to a natural aquifer m
- Nouryon Polymer Additives. Yunno.
- Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. Journal of the American Chemical Society.
- Armostat Technical Data Sheets.
- How to prevent aggregation of nano-particles without using surfactants?
- Surfactants for nanoparticle stabilization. (a) Classic structure of...
- Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends.
- Controlling Surfactant Adsorption on Highly Charged Nanoparticles to Stabilize Bijels.
- Armost
- FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties.
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- SOP for Preparation of Nanoparticles for Intravenous Administr
- Nanoparticles in Biology and Medicine : Methods and Protocols. University of California Riverside.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Armostat 700 Oleyl-bis(2-hydroxyethyl) amine [nouryon.com]
- 4. yunno.net [yunno.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 8. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fundamental studies on the synthesis of supported metal nanoparticles: steric hindrance and coordination effects of anionic stabilizers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nouryon.com [nouryon.com]
- 13. specialchem.com [specialchem.com]
- 14. nouryon.com [nouryon.com]
- 15. sancolo.com [sancolo.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
- 19. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]
- 20. Documents download module [ec.europa.eu]
- 21. SOP for Preparation of Nanoparticles for Intravenous Administration – SOP Guide for Pharma [pharmasop.in]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of PEG-2 Oleamine-Coated Nanoparticles
Welcome to the technical support center for the purification of PEG-2 Oleamine-coated nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these specialized nanoparticles. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity nanoparticles for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is purification of PEG-2 Oleamine-coated nanoparticles a critical step?
Purification is paramount to remove unreacted reagents, byproducts, and excess unbound PEG-2 Oleamine from the nanoparticle suspension.[1][2] Failure to do so can lead to inaccurate characterization, reduced stability, and potential toxicity in biological systems.[1][3][4] A thorough purification process ensures that the observed effects in subsequent experiments are attributable to the nanoparticles themselves and not to contaminants.[2]
Q2: What are the primary contaminants I need to remove?
The main contaminants to target during the purification of PEG-2 Oleamine-coated nanoparticles are:
-
Excess PEG-2 Oleamine: Unbound PEG-2 Oleamine can interfere with surface characterization and may have off-target biological effects.
-
Unreacted Precursors: Residual reagents from the nanoparticle synthesis can affect the stability and purity of the final product.
-
Solvents: Organic solvents used during synthesis must be thoroughly removed, especially for biological applications.[1]
-
Side-Reaction Products: Unwanted byproducts from the synthesis process can also be present.
Q3: What are the most common methods for purifying these types of nanoparticles?
The most prevalent and effective purification techniques include:
-
Dialysis: A gentle method ideal for removing small molecules and exchanging buffers.[1][5][6]
-
Tangential Flow Filtration (TFF): A scalable and efficient method for purification and concentration, particularly suitable for larger volumes.[7][8][9][10]
-
Size Exclusion Chromatography (SEC): A high-resolution technique that separates nanoparticles from smaller contaminants based on their hydrodynamic volume.[11][12][13][14]
Q4: How do I choose the right purification method for my specific nanoparticles?
The choice of purification method depends on several factors, including the size of your nanoparticles, the nature of the contaminants, the required purity level, and the scale of your experiment. The table below provides a comparative overview to guide your decision.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[1][5] | Gentle, simple setup, effective for removing small molecules.[6] | Time-consuming, requires large buffer volumes, not ideal for removing larger contaminants.[7] | Small-scale purification, buffer exchange, removal of salts and small organic molecules. |
| Tangential Flow Filtration (TFF) | Size-based separation where the sample flows parallel to a filter membrane.[1][10] | Scalable, fast, allows for simultaneous concentration and purification.[7][8][9] | Can cause shear stress on nanoparticles, potential for membrane fouling.[1] | Large-scale production, rapid purification and concentration. |
| Size Exclusion Chromatography (SEC) | Separation based on the differential elution of molecules through a porous column matrix according to their size.[11][12] | High resolution, can separate nanoparticles of different sizes, provides narrow size distributions.[11][12][14] | Can be complex to set up, potential for nanoparticle interaction with the column matrix, limited sample loading capacity.[15] | High-purity applications, fractionation of nanoparticle populations. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your PEG-2 Oleamine-coated nanoparticles.
Issue 1: Nanoparticle Aggregation After Purification
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle suspension.
-
Significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).
-
Broad and multimodal size distribution peaks in DLS.
Potential Causes & Solutions:
-
Cause: Insufficient PEG-2 Oleamine coating density leading to exposed hydrophobic surfaces and subsequent aggregation. The purification process may have removed weakly bound stabilizing ligands.
-
Cause: Harsh purification conditions, such as high-speed centrifugation or excessive shear stress during TFF.[1]
-
Solution: If using centrifugation, optimize the speed and duration to pellet the nanoparticles without causing irreversible aggregation.[17] For TFF, adjust the transmembrane pressure and flow rate to minimize shear forces.[9] Consider switching to a gentler method like dialysis if aggregation persists.[18]
-
-
Cause: Inappropriate buffer conditions (pH, ionic strength) post-purification.
Issue 2: Low Nanoparticle Recovery Yield
Symptoms:
-
Significantly lower nanoparticle concentration after purification, as determined by techniques like Nanoparticle Tracking Analysis (NTA) or UV-Vis spectroscopy.
Potential Causes & Solutions:
-
Cause: Adsorption of nanoparticles to purification materials (e.g., dialysis membrane, TFF cassette, SEC column matrix).[15]
-
Solution: Pre-treat the purification materials to block non-specific binding sites. For example, flushing the system with a blocking agent like a dilute solution of a non-ionic surfactant or bovine serum albumin (BSA) can be effective. Ensure the chosen material is compatible with your nanoparticles.
-
-
Cause: Loss of nanoparticles during handling and transfer steps.
-
Solution: Minimize the number of transfer steps. Use low-protein-binding tubes and pipette tips.
-
-
Cause: For TFF, using a membrane with a pore size that is too large, leading to the loss of smaller nanoparticles in the permeate.
-
Solution: Select a TFF membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your nanoparticles to ensure their retention.
-
Issue 3: Incomplete Removal of Free PEG-2 Oleamine
Symptoms:
-
Detection of unbound PEG-2 Oleamine in the purified sample using analytical techniques like NMR, HPLC, or FTIR.[20][21]
Potential Causes & Solutions:
-
Cause: Insufficient purification cycles or duration.
-
Solution (Dialysis): Increase the dialysis time and the frequency of buffer changes to maintain a steep concentration gradient.[18] A common practice is to perform at least three buffer changes over 24-48 hours.
-
Solution (TFF): Increase the number of diavolumes (buffer exchanges) during the TFF process.
-
Solution (SEC): Ensure the column length is adequate for sufficient separation between the nanoparticles and the free PEG-2 Oleamine.
-
-
Cause: Entrapment of free PEG-2 Oleamine within nanoparticle clusters.
-
Solution: If nanoparticle aggregation is observed, address this issue first (see Issue 1), as disaggregation will release trapped contaminants.
-
Experimental Protocols
Protocol 1: Purification by Dialysis
This protocol is suitable for removing small molecule impurities and for buffer exchange of small-volume samples.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-50 kDa, ensuring it is smaller than the nanoparticles).
-
Large beaker (e.g., 2-4 L).
-
Magnetic stir plate and stir bar.
-
Purification buffer (e.g., PBS, HEPES).
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load the Sample: Carefully load your nanoparticle suspension into the dialysis bag/cassette, ensuring no air bubbles are trapped. Securely close the ends.
-
Dialysis Setup: Place the loaded dialysis bag/cassette into the beaker containing a large volume of the purification buffer (typically 100-200 times the sample volume).
-
Stirring: Place the beaker on a magnetic stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently to facilitate diffusion.[18]
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours. For optimal purification, change the dialysis buffer completely every 4-6 hours for a total of 3-4 changes over 24-48 hours.[18]
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis bag/cassette and recover the purified nanoparticle suspension.
Protocol 2: Purification by Tangential Flow Filtration (TFF)
This protocol is ideal for larger sample volumes and for applications requiring both purification and concentration.
Materials:
-
TFF system (pump, reservoir, pressure gauges).
-
TFF hollow fiber or cassette with an appropriate MWCO.
-
Purification buffer.
Procedure:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with the purification buffer.
-
Sample Loading: Load the nanoparticle suspension into the sample reservoir.
-
Concentration (Optional): To concentrate the sample, direct the permeate to waste while recirculating the retentate back to the reservoir.
-
Diafiltration (Purification): Once the desired concentration is reached (or from the start if concentration is not needed), begin the diafiltration process. Add fresh purification buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume while washing away contaminants.
-
Buffer Exchange Volume: A common practice is to perform 5-10 diavolumes of buffer exchange for thorough purification.
-
Sample Recovery: After the final diafiltration volume has been processed, the purified and concentrated nanoparticle suspension remains in the retentate.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
This protocol provides high-resolution separation and is suitable for obtaining highly pure nanoparticle fractions.
Materials:
-
Liquid chromatography system (pump, injector, detector).
-
SEC column with a fractionation range appropriate for your nanoparticles. The nanoparticles should be larger than the column's exclusion limit.[18]
-
Mobile phase (purification buffer).
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the detector (e.g., UV-Vis).[18]
-
Sample Injection: Inject the nanoparticle sample onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger nanoparticles will elute first in the void volume, followed by the smaller PEG-2 Oleamine molecules.[18] Collect fractions as they elute from the column.
-
Monitoring: Monitor the elution profile using the detector. Nanoparticles will typically show a peak at an earlier retention time than the free PEG-2 Oleamine.
-
Fraction Pooling: Pool the fractions containing the purified nanoparticles.
-
Analysis: Analyze the pooled fractions to confirm purity and nanoparticle integrity.
Visualizations
Workflow for Nanoparticle Purification
Caption: Nanoparticle purification workflow.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: Troubleshooting aggregation issues.
References
Sources
- 1. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 2. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiyka.com [hiyka.com]
- 4. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. nanocomposix.com [nanocomposix.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "A comparison of centrifugation and tangential flow filtration for nano" by Nishan K. Shah, Ryan Ivone et al. [digitalcommons.uri.edu]
- 10. Tangential Flow Filtration Technique: An Overview on Nanomedicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Size-exclusion chromatography of metal nanoparticles and quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Size-Selective Separation Techniques for Nanoparticles in Liquid [jstage.jst.go.jp]
- 14. Classification and characterization of multimodal nanoparticle size distributions by size-exclusion chromatography - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 25. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files.izon.com [files.izon.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. A practical guide to nano-LC troubleshooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. cosmileeurope.eu [cosmileeurope.eu]
- 37. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Microemulsion Formation with N-Oleyldiethanolamine
Welcome to the technical support center for scientists and researchers utilizing N-Oleyldiethanolamine in microemulsion formulations. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during experimental work. The following question-and-answer format addresses specific issues, explaining the underlying scientific principles to empower you to make informed decisions in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation with N-Oleyldiethanolamine is cloudy and shows phase separation. What is the likely cause and how can I fix it?
A1: Cloudiness and phase separation are classic indicators of an unstable microemulsion. Microemulsions are thermodynamically stable, clear, and isotropic mixtures of oil, water, and surfactant.[1] Instability when using N-Oleyldiethanolamine can stem from several factors related to the formulation's composition.
Underlying Causes and Solutions:
-
Incorrect Surfactant Concentration: An insufficient amount of N-Oleyldiethanolamine will fail to adequately reduce the interfacial tension between the oil and water phases, leading to coalescence of the dispersed phase droplets.[2]
-
Solution: Gradually increase the concentration of N-Oleyldiethanolamine in your formulation. It is often beneficial to construct a pseudo-ternary phase diagram to identify the optimal concentration range for forming a stable microemulsion region.[3]
-
-
Improper Hydrophilic-Lipophilic Balance (HLB): The HLB value of a surfactant determines its affinity for the oil or water phase. For an oil-in-water (o/w) microemulsion, a higher HLB value (typically 8-18) is required, while a water-in-oil (w/o) microemulsion needs a lower HLB value (typically 3-6).[4] N-Oleyldiethanolamine, being a non-ionic surfactant, has a specific HLB value that must be matched to the required HLB of the oil phase.
-
Solution: Determine the required HLB of your oil phase. You may need to blend N-Oleyldiethanolamine with another surfactant (either with a higher or lower HLB) to achieve the desired overall HLB for your system.[5]
-
-
Component Incompatibility: N-Oleyldiethanolamine, also known as Oleyl diethanolamide, can act as a good coupling agent for otherwise incompatible materials.[6] However, extreme incompatibilities can still lead to phase separation.
-
Solution: Evaluate the solubility of your oil and other excipients with N-Oleyldiethanolamine. Consider using a co-surfactant to improve miscibility.
-
Experimental Workflow for Troubleshooting Phase Separation:
Caption: Troubleshooting workflow for phase separation.
Q2: My microemulsion is clear, but the viscosity is too high for my application. How can I reduce it?
A2: High viscosity in a microemulsion formulated with N-Oleyldiethanolamine can be due to the formation of liquid crystalline phases or excessive intermolecular interactions. Oleyl diethanolamides are known viscosity modifiers.
Underlying Causes and Solutions:
-
High Surfactant Concentration: While a sufficient amount of surfactant is necessary for stability, an excessive concentration can lead to the formation of viscous liquid crystalline structures instead of a fluid microemulsion.
-
Solution: Carefully review your phase diagram to ensure you are operating within the microemulsion region and not in a liquid crystalline phase region. You may need to slightly decrease the N-Oleyldiethanolamine concentration.
-
-
Inappropriate Co-surfactant: The type and concentration of the co-surfactant can significantly impact the viscosity. Short-chain alcohols are often used as co-surfactants to reduce viscosity by increasing the fluidity of the interfacial film.[7]
-
Solution: If you are not using a co-surfactant, consider adding one like ethanol, propanol, or butanol. If you are already using one, you may need to adjust its concentration or try a different co-surfactant. The ratio of surfactant to co-surfactant (Smix) is a critical parameter to optimize.
-
-
Nature of the Oil Phase: Highly viscous oils will naturally contribute to a more viscous microemulsion.
-
Solution: If your application allows, consider blending your primary oil with a lower viscosity oil to reduce the overall viscosity of the formulation.
-
Table 1: Effect of Co-surfactant on Viscosity (Hypothetical Data)
| Formulation | N-Oleyldiethanolamine (wt%) | Co-surfactant (wt%) | Oil (wt%) | Water (wt%) | Viscosity (cP) |
| A | 20 | 0 | 10 | 70 | 500 |
| B | 20 | 5 (Ethanol) | 10 | 65 | 150 |
| C | 20 | 10 (Ethanol) | 10 | 60 | 80 |
| D | 15 | 10 (Ethanol) | 10 | 65 | 60 |
Q3: I am observing large droplet sizes in my N-Oleyldiethanolamine microemulsion. What factors influence droplet size and how can I achieve smaller droplets?
A3: Droplet size is a critical parameter for microemulsion performance, especially in drug delivery applications. For effective dermal and transdermal delivery, smaller droplet sizes are generally preferred.[8]
Underlying Causes and Solutions:
-
Insufficient Surfactant/Co-surfactant: The amount of surfactant and co-surfactant directly impacts the ability to stabilize the oil-water interface. A higher concentration of the surfactant mixture (Smix) generally leads to smaller droplet sizes.[2]
-
Solution: Increase the Smix ratio in your formulation. Constructing a phase diagram will help identify the compositions that yield microemulsions.
-
-
Suboptimal Surfactant-to-Co-surfactant Ratio (Smix): The Smix ratio influences the curvature of the interfacial film. An optimized ratio is crucial for achieving the ultra-low interfacial tension required for the spontaneous formation of small droplets.
-
Solution: Experiment with different Smix ratios (e.g., 1:1, 2:1, 1:2) to find the optimal ratio for your specific oil and aqueous phases.
-
-
Energy Input: While microemulsions can form spontaneously, gentle agitation is often required to ensure homogeneity.[3]
-
Solution: Ensure adequate mixing during the preparation of your microemulsion. Simple stirring or vortexing is usually sufficient.
-
Diagram of Surfactant Action on Droplet Size:
Caption: Effect of N-Oleyldiethanolamine on interfacial tension and droplet size.
Q4: My N-Oleyldiethanolamine-based microemulsion is stable at room temperature but becomes unstable at elevated or refrigerated temperatures. How can I improve its thermal stability?
A4: Temperature sensitivity in microemulsions is often related to the phase behavior of non-ionic surfactants. The solubility of ethoxylated surfactants, a class that includes related compounds to N-Oleyldiethanolamine, can be temperature-dependent.[9]
Underlying Causes and Solutions:
-
Phase Inversion Temperature (PIT): Non-ionic surfactants can exhibit a PIT, at which an o/w microemulsion inverts to a w/o microemulsion, often passing through a region of instability.
-
Solution: Characterize the thermal behavior of your system to determine if you are operating near the PIT. Adjusting the HLB of the surfactant blend or the salinity of the aqueous phase can shift the PIT.
-
-
Component Crystallization at Low Temperatures: Certain oils or even the surfactant itself may solidify or crystallize at lower temperatures, leading to the breakdown of the microemulsion structure.
-
Solution: Select oils and co-surfactants that remain liquid at your desired storage temperature. If N-Oleyldiethanolamine itself is solidifying, you may need to add a co-solvent to depress its freezing point.
-
-
Changes in Surfactant Solubility: The solubility of N-Oleyldiethanolamine in the oil and water phases can change with temperature, altering the delicate balance required for microemulsion stability.
-
Solution: The addition of a co-surfactant can help to maintain the stability of the interfacial film over a wider temperature range. Blending N-Oleyldiethanolamine with an ionic surfactant can also improve thermal stability, though this may introduce pH sensitivity.
-
Protocol for Assessing Thermal Stability:
-
Sample Preparation: Prepare several vials of your final microemulsion formulation.
-
Control: Keep one vial at ambient temperature (e.g., 25°C).
-
Elevated Temperature Storage: Place one vial in an oven at a relevant elevated temperature (e.g., 40°C or 50°C).
-
Refrigerated Storage: Place one vial in a refrigerator (e.g., 4°C).
-
Freeze-Thaw Cycling: Subject one vial to several freeze-thaw cycles (e.g., -20°C to 25°C).
-
Observation: Visually inspect the samples daily for any signs of instability, such as cloudiness, phase separation, or precipitation.
-
Characterization: After a set period (e.g., one week), re-characterize the droplet size and polydispersity index of the stressed samples and compare them to the control.
References
-
VICAMID 825 - Oleyl diethanolamide 5% free DEA - Vicchem. (n.d.). Retrieved from [Link]
-
Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers. (n.d.). Retrieved from [Link]
-
Tsolis, P., & Heisig, C. (2013). Troubleshooting Microemulsion Systems. Cosmetics & Toiletries, 128(10). Retrieved from [Link]
-
Phase Behaviour of Different Ethoxylate Surfactants - Rimpro India. (n.d.). Retrieved from [Link]
-
Anderson, B. D., Johnston, K. P., & University of Texas at Austin. (2019). Phase Behavior of Alkyl Ethoxylate Surfactants in a Dissipative Particle Dynamics Model. ChemRxiv. Retrieved from [Link]
-
N-Oleyldiethanolamine. (n.d.). PubChem. Retrieved from [Link]
- Microemulsion compositions. (n.d.). Google Patents.
-
OLEYL DIETHANOLAMIDE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Anderson, B. D., Johnston, K. P., & University of Texas at Austin. (2019). Phase Behaviour of Alkyl Ethoxylate Surfactants in a Dissipative Particle Dynamics Model. ChemRxiv. Retrieved from [Link]
-
Physical properties, MW and HLB for the prepared surfactants. (n.d.). ResearchGate. Retrieved from [Link]
- Microemulsions for use in food and beverage products. (n.d.). Google Patents.
- Microemulsion process and composition. (n.d.). Google Patents.
-
Effects of diethanolamine surfactants on the storage stability, droplet... (n.d.). ResearchGate. Retrieved from [Link]
-
Characteristics of ethoxylated fatty amine emulsion: Effects on the wettability and permeability of silicate formation under various pH conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Formation and Characterization of Fully Dilutable Microemulsion with Fatty Acid Methyl Esters as Oil Phase. (n.d.). ResearchGate. Retrieved from [Link]
-
Role of Surfactant and Co-surfactant in Microemulsion: A Review. (n.d.). RJPT. Retrieved from [Link]
-
Alfonal OL - Oleic acid diethanolamide (Oleamide DEA) - Enaspol a. s. - Manufacturer of Innovative and Sustainable Surfactants. (n.d.). Retrieved from [Link]
- Water-in-oil microemulsions for personal care. (n.d.). Google Patents.
-
The HLB System. (n.d.). Retrieved from [Link]
- Convertible microemulsion formulations. (n.d.). Google Patents.
- Neem oil microemulsion without cosurfactants or alcohols and a process to form the same. (n.d.). Google Patents.
-
HLB Values of Common Surfactants. (n.d.). Scribd. Retrieved from [Link]
- N-alkyldiethanolamine hydrofluorides and oral hygiene compositions containing them. (n.d.). Google Patents.
-
Suhail, N., Alzahrani, A. K., Basha, W. J., Kizilbash, N., Zaidi, A., Ambreen, J., & Khachfe, H. M. (2021). Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery. Frontiers in Nanotechnology, 3, 754889. Retrieved from [Link]
-
Al-Malah, K. I., Al-Zoubi, M. S., & Al-Bataineh, M. A. (2021). Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions. Pharmaceutics, 13(4), 485. Retrieved from [Link]
-
Nano-emulsions and Micro-emulsions: Clarifications of the Critical Differences. (n.d.). Retrieved from [Link]
-
Surfactant Effects on Microemulsion-Based Nanoparticle Synthesis. (n.d.). PMC. Retrieved from [Link]
-
Sulfonated Polystyrene Nanoparticles as Oleic Acid Diethanolamide Surfactant Nanocarriers for Enhanced Oil Recovery Processes. (n.d.). MDPI. Retrieved from [Link]
-
Preparation and characterization of microemulsions formulated with PEG fatty acid glycerides. (n.d.). PubMed. Retrieved from [Link]
-
Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters: Preparation, Phase Transitions, Physical Property Measurements, and Application for Extraction of Tricyclic Antidepressant Drugs from Aqueous Media. (n.d.). MDPI. Retrieved from [Link]
-
Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]
-
Microemulsion. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges. (n.d.). PMC. Retrieved from [Link]
-
Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. (n.d.). Retrieved from [Link]
-
Nonionic surfactants. (n.d.). Hach. Retrieved from [Link]
-
Synthesis of Diethanolamide Surfactant from Palm Oil by Esterification and Amidation Processes. (n.d.). Atlantis Press. Retrieved from [Link]
-
Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. (n.d.). PMC. Retrieved from [Link]
-
Preparation of microemulsions using polyglycerol fatty acid esters as surfactant for the delivery of protein drugs. (n.d.). PubMed. Retrieved from [Link]
-
Prospective and Challenges of Micro-Emulsion as a Novel Carrier for Drug Delivery. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Screening of oil, surfactants and co-surfactant based on the solubility... (n.d.). ResearchGate. Retrieved from [Link]
-
Complex Emulsions as an Innovative Pharmaceutical Dosage form in Addressing the Issues of Multi-Drug Therapy and Polypharmacy Challenges. (n.d.). MDPI. Retrieved from [Link]
-
Oil, surfactant and cosurfactant grouped in different combinations. (n.d.). ResearchGate. Retrieved from [Link]
-
Selected surfactants and cosurfactants with their calculated and reported HLB values. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 2. rjptonline.org [rjptonline.org]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. vicchem.com [vicchem.com]
- 7. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microemulsion - Creative Biolabs [creative-biolabs.com]
- 9. Phase Behaviour of Different Ethoxylate Surfactants [rimpro-india.com]
How to remove excess PEG-2 Oleamine from a nanoparticle suspension
A Guide to Removing Excess PEG-2 Oleamine from Nanoparticle Suspensions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with nanoparticle formulations and need to remove residual PEG-2 Oleamine, a common cationic surfactant and emulsifier.[1] Excess surfactant can interfere with downstream applications, affect nanoparticle characterization, and impact the formulation's stability and biocompatibility.[2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve a clean and stable nanoparticle suspension.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the removal of PEG-2 Oleamine.
Q1: Why is it crucial to remove excess PEG-2 Oleamine from my nanoparticle suspension?
Residual PEG-2 Oleamine can have several detrimental effects on your final formulation. As a surfactant, it can interfere with cell-surface interactions, potentially leading to misleading in vitro and in vivo results.[2] Furthermore, unbound surfactant can affect the accuracy of particle size and zeta potential measurements, providing a false impression of your nanoparticle's characteristics.[4] For drug delivery applications, excess surfactant can contribute to toxicity and instability of the final product.
Q2: I'm observing nanoparticle aggregation after my purification process. What's going wrong?
This is a common challenge. PEG-2 Oleamine likely plays a role in the colloidal stability of your nanoparticles. Its removal can disrupt the electrostatic and steric balance, leading to aggregation.[5]
-
Causality: The cationic nature of PEG-2 Oleamine provides electrostatic repulsion between particles.[1] When you remove this charged layer, the inherent van der Waals forces can cause the nanoparticles to clump together.
-
Troubleshooting Steps:
-
Incomplete Removal vs. Instability: First, confirm that you are not simply observing the precipitation of the surfactant itself. Then, assess if the aggregation is reversible. Try gentle sonication. If the particles redisperse, the issue might be weak agglomeration. If not, you may have irreversible aggregation.
-
Buffer Exchange: Instead of removing the surfactant into a pure solvent system (e.g., deionized water), consider performing the purification against a buffer that promotes nanoparticle stability. This could be a buffer with a specific pH or low ionic strength that maintains a sufficient surface charge on the nanoparticles even after the surfactant is removed.
-
Gradual Removal: A sudden and complete removal of the surfactant is more likely to cause aggregation. Methods like dialysis or Tangential Flow Filtration (TFF) with a gradual buffer exchange (diafiltration) can be gentler on the formulation.[6][7]
-
Alternative Stabilizers: If your nanoparticles are inherently unstable without a surface coating, you may need to introduce a different, non-interfering stabilizer during the purification process.[8]
-
Q3: My chosen purification method seems inefficient. How can I improve the removal of PEG-2 Oleamine?
The efficiency of any purification technique depends on the specific properties of your nanoparticles and the surfactant.
-
Method Selection: The choice of method is critical. For small-scale, lab-based purification, dialysis can be effective, though it may be slow.[7][9] For larger volumes and more rapid, scalable purification, Tangential Flow Filtration (TFF) is often superior.[10][11][12] Size Exclusion Chromatography (SEC) is excellent for separating nanoparticles from smaller molecules like surfactants.[13][14]
-
Parameter Optimization:
-
Dialysis: Ensure you are using a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO) that allows the PEG-2 Oleamine to pass through while retaining your nanoparticles. The volume of the dialysis buffer should be significantly larger than your sample volume, and it should be changed frequently.[15]
-
TFF: The transmembrane pressure and feed flow rate are key parameters to optimize.[16] The choice of membrane MWCO is also crucial.
-
SEC: The column resin, pore size, and mobile phase composition can all be adjusted to improve separation.[13][17] Sometimes, adding a low concentration of a different surfactant to the mobile phase can prevent non-specific adsorption of nanoparticles to the column matrix.[13][14]
-
Q4: How can I verify that the PEG-2 Oleamine has been successfully removed?
Quantitative validation is essential. Relying solely on indirect measures like changes in particle size or zeta potential is insufficient.
-
Direct Quantification: High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting and quantifying residual surfactant in your purified sample.
-
Spectroscopic Methods: While less specific, techniques like UV-Vis spectroscopy may be used if the surfactant has a distinct absorbance profile.
-
Surface Tension Measurements: The surface tension of your suspension will change as the surfactant is removed. This can be a useful qualitative indicator of purification progress.
Method Selection: A Comparative Overview
Choosing the right purification strategy is a critical step. The following table provides a comparison of the most common techniques for removing excess PEG-2 Oleamine.
| Method | Principle | Advantages | Disadvantages | Best For |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | Simple, gentle, and requires minimal specialized equipment.[6][7] | Slow, may not achieve complete removal, and not easily scalable.[10] | Small-volume, bench-scale purification where time is not a critical factor. |
| Tangential Flow Filtration (TFF) | Convective transport of solvent and small molecules across a membrane while nanoparticles are retained and recirculated. | Fast, highly efficient, scalable, and allows for simultaneous concentration and buffer exchange.[10][11][12][16] | Requires specialized equipment, and optimization of parameters is necessary to avoid membrane fouling and shear-induced aggregation. | Process development and large-scale manufacturing.[10] |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of the particles as they pass through a porous column matrix.[13][18] | Excellent for achieving a high degree of purity and can separate nanoparticles from a wide range of smaller contaminants.[13] | Can lead to sample dilution, and potential for nanoparticle adsorption to the column matrix.[13] Not ideal for very large volumes. | High-purity applications and for separating nanoparticles based on size. |
| Centrifugation & Pelleting | Separation based on density and size by applying centrifugal force. | Simple and widely available equipment. | Risk of irreversible nanoparticle aggregation, potential loss of smaller nanoparticles in the supernatant, and can be difficult to scale up reproducibly.[16][19] | Robust, dense nanoparticles that can withstand high centrifugal forces without aggregating. |
Experimental Protocols
Here are detailed, step-by-step protocols for the three most recommended purification methods.
Protocol 1: Dialysis for Small-Scale Purification
This protocol is suitable for purifying small volumes of nanoparticle suspensions (typically < 50 mL).
Materials:
-
Dialysis tubing with an appropriate MWCO (select a MWCO that is at least 10-20 times smaller than the molecular weight of your nanoparticles and significantly larger than PEG-2 Oleamine).
-
Dialysis clips.
-
Large beaker or container for the dialysis buffer (dialysate).
-
Stir plate and stir bar.
-
Purification buffer of choice.
Procedure:
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a dialysis clip. Pipette your nanoparticle suspension into the tubing, leaving some space at the top.
-
Seal the Tubing: Remove any air bubbles and seal the other end of the tubing with a second clip.
-
Begin Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of the purification buffer (e.g., 100-1000 times the sample volume).
-
Stir Gently: Place the beaker on a stir plate and stir the buffer gently to maintain a concentration gradient.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then perform two additional overnight changes. A total of 4-6 buffer changes is typically sufficient.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your purified nanoparticle suspension.
Protocol 2: Tangential Flow Filtration (TFF) for Scalable Purification
This protocol provides a general workflow for TFF. Specific parameters will need to be optimized for your particular nanoparticle system and TFF equipment.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF hollow fiber or cassette membrane with an appropriate MWCO.
-
Purification buffer.
Procedure:
-
System Setup and Equilibration: Assemble the TFF system with the chosen membrane according to the manufacturer's instructions. Equilibrate the system by running the purification buffer through it.
-
Load the Sample: Add your nanoparticle suspension to the reservoir.
-
Concentration (Optional): If you need to concentrate your sample, direct the permeate to waste while recirculating the retentate back to the reservoir.
-
Diafiltration (Buffer Exchange): Once the desired concentration is reached, begin the diafiltration process to remove the PEG-2 Oleamine. Add the purification buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer.
-
Diafiltration Volumes: A common practice is to perform 5-10 diafiltration volumes to ensure thorough removal of the surfactant.
-
Final Concentration and Recovery: After diafiltration, you can further concentrate the sample to the desired final volume.
-
System Cleaning: Thoroughly clean the TFF system and membrane according to the manufacturer's protocol to prevent cross-contamination.
Protocol 3: Size Exclusion Chromatography (SEC) for High-Purity Separation
This protocol outlines the basic steps for purifying nanoparticles using SEC.
Materials:
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector.
-
SEC column with a pore size appropriate for your nanoparticles.
-
Mobile phase (purification buffer).
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the detector.
-
Sample Loading: Inject your nanoparticle suspension onto the column. The injection volume should typically be a small percentage of the total column volume to ensure good separation.
-
Elution: Run the mobile phase through the column at a constant flow rate. The larger nanoparticles will travel through the column more quickly and elute first, while the smaller PEG-2 Oleamine molecules will enter the pores of the resin and elute later.[18]
-
Fraction Collection: Collect fractions as the sample elutes from the column. The nanoparticle-containing fractions can be identified by monitoring the detector signal (e.g., UV absorbance or light scattering).
-
Pooling and Analysis: Pool the fractions containing the purified nanoparticles. Analyze the pooled sample to confirm purity and concentration.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Workflow for Nanoparticle Purification using Tangential Flow Filtration (TFF).
References
-
nanoComposix. (n.d.). Tangential Flow Filtration in Nanomedicine Development. Retrieved from [Link]
-
Du, Y., et al. (2021). Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery. ACS Applied Materials & Interfaces. Retrieved from [Link]
- Shah, N. K., et al. (2020). A comparison of centrifugation and tangential flow filtration for nanoparticle purification: A case study on acetalated dextran nanoparticles. Particuology, 50, 189-196.
-
MyRevea. (n.d.). PEG-2 Oleamine. Retrieved from [Link]
-
Urata, C., et al. (2009). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles. Chemical Communications. Retrieved from [Link]
- Gabizon, A., et al. (2018). Tangential Flow Filtration Technique: An Overview on Nanomedicine Applications. Current Pharmaceutical Design, 24(23), 2697-2708.
-
Urata, C., et al. (2009). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles. PubMed. Retrieved from [Link]
-
MCB Books. (n.d.). PEG-2 Oleamine. Genamin® O 020 | Uses | Applications | Specification | Properties. Retrieved from [Link]
- Paliwal, R., et al. (2009). Comparison of Diafiltration and Tangential Flow Filtration for Purification of Nanoparticle Suspensions. AAPS PharmSciTech, 10(3), 850-857.
-
The Royal Society of Chemistry. (2009). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles. Retrieved from [Link]
-
ResearchGate. (2013). How can I remove a surfactant from nanoparticles?. Retrieved from [Link]
-
Marvi, S. (2014). Shape Separation of Colloidal Metal Nanoparticles via Size Exclusion Chromatography. eScholarship. Retrieved from [Link]
- Powers, K. W., et al. (2014). Size-exclusion chromatography of metal nanoparticles and quantum dots. Analytical and Bioanalytical Chemistry, 406(8), 1935-1949.
-
ResearchGate. (2009). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles | Request PDF. Retrieved from [Link]
- Grzelczak, M., et al. (2011). Nanoseparations: Strategies for size and/or shape-selective purification of nanoparticles. Accounts of Chemical Research, 44(1), 1-11.
-
PubChem. (n.d.). PEG-2 Oleamine. Retrieved from [Link]
-
ResearchGate. (2012). Can anyone suggest a method for removing excess poly(ethyle glycol) from a nanoparticle suspension?. Retrieved from [Link]
-
COSMILE Europe. (n.d.). PEG-2 OLEAMINE. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is PEG-2 OLEAMINE. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Purification of Nanoparticles by Size and Shape. Retrieved from [Link]
- Soto-Alvaredo, J., et al. (2021). From Impure to Purified Silver Nanoparticles: Advances and Timeline in Separation Methods.
- Lener, T., et al. (2018). Precipitation with polyethylene glycol followed by washing and pelleting by ultracentrifugation enriches extracellular vesicles from tissue culture supernatants in small and large scales. PLoS ONE, 13(10), e0205532.
-
ResearchGate. (2023). What's the best way to remove excess PEG after using it to precipitate phage?. Retrieved from [Link]
- Conte, C., et al. (2019). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media.
-
ResearchGate. (2015). How PEG (Poly ethylene glycol) can be removed from metal nanoparticles ? Any suggestions please?. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove free PEG after evaporating organic solvent in conjugated nanoparticles?. Retrieved from [Link]
-
Conte, C., et al. (2019). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. MDPI. Retrieved from [Link]
-
Semantic Scholar. (2019). [PDF] Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. Retrieved from [Link]
- Suk, J. S., et al. (2016). Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo. Journal of Controlled Release, 225, 167-177.
- Higuchi, Y., et al. (2020). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. Polymers, 12(11), 2549.
- Jokerst, J. V., et al. (2011). Nanoparticle PEGylation for imaging and therapy. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 3(6), 715-728.
- Wang, Y.-X. J., et al. (2010). Functionalized Nanoparticles with Long-Term Stability in Biological Media. Langmuir, 26(1), 12-15.
Sources
- 1. makingchembooks.com [makingchembooks.com]
- 2. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanocomposix.com [nanocomposix.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tangential Flow Filtration Technique: An Overview on Nanomedicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Size-exclusion chromatography of metal nanoparticles and quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nimbus.elte.hu [nimbus.elte.hu]
- 15. rsc.org [rsc.org]
- 16. "A comparison of centrifugation and tangential flow filtration for nano" by Nishan K. Shah, Ryan Ivone et al. [digitalcommons.uri.edu]
- 17. Shape Separation of Colloidal Metal Nanoparticles via Size Exclusion Chromatography [escholarship.org]
- 18. From Impure to Purified Silver Nanoparticles: Advances and Timeline in Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biocompatibility of Armostat 700-Stabilized Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges associated with the biocompatibility of nanoparticles stabilized with Armostat 700. Our goal is to equip you with the scientific rationale and practical protocols needed to improve the in-vitro and in-vivo performance of your nanoparticle formulations.
Introduction: The Biocompatibility Challenge with Armostat 700
Armostat 700, chemically known as Oleyl-bis(2-hydroxyethyl) amine, is an ethoxylated amine surfactant widely used as an antistatic agent and stabilizer in various polymer systems.[1][2][3] Its amphiphilic nature makes it an effective stabilizer for certain nanoparticle formulations. However, the inherent chemical properties of ethoxylated amines can raise concerns about biocompatibility, particularly for biomedical applications where nanoparticles will interact with biological systems. Issues such as cytotoxicity and hemotoxicity can arise, limiting the therapeutic potential of these nanoparticles.
This guide will walk you through the common problems encountered with Armostat 700-stabilized nanoparticles and provide detailed, evidence-based strategies to mitigate these biocompatibility issues.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What is Armostat 700 and why might it cause biocompatibility issues?
Armostat 700 is a tertiary amine with two hydroxyethyl groups and a long oleyl alkyl chain.[1] While its primary applications are in the plastics industry, its surfactant properties are sometimes leveraged for nanoparticle stabilization.[3][4]
Biocompatibility Concerns:
-
Cytotoxicity: Tertiary amines can be cytotoxic, potentially causing skin irritation and other adverse cellular responses upon prolonged exposure.[5] The cationic nature of the amine group can disrupt cell membrane integrity.
-
Hemotoxicity: Surfactants can interact with red blood cells, leading to hemolysis, which is the rupture of these cells and the release of hemoglobin.[6][7]
-
Protein Adsorption: The surface properties of the nanoparticles, influenced by the stabilizer, dictate how they interact with proteins in biological fluids.[8][9] This "protein corona" can trigger an immune response and affect the nanoparticle's fate in the body.[10]
FAQ 2: What are the primary strategies to improve the biocompatibility of my Armostat 700-stabilized nanoparticles?
The most effective strategies focus on modifying the nanoparticle surface to "shield" the biological environment from the Armostat 700.[11][12][13] The two main approaches are:
-
Surface Coating/Functionalization: Introducing a biocompatible layer over the nanoparticle surface.
-
Surfactant Removal and Replacement: Purifying the nanoparticles to remove Armostat 700 and replacing it with a more biocompatible stabilizer.
The following sections will delve into the practical application of these strategies.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues and provides step-by-step guidance for resolution.
Issue 1: High Cytotoxicity Observed in In Vitro Cell Assays
You've performed a standard cytotoxicity assay (e.g., MTT or LDH) and your Armostat 700-stabilized nanoparticles show significant cell death, even at low concentrations.
Root Cause Analysis:
The exposed oleyl-bis(2-hydroxyethyl) amine on the nanoparticle surface is likely interacting with the cell membranes, leading to their disruption and subsequent cell death.
Solutions:
Solution A: Surface Passivation with Polyethylene Glycol (PEGylation)
PEGylation is a gold-standard technique for improving the biocompatibility of nanoparticles.[14][15][16] It involves attaching polyethylene glycol (PEG) chains to the nanoparticle surface, creating a hydrophilic shield that offers several advantages:[17][18]
-
Reduced Protein Adsorption: The PEG layer sterically hinders the binding of plasma proteins, preventing the formation of a protein corona that can trigger an immune response.[16]
-
Increased Circulation Time: By evading the mononuclear phagocyte system (MPS), PEGylated nanoparticles remain in circulation longer.[15][16]
-
Improved Stability: The hydrophilic nature of PEG enhances the colloidal stability of nanoparticles in aqueous environments.[14]
Experimental Protocol: Nanoparticle PEGylation
-
Select a PEG Reagent: Choose a PEG derivative with a functional group that can react with your nanoparticle's surface or a component of it. For many systems, a simple physical adsorption of a PEG-containing polymer can be effective. If your nanoparticle core allows for covalent attachment, consider using an activated PEG (e.g., NHS-PEG for amine-reactive surfaces).
-
Prepare Nanoparticle Suspension: Disperse your Armostat 700-stabilized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation with PEG: Add the PEG reagent to the nanoparticle suspension. The optimal PEG concentration and molecular weight will need to be determined empirically. A good starting point is a 10-fold molar excess of PEG relative to the nanoparticles.
-
Reaction/Incubation Time: Allow the mixture to react for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted PEG via dialysis or tangential flow filtration.[19]
-
Characterization: Confirm successful PEGylation through techniques like Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter and Zeta Potential to assess changes in surface charge.
Solution B: Coating with Natural Polysaccharides
Polysaccharides such as dextran, chitosan, and hyaluronic acid are excellent candidates for improving biocompatibility due to their inherent biodegradability and low toxicity.[20][21] A polysaccharide coating can significantly reduce cytotoxicity.[22]
Experimental Protocol: Polysaccharide Coating
-
Choose a Polysaccharide:
-
Coating Procedure (via physical adsorption): a. Prepare a stock solution of the chosen polysaccharide (e.g., 1% w/v in deionized water). b. Add the polysaccharide solution to your Armostat 700-stabilized nanoparticle suspension while stirring. A typical starting ratio is 1:1 by volume. c. Allow the mixture to incubate for 1-2 hours at room temperature.
-
Purification: Centrifuge the nanoparticles to pellet them, then remove the supernatant containing excess polysaccharide. Resuspend the pellet in a fresh buffer. Repeat this washing step 2-3 times.[24]
-
Characterization: Use DLS and Zeta Potential measurements to confirm the presence of the polysaccharide coating.
Visualizing the Workflow: Surface Modification Strategies
Caption: Workflow for improving nanoparticle biocompatibility.
Issue 2: Significant Hemolysis Observed in Blood Compatibility Assays
Your nanoparticles cause a high percentage of red blood cell lysis in a hemolysis assay, indicating poor hemocompatibility.
Root Cause Analysis:
The surfactant nature of Armostat 700 can disrupt the lipid bilayer of red blood cell membranes, leading to the release of hemoglobin.[6][7][25]
Solution: Surfactant Removal and Replacement
In cases of severe hemotoxicity, surface coating may not be sufficient. A more robust approach is to remove the Armostat 700 and replace it with a more benign stabilizer.
Experimental Protocol: Surfactant Removal by Dialysis
-
Prepare for Dialysis: a. Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your nanoparticles but large enough to allow Armostat 700 to pass through (e.g., 10-20 kDa MWCO). b. Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the Sample: Place your nanoparticle suspension inside the dialysis tubing and seal it securely.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of a suitable buffer (e.g., deionized water or PBS). The buffer should be at least 100 times the volume of your sample.
-
Buffer Exchange: Stir the buffer gently and replace it with fresh buffer every 4-6 hours. Continue this process for at least 48 hours to ensure complete removal of the surfactant.[19][24][26]
-
Post-Dialysis Stabilization: After dialysis, the nanoparticles may become unstable. Immediately add a biocompatible stabilizer such as a PEG-containing polymer or a polysaccharide to the nanoparticle suspension to prevent aggregation.
Data Presentation: Expected Outcomes of Biocompatibility Improvement Strategies
| Strategy | Expected Change in Cytotoxicity (e.g., IC50) | Expected Change in Hemolysis (%) |
| PEGylation | Significant Increase | Significant Decrease |
| Polysaccharide Coating | Moderate to Significant Increase | Moderate to Significant Decrease |
| Surfactant Removal | High Increase | High Decrease |
Part 3: Essential Characterization and Validation Assays
After implementing any of the above strategies, it is crucial to validate the improved biocompatibility.
Assay 1: In Vitro Cytotoxicity Assays
Purpose: To assess the effect of the nanoparticles on cell viability.
Common Methods:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[27][28] Live cells with active mitochondria will cleave the MTT tetrazolium ring into a colored formazan product.[29]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[28][30] An increase in LDH activity corresponds to a loss of cell membrane integrity and cytotoxicity.[29]
Important Consideration: Nanoparticles can sometimes interfere with these colorimetric assays.[29] It is essential to run controls with nanoparticles in cell-free media to check for any direct interaction with the assay reagents.
Assay 2: In Vitro Hemolysis Assay
Purpose: To evaluate the compatibility of nanoparticles with red blood cells.[31]
Protocol Outline:
-
Blood Collection: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., Li-heparin).[32]
-
Nanoparticle Incubation: Incubate different concentrations of your surface-modified nanoparticles with a diluted blood sample.[6][25]
-
Controls:
-
Negative Control: Blood sample with PBS (expect ~0% hemolysis).
-
Positive Control: Blood sample with a known lytic agent like Triton X-100 (expect 100% hemolysis).[32]
-
-
Centrifugation: Pellet the intact red blood cells and nanoparticles by centrifugation.[7]
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically (at 540 nm) after reacting it with Drabkin's reagent to form cyanmethemoglobin.[6][7][25]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Visualizing the Relationship: Biocompatibility and Surface Modification
Caption: Factors influencing the biocompatibility of nanoparticles.
References
- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC - NIH. (n.d.).
- Method for analysis of nanoparticle hemolytic properties in vitro. - SciSpace. (n.d.).
- Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties. (n.d.).
- Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.).
- Protein Adsorption on Nano- and Microparticles: Dependence on Morphological and Physicochemical Properties of Particles and Effect on Particle–Cell Interactions - MDPI. (n.d.).
- Polysaccharide nanoparticles: from fabrication to applications - RSC Publishing. (2021, April 24).
- Method for analysis of nanoparticle hemolytic properties in vitro - PubMed - NIH. (n.d.).
- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PubMed. (2020, November 26).
- Influence of Polysaccharide Coating on the Interactions of Nanoparticles With Biological Systems - PubMed. (n.d.).
- Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium - PMC - PubMed Central. (n.d.).
- PEGylated nanoparticles for biological and pharmaceutical applications - ResearchGate. (2025, August 6).
- Surface modification strategies for improving the biocompatibility of... - ResearchGate. (n.d.).
- Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. (n.d.).
- Armostat 700 Oleyl-bis(2-hydroxyethyl) amine - Nouryon. (n.d.).
- Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J. (2021, May 14).
- Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility - MDPI. (n.d.).
- Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC - NIH. (n.d.).
- Nanoparticle PEGylation for imaging and therapy - PMC - PubMed Central. (n.d.).
- Nanoparticle PEGylation for imaging and therapy - Creative PEGWorks. (n.d.).
- How can I remove a surfactant from nanoparticles? - ResearchGate. (2013, April 29).
- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16).
- Polysaccharide-Coated Magnetic Nanoparticles for Imaging and Gene Therapy - PMC - NIH. (n.d.).
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC. (n.d.).
- How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog. (2019, December 2).
- Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c)... - ResearchGate. (n.d.).
- Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. (n.d.).
- [PDF] Protein Adsorption on Nano- and Microparticles: Dependence on Morphological and Physicochemical Properties of Particles and Effect on Particle–Cell Interactions | Semantic Scholar. (n.d.).
- US9643148B2 - Methods for surfactant removal from nanoparticle suspensions - Google Patents. (n.d.).
- Protein Adsorption onto Nanomaterials for the Development of Biosensors and Analytical Devices: A Review - PubMed Central. (n.d.).
- Polysaccharide-coated iron oxide nanoparticles: Synthesis, properties, surface modification | Request PDF - ResearchGate. (n.d.).
- In vivo protein corona on nanoparticles: does the control of all material parameters orient the biological behavior? - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00863J. (2021, January 13).
- Polysaccharide nanoparticles: From fabrication to applications - ResearchGate. (2021, April 30).
- Purification of nanoparticle suspensions by a concentration/diafiltration process | Request PDF - ResearchGate. (2025, August 5).
- Surfactant Removal for Colloidal Nanoparticles from Solution Synthesis: The Effect on Catalytic Performance | ACS Catalysis - ACS Publications. (n.d.).
- Armostat | Plastic Technology Service Ltd. (n.d.).
- Easy Surfactant Removal from Nanocrystals - ChemistryViews. (2021, February 15).
- Advancing Biocompatibility: Surface Modification Strategies for Titanium Implants. (2024, April 30).
- How to replace Ethoxylated Amines with safer alternatives without compromising on anti-static performance | Palsgaard. (n.d.).
- Armostat 700 - Nouryon - SpecialChem. (2023, December 21).
- Armostat® brand by Nouryon - Polymer additives - SpecialChem. (n.d.).
- Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed. (n.d.).
- Armostat Technical Data Sheets - MatWeb. (n.d.).
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications - NIH. (2023, February 11).
- Nanoparticle surface stabilizing agents influence antibacterial action - PubMed. (2023, February 9).
- The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - MDPI. (2023, September 6).
- Nanoparticle surface stabilizing agents influence antibacterial action - Frontiers. (2023, February 8).
- Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PMC - NIH. (n.d.).
- Biocompatibility of nanomaterials and their immunological properties - PMC. (n.d.).
Sources
- 1. Armostat 700 Oleyl-bis(2-hydroxyethyl) amine [nouryon.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. ptsuk.com [ptsuk.com]
- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 7. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Protein Adsorption on Nano- and Microparticles: Dependence on Morphological and Physicochemical Properties of Particles and Effect on Particle–Cell Interactions | Semantic Scholar [semanticscholar.org]
- 10. In vivo protein corona on nanoparticles: does the control of all material parameters orient the biological behavior? - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00863J [pubs.rsc.org]
- 11. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. implantsurfaces.com [implantsurfaces.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 16. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
- 19. researchgate.net [researchgate.net]
- 20. Polysaccharide nanoparticles: from fabrication to applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB00628B [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Influence of polysaccharide coating on the interactions of nanoparticles with biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Polysaccharide-Coated Magnetic Nanoparticles for Imaging and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. US9643148B2 - Methods for surfactant removal from nanoparticle suspensions - Google Patents [patents.google.com]
- 27. jmb.or.kr [jmb.or.kr]
- 28. mdpi.com [mdpi.com]
- 29. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility [mdpi.com]
- 32. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Effect of pH and ionic strength on ethoxylated oleylamine emulsion stability
Welcome to the technical support center for ethoxylated oleylamine emulsions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these versatile emulsion systems. Here, we delve into the critical interplay of pH and ionic strength, offering not just protocols, but the scientific reasoning behind them to empower your formulation development.
Frequently Asked Questions (FAQs)
Q1: My ethoxylated oleylamine emulsion is showing signs of instability (creaming, coalescence) after preparation. What are the primary factors I should investigate?
A1: Emulsion instability is a common challenge, and for ethoxylated oleylamine systems, the primary suspects are typically suboptimal pH and inappropriate ionic strength of the aqueous phase. Ethoxylated oleylamines are cationic surfactants under acidic to neutral conditions, meaning their stability is highly dependent on electrostatic repulsion between droplets.[1][2] Concurrently, the ethoxy chains provide steric hindrance.[3][4] An imbalance in these stabilizing forces can lead to flocculation and coalescence. It is also crucial to consider the concentration of the emulsifier and the energy input during homogenization.
Q2: How does pH specifically affect the stability of an ethoxylated oleylamine emulsion?
A2: The pH of the continuous phase is a critical parameter governing the stability of ethoxylated oleylamine emulsions because it directly influences the charge density on the oil droplets. The amine head group of the oleylamine can be protonated (positively charged) or deprotonated (neutral) depending on the pH.
-
At low pH (acidic conditions): The amine group is protonated (-NH3+), imparting a positive charge to the oil droplets. This leads to strong electrostatic repulsion between droplets, promoting stability.[1][5]
-
As pH increases (towards the pKa): The degree of protonation decreases, reducing the surface charge and the electrostatic repulsion. This can lead to emulsion instability.
-
At high pH (alkaline conditions): The amine group is largely deprotonated and neutral. Consequently, the electrostatic repulsion is minimal, and the emulsion may become unstable, relying primarily on the weaker steric stabilization from the ethoxy chains.[5]
The magnitude of the zeta potential, a measure of the surface charge, is a key indicator of stability. A higher absolute zeta potential (e.g., > |30| mV) generally signifies greater electrostatic repulsion and a more stable emulsion.[6][7]
Diagram: Effect of pH on Ethoxylated Oleylamine Protonation and Emulsion Stability
Caption: Influence of pH on the protonation state of ethoxylated oleylamine and the resulting emulsion stability.
Q3: How does ionic strength (salt concentration) impact my emulsion's stability?
A3: The ionic strength of the aqueous phase plays a crucial role in modulating the electrostatic interactions between droplets, as described by the DLVO theory.[8][9] This theory considers the balance between van der Waals attractive forces and electrostatic repulsive forces.
-
Low Ionic Strength: At low salt concentrations, the electrostatic repulsion between charged droplets extends over a significant distance, creating a large energy barrier that prevents droplets from approaching each other and coalescing. This generally favors emulsion stability.
-
High Ionic Strength: The addition of salt introduces counter-ions into the aqueous phase, which screen the surface charge of the droplets. This compresses the electrical double layer surrounding each droplet, reducing the range and magnitude of the electrostatic repulsion.[10] If the ionic strength is too high, the repulsive barrier can be significantly weakened, allowing the attractive van der Waals forces to dominate, leading to flocculation and coalescence.[8]
Diagram: Effect of Ionic Strength on the Electrical Double Layer and Droplet Interaction
Caption: Impact of ionic strength on the electrical double layer and inter-droplet repulsion.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Immediate phase separation after homogenization. | 1. Incorrect pH (likely too high). 2. Insufficient emulsifier concentration. 3. Inadequate homogenization energy. | 1. Measure and adjust the pH of the aqueous phase to be acidic (e.g., pH 4-6) before emulsification. This ensures protonation of the oleylamine head groups, maximizing electrostatic repulsion.[5] 2. Increase the concentration of the ethoxylated oleylamine. This provides more molecules to cover the oil-water interface, reducing interfacial tension and enhancing both electrostatic and steric stabilization.[4] 3. Increase homogenization time or intensity. Smaller droplet sizes are kinetically more stable against creaming and coalescence.[11][12] |
| Emulsion is stable initially but creams or coalesces over time (hours to days). | 1. Suboptimal pH leading to slow discharge of droplets. 2. Moderate ionic strength causing gradual screening of charge. 3. Ostwald ripening, especially with polydisperse droplet sizes. | 1. Re-evaluate the optimal pH for maximum zeta potential. Perform a pH sweep and measure the zeta potential at each point to identify the isoelectric point (IEP) and the pH range of highest stability.[6] 2. Reduce the ionic strength of the formulation. If salts are necessary, consider using the lowest effective concentration.[10] 3. Optimize homogenization to achieve a narrow particle size distribution. Monitor particle size over time to assess for Ostwald ripening.[13] |
| Addition of an active pharmaceutical ingredient (API) or other excipient causes the emulsion to break. | The added component is altering the pH or ionic strength of the continuous phase. | 1. Measure the pH and conductivity of the aqueous phase before and after adding the new component. This will quantify its impact. 2. If the pH is altered, adjust it back to the optimal range with a suitable buffer. 3. If the ionic strength is the issue, you may need to reformulate with a lower salt concentration or choose an alternative excipient. Consider the valency of the ions, as multivalent ions have a much stronger effect on screening the double layer. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Emulsion Stability
Objective: To identify the pH range that provides the maximum zeta potential and, consequently, the highest electrostatic stability for an ethoxylated oleylamine emulsion.
Methodology:
-
Prepare a series of aqueous phase solutions with varying pH values. For example, prepare buffers at pH 3, 4, 5, 6, 7, 8, and 9.
-
For each pH value, prepare an identical oil-in-water emulsion. Use a fixed concentration of ethoxylated oleylamine and oil, and a consistent homogenization method (e.g., high-shear mixer at a set speed for a specific duration).
-
Immediately after preparation, measure the zeta potential and particle size distribution of each emulsion. Use a dynamic light scattering (DLS) instrument with a zeta potential measurement capability.[6][14]
-
Visually observe the emulsions for any signs of instability (creaming, phase separation) over a set period (e.g., 24 hours, 1 week) at a constant temperature.
-
Plot the zeta potential and particle size as a function of pH. The optimal pH range will correspond to the highest absolute zeta potential and the smallest, most stable particle size.
Protocol 2: Assessing the Impact of Ionic Strength
Objective: To determine the tolerance of the emulsion to added electrolytes and identify the critical salt concentration that leads to instability.
Methodology:
-
Prepare an aqueous phase at the optimal pH determined in Protocol 1.
-
Create a series of aqueous solutions with increasing concentrations of a specific salt (e.g., NaCl at 0 mM, 10 mM, 50 mM, 100 mM, 200 mM).
-
Prepare identical emulsions using each of these salt-containing aqueous phases.
-
Measure the zeta potential and particle size of each emulsion immediately after preparation and at set time intervals.
-
Monitor the emulsions for physical stability.
-
Plot the zeta potential and particle size against the salt concentration. This will reveal the concentration at which stability is compromised, indicated by a significant drop in zeta potential and an increase in particle size.
Data Presentation: Expected Trends
Table 1: Hypothetical Data for the Effect of pH on Emulsion Properties
| pH | Average Zeta Potential (mV) | Average Particle Size (nm) | Observations (after 24h) |
| 3.0 | +45.2 | 180 | Stable, no creaming |
| 4.0 | +55.8 | 175 | Very stable, no creaming |
| 5.0 | +48.1 | 185 | Stable, no creaming |
| 6.0 | +32.5 | 210 | Slight creaming |
| 7.0 | +15.3 | 350 | Significant creaming |
| 8.0 | +5.1 | 800 | Coalescence observed |
| 9.0 | -2.3 | >1500 | Phase separation |
Table 2: Hypothetical Data for the Effect of Ionic Strength (NaCl) at Optimal pH (e.g., pH 4.0)
| NaCl Concentration (mM) | Average Zeta Potential (mV) | Average Particle Size (nm) | Observations (after 24h) |
| 0 | +55.8 | 175 | Very stable |
| 10 | +42.1 | 180 | Stable |
| 50 | +25.6 | 250 | Slight creaming |
| 100 | +10.2 | 600 | Obvious creaming and flocculation |
| 200 | +2.8 | >2000 | Coalescence and phase separation |
References
- Vertex AI Search, "Zeta Potential and Particle Size to Predict Emulsion Stability," Cosmetics & Toiletries, 2014.
- ResearchGate, "Schematic of emulsion stabilization mechanism (a) Steric Hindrance, (b)
- Labcompare.
- AZoM.com, "Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential," 2005.
- ResearchGate, "Practical Aspects of Emulsion Stability," N.A.
- Journal of Colloid and Interface Science, "The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-W
- Shree Vallabh Chemical, "Stearyl Amine Ethoxylates: Vers
- Wikipedia, "DLVO theory," N.A.
- Journal of Chemical and Pharmaceutical Research, "Stability study of O/W emulsions using zeta potential," 2010.
- ACS Publications, "Stability of Emulsified Heavy Oil: The Combined Effects of Deterministic DLVO Forces and Random Surface Charges," N.A.
- UL Prospector, "Tests for Predicting Emulsion / Suspension Stability," 2013.
- PubMed, "Sterically and electrosterically stabilized emulsion polymerization.
- ECHEMI, "Ethoxyl
- MPIKG, "a little (theory): emulsion stability," N.A.
- Leuna-Tenside GmbH, "Fatty amine ethoxyl
- Agno Pharmaceuticals, "Emulsion Stability And Testing," N.A.
- Prof Steven Abbott, "DLVO | Practical Surfactants Science," N.A.
- MDPI, "Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investig
- ResearchGate, "What are the methods available for testing the stability of an emulsion (O/W)?," 2016.
- OnePetro, "Experimental Investigation of Emulsion Stability in Gas/Oil Separ
- Semantic Scholar, "Polymeric stabilized emulsions: steric effects and deform
- PubChem, "Oleylamine, ethoxyl
- ResearchGate, "How does an emulsifier stabilize an emulsion?," 2013.
- BYK, "the steric stabiliz
- Silver Fern Chemical, "The Role of Ethoxylated Coco Amine (CAS 61791-14-8)
- SBR International, "Amine Ethoxyl
- ChemBK, "Oleyl Amine Ethoxyl
- Ataman Kimya, "FATTY AMINE ETHOXYL
- CAMEO Chemicals, "ETHOXYLATED OLEYLAMINE (AMINES, POLYAMINES, LIQUID, CORROSIVE, N.O.S.)," N.A.
- Kerui Chemicals, "Oleyl amine ethoxyl
- SpringerLink, "Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant," 2025.
- PubChem, "Oleylamine," N.A.
- ResearchGate, "Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion," N.A.
- PubMed, "Influence of ionic strength and thermal pretreatment on the freeze-thaw stability of Pickering emulsion gels," 2020.
- Nouryon, "Ethomeen O/12LC Oleyl amine ethoxyl
- ResearchGate, "Effect of pH on emulsion stability (1)," N.A.
- ResearchGate, "Mechanism of pH effect on emulsion stability pH 3 pH 11," N.A.
- MDPI, "Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applic
- ResearchGate, "Effects of Ionic Interactions on the Stability and Destabilization of W
- DataPhysics Instruments, "Pickering Emulsions - Determining pH effects on emulsion stability," N.A.
- ResearchGate, "Impact of different ionic strengths on protein-lipid co-oxidation in whey protein isolate-stabilized oil-in-w
- PMC, "The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions," 2024.
Sources
- 1. shreechem.in [shreechem.in]
- 2. Fatty amine ethoxylates [schaerer-surfactants.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. labcompare.com [labcompare.com]
- 7. DLVO | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. DLVO theory - Wikipedia [en.wikipedia.org]
- 10. Influence of ionic strength and thermal pretreatment on the freeze-thaw stability of Pickering emulsion gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. agnopharma.com [agnopharma.com]
- 13. ulprospector.com [ulprospector.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Optimizing N-Oleyldiethanolamine (ODEA) for Stable Microemulsions
Last Updated: October 26, 2023
Welcome to the technical support guide for optimizing N-Oleyldiethanolamine (ODEA) concentration in microemulsion formulations. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based guidance, troubleshooting, and detailed protocols to help you achieve stable, effective, and reproducible microemulsion systems for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the initial stages of formulation development with ODEA.
Q1: What is N-Oleyldiethanolamine (ODEA) and why is it an effective surfactant for microemulsions?
N-Oleyldiethanolamine is a non-ionic surfactant widely used in pharmaceutical and cosmetic formulations. Its molecular structure consists of a long, hydrophobic oleoyl tail and a hydrophilic diethanolamine head. This amphiphilic nature allows it to position itself at the oil-water interface, drastically lowering the interfacial tension. It is this reduction in tension that enables the spontaneous formation of thermodynamically stable, transparent, and nanosized droplet dispersions known as microemulsions.[1][2] These systems are particularly valuable for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4]
Q2: What is a typical starting concentration range for ODEA?
A definitive starting concentration does not exist, as it is highly dependent on the other components of your system (the type of oil and the presence of a co-surfactant). However, a common approach is to evaluate the surfactant/co-surfactant mixture (Smix) as a percentage of the total formulation. Typically, the Smix concentration can range from 20% to as high as 60% (w/w). The key is not to focus on a single ODEA concentration but to systematically map out the stable region using a pseudo-ternary phase diagram.
Q3: Is a co-surfactant necessary when using ODEA?
While ODEA can form microemulsions alone, the addition of a co-surfactant is highly recommended and often critical for success. Co-surfactants, typically short-to-medium chain alcohols like ethanol, propylene glycol, or Transcutol®, offer several advantages.[5][6] They work synergistically with ODEA to:
-
Further Lower Interfacial Tension: Co-surfactants penetrate the surfactant monolayer at the oil-water interface, increasing its fluidity and flexibility.[6][7]
-
Disrupt Liquid Crystalline Phases: High concentrations of surfactant alone can lead to the formation of viscous, gel-like liquid crystalline structures. A co-surfactant disrupts this packing, maintaining the low viscosity required for a true microemulsion.
-
Expand the Microemulsion Region: The use of a co-surfactant often enlarges the single-phase, stable microemulsion area on the phase diagram, providing a wider range of viable formulation compositions.[5]
Q4: What is a pseudo-ternary phase diagram and why is it essential for optimization?
A pseudo-ternary phase diagram is an equilateral triangle used to map the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) on a two-dimensional surface.[8] To simplify the representation, the surfactant (ODEA) and co-surfactant are grouped together at a fixed weight ratio (e.g., 1:1, 2:1) and treated as a single component ("Smix"). The three vertices of the triangle represent 100% of the oil phase, the aqueous phase, and the Smix, respectively.[8]
Constructing this diagram is the most crucial step in optimization. It allows you to visually identify the exact concentration ranges of all components that result in a stable, single-phase microemulsion, distinguishing this region from those that form coarse emulsions, gels, or show phase separation.[9]
Q5: What are the immediate visual signs of an unstable microemulsion?
During formulation, you should watch for these key indicators of instability:
-
Turbidity or Cloudiness: A stable microemulsion should be optically clear and transparent or, at worst, slightly translucent.[3][10] A milky or opaque appearance indicates the formation of a macroemulsion with droplets larger than the desired nanometer range.[1]
-
Phase Separation: The formulation separates into two or more distinct layers. This is a clear sign that the component ratios are outside the stable microemulsion region.[7][11]
-
Creaming or Sedimentation: A layer of concentrated dispersed phase appears at the top (creaming) or bottom (sedimentation) of the container. This is driven by density differences and indicates insufficient stabilization.[12]
Section 2: Experimental Workflow for Optimizing ODEA Concentration
This section provides a systematic, step-by-step protocol for determining the optimal concentration of ODEA by constructing a pseudo-ternary phase diagram.
Experimental Logic and Workflow Diagram
The core of the optimization process is the systematic titration of an oil and surfactant/co-surfactant mixture with an aqueous phase to map the boundaries of the stable microemulsion region. This process is iterative, often requiring testing at different Smix ratios to find the most robust formulation window.
Caption: Workflow for optimizing ODEA concentration.
Step-by-Step Protocol: Aqueous Titration Method
Objective: To construct a pseudo-ternary phase diagram and identify the concentration range of ODEA (as part of an Smix) that produces a stable microemulsion.
Materials & Equipment:
-
N-Oleyldiethanolamine (ODEA)
-
Selected Oil Phase (e.g., Isopropyl Myristate, Oleic Acid)
-
Selected Co-surfactant (e.g., Ethanol, Propylene Glycol)
-
Aqueous Phase (e.g., Purified Water, Buffer)
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Calibrated burette or micropipettes
-
Analytical balance
Methodology:
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix):
-
Prepare different fixed weight ratios of ODEA to your chosen co-surfactant. Common starting ratios are 1:1, 2:1, and 1:2 (w/w).
-
Causality: Different ratios alter the overall Hydrophilic-Lipophilic Balance (HLB) and packing efficiency of the interfacial film. Testing multiple ratios is crucial to find the one that yields the largest stable microemulsion region.[9]
-
For this example, we will proceed with a 1:1 Smix ratio.
-
-
Preparation of Oil and Smix Blends:
-
In separate glass vials, prepare a series of mixtures of the oil phase and the 1:1 Smix. The ratios should span the entire range, typically from 9:1 to 1:9 (w/w).
-
Example blends (10g total):
-
9g Oil + 1g Smix
-
8g Oil + 2g Smix
-
...
-
1g Oil + 9g Smix
-
-
-
Aqueous Titration:
-
Place the first vial (9g Oil: 1g Smix) on a magnetic stirrer and begin gentle stirring.
-
Slowly add the aqueous phase drop-by-drop using a burette.[5][8][13]
-
Carefully observe the mixture. The initial mixture will be clear. As you add water, it will remain clear until it reaches the boundary of the microemulsion region, at which point it will turn turbid or milky.[5][13]
-
Record the mass of the aqueous phase added at the exact point of this transition.
-
Repeat this titration process for all the prepared Oil:Smix blends.
-
-
Data Calculation and Plotting:
-
For each titration endpoint, calculate the weight percentage (w/w %) of oil, water, and Smix.
-
% Oil = (Mass of Oil / Total Mass) * 100
-
% Water = (Mass of Water / Total Mass) * 100
-
% Smix = (Mass of Smix / Total Mass) * 100
-
-
Using ternary phase diagram graphing software or paper, plot these points. Each point represents a boundary of the stable zone.
-
Connect the points to delineate the single-phase microemulsion area.
-
-
Selection and Characterization of Formulations:
-
Choose several formulation points from well within the identified stable region. Avoid the boundaries, as these formulations are more prone to instability with minor changes (e.g., temperature).
-
Prepare these selected formulations and perform essential characterization to validate their quality.
-
Visual Inspection: Confirm transparency and absence of phase separation over time (e.g., 24-48 hours).
-
Dynamic Light Scattering (DLS): Measure the average droplet size (hydrodynamic diameter) and the Polydispersity Index (PDI). For a microemulsion, droplet size should typically be between 10-100 nm, and the PDI should be low (<0.3) indicating a narrow, uniform size distribution.[10][14]
-
Stability Studies: Subject the formulations to stress conditions like freeze-thaw cycles and elevated temperatures to assess long-term stability.[1]
-
-
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, explaining the underlying causes and providing actionable solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Formulation is persistently cloudy or milky at all concentrations. | 1. The droplet size is too large, indicating you have formed a coarse emulsion, not a microemulsion.[1] 2. The HLB value of your Smix is not appropriate for the chosen oil. | 1. Increase Smix Concentration: The system requires more surfactant/co-surfactant to sufficiently lower interfacial tension. Titrate with higher Smix:Oil ratios. 2. Change Smix Ratio: Adjust the ODEA:Co-surfactant ratio (e.g., from 1:1 to 2:1 or 3:1) to optimize the HLB and interfacial packing. |
| A clear microemulsion forms initially but separates into layers after several hours or days. | 1. The chosen formulation is too close to the phase boundary. Minor fluctuations (e.g., temperature) can push it into an unstable region.[7] 2. Incorrect component ratios; insufficient surfactant to maintain the stabilized interface over time.[11] | 1. Reformulate Deeper in the Stable Zone: Consult your phase diagram and select a new formulation point further away from the boundary line. 2. Increase Overall Smix Percentage: A higher concentration of the stabilizing agents can improve long-term robustness. |
| The formulation becomes highly viscous or forms a gel. | 1. The concentration of ODEA is too high, leading to the formation of packed, liquid crystalline phases instead of discrete droplets. 2. The water content is too low for the given surfactant concentration. | 1. Reduce Smix Concentration: This is a clear sign of surfactant overloading. Refer to your phase diagram and select a point with a lower Smix percentage. 2. Increase Water Content: Move towards the water-rich corner of your phase diagram. 3. Increase Co-surfactant Ratio: A higher proportion of co-surfactant in the Smix can help disrupt the ordered packing of ODEA molecules. |
| DLS results show a large droplet size (>200 nm) and/or a high PDI (>0.5). | 1. The formulation is not a true microemulsion; it is likely a nanoemulsion or coarse emulsion. 2. The sample is unstable, and droplets are coalescing (merging).[1] | 1. Re-optimize: Your current component ratios are not suitable. A new phase diagram with a different Smix ratio may be required. 2. Check for Instability: Visually inspect the sample for any signs of cloudiness or separation before measurement. Ensure proper dilution if required for the DLS instrument to avoid multiple scattering effects. |
Section 4: Data Presentation Example
The table below illustrates how to summarize characterization data for formulations selected from the stable region of a pseudo-ternary phase diagram.
| Formulation ID | % Oil (w/w) | % Water (w/w) | % Smix (1:1 ODEA:Ethanol) | Appearance | Droplet Size (d.nm) [DLS] | PDI [DLS] |
| F1 | 10 | 50 | 40 | Transparent, clear | 25.3 | 0.152 |
| F2 | 15 | 45 | 40 | Transparent, clear | 38.7 | 0.188 |
| F3 (Boundary) | 20 | 30 | 50 | Translucent | 150.1 | 0.410 |
| F4 (Unstable) | 30 | 50 | 20 | Opaque, Separated | N/A | N/A |
Interpretation: Formulations F1 and F2, selected from deep within the stable zone, exhibit the ideal characteristics of a microemulsion: transparency and small, uniform droplet sizes. F3, chosen near a boundary, shows signs of being a less stable nanoemulsion. F4 is clearly outside the stable region and is not a viable formulation.
References
-
Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. (n.d.). MDPI. Retrieved from [Link]
-
Troubleshooting Microemulsion Systems. (2013, October 24). Cosmetics & Toiletries. Retrieved from [Link]
- Uluata, S., Decker, E., & Mcclements, D. (2016).
- Berkman, M., & Güleç, K. (2020). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. DergiPark.
- Sikora, E., Lason, E., Ogonowski, J., & Tabaszewska, M. (2022). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. Molecular Pharmaceutics.
-
Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. (2023, October 11). ResearchGate. Retrieved from [Link]
- Berkman, M., & Güleç, K. (2021). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. Istanbul University Press.
-
Identifying the Microemulsion Region Through Pseudo-Ternary Phase Diagrams, Development and Characterization of Microemulsions. (n.d.). Impactfactor. Retrieved from [Link]
-
Sikora, E., Lason, E., Ogonowski, J., & Tabaszewska, M. (2022). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. PMC - NIH. Retrieved from [Link]
-
Optimization of Nanoemulsion Fabrication Using Microfluidization: Role of Surfactant Concentration on Formation and Stability. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of Microemulsions using Small Angle Scattering Techniques. (n.d.). Retrieved from [Link]
- Bechthold, N., & Landfester, K. (2011).
-
Emulsion Failures in the Lab: Why They Happen and How to Fix Them. (2023, June 8). CM Studio. Retrieved from [Link]
-
Light scattering measurements on microemulsions: Estimation of droplet sizes. (2023, August 10). ResearchGate. Retrieved from [Link]
-
Construction of Pseudoternary Phase Diagram and its Evaluation. (n.d.). IT Medical Team. Retrieved from [Link]
-
The pseudoternary-phase diagrams of microemulsion formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Choudhary, A. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Pharmaguideline. Retrieved from [Link]
-
Stability of Microemulsions. (2022, January 8). Reddit. Retrieved from [Link]
-
Baboota, S., Shakeel, F., Ahuja, A., Ali, J., & Shafiq, S. (n.d.). Microemulsions as a surrogate carrier for dermal drug delivery. PubMed. Retrieved from [Link]
-
Introduction to Microemulsions: Formation and Properties. (2023, March 20). YouTube. Retrieved from [Link]
- Liu, Y., Gao, Y., & Wang, Z. (2023). Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study. MDPI.
-
The Role of Nano/Microemulsions in Drug Delivery and Controlled Release. (n.d.). MDPI. Retrieved from [Link]
-
Nano- and Microemulsions in Biomedicine: From Theory to Practice. (n.d.). PMC. Retrieved from [Link]
-
Souto, E. B., et al. (2022). Microemulsions and Nanoemulsions in Skin Drug Delivery. PubMed. Retrieved from [Link]
-
Microemulsions and Nanoemulsions in Skin Drug Delivery. (2023, October 13). ResearchGate. Retrieved from [Link]
-
Souto, E. B., et al. (n.d.). Topical Nano and Microemulsions for Skin Delivery. PMC - NIH. Retrieved from [Link]
-
Azeem, A., et al. (n.d.). Nanoemulsion Components Screening and Selection: a Technical Note. PMC - NIH. Retrieved from [Link]
-
Properties of microemulsions with mixed nonionic surfactants and citrus oil. (2023, August 9). ResearchGate. Retrieved from [Link]
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. youtube.com [youtube.com]
- 3. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. cmstudioplus.com [cmstudioplus.com]
- 12. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 13. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Phase Separation in 2,2'-(Octadec-9-enylimino)bisethanol Emulsions
Welcome to the technical support center for formulations containing 2,2'-(Octadec-9-enylimino)bisethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve emulsion stability challenges. As a versatile amphiphilic molecule, this compound is invaluable for creating stable emulsions, but like any high-performance excipient, its efficacy is rooted in a fundamental understanding of the formulation's physicochemical landscape.[1][2] This resource provides field-proven insights and systematic protocols to help you overcome phase separation and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing your emulsion's stability.
Q1: What is this compound and how does it function as an emulsifier?
A1: this compound (CAS No. 25307-17-9), also known as Bis(2-Hydroxyethyl)Oleylamine, is an amphiphilic molecule.[1][3] Its structure consists of two key parts:
-
A long, hydrophobic (water-hating) tail derived from oleic acid (the octadec-9-enyl chain).
-
A hydrophilic (water-loving) head group containing a tertiary amine and two hydroxyl (ethanol) groups.[3]
This dual nature allows it to position itself at the oil-water interface, reducing the interfacial tension that naturally keeps the two phases separate.[3][4] The hydrophobic tail embeds in the oil droplet while the hydrophilic head orients towards the continuous water phase (in an O/W emulsion), creating a stabilizing film around the droplets and preventing them from merging.
Q2: What are the primary types of phase separation I might observe in my emulsion?
A2: Phase separation is not a single event but can manifest in several ways. Identifying the specific type of instability is the first step in diagnosing the root cause.[5]
-
Creaming/Sedimentation: This is a gravity-driven phenomenon where droplets move to the top (creaming, if the dispersed phase is less dense) or bottom (sedimentation, if denser).[5] It is often reversible by shaking but is a sign of underlying instability.
-
Flocculation: Droplets cluster together into aggregates without merging.[5][6] This can increase the rate of creaming and is often a precursor to coalescence.
-
Coalescence (Breaking/Cracking): This is an irreversible process where droplets merge to form larger ones, ultimately leading to the complete separation of the oil and water phases.[5][7] This indicates a critical failure of the interfacial film.
-
Ostwald Ripening: A more subtle, long-term instability where smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets.[8][9] This leads to a gradual increase in the average droplet size over time.
Q3: Why is the pH of my formulation so critical when using this specific surfactant?
A3: The tertiary amine group in the hydrophilic head of this compound is pH-sensitive. At neutral to high pH, the amine is uncharged, and the molecule acts primarily as a nonionic surfactant. However, in acidic conditions (lower pH), the amine group can become protonated (gain a hydrogen ion), acquiring a positive charge.
This transformation is critical because it changes the primary stabilization mechanism from steric hindrance to electrostatic repulsion.[10][11] When protonated, the positively charged heads of the surfactant molecules on adjacent droplets repel each other, creating a powerful barrier against flocculation and coalescence.[7] However, if the pH is not in the optimal range, or if there are high concentrations of salts that shield these charges, this repulsive force can be weakened, leading to rapid instability.[6][12]
Section 2: Troubleshooting Guide - A Systematic Approach
Use this guide to diagnose and resolve specific stability issues you may encounter.
Problem 1: Emulsion shows immediate or rapid separation (Coalescence/Breaking).
This is a critical failure, suggesting a fundamental flaw in the formulation or processing.
-
Possible Cause A: Insufficient Surfactant Concentration
-
Causality: Below a certain concentration, known as the Critical Micelle Concentration (CMC), there are not enough surfactant molecules to adequately cover the surface of all the oil droplets created during homogenization.[3] This leaves droplets unprotected and prone to immediate coalescence.
-
Solution: Ensure the concentration of this compound is sufficiently above its CMC. Systematically increase the surfactant concentration in small increments (e.g., 0.25% w/w) until a stable emulsion is formed. See Protocol 1 for a detailed methodology.
-
-
Possible Cause B: Inadequate Homogenization
-
Causality: Insufficient mixing energy results in large, non-uniform droplets with a high propensity to merge.[4][5][13] The goal of homogenization is to create a population of small, uniform droplets that are more easily stabilized.
-
Solution: Optimize your homogenization process. High-shear mixers or high-pressure homogenizers are recommended.[6] Key parameters to adjust are speed, duration, and temperature. Ensure both oil and water phases are heated to the same temperature (typically 70-75°C) before mixing to prevent thermal shock and ensure a stable interfacial film.[4][13]
-
| Parameter | Typical Range | Rationale |
| Homogenization Speed | 5,000 - 20,000 rpm | Higher speeds impart more energy, leading to smaller droplet sizes.[13] |
| Homogenization Time | 2 - 10 minutes | Sufficient time is required for uniform droplet size reduction. |
| Phase Temperature | 70 - 75 °C | Matching phase temperatures prevents premature crystallization and ensures optimal emulsifier performance.[6][13] |
| Cooling Rate | Moderate, with gentle stirring | Rapid cooling can shock the system and compromise the integrity of the newly formed interfacial film.[13] |
-
Possible Cause C: Destabilizing pH or High Ionic Strength
-
Causality: As discussed in the FAQ, an inappropriate pH can neutralize the surface charge on droplets, eliminating electrostatic repulsion.[7] Similarly, high concentrations of salts (electrolytes) can screen the surface charges, with the same destabilizing effect.[6]
-
Solution: Measure the pH of your continuous phase and perform a pH stability study. Prepare small batches of your emulsion across a pH range (e.g., pH 4 to 9) to identify the region of maximum stability. If salts are necessary, consider reducing their concentration or using non-ionic co-stabilizers.[6]
-
Problem 2: A distinct layer of oil (creaming) or water (sedimentation) forms over time.
This indicates that while the droplets are not coalescing, they are free to move through the continuous phase.
-
Possible Cause A: Low Viscosity of the Continuous Phase
-
Causality: According to Stokes' Law, the rate of creaming is inversely proportional to the viscosity of the continuous phase. A low-viscosity medium, like water, allows droplets to move and separate freely under the influence of gravity.[5]
-
Solution: Increase the viscosity of the continuous phase. This can be achieved by adding a thickening agent or rheology modifier. This physically hinders the movement of droplets, slowing down or preventing creaming.[4][14]
-
| Viscosity Modifier | Typical Use Level (w/w) | Notes |
| Xanthan Gum | 0.1% - 0.5% | Forms a shear-thinning gel network. |
| Carbomers (e.g., Carbopol®) | 0.1% - 0.5% | Requires neutralization to a specific pH to build viscosity. |
| Hydroxyethyl Cellulose (HEC) | 0.5% - 2.0% | A non-ionic polymer, less sensitive to pH and electrolytes. |
| Polyvinyl Alcohol (PVA) | 1.0% - 5.0% | Can also contribute to interfacial stability. |
Problem 3: The emulsion appears stable initially, but droplet size gradually increases over weeks.
This is a classic sign of Ostwald Ripening, a diffusion-based instability mechanism.
-
Possible Cause: Partial Solubility of the Dispersed Phase
-
Causality: Ostwald ripening is driven by the difference in Laplace pressure between small and large droplets. Molecules from the dispersed phase have a slightly higher solubility in the continuous phase when they are in smaller droplets. This causes them to diffuse from smaller droplets and redeposit onto larger ones, making the large droplets grow at the expense of the small ones.[9]
-
Solution: Inhibit the diffusion process by adding a small amount (e.g., 5-10% of the total oil phase weight) of a highly water-insoluble compound to the oil phase.[9] This "ripening inhibitor," such as hexadecane or a long-chain triglyceride (e.g., corn oil), has very low solubility in the continuous phase.[15] As the primary oil tries to diffuse out of a small droplet, the concentration of the inhibitor within that droplet increases, creating an osmotic pressure that opposes further diffusion and effectively halts the ripening process.[9][15] See Protocol 3 for implementation.
-
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Determining Optimal Surfactant Concentration
-
Prepare Stock Solutions: Create a stock solution of your oil phase and a separate stock solution of your aqueous phase without the surfactant.
-
Create a Concentration Gradient: Prepare a series of 5-10 samples. In each, use the same amount of oil and aqueous phase, but vary the concentration of this compound (e.g., from 0.1% to 2.5% w/w).
-
Standardized Homogenization: Emulsify each sample using the exact same homogenization parameters (speed, time, temperature).
-
Visual Assessment: Observe the samples immediately after preparation and again at 1, 24, and 48 hours. Note any signs of separation, creaming, or coalescence.
-
Selection: The lowest concentration that results in a physically stable emulsion for at least 48 hours is considered your optimal starting point.
Protocol 2: Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving phase separation.
Caption: A systematic workflow for troubleshooting emulsion instability.
Protocol 3: Implementing an Ostwald Ripening Inhibitor
-
Select an Inhibitor: Choose a highly water-insoluble oil. Hexadecane is a common choice for research, while long-chain triglycerides (e.g., castor oil, corn oil) are often used in pharmaceutical formulations.[9][15]
-
Determine Concentration: Start by replacing 5-10% of your primary oil phase's weight with the chosen inhibitor.
-
Prepare the Oil Phase: Thoroughly mix the primary oil and the inhibitor to create a homogenous oil phase before emulsification.
-
Emulsify: Proceed with your standard, optimized emulsification protocol.
-
Monitor Stability: Use particle size analysis (e.g., Dynamic Light Scattering) to monitor the mean droplet size over an extended period (e.g., 4-8 weeks). A stable mean droplet size indicates the successful inhibition of Ostwald ripening.
Visualization: The Mechanism of Ostwald Ripening and Its Inhibition
Caption: How an inhibitor stops Ostwald ripening.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Phase Separation in Emulsions.
- Smolecule. (2024, April 14). This compound.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring this compound: Properties and Applications.
- Trujillo-Cayado, L. A., et al. (2020). Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil. Journal of the Science of Food and Agriculture.
- Benchchem. (2025). Technical Support Center: Troubleshooting Phase Separation in Creams Containing 2-Octyldodecan-1-ol.
- Benchchem. (2025). Troubleshooting phase separation in Diisobutyl Adipate emulsions.
- Abbott, S. (n.d.). Ostwald Ripening | Practical Surfactants Science.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Technical Overview & Applications.
- The Soap Kitchen. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Trujillo-Cayado, L. A., et al. (2020). Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil.
- Liu, Y., et al. (2020). Inhibiting Ostwald Ripening by Scaffolding Droplets. Langmuir.
- Park, S., et al. (2020). Prevention of Ostwald ripening in orange oil emulsions: Impact of surfactant type and Ostwald ripening inhibitor type.
- CymitQuimica. (n.d.). This compound.
- Alfa Chemistry. (n.d.). CAS 25307-17-9 this compound - Surfactant.
- ResearchGate. (2015).
- ResearchGate. (2020). Effect of surfactant on interfacial film and stability of highly concentrated emulsions stabilized by various binary surfactant mixtures.
- RJPT. (n.d.). Role of Surfactant and Co-surfactant in Microemulsion: A Review.
- CymitQuimica. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2018). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant.
- ScienceDirect. (2025). Co-surfactant: Significance and symbolism.
- Crimson Publishers. (2023).
- ResearchGate. (2022). Role of Surfactant and Co-surfactant in Microemulsion: A Review.
- Vulcanchem. (n.d.). This compound (25307-17-9).
- LookChem. (n.d.). This compound.
- ResearchGate. (n.d.). Effect of pH on emulsion stability.
- National Institutes of Health. (2021).
- ResearchGate. (2023).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Impact of pH on the stability of Emulphor emulsions.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 25307-17-9(this compound) Product Description.
- PubChem. (n.d.). Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-.
- ChemicalBook. (2025). This compound | 25307-17-9.
- Echemi. (n.d.). This compound CAS NO 25307-17-9.
- SciSpace. (n.d.). Emulsion Separation, Classification and Stability Assessment.
- National Institutes of Health. (n.d.). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants.
Sources
- 1. innospk.com [innospk.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Buy this compound | 25307-17-9 [smolecule.com]
- 4. thecosmeticformulator.com [thecosmeticformulator.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ostwald Ripening | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of PEG-2 Oleamine in Drug Delivery Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for addressing the cytotoxicity associated with PEG-2 Oleamine in your drug delivery formulations. As a cationic surfactant, PEG-2 Oleamine is a powerful emulsifier, but its interaction with cell membranes necessitates careful formulation and evaluation. This resource will equip you with the foundational knowledge and practical protocols to mitigate potential cytotoxic effects and ensure the safety and efficacy of your therapeutic systems.
Frequently Asked Questions (FAQs)
What is PEG-2 Oleamine and why is it used in drug delivery?
PEG-2 Oleamine is a polyethylene glycol derivative of oleylamine, functioning as a cationic surfactant and emulsifying agent.[1][2][3] Its amphiphilic nature, with a hydrophilic PEG head and a lipophilic oleyl tail, makes it effective at stabilizing oil-in-water emulsions, which are common in drug delivery systems for poorly water-soluble drugs.[1][4] The cationic (positive) charge can also facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake.
What are the primary concerns regarding PEG-2 Oleamine cytotoxicity?
The primary concern stems from its cationic surfactant nature. The positive charge on the headgroup can lead to strong interactions with the negatively charged components of cell membranes, such as phospholipids.[5] This interaction can disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell death through necrosis or apoptosis (programmed cell death).[6][7][8] While PEGs are generally considered biocompatible, their derivatives can exhibit different toxicological profiles.[9][10]
What are the typical mechanisms of cationic surfactant-induced cytotoxicity?
The cytotoxicity of cationic surfactants like PEG-2 Oleamine is primarily attributed to:
-
Membrane Disruption: The positively charged headgroup interacts with the negatively charged phosphate groups of the cell membrane, while the hydrophobic tail can insert into the lipid bilayer. This disrupts the membrane's structure and function.[5][11]
-
Induction of Apoptosis: At lower concentrations, cationic surfactants can trigger programmed cell death (apoptosis). This can involve the activation of caspase enzymes and disruption of the mitochondrial membrane potential.[3][12]
-
Oxidative Stress: Some PEG derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within the cells.[2][11][13][14] This can damage cellular components like proteins, lipids, and DNA.
Troubleshooting Guide: Unexpected Cytotoxicity in Your Experiments
Problem 1: My formulation containing PEG-2 Oleamine shows high cytotoxicity in vitro.
Possible Cause: The concentration of PEG-2 Oleamine is above the toxic threshold for your specific cell line. The cytotoxicity of surfactants is highly concentration-dependent.[15][16]
Troubleshooting Steps:
-
Determine the IC50 Value: The first crucial step is to determine the 50% inhibitory concentration (IC50) of PEG-2 Oleamine alone on your cell line. This will establish a baseline for its intrinsic toxicity.
-
Concentration Optimization: Test a range of PEG-2 Oleamine concentrations in your formulation to find the lowest effective concentration that maintains formulation stability.
-
Formulation Modification:
-
Incorporate Co-surfactants: The addition of non-ionic or zwitterionic co-surfactants can help to reduce the overall concentration of PEG-2 Oleamine required for emulsification, thereby lowering the formulation's overall cytotoxicity.[17]
-
Optimize the Oil Phase: The nature and concentration of the oil phase in your emulsion can influence the amount of surfactant needed. Experiment with different lipid compositions to potentially reduce the required PEG-2 Oleamine concentration.[18][19]
-
-
Consider Alternative Surfactants: If reducing the concentration is not feasible, explore alternative cationic or non-ionic surfactants with a better-established safety profile for your application.
Problem 2: I'm observing significant red blood cell lysis (hemolysis) with my intravenous formulation.
Possible Cause: PEG-2 Oleamine is directly interacting with and disrupting red blood cell membranes. Cationic surfactants are known to have hemolytic activity.
Troubleshooting Steps:
-
Perform a Hemolysis Assay: Quantify the hemolytic potential of your formulation at different concentrations. This will provide a direct measure of its compatibility with red blood cells.
-
Surface Modification (PEGylation): Increasing the density of polyethylene glycol (PEG) chains on the surface of your nanoparticles or liposomes can create a hydrophilic shield, which may reduce the interaction of the cationic charges with red blood cells.[20]
-
Lipid Composition Adjustment: For liposomal formulations, the lipid composition can influence the stability of the bilayer and its susceptibility to disruption by surfactants. Incorporating cholesterol or lipids with higher phase transition temperatures can increase membrane rigidity and potentially reduce hemolysis.[14][18][19]
-
Explore PEG Alternatives: Consider replacing PEG-2 Oleamine with non-ionic surfactants or alternative stealth polymers like polysarcosine or poly(2-oxazoline)s, which are known for their low immunogenicity and reduced cytotoxicity.[21][22][23]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][15][24]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PEG-2 Oleamine stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your PEG-2 Oleamine formulation in complete culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH, a cytosolic enzyme, into the culture medium, which is an indicator of cell membrane damage.[6][24][25][26][27]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PEG-2 Oleamine formulation
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls and treated samples, as per the kit's instructions.
Protocol 3: Hemolysis Assay
This assay assesses the compatibility of your formulation with red blood cells.[1][16][28]
Materials:
-
Fresh whole blood (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
PEG-2 Oleamine formulation
-
Triton X-100 (for positive control)
-
96-well plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
-
Treatment:
-
Add your PEG-2 Oleamine formulation at various concentrations to a 96-well plate.
-
Include PBS as a negative control and a solution of Triton X-100 (e.g., 1%) as a positive control for 100% hemolysis.
-
-
Incubation: Add the 2% RBC suspension to each well, mix gently, and incubate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Read the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Visualization of Key Concepts
Caption: Mechanism of Cationic Surfactant Cytotoxicity.
Caption: Troubleshooting Workflow for Cytotoxicity.
References
-
Cationic surfactants induce apoptosis in normal and cancer cells. NRC Publications Archive. Available from: [Link]
-
A Diamine-PEGylated Oleanolic Acid Derivative Induced Efficient Apoptosis through a Death Receptor and Mitochondrial Apoptotic Pathway in HepG2 Human Hepatoma Cells. National Institutes of Health. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Mixed PEG-PE/Vitamin E Tumor-Targeted Immunomicelles as Carriers for Poorly Soluble Anti-Cancer Drugs: Improved Drug Solubilization and Enhanced In Vitro Cytotoxicity. National Institutes of Health. Available from: [Link]
-
PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. Available from: [Link]
-
Comparative evaluation of cytotoxicity and phototoxicity of mono and diacylglycerol amino acid-based surfactants. PubMed. Available from: [Link]
-
LDH Cytotoxicity Detection Kit. Takara Bio. Available from: [Link]
-
Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. National Institutes of Health. Available from: [Link]
-
Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. ScienceOpen. Available from: [Link]
-
6 PEG Alternatives You Should Be Thinking About. Bioprocess Online. Available from: [Link]
-
Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. National Institutes of Health. Available from: [Link]
-
Natural mechanisms and artificial PEG-induced mechanism that repair traumatic damage to the plasmalemma in eukaryotes. PubMed. Available from: [Link]
-
Effect of lipid composition of liposomes on their sensitivity to peroxidation. PubMed. Available from: [Link]
-
Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. MDPI. Available from: [Link]
-
Polyethylene Glycol Repairs Damaged Membrane; Biophysical Application of Artificial Planar Bilayer to Mimic Biological Membrane. Available from: [Link]
-
Acute toxicity of different type pesticide surfactants to Daphnia magna. ResearchGate. Available from: [Link]
-
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. Available from: [Link]
-
Hemolysis Test Protocol. iGEM. Available from: [Link]
-
PEG-2 OLEAMINE – Ingredient. COSMILE Europe. Available from: [Link]
-
What is PEG-2 OLEAMINE. EWG Skin Deep. Available from: [Link]
-
Cytotoxicity study of polyethylene glycol derivatives. RSC Publishing. Available from: [Link]
-
Peritoneal retention of liposomes: Effects of lipid composition, PEG coating and liposome charge. PubMed. Available from: [Link]
-
Polyethylene glycol repairs membrane damage and enhances functional recovery: a tissue engineering approach to spinal cord injury. National Institutes of Health. Available from: [Link]
-
Polyethylene Glycol Additives Reduce Hemolysis in Red Blood Cell Suspensions Exposed to Mechanical Stress. ResearchGate. Available from: [Link]
-
Effect of lipid composition on incorporation of trastuzumab-PEG-lipid into nanoliposomes by post-insertion method. Sci-Hub. Available from: [Link]
-
Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. CIR Reports. Available from: [Link]
-
Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress. PubMed. Available from: [Link]
-
Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. National Institutes of Health. Available from: [Link]
-
Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. MDPI. Available from: [Link]
-
Cytotoxicity study of polyethylene glycol derivatives. ResearchGate. Available from: [Link]
-
Polyethylene glycol immediately repairs neuronal membranes and inhibits free radical production after acute spinal cord injury. Semantic Scholar. Available from: [Link]
-
Assessment of Antimicrobial and Cytotoxic Activities of Liposomes Loaded with Curcumin and Lippia origanoides Essential Oil. MDPI. Available from: [Link]
-
Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ewg.org [ewg.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural mechanisms and artificial PEG-induced mechanism that repair traumatic damage to the plasmalemma in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Mixed PEG-PE/Vitamin E Tumor-Targeted Immunomicelles as Carriers for Poorly Soluble Anti-Cancer Drugs: Improved Drug Solubilization and Enhanced In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of cytotoxicity and phototoxicity of mono and diacylglycerol amino acid-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pbiosci.ut.ac.ir [pbiosci.ut.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. Polyethylene glycol repairs membrane damage and enhances functional recovery: a tissue engineering approach to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of lipid composition of liposomes on their sensitivity to peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peritoneal retention of liposomes: Effects of lipid composition, PEG coating and liposome charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.curapath.com [blog.curapath.com]
- 22. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 23. mdpi.com [mdpi.com]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. LDH Assay Kit (Cytotoxicity) (ab65391/K311-400) | Abcam [abcam.com]
- 26. takarabio.com [takarabio.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Destabilizing N-Oleyldiethanolamine Emulsions
Prepared by the Senior Application Science Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the demulsification of uniquely stable emulsions formed with the non-ionic surfactant, N-Oleyldiethanolamine. Our goal is to provide you with the scientific rationale and actionable protocols to effectively manage and break these challenging emulsions in your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are emulsions stabilized with N-Oleyldiethanolamine so difficult to break?
N-Oleyldiethanolamine is a powerful non-ionic surfactant due to its molecular structure, which features a hydrophilic diethanolamine head and a long, hydrophobic oleyl tail.[1] This amphiphilic nature allows it to position itself at the oil-water interface, drastically reducing interfacial tension and creating a robust steric barrier.[2][3] This barrier physically prevents the dispersed droplets from coalescing, or merging, leading to a highly stable emulsion that resists separation under normal conditions.[4]
Q2: What are the primary strategies for breaking an emulsion?
Emulsion breaking, or demulsification, involves disrupting the stabilizing interfacial film around the droplets to allow for coalescence.[5] The strategies are broadly categorized into three types:
-
Physical Methods: These employ external force or energy to overcome the stabilizing barrier. Examples include centrifugation, thermal treatment (heating or cooling), and filtration.[6][7]
-
Chemical Methods: These involve adding chemical agents that alter the properties of the system to neutralize the surfactant's stabilizing effect. Key methods include pH adjustment, increasing ionic strength ("salting out"), and adding solvents.[8][9]
-
Combined Methods: Often, a synergistic approach using both physical and chemical techniques yields the most effective results.
Q3: I am working with a sensitive biologic. Which demulsification method is least likely to damage my sample?
For sensitive materials like proteins, peptides, or nucleic acids, aggressive methods should be avoided.
-
Start with non-invasive physical methods: Centrifugation at controlled temperatures is often the best initial approach as it does not involve chemical additives or potentially denaturing heat.[10][11]
-
Avoid extreme heat: High temperatures can denature proteins and degrade other sensitive molecules.[12][13] If thermal methods are considered, gentle cooling (cryo-demulsification) might be a viable alternative.
-
Use chemical methods with caution: If chemical methods are necessary, adding a salt like NaCl is generally less harsh than drastic pH changes. However, high salt concentrations can also impact protein stability. Perform small-scale pilot experiments to determine the optimal concentration that breaks the emulsion without compromising your active pharmaceutical ingredient (API).
Q4: How can I visually or analytically confirm that my emulsion is breaking?
Successful demulsification is characterized by the coalescence of small, dispersed droplets into larger ones, ultimately leading to the separation of the mixture into two distinct, bulk liquid layers (e.g., an oil layer and a water layer).[14] You can observe this as:
-
Visual Observation: The turbid or milky appearance of the emulsion will clarify as the phases separate. A sharp interface between the two liquid layers will become apparent.[11]
-
Microscopy: Observing a sample under a microscope will show a shift from a high number of small, individual droplets to larger, coalesced droplets and eventually, distinct phase domains.
-
Particle Size Analysis: Techniques like dynamic light scattering (DLS) can quantify the increase in mean droplet size, providing an analytical measure of coalescence.[15]
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed protocols for the most effective methods to break N-Oleyldiethanolamine stabilized emulsions. We explain the underlying mechanism for each technique to empower you to make informed decisions for your specific system.
Method 1: Chemical Demulsification via pH Adjustment
Underlying Principle (Causality): N-Oleyldiethanolamine possesses a tertiary amine group in its hydrophilic head.[1] At neutral or alkaline pH, this group is uncharged, and the surfactant functions as a classic non-ionic stabilizer. By adding acid, we can protonate this amine group, imparting a positive charge. This fundamentally alters the surfactant's Hydrophile-Lipophile Balance (HLB), disrupting the stable interfacial film and promoting droplet coalescence.[10][11]
-
Initial Assessment: Place 10 mL of your emulsion in a glass vial or beaker with a magnetic stir bar.
-
pH Measurement: Measure the initial pH of the emulsion.
-
Acid Selection: Prepare a 1M solution of a non-interfering acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Titration: While gently stirring, add the acid solution dropwise. Monitor the emulsion's appearance after each addition.
-
Identify Breaking Point: Continue adding acid until you observe visual signs of breaking (clarification, droplet coalescence). A target pH of 2 is often effective for amine-containing surfactants.[10][11]
-
Resting Period: Once the breaking point is reached, cease stirring and allow the mixture to sit for 10-60 minutes to permit complete phase separation via gravity.[10]
-
Scaling Up: Use the effective pH determined in the small-scale test to scale up the procedure for your bulk emulsion.
Trustworthiness Check: This protocol is self-validating. The visual clarification of the emulsion and the formation of a distinct phase boundary provide immediate feedback on the success of the pH adjustment. Always verify that the final pH does not compromise the stability of your target molecules.
Caption: Decision workflow for choosing a chemical demulsification method.
Method 2: Chemical Demulsification via Salting Out
Underlying Principle (Causality): The stability afforded by the diethanolamine head groups is dependent on their hydration by water molecules. By adding a high concentration of an electrolyte (salt), such as sodium chloride (NaCl), the ionic strength of the aqueous phase is dramatically increased.[16] The salt ions compete for water molecules, effectively dehydrating the hydrophilic heads of the surfactant. This weakens the stabilizing interfacial layer, reduces inter-droplet repulsion, and allows the dispersed droplets to coalesce.[12]
-
Preparation: Prepare a saturated solution of sodium chloride (brine).
-
Addition: To your emulsion, add the saturated NaCl solution, typically starting with 10-20% of the total emulsion volume.
-
Agitation: Gently agitate the mixture. Shaking or stirring helps distribute the salt throughout the continuous phase and encourages droplet collision.[10]
-
Observation: Allow the mixture to stand. You should observe the coalescence of droplets and the gradual formation of two separate layers.
-
Optimization: If separation is incomplete, add more brine incrementally. For stubborn emulsions, gentle warming in conjunction with salting out can be effective, provided your sample is not heat-sensitive.
Trustworthiness Check: The effectiveness of salting out is confirmed by observing phase separation. You can analytically validate this by taking a sample from the aqueous phase and measuring its conductivity; a significant increase confirms the dispersion of salt and change in the aqueous environment.
Method 3: Physical Demulsification
Underlying Principle (Causality): Physical methods apply external energy to overcome the kinetic barrier that prevents droplet coalescence. Centrifugation accelerates gravitational separation, forcing denser droplets to migrate and coalesce more rapidly.[7][16] Thermal treatment alters the viscosity of the phases and can affect the solubility of the surfactant at the interface, weakening the emulsion.[7][12]
| Method Category | Specific Technique | Mechanism of Action | Advantages | Key Considerations |
| Physical | Centrifugation | Applies g-force to accelerate gravitational separation of phases based on density differences.[7][10] | Fast, effective, avoids chemical additives, can be performed at controlled temperatures. | Requires access to a centrifuge; may not break extremely fine emulsions without chemical aid. |
| Thermal Treatment (Heating) | Reduces viscosity of the continuous phase and can decrease surfactant solubility, promoting coalescence.[7][12] | Simple, does not require special equipment. | Not suitable for heat-sensitive materials (e.g., biologics); can be energy-intensive.[13] | |
| Chemical | pH Adjustment (Acidification) | Protonates the amine group on N-Oleyldiethanolamine, altering its HLB and disrupting the interfacial film.[10][11] | Highly effective for amine-based surfactants; uses common lab reagents. | Introduces acid, which may need to be neutralized later; unsuitable for pH-sensitive compounds. |
| Salting Out | Increases aqueous phase ionic strength, dehydrating surfactant head groups and promoting coalescence.[10][16] | Generally milder than pH shifts; effective for many non-ionic surfactants. | Results in a high-salt aqueous phase that may require removal (e.g., via dialysis). |
-
Sample Preparation: Transfer the emulsion to appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Initial Run: Start with a moderate speed, for example, 3,000 x g for 15-20 minutes. If your centrifuge has temperature control, set it to a temperature suitable for your sample (e.g., 4°C for biologics).
-
Evaluation: After the run, carefully inspect the tubes for phase separation. Look for a distinct interface between the oil and water layers.
-
Optimization: If separation is insufficient, increase the centrifugal force or the duration. For very stable emulsions, combining centrifugation with a pre-treatment (e.g., addition of a small amount of salt) can significantly improve efficiency.
Caption: Decision workflow for choosing a physical demulsification strategy.
References
- 1. CAS 13127-82-7: N-Oleyldiethanolamine | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Break an Emulsion - Oil & Gas Processing [tidjma.tn]
- 8. go2eti.com [go2eti.com]
- 9. Demulsification Techniques for Efficient Water-Oil Separation [blogs.rimpro-india.com]
- 10. azom.com [azom.com]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 15. agnopharma.com [agnopharma.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Enhancing Drug Loading Efficiency in Ethoxylated Oleylamine Micelles
Welcome to the technical support center for the optimization of drug loading in ethoxylated oleylamine micelles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during formulation. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are ethoxylated oleylamine micelles and why are they used for drug delivery?
A1: Ethoxylated oleylamines are non-ionic surfactants that possess a hydrophobic oleyl group (derived from oleic acid) and a hydrophilic polyethylene glycol (PEG) chain. In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into micelles. These micelles have a hydrophobic core, which is ideal for encapsulating poorly water-soluble (hydrophobic) drugs, and a hydrophilic shell that provides stability in aqueous environments and can aid in avoiding rapid clearance from the body[1][2]. The amine group in the structure can also become protonated at lower pH, imparting a positive charge that can be leveraged for specific drug interactions or targeting[3].
Q2: What is Drug Loading Efficiency (DLE) and how is it calculated?
A2: Drug Loading Efficiency (DLE), often used interchangeably with Encapsulation Efficiency (EE), is the percentage of the total drug added to the formulation that is successfully encapsulated within the micelles. It is a critical parameter for evaluating the effectiveness of a drug delivery system. The formula is:
DLE (%) = (Mass of Drug in Micelles / Total Mass of Drug Added) x 100
To determine the mass of the drug in the micelles, the unencapsulated ("free") drug must be separated from the drug-loaded micelles. This is typically achieved through methods like dialysis, centrifugation, or size exclusion chromatography. The amount of encapsulated drug is then quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry[4].
Q3: What are the key factors that influence the drug loading efficiency in ethoxylated oleylamine micelles?
A3: Several factors can significantly impact drug loading efficiency. These include:
-
Drug Physicochemical Properties: Highly hydrophobic drugs are generally more readily encapsulated in the hydrophobic core of the micelles. The drug's molecular volume and potential for interactions (e.g., hydrogen bonding, π-π stacking) with the micelle core also play a role[5][6].
-
Surfactant Characteristics: The length of the hydrophobic oleyl chain and the hydrophilic PEG chain (degree of ethoxylation) influences the size and stability of the micelle core, thereby affecting its capacity to accommodate drug molecules[5].
-
pH of the Medium: The amine group in ethoxylated oleylamine can be protonated in acidic conditions, leading to a cationic charge on the micelle surface. This can either enhance or hinder drug loading depending on the charge of the drug molecule[7][8].
-
Formulation Process: The method of micelle preparation (e.g., thin-film hydration, solvent evaporation, dialysis), the type of organic solvent used, temperature, and the drug-to-surfactant ratio are all critical parameters that need to be optimized[9][10][11].
Q4: How can I determine the Critical Micelle Concentration (CMC) of my ethoxylated oleylamine surfactant?
A4: The CMC is the concentration at which micelle formation begins. It is an important indicator of micelle stability; a lower CMC value suggests that the micelles are more stable upon dilution. The CMC can be determined experimentally by measuring a physical property of the surfactant solution as a function of concentration. A sharp change in the measured property indicates the CMC. Common methods include:
-
Surface Tensiometry: Measuring the surface tension of the solution at different surfactant concentrations. The surface tension decreases up to the CMC and then plateaus.
-
Fluorescence Spectroscopy: Using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic micelle core, leading to a change in its fluorescence spectrum.
The CMC of ethoxylated surfactants is influenced by the length of the hydrophobic tail and the hydrophilic PEG chain[12].
Troubleshooting Guides
Issue 1: Low Drug Loading Efficiency (<50%)
Low drug loading is a common hurdle in micellar formulations. The following guide provides a systematic approach to diagnosing and resolving this issue.
Visual Troubleshooting Workflow
Key factors governing the stability of ethoxylated oleylamine micelles.
Detailed Troubleshooting Steps:
-
Ensure Surfactant Concentration is Above the CMC:
-
Rationale: Micelles are in a dynamic equilibrium with individual surfactant molecules (unimers). If the total surfactant concentration drops below the CMC (e.g., upon dilution in a larger volume), the micelles will dissociate.[13]
-
Action: Determine the CMC of your specific ethoxylated oleylamine. Always work with surfactant concentrations significantly above the CMC to ensure micelle formation and stability.
-
-
Evaluate the Hydrophilic-Lipophilic Balance (HLB):
-
Rationale: The HLB value indicates the relative balance of the hydrophilic and lipophilic portions of the surfactant. For oil-in-water emulsions and micellar solutions, a higher HLB value (typically 8-18) is preferred for better aqueous dispersibility and stability.[14][15] The degree of ethoxylation directly influences the HLB value.
-
Action: If you observe poor stability, consider using an ethoxylated oleylamine with a different number of ethylene oxide units to achieve a more suitable HLB for your system.
-
Table 1: Physicochemical Properties of Representative Ethoxylated Oleylamines
| Product Name (Example) | Moles of Ethylene Oxide (EO) | HLB Value (Approx.) | Appearance at 30°C | Amine Value (mgKOH/g) | pH (1-5% aq.) |
| TRINON OLAM-2 | 2 | 5.0 | Yellow to Brown Liquid | 155-165 | 7-11 |
| TRINON OLAM-5 | 5 | 9.1 | Yellow to Brown Liquid | 120-130 | 7-11 |
| TRINON OLAM-15 | 15 | 14.2 | Yellowish Brown Paste | 65-75 | 7-11 |
| TRINON OLAM-20 | 20 | 15.4 | Yellowish Brown Paste | 50-60 | 7-11 |
Data compiled from publicly available technical datasheets for illustrative purposes. Actual values may vary by manufacturer. [16][17] 3. Control the pH and Ionic Strength:
- Rationale: As amine-containing surfactants, the charge and behavior of ethoxylated oleylamines can be sensitive to pH and the presence of salts.[18] At low pH, the protonated amine groups can lead to electrostatic repulsion between micelles, which can enhance stability. However, high concentrations of salts can disrupt the hydration layer around the micelles, leading to aggregation.
- Action: Use buffered solutions to maintain a consistent pH. If aggregation is observed, evaluate the ionic strength of your medium and consider using a lower salt concentration.
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Micelles via Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs.
-
Dissolution: Accurately weigh the desired amounts of the hydrophobic drug and ethoxylated oleylamine surfactant. Dissolve both components in a suitable volatile organic solvent (e.g., ethanol, acetone, or a mixture of chloroform and methanol) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin film of the drug-surfactant mixture on the inner wall of the flask. Ensure the solvent is completely removed.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume should be chosen to achieve the desired final concentration of the drug and surfactant.
-
Micelle Formation: Gently agitate the flask at a temperature above the glass transition temperature of the surfactant to hydrate the film. This process allows the amphiphilic surfactant molecules to self-assemble into micelles, entrapping the drug in their hydrophobic cores. Sonication can be used sparingly to aid in the dispersion if necessary.
-
Purification: To remove any unencapsulated drug, centrifuge the micellar solution at high speed. The supernatant containing the drug-loaded micelles can be carefully collected. Alternatively, dialysis against the same buffer can be performed.
Protocol 2: Determination of Drug Loading Efficiency (DLE)
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded micelle solution and centrifuge it using an ultrafiltration device with a molecular weight cut-off that retains the micelles but allows the free drug to pass through.
-
Collect the filtrate containing the unencapsulated drug.
-
-
Quantification:
-
Prepare a standard calibration curve of the drug using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[4]
-
Measure the concentration of the drug in the filtrate (C_free).
-
Calculate the total mass of the free drug (Mass_free) in the initial volume.
-
-
Calculation:
-
Determine the initial total mass of the drug added to the formulation (Mass_total).
-
Calculate the mass of the encapsulated drug: Mass_encapsulated = Mass_total - Mass_free.
-
Calculate the DLE: DLE (%) = (Mass_encapsulated / Mass_total) x 100.
-
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. shreechem.in [shreechem.in]
- 4. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Novel polymeric micelles for hydrophobic drug delivery based on biodegradable poly(hexyl-substituted lactides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shell.com [shell.com]
- 15. jrhessco.com [jrhessco.com]
- 16. shreechem.in [shreechem.in]
- 17. Tristar Intermediates Pvt. Ltd. - Ethoxylates: Oleyl amine [tristarintermediates.org]
- 18. nouryon.com [nouryon.com]
Technical Support Center: Long-Term Stability of 2,2'-(Octadec-9-enylimino)bisethanol Formulations
Welcome to the technical support center for formulations containing 2,2'-(Octadec-9-enylimino)bisethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of long-term stability testing. Here, we address common challenges and provide in-depth guidance to ensure the integrity and robustness of your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for formulations containing this compound?
A1: this compound, also known as Bis(2-Hydroxyethyl)Oleylamine, is an amphiphilic molecule with a long unsaturated alkyl chain and a tertiary amine headgroup.[1][2][3] This structure presents two primary areas of concern for long-term stability:
-
Chemical Stability: The molecule is susceptible to oxidation at the double bond of the octadec-9-enyl (oleyl) chain, which can lead to the formation of peroxides, aldehydes, and other degradation products.[4] The tertiary amine can also undergo oxidation. Additionally, interactions with other excipients or the active pharmaceutical ingredient (API) can lead to degradation.[5][6]
-
Physical Stability: As a surfactant, this compound plays a critical role in the physical stability of a formulation.[1][2] Changes in its concentration or degradation can lead to issues such as emulsion cracking, nanoparticle aggregation, or precipitation of the drug.[7]
Q2: What are the standard ICH guidelines for long-term stability testing of these formulations?
A2: The International Council for Harmonisation (ICH) Q1A(R2) guideline is the global standard for stability testing.[8] For long-term studies, the recommended storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[8][9][10] Accelerated stability studies are typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to predict the long-term stability.[8][11]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 1: ICH Recommended Stability Testing Conditions.[8][10][11]
Q3: How do I choose the appropriate analytical methods to monitor the stability of this compound?
A3: A combination of analytical techniques is necessary to monitor both the parent compound and its potential degradants.
-
For Quantification of this compound:
-
For Detection of Degradation Products:
-
LC-MS/MS: This is the preferred method for identifying and quantifying unknown degradation products due to its high sensitivity and ability to provide structural information.
-
Forced Degradation Studies: It is crucial to perform forced degradation studies (stress testing) to intentionally degrade the molecule under various conditions (acid, base, oxidation, light, heat).[15][16][17] This helps in identifying potential degradation products and developing a stability-indicating analytical method.[15]
-
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the long-term stability testing of formulations containing this compound.
Issue 1: Physical Instability - Phase Separation or Particle Aggregation
Symptoms:
-
Visible separation of oil and water phases in an emulsion.
-
Increase in particle size of nanoparticles or suspensions over time, as measured by dynamic light scattering (DLS).
-
Precipitation of the API or excipients.
Root Cause Analysis and Solutions:
A troubleshooting decision tree for physical instability.
-
Step 1: Verify the Chemical Integrity of this compound: As the primary surfactant, its degradation can lead to a loss of emulsifying properties.[1][2] Use the analytical methods described in the FAQs to quantify the compound at different stability time points. A significant decrease in its concentration suggests chemical instability as the root cause.
-
Step 2: Evaluate Excipient Compatibility: Other excipients in the formulation could be interacting with this compound, leading to its degradation or a reduction in its effectiveness.[5] Review pre-formulation compatibility data.
-
Step 3: Re-optimize the Formulation: The initial concentration of this compound may be insufficient to maintain stability over the intended shelf-life. Consider optimizing the concentration or including a co-surfactant.
Issue 2: Chemical Instability - Unexpected Peaks in Chromatograms
Symptoms:
-
Appearance of new peaks or an increase in the area of existing impurity peaks in HPLC or GC chromatograms over time.
-
A decrease in the concentration of the API or this compound.
Root Cause Analysis and Solutions:
The presence of the unsaturated oleyl group makes the molecule susceptible to oxidation.[4] The tertiary amine functionality can also be a site for degradation.
Potential degradation pathways for this compound.
-
Step 1: Characterize the Degradants: Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. This will provide clues about the degradation pathway.
-
Step 2: Implement Protective Measures:
-
Prevent Oxidation: If oxidative degradation is confirmed, consider adding an antioxidant such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E to the formulation.[4] Packaging the formulation under an inert atmosphere (e.g., nitrogen) can also prevent oxidation.[18]
-
Control pH: The stability of tertiary amines can be pH-dependent. Ensure the formulation is buffered at a pH that minimizes degradation.
-
-
Step 3: Conduct Forced Degradation Studies: If not already done, perform forced degradation studies to systematically investigate the impact of heat, light, pH, and oxidizing agents.[15][16][17][19][20] This will help to confirm the degradation pathways and the specificity of your analytical method.
Section 3: Experimental Protocols
Protocol 1: Setting Up a Long-Term Stability Study
This protocol outlines the key steps for initiating a long-term stability study in accordance with ICH Q1A(R2) guidelines.[8][9]
Workflow for a long-term stability study.
-
Batch Selection: Use at least three primary batches of the formulation for the study. The manufacturing process for these batches should be representative of the final production process.[9]
-
Container Closure System: The samples should be stored in the same container closure system that is intended for the final marketed product.[9]
-
Storage Conditions: Place the samples in qualified stability chambers set to the appropriate long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) conditions.[8]
-
Testing Frequency: For long-term stability, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][10] For accelerated stability, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][10]
-
Analytical Tests: The testing protocol should include assays to measure the concentration of the API and this compound, quantification of impurities, and assessment of physical properties (e.g., appearance, pH, particle size).
References
-
How Excipients Impact Drug Absorption, Stability, and Shelf Life. Novo Excipients. [Link]
-
The Importance of Excipients in Drugs. Open Access Journals. [Link]
-
Exploring this compound: Properties and Applications. Acme-Hardesty. [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
-
ICH Stability Testing Guidelines (Q1 Series). Pharmaacademias. [Link]
-
ICH Q1A Long Term Stability Testing. Eurolab. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
The central role of excipients in drug formulation. European Pharmaceutical Review. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
This compound. LookChem. [Link]
-
Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
-
Chemical and Physical Stability Considerations for Lipid-Based Drug Formulations. ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]
-
Forced Degradation Studies. Mérieux NutriSciences. [Link]
-
A qualitative and quantitative analysis of tertiary amines in restorative resins. PubMed. [Link]
-
Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Analysis of primary, secondary and tertiary amines. Agilent. [Link]
-
In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier. PMC - NIH. [Link]
-
Physical chemical considerations of lipid-based oral drug delivery--solid lipid nanoparticles. PubMed. [Link]
-
Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. PubMed. [Link]
-
Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters. MDPI. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
(PDF) Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. ResearchGate. [Link]
-
Corrosivity of Diethanolamine Solutions and their Degradation Products. ResearchGate. [Link]
-
MICROBIAL DEGRADATION OF DIETHANOLAMINE AND RELATED COMPOUNDS. University of Houston. [Link]
-
Degradation of aqueous methyldiethanolamine by temperature and oxygen Cycling. Energy Procedia. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Buy this compound | 25307-17-9 [smolecule.com]
- 3. This compound (25307-17-9) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. Physical chemical considerations of lipid-based oral drug delivery--solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaacademias.com [pharmaacademias.com]
- 9. ikev.org [ikev.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. bre.com [bre.com]
- 13. agilent.com [agilent.com]
- 14. Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ajpsonline.com [ajpsonline.com]
- 18. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. merieuxnutrisciences.com [merieuxnutrisciences.com]
Validation & Comparative
Navigating the Quantum Realm: A Comparative Guide to PEG-2 Oleamine and Oleic Acid as Capping Agents for Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nanotechnology, the performance of quantum dots (QDs) is intrinsically linked to the delicate corona of molecules that encapsulates them. These capping agents are not mere passive shells; they are active participants that dictate the stability, optical properties, and biological interactions of the QDs. Among the plethora of available options, two prominent classes of capping agents have emerged: the traditional long-chain fatty acids, exemplified by oleic acid, and the more advanced amphiphilic polymers, such as PEG-2 Oleamine.
This guide provides a comprehensive comparison of these two capping agents, moving beyond a simple list of pros and cons to delve into the fundamental mechanisms that govern their function. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their selection of the optimal capping agent for their specific application.
The Dichotomy of Surface Chemistry: Hydrophobicity vs. Hydrophilicity
The choice between oleic acid and PEG-2 Oleamine fundamentally represents a choice between a hydrophobic and a hydrophilic surface. This distinction is paramount as it dictates the environment in which the quantum dots can be dispersed and their subsequent applications.
Oleic Acid: The Architect of High-Quality Hydrophobic Quantum Dots
Oleic acid, a long-chain fatty acid, is a cornerstone in the synthesis of high-quality colloidal quantum dots. Its primary role is to stabilize the nanocrystals as they form and grow in nonpolar organic solvents at high temperatures. The carboxylate head group of oleic acid binds to the metal atoms on the quantum dot surface, while its long, hydrophobic hydrocarbon tail extends into the solvent, preventing aggregation and enabling precise control over the size and size distribution of the nanocrystals. This control over size is critical as it directly influences the quantum confinement effect and, consequently, the emission wavelength of the quantum dots.
However, the very property that makes oleic acid an excellent synthesis ligand—its hydrophobicity—becomes a significant limitation for biological applications. Oleic acid-capped QDs are insoluble in aqueous environments, such as physiological buffers, which precludes their use in bioimaging, biosensing, and drug delivery.
PEG-2 Oleamine: Bridging the Gap to Biological Applications
PEG-2 Oleamine is an amphiphilic molecule that combines the hydrophobic characteristics of oleylamine with the hydrophilic and biocompatible properties of a short polyethylene glycol (PEG) chain. This dual nature allows it to act as a phase transfer agent, moving quantum dots from an organic solvent to an aqueous one, or to be used in a ligand exchange process to replace the original hydrophobic ligands.
The oleylamine portion of PEG-2 Oleamine can interact with the quantum dot surface, similar to oleic acid, while the PEG chain extends into the aqueous medium. This PEGylated surface renders the quantum dots water-soluble and, crucially, confers "stealth" properties. The hydrophilic and flexible PEG chains create a hydration layer that can reduce non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time in vivo.[1][2]
Performance Showdown: A Data-Driven Comparison
While a direct head-to-head experimental comparison between PEG-2 Oleamine and oleic acid as the sole capping agent from synthesis to application is not extensively documented, we can synthesize data from numerous studies on oleic acid-capped QDs and QDs functionalized with similar PEGylated ligands to draw meaningful comparisons.
| Feature | Oleic Acid | PEG-2 Oleamine (and similar PEGylated ligands) | Rationale & Causality |
| Solubility | Non-polar organic solvents (e.g., toluene, hexane) | Aqueous solutions (e.g., water, PBS buffer) | The long hydrocarbon tail of oleic acid is hydrophobic. The PEG chain of PEG-2 Oleamine is hydrophilic, enabling dispersion in water. |
| Quantum Yield (QY) | High (in organic solvents) | Generally lower after phase transfer, but can be preserved or enhanced with optimized protocols. | The ligand exchange process can introduce surface defects that act as non-radiative recombination centers, quenching fluorescence. However, some PEGylated ligands can also passivate surface traps, potentially enhancing QY. |
| Colloidal Stability | Excellent in organic solvents. | High in aqueous buffers over a range of pH and salt concentrations.[3][4] | The steric hindrance provided by the long oleic acid chains prevents aggregation in non-polar media. The hydration layer and steric repulsion from the PEG chains provide stability in aqueous solutions. |
| Biocompatibility | Low; cytotoxic due to potential heavy metal leaching and hydrophobic surface interactions.[5][6] | High; PEG is well-known for its biocompatibility and ability to reduce non-specific cellular uptake.[2][7][8] | The hydrophobic surface of oleic acid-capped QDs can interact with cell membranes, leading to toxicity. The PEG corona minimizes these interactions and shields cells from the QD core. |
| In Vivo Circulation | Short; rapidly cleared by the RES. | Prolonged; the "stealth" effect of PEG reduces opsonization and RES uptake.[1] | Hydrophobic particles are quickly recognized and cleared by the immune system. The hydrophilic PEG shell evades this recognition. |
| Functionalization | Limited to reactions in organic solvents. | Readily functionalized in aqueous solutions for bioconjugation (e.g., with antibodies, peptides).[4][9][10] | The terminal group of the PEG chain can be a reactive moiety (e.g., amine, carboxyl), allowing for straightforward coupling of biomolecules. |
Mechanistic Insights: The Capping Agent-Quantum Dot Interface
The interaction between the capping agent and the quantum dot surface is a dynamic process that dictates the overall properties of the nanomaterial.
Oleic Acid: A Dynamic Equilibrium
The binding of oleic acid to the quantum dot surface is not static but exists in a dynamic equilibrium, with ligands constantly adsorbing and desorbing.[11] This dynamic nature is crucial for the growth and size-focusing of the quantum dots during synthesis. The carboxylate group of oleic acid forms a bond with the metal atoms on the QD surface, effectively passivating surface trap states and contributing to the high quantum yield observed in organic solvents.
Diagram: Oleic Acid Capping Mechanism
Caption: Oleic acid binds to metal atoms on the QD surface, with its hydrophobic tail extending into the non-polar solvent.
PEG-2 Oleamine: A Two-Step Process for Biocompatibility
The transition from a hydrophobic to a hydrophilic surface using a ligand like PEG-2 Oleamine typically involves a ligand exchange process. In this procedure, the oleic acid ligands are replaced by the PEG-2 Oleamine molecules. The oleylamine part of the molecule has a strong affinity for the QD surface, displacing the oleic acid. The PEG chains then orient themselves towards the aqueous environment.
This process must be carefully optimized to maintain the integrity of the quantum dot and its optical properties. Incomplete ligand exchange can lead to aggregation, while harsh conditions can damage the QD surface and reduce quantum yield.
Diagram: Ligand Exchange Workflow
Caption: A typical workflow for transferring hydrophobic quantum dots to an aqueous phase via ligand exchange with a PEGylated ligand.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: Synthesis of Oleic Acid-Capped CdSe/ZnS Core/Shell Quantum Dots
This protocol is a standard hot-injection method for producing high-quality, hydrophobic quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium powder (Se)
-
Trioctylphosphine (TOP)
-
Zinc acetate
-
Sulfur
-
Toluene
-
Methanol
-
Acetone
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene. Heat the mixture to 150°C under vacuum for 1 hour to form a clear solution of cadmium oleate.
-
Selenium Precursor Preparation: In a glovebox, dissolve selenium powder in trioctylphosphine to form a TOP-Se solution.
-
Core Synthesis: Raise the temperature of the cadmium precursor solution to 300°C under an inert atmosphere (e.g., argon). Swiftly inject the TOP-Se solution. The reaction mixture will change color, indicating the nucleation and growth of CdSe quantum dots. The reaction time determines the final size of the QDs.
-
Shelling: After the desired core size is reached, cool the reaction to 240°C. Inject a solution of zinc acetate and sulfur in TOP and oleic acid dropwise to grow a ZnS shell.
-
Purification: Cool the reaction to room temperature. Add toluene to dissolve the quantum dots, followed by the addition of methanol and acetone to precipitate the QDs. Centrifuge the mixture, discard the supernatant, and redisperse the QD pellet in toluene. Repeat this purification step 2-3 times.
Protocol 2: Ligand Exchange with a PEGylated Ligand (General Procedure)
This protocol describes a general method for transferring oleic acid-capped quantum dots to an aqueous phase.
Materials:
-
Oleic acid-capped quantum dots in toluene
-
PEG-2 Oleamine (or a similar amphiphilic PEGylated ligand)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units
Procedure:
-
Ligand Solution Preparation: Dissolve an excess of PEG-2 Oleamine in chloroform.
-
Ligand Exchange Reaction: Mix the solution of oleic acid-capped QDs in toluene with the PEG-2 Oleamine solution. The ratio of QDs to the new ligand should be optimized for the specific QD system.
-
Solvent Evaporation: Remove the organic solvents (toluene and chloroform) using a rotary evaporator.
-
Aqueous Dispersion: Add PBS buffer to the dried film of QDs and ligand. Sonicate the mixture until the quantum dots are fully dispersed in the aqueous phase.
-
Purification: Purify the aqueous QD solution to remove excess unbound ligand. This can be achieved through repeated washing and concentration steps using centrifugal filter units with an appropriate molecular weight cutoff.
Conclusion: Selecting the Right Tool for the Job
The choice between oleic acid and PEG-2 Oleamine is not a matter of which is "better" but rather which is the appropriate tool for the intended application.
-
Oleic acid remains the gold standard for the synthesis of high-quality, monodisperse quantum dots with excellent optical properties in organic solvents. For applications in optoelectronics, such as LEDs and solar cells, where processing is done from organic solutions, oleic acid is an excellent choice.
-
PEG-2 Oleamine and similar amphiphilic ligands are indispensable for translating the remarkable properties of quantum dots into the biological realm. By rendering QDs water-soluble, biocompatible, and "stealthy," these ligands open the door to a vast array of applications in bioimaging, diagnostics, and targeted drug delivery.
As a senior application scientist, the key takeaway is to understand the fundamental trade-offs. The transition from a hydrophobic to a hydrophilic surface, while necessary for biological applications, can be a delicate process that may impact the quantum yield and stability of the quantum dots. Therefore, careful optimization of the ligand exchange or encapsulation procedure is paramount to harnessing the full potential of these remarkable nanomaterials. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and advance their work in the exciting field of quantum dot nanotechnology.
References
-
Nie, S., & Emory, S. R. (1997). Probing Single Molecules and Single Nanoparticles by Surface-Enhanced Raman Scattering. Science, 275(5303), 1102-1106. [Link]
-
Alivisatos, A. P. (1996). Semiconductor Clusters, Nanocrystals, and Quantum Dots. Science, 271(5251), 933-937. [Link]
-
Derfus, A. M., Chan, W. C. W., & Bhatia, S. N. (2004). Probing the Cytotoxicity of Semiconductor Quantum Dots. Nano Letters, 4(1), 11-18. [Link]
-
Gao, X., Cui, Y., Levenson, R. M., Chung, L. W. K., & Nie, S. (2004). In vivo cancer targeting and imaging with semiconductor quantum dots. Nature Biotechnology, 22(8), 969-976. [Link]
-
Jaiswal, J. K., Mattoussi, H., Mauro, J. M., & Simon, S. M. (2003). Long-term multiple color imaging of live cells using quantum dot bioconjugates. Nature Biotechnology, 21(1), 47-51. [Link]
-
Michalet, X., Pinaud, F. F., Bentolila, L. A., Tsay, J. M., Doose, S., Li, J. J., ... & Weiss, S. (2005). Quantum dots for live cells, in vivo imaging, and diagnostics. Science, 307(5709), 538-544. [Link]
-
Murray, C. B., Norris, D. J., & Bawendi, M. G. (1993). Synthesis and characterization of nearly monodisperse CdE (E= S, Se, Te) semiconductor nanocrystallites. Journal of the American Chemical Society, 115(19), 8706-8715. [Link]
-
Pellegrino, T., Kudera, S., Liedl, T., Javier, A. M., Manna, L., & Parak, W. J. (2004). On the development of colloidal nanoparticles towards multifunctional structures and their possible use for biological applications. Small, 1(1), 48-63. [Link]
-
Wu, X., Liu, H., Liu, J., Haley, K. N., Treadway, J. A., Larson, J. P., ... & Bruchez, M. P. (2003). Immunofluorescent labeling of cancer marker Her2 and other cellular targets with semiconductor quantum dots. Nature Biotechnology, 21(1), 41-46. [Link]
-
De Roo, J., Ibáñez, M., Geiregat, P., Nedelcu, G., Walravens, W., Maes, J., ... & Hens, Z. (2016). Highly dynamic ligand binding and light absorption coefficient of cesium lead bromide perovskite nanocrystals. ACS Nano, 10(2), 2071-2081. [Link]
-
Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate. (2023). ChemistrySelect. [Link]
-
PEGylation of indium phosphide quantum dots prevents quantum dot mediated platelet activation. (2021). Journal of Materials Chemistry B. [Link]
-
Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. (2011). Sensors. [Link]
-
PEGylation of indium phosphide quantum dots prevents quantum dot mediated platelet activation. (2021). National Center for Biotechnology Information. [Link]
-
Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging. (2008). Journal of the American Chemical Society. [Link]
-
Long-Term Colloidal Stability and Photoluminescence Retention of Lead-Based Quantum Dots in Saline Buffers and Biological Media through Surface Modification. (2016). RSC Advances. [Link]
-
Mechanistic insight into the nucleation and growth of oleic acid capped lead sulphide quantum dots. (2013). Physical Chemistry Chemical Physics. [Link]
-
Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging. (2008). Howarth lab. [Link]
-
Multifunctional ligands based on dihydrolipoic acid and polyethylene glycol to promote biocompatibility of quantum dots. (2009). Nature Protocols. [Link]
-
Facile synthesis of CdZnS QDs: Effects of different capping agents on the photoluminescence properties. (2018). Materials Science in Semiconductor Processing. [Link]
-
Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand. (2012). Journal of Materials Chemistry. [Link]
-
How to substitute the oleic acid ligands on quantum dots?. (2016). ResearchGate. [Link]
-
Size controlled synthesis of monodisperse PbTe quantum dots: Using oleylamine as the capping ligand. (2012). ResearchGate. [Link]
-
Affect Various Capping Agents on Structural and Optical Properties of ZnS Nanoparticles by Co-Precipitation Method. (2018). AIP Conference Proceedings. [Link]
-
Oleylamine as a reducing agent in syntheses of magic-size clusters and monodisperse quantum dots: optical and photoconductivity studies. (2014). RSC Advances. [Link]
-
Quantum Dot-based Bio-conjugates as an Emerging Bioimaging Tool for Cancer Theranostic- A Review. (2024). Current Drug Targets. [Link]
-
Control Over Ligand Exchange Reactivity in Hole Transport Layer Enables High-Efficiency Colloidal Quantum Dot Solar Cells. (2021). ACS Energy Letters. [Link]
-
Recent Research Progress in Surface Ligand Exchange of PbS Quantum Dots for Solar Cell Application. (2021). Nanomaterials. [Link]
-
Aqueous Synthesis of PEGylated Quantum Dots with Increased Colloidal Stability and Reduced Cytotoxicity. (2016). Bioconjugate Chemistry. [Link]
-
Facile synthesis of CdZnS QDs: Effects of different capping agents on the photoluminescence properties. (2018). SciSpace. [Link]
-
Aqueous Synthesis of PEGylated Quantum Dots with Increased Colloidal Stability and Reduced Cytotoxicity. (2016). ResearchGate. [Link]
-
Why use more than one ligand (e.g. a combination of oleic acid and oleylamine) to passivate the surface of colloidal perovskite quantum dot?. (2017). ResearchGate. [Link]
-
Modification from hydrophobic to hydrophilic quantum dots[7]. (2021). ResearchGate. [Link]
-
Assessment of the biocompatibility and biodistribution of fluorescent oleic acid capped ZnSe/CdS/ core shell quantum dots after intravenous injection in Balb/c mice. (2025). BioImpacts. [Link]
-
Synthesis and characterization of aqueous MPA-capped CdS–ZnS core–shell quantum dots. (2014). Bulletin of Materials Science. [Link]
-
Designing multifunctional quantum dots for bioimaging, detection, and drug delivery. (2010). Advanced Drug Delivery Reviews. [Link]
-
Hydrophobic Cu 2 O Quantum Dots Enabled by Surfactant Modification as Top Hole-Transport Materials for Efficient Perovskite Solar Cells. (2019). Advanced Functional Materials. [Link]
-
A Comparison of Common Quantum Dot Alternatives to Cadmium-Based Quantum Dots on the Basis of Liver Cytotoxicity. (2024). International Journal of Molecular Sciences. [Link]
-
Amine-Free Synthesis of Cesium Lead Halide Perovskite Quantum Dots for Efficient Light-Emitting Diodes. (2016). Advanced Functional Materials. [Link]
-
Cartoon showing (top) a typical QD with hydrophobic surface capping... (2012). ResearchGate. [Link]
-
Structural and magnetic characterization of oleic acid and oleylamine-capped gold nanoparticles. (2006). Journal of Applied Physics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PEGylation of indium phosphide quantum dots prevents quantum dot mediated platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional ligands based on dihydrolipoic acid and polyethylene glycol to promote biocompatibility of quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the biocompatibility and biodistribution of fluorescent oleic acid capped ZnSe/CdS/ core shell quantum dots after intravenous injection in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 7. PEGylation of indium phosphide quantum dots prevents quantum dot mediated platelet activation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Aqueous Synthesis of PEGylated Quantum Dots with Increased Colloidal Stability and Reduced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. howarthgroup.org [howarthgroup.org]
- 11. Quantifying the Thermodynamics of Ligand Binding to CsPbBr3 Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Oleyldiethanolamine and Other Non-ionic Surfactants for Advanced Drug Delivery
A Senior Application Scientist's Guide to Formulation and Performance
In the landscape of pharmaceutical sciences, the effective delivery of therapeutic agents to their target sites remains a paramount challenge. Non-ionic surfactants are critical enabling excipients, pivotal in overcoming the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[1] Their ability to form micellar structures that encapsulate hydrophobic drugs significantly enhances bioavailability.[1] This guide provides an in-depth, objective comparison of N-Oleyldiethanolamine (NODE) with other prevalent non-ionic surfactants, including Polysorbates (Tweens), Sorbitan Esters (Spans), and Poloxamers. We will delve into their performance metrics, supported by experimental insights, to assist researchers and formulation scientists in making informed decisions for their drug delivery systems.
Understanding the Key Players: A Structural Overview
Non-ionic surfactants are characterized by their lack of a charged headgroup, a feature that generally contributes to their lower toxicity and greater stability over a wide range of pH and ionic strengths compared to their charged counterparts.[2][3]
-
N-Oleyldiethanolamine (NODE): A tertiary amine with a long oleyl chain (C18, unsaturated) and two hydrophilic hydroxyethyl groups.[4] Its unique structure provides a balance of lipophilicity and hydrophilicity, making it an interesting candidate for emulsification and solubilization.
-
Polysorbates (e.g., Tween 80): These are esters of sorbitan (a derivative of sorbitol) that have been ethoxylated.[5] The number of ethoxy groups and the type of fatty acid (e.g., oleic acid in Tween 80) determine their properties. They are widely used for their excellent emulsifying and stabilizing capabilities, particularly in oil-in-water (O/W) emulsions.[5]
-
Sorbitan Esters (e.g., Span 80): These are esters of sorbitan and fatty acids (like oleic acid in Span 80).[6][7] Unlike Polysorbates, they are not ethoxylated, making them more lipophilic and suitable as water-in-oil (W/O) emulsifiers or as co-surfactants with Polysorbates to modulate the overall hydrophilic-lipophilic balance (HLB).[6]
-
Poloxamers (e.g., Pluronic® F127): These are triblock copolymers consisting of a central hydrophobic chain of polyoxypropylene (POP) flanked by two hydrophilic chains of polyoxyethylene (POE).[8] Their ability to form temperature-sensitive gels makes them unique for controlled-release applications.
Head-to-Head Comparison: Performance in Drug Delivery Systems
The selection of a surfactant is a critical decision in formulation development, directly impacting the stability, efficacy, and safety of the final drug product. A study directly comparing a nanoemulsion of N-oleoylethanolamine (OEA), a hydrophobic bioactive drug, found it to have better efficacy after oral administration compared to a vehicle containing Tween® 20.[9] This highlights the importance of surfactant choice.
Quantitative Performance Metrics
The performance of these surfactants can be quantified and compared across several key parameters. The table below summarizes typical values found in the literature, which are crucial for initial formulation design.
| Surfactant | Typical HLB Value | Primary Application | Key Advantages | Potential Limitations |
| N-Oleyldiethanolamine (NODE) | ~8-10 (Estimated) | O/W Emulsifier, Solubilizer | Good biocompatibility, effective for nanoemulsions.[9] | Less characterized than traditional surfactants, potential for pH sensitivity due to the amine group. |
| Polysorbate 80 (Tween 80) | 15.0 | O/W Emulsifier, Solubilizer, Stabilizer | High HLB, excellent stabilizer for proteins and nanoparticles, P-glycoprotein inhibitor.[5] | Potential for oxidative degradation, can induce hypersensitivity reactions in some cases. |
| Sorbitan Monooleate (Span 80) | 4.3 | W/O Emulsifier, Co-surfactant | Low HLB, effective for W/O systems, often used with Tweens to fine-tune stability.[6][10] | Poor water solubility, can be irritating at high concentrations.[6] |
| Poloxamer 407 (Pluronic F127) | 22.0 | Gelling agent, Solubilizer, Stabilizer | Thermoreversible gelling properties, low toxicity.[1] | Can have complex phase behavior, may interact with certain drugs. |
Core Performance Deep Dive
Solubilization and Encapsulation Efficiency
The primary role of these surfactants is often to enhance the solubility of poorly soluble drugs.[1] This is achieved through micellar solubilization. A study on the drug apigenin showed a remarkable 3442-fold increase in solubility when using a mixed micelle system of Soluplus® and Pluronic F127.[1]
Encapsulation efficiency (EE) is a measure of how much drug is successfully entrapped within the nanocarrier. Lipid nanocapsules (LNCs) have demonstrated over 98% EE for hydrophobic drugs like indomethacin and diclofenac.[11] While specific comparative data for NODE is less abundant, its successful use in formulating nanoemulsions for the highly hydrophobic OEA suggests a high capacity for solubilization and encapsulation.[9]
Emulsification and Particle Size Reduction
Nanoemulsions are a key drug delivery platform, and their formation is highly dependent on the surfactant's ability to reduce interfacial tension.[12][13] The goal is to achieve a small droplet size (typically < 200 nm) and a narrow size distribution (low polydispersity index, PDI), which enhances stability and bioavailability.[14] High-energy methods like high-pressure homogenization or ultrasonication are often employed to create these fine dispersions.[15][16]
-
NODE: Has been successfully used to formulate stable nanoemulsions with desired final properties for delivering OEA.[9]
-
Polysorbate 80: Is a gold standard for O/W nanoemulsions due to its high HLB and strong stabilizing effect. It is frequently used in commercial parenteral lipid emulsions.
-
Span 80: Is typically used in conjunction with a high-HLB surfactant like Polysorbate 80. The ratio of Span to Tween is critical in achieving the required HLB for stable nanoemulsion formation.[17]
Formulation Stability
Stability, both physical and chemical, is crucial for a viable pharmaceutical product.[17] Nanoemulsions are kinetically stable systems, and the surfactant layer prevents droplet coalescence.[13][16]
-
Physical Stability: Assessed through thermodynamic stress tests (e.g., centrifugation, freeze-thaw cycles) and by monitoring particle size and PDI over time under various storage conditions.[14]
-
Chemical Stability: The surfactant should not react with the API or other excipients. The ether linkages in Polysorbates can be prone to oxidation, which is a key consideration.
Biocompatibility and Cytotoxicity
Non-ionic surfactants are generally considered more biocompatible than ionic ones.[3][5] However, cytotoxicity must always be evaluated. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity after exposure to formulation components.[18][19]
-
NODE: Nanoemulsions formulated with NODE were found to be nontoxic in vivo after a 3-week treatment in rats.[9]
-
Polysorbate 80: Widely used and considered safe, though it can increase the permeability of biological barriers like the blood-brain barrier (BBB), an effect that can be leveraged for drug delivery.[5][20]
-
Sorbitan Esters: Generally safe, but can cause skin irritation at higher concentrations.[6]
Experimental Design: A Protocol for Comparative Evaluation
To objectively compare these surfactants, a standardized experimental workflow is essential. This protocol outlines the preparation and characterization of a model nanoemulsion for a hydrophobic API.
Diagram: Experimental Workflow for Surfactant Comparison
Below is a diagram illustrating the logical flow for comparing the performance of different non-ionic surfactants in a nanoemulsion formulation.
Caption: Workflow for comparative evaluation of non-ionic surfactants.
Step-by-Step Methodologies
1. Nanoemulsion Formulation (Spontaneous Emulsification Method) [21]
-
Causality: This low-energy method is chosen for its simplicity and scalability, relying on the physicochemical properties of the components to form the nanoemulsion.
-
Protocol:
-
Organic Phase Preparation: Dissolve the hydrophobic API and the chosen surfactant (e.g., NODE, Span 80) in a suitable oil (e.g., medium-chain triglycerides) and a water-miscible solvent (e.g., ethanol).
-
Aqueous Phase Preparation: If a hydrophilic co-surfactant is used (e.g., Polysorbate 80), dissolve it in purified water.
-
Emulsification: Inject the organic phase into the aqueous phase under constant magnetic stirring. The nanoemulsion forms spontaneously.
-
Solvent Removal: Remove the water-miscible solvent by evaporation under reduced pressure.
-
2. Particle Size and Polydispersity Index (PDI) Analysis [14]
-
Causality: Dynamic Light Scattering (DLS) is the standard method for determining the hydrodynamic diameter of nanoparticles. PDI indicates the uniformity of the particle size distribution, with values < 0.3 being desirable for pharmaceutical applications.
-
Protocol:
-
Dilute the nanoemulsion sample with purified water to achieve a suitable scattering intensity.
-
Place the diluted sample in a cuvette and analyze using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
3. In Vitro Drug Release Study (Dialysis Bag Method) [22][23][24]
-
Causality: This method separates the nanocarrier from the release medium, allowing for the quantification of released drug over time. It simulates the diffusion of the drug from the carrier into the systemic circulation.[22][25]
-
Protocol:
-
Place a known amount of the drug-loaded nanoemulsion into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the sealed bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. The medium should contain a small percentage of a surfactant (like Tween 80) to ensure sink conditions.[25]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method, such as HPLC.
-
4. Cytotoxicity Evaluation (MTT Assay) [26][27]
-
Causality: This assay provides a quantitative measure of cell viability by assessing the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.[18]
-
Protocol:
-
Seed a suitable cell line (e.g., HeLa, Caco-2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the nanoemulsion formulations (and blank nanoemulsions as controls) for a specified period (e.g., 24, 48 hours).
-
After incubation, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.[27]
-
Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.[27] Cell viability is expressed as a percentage relative to untreated control cells.
-
Concluding Remarks
The choice of a non-ionic surfactant is a multifaceted decision that extends beyond a single parameter like the HLB value. N-Oleyldiethanolamine presents itself as a promising alternative to more conventional surfactants, particularly demonstrated by its efficacy in delivering the challenging compound OEA.[9] However, established surfactants like Polysorbates and Sorbitan Esters offer a wealth of historical data and regulatory acceptance.
Ultimately, the optimal surfactant is application-specific. For O/W nanoemulsions requiring high stability and biocompatibility, Polysorbate 80 remains a first-line choice. For W/O systems or for fine-tuning HLB, Sorbitan Esters are indispensable. N-Oleyldiethanolamine should be considered a strong candidate when formulating novel nano-delivery systems, especially when traditional surfactants may not provide optimal performance. The experimental framework provided in this guide offers a robust system for making an evidence-based selection, ensuring the development of a safe, stable, and effective drug delivery vehicle.
References
- Benchchem. (n.d.). Head-to-Head Comparison of Non-Ionic Surfactants in Drug Formulation.
- ACME Research Solutions. (2023, November 28). Formulation Procedure of Nanoemulsion.
- Cortés, H., Hernández-Parra, H., et al. (2021, June 1). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Materials.
- Unknown Authors. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications.
- Unknown Author. (2023, January 1). Techniques for Formulating and Characterizing Nanoemulsions.
- Ghogare, R., Waghmare, S., & Kamble, H. (n.d.). Nanoemulsion- Characterisation Techniques and Formulation Methods. International Journal of Trend in Scientific Research and Development.
- Unknown Authors. (2024, January 12). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. NIH.
- Romero-Zerbo, S. Y., et al. (n.d.). Preparation, characterization and in vivo evaluation of nanoemulsions for the controlled delivery of the antiobesity agent N-oleoylethanolamine. PubMed.
- Unknown Author. (n.d.). Nano-Scale non ionic surfactant vesicles for drug delivery. Journal of Chemical Health Risks.
- ResearchGate. (n.d.). Different types of non-ionic surfactants | Download Table.
- Unknown Author. (2025, October 31). Nonionic surfactant vesicular systems for effective drug delivery—An overview.
- Majeed, A., Bashir, R., & Farooq, S. (2019, March 15). Preparation, Characterization and Applications of Nanoemulsions: An Insight. SciSpace.
- Unknown Authors. (2023, February 3). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. MDPI.
- Unknown Authors. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC - NIH.
- Unknown Author. (2014, November 20). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. SciSpace.
- Unknown Authors. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH.
- Nagarsenker, M. S. (n.d.). In-vitro drug release studies for nanoparticulates: methodologies and challenges. Society for Pharmaceutical Dissolution Science.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Unknown Author. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- PubChem. (n.d.). N-Oleyldiethanolamine.
- Unknown Authors. (n.d.). Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy. MDPI.
- Unknown Author. (2025, September 19). Sorbitan esters as nonionic surfactant and emulsifier in various micro- and nanoformulations: Recent progress and limitations.
- Kreuter, J. (2003, March). Direct evidence that polysorbate-80-coated poly(butylcyanoacrylate) nanoparticles deliver drugs to the CNS via specific mechanisms requiring prior binding of drug to the nanoparticles. PubMed.
- McClements, D. J. (n.d.). Nanoemulsions: formation, properties and applications. Soft Matter (RSC Publishing).
- Unknown Author. (n.d.). Exploring the Versatility of Sorbitan Esters: A Key Ingredient Range for Various Industries.
- Chemistry For Everyone. (2025, July 14). What Are Nanoemulsions? YouTube.
- Unknown Authors. (n.d.). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI.
- Unknown Author. (n.d.). Chemical Composition of Sorbitan Esters: Understanding Their Full Potential.
- Unknown Authors. (n.d.). Drug delivery materials and their applications. Google Patents.
- Parhi, R., & Suresh, P. (n.d.). Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery Applications.
- Unknown Authors. (n.d.). Effects of Sorbitan Monostearate and Stearyl Alcohol on the Physicochemical Parameters of Sunflower-Wax-Based Oleogels. MDPI.
- Unknown Author. (2025, August 10). Properties, Engineering and Applications of Lipid-Based Nanoparticle Drug-Delivery Systems: Current Research and Advances. ResearchGate.
- Dadwal, A., et al. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI.
- Kalvodová, A., & Zbytovská, J. (2022, October 12). Lipid nanocapsules enhance the transdermal delivery of drugs regardless of their physico-chemical properties. Pharma Excipients.
- McClements, D. J. (2025, August 7). Nanoemulsions: Formation, Properties and Applications. ResearchGate.
- ResearchGate. (n.d.). Compositions of different nanoemulsions | Download Table.
- Unknown Author. (n.d.). Development and Evaluation of Lipid Nanoparticles for Camptothecin Delivery. AMiner.
Sources
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. N-Oleyldiethanolamine | C22H45NO2 | CID 6435844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nmb-journal.com [nmb-journal.com]
- 7. shreechem.in [shreechem.in]
- 8. jchr.org [jchr.org]
- 9. Preparation, characterization and in vivo evaluation of nanoemulsions for the controlled delivery of the antiobesity agent N-oleoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shreechem.in [shreechem.in]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Nanoemulsions: formation, properties and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. scispace.com [scispace.com]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Direct evidence that polysorbate-80-coated poly(butylcyanoacrylate) nanoparticles deliver drugs to the CNS via specific mechanisms requiring prior binding of drug to the nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijtsrd.com [ijtsrd.com]
- 22. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. scispace.com [scispace.com]
- 25. spds.in [spds.in]
- 26. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Armostat 700 and Tween 80 as Emulsifiers for Researchers and Formulation Scientists
In the landscape of formulation science, the selection of an appropriate emulsifier is a critical determinant of a product's stability, efficacy, and overall performance. This guide provides an in-depth comparative study of two distinct surfactants: Armostat 700, an ethoxylated amine primarily known for its antistatic properties, and Tween 80 (Polysorbate 80), a polysorbate ester widely recognized for its versatile emulsifying capabilities in pharmaceutical and research applications.[1][2][3][4][5][6]
This document moves beyond a simple cataloging of properties to offer a foundational understanding of each molecule's mechanism of action, supported by a robust framework of experimental protocols for their empirical evaluation. The causality behind experimental choices is elucidated to empower researchers in designing their own validation studies.
Introduction to the Emulsifiers: Divergent Origins, Convergent Potential?
Tween 80 (Polysorbate 80): The Established Standard
Tween 80 is a non-ionic surfactant and emulsifier extensively used across the pharmaceutical, cosmetic, and food industries.[1][7][8] It is derived from polyethoxylated sorbitan and oleic acid, rendering it highly hydrophilic and an excellent choice for creating stable oil-in-water (O/W) emulsions.[1][3] Its biocompatibility and established safety profile have made it a go-to excipient in a vast array of formulations, from injectable and oral drug delivery systems to vaccine preparations.[7][9][10]
Armostat 700: An Antistatic Agent with Surfactant Properties
Armostat 700, chemically identified as Oleyl-bis(2-hydroxyethyl) amine, belongs to the family of ethoxylated amines.[2][5][11] It is primarily marketed as a long-lasting, internal antistatic additive for various polymers, including polyethylene (PE), polypropylene (PP), and polystyrene (PS).[2][5][6][12] Its mechanism in this role involves migration to the polymer surface, where it interacts with atmospheric moisture to dissipate static charge.[12] However, its chemical structure—a hydrophobic oleyl tail and hydrophilic bis(2-hydroxyethyl) amine head—confers amphiphilic properties, suggesting its potential as a surfactant and emulsifier.[13][14][15][16] While less conventional in liquid formulations compared to Tween 80, ethoxylated amines are recognized for their surface-active properties and are used as emulsifiers in various industrial applications.[4][13][16]
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of each emulsifier is fundamental to predicting their behavior in a formulation.
| Property | Armostat 700 | Tween 80 (Polysorbate 80) |
| Chemical Name | Oleyl-bis(2-hydroxyethyl) amine[2][5][11] | Polyoxyethylene (20) sorbitan monooleate[17] |
| Chemical Family | Ethoxylated Amine[2][5] | Polysorbate[1] |
| CAS Number | 25307-17-9[2][5] | 9005-65-6[17] |
| Appearance | Liquid[2][5] | Viscous, amber-colored liquid[9][17] |
| HLB Value | Not readily available in literature; anticipated to be in the range suitable for emulsification. | Approximately 15.0[1][3] |
| Solubility | Low water solubility (0.1268 mg/L at 25°C, estimated)[] | Soluble in water, ethanol, and isopropanol[17] |
| Primary Application | Internal antistatic agent for polymers[2][5][6][12] | Emulsifier, solubilizer, and stabilizer in pharmaceuticals, cosmetics, and food.[1][7][8][9] |
Mechanism of Emulsification: Theoretical Framework
Emulsifiers function by reducing the interfacial tension between two immiscible liquids, such as oil and water, and forming a stabilizing film around the dispersed droplets to prevent coalescence.[19]
Tween 80: With a high Hydrophilic-Lipophilic Balance (HLB) value of approximately 15, Tween 80 is strongly hydrophilic and thus ideally suited for creating oil-in-water (O/W) emulsions.[1][3] Its polyoxyethylene chains are highly soluble in the aqueous continuous phase, while the oleic acid tail anchors into the oil droplet. This creates a stable interfacial layer that sterically hinders droplet aggregation.
Armostat 700: As an ethoxylated amine, Armostat 700 possesses a hydrophobic oleyl group and a hydrophilic head composed of a tertiary amine with two ethoxy groups.[14][15] This structure allows it to orient at the oil-water interface. The nitrogen atom in the amine group can also become protonated in acidic conditions, imparting a cationic character to the surfactant, which can contribute to electrostatic stabilization of the emulsion droplets. Fatty amine ethoxylates are known to function as non-ionic surfactants and can be effective emulsifiers.[4][13][16]
Below is a diagram illustrating the general mechanism of emulsification by a surfactant molecule.
Caption: Workflow for the comparative evaluation of Armostat 700 and Tween 80.
Illustrative Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Droplet Size and Polydispersity Index (PDI)
| Emulsifier | Concentration (% w/w) | Mean Droplet Size (nm) | PDI |
| Armostat 700 | 0.5 | Experimental Data | Experimental Data |
| 1.0 | Experimental Data | Experimental Data | |
| 2.0 | Experimental Data | Experimental Data | |
| Tween 80 | 0.5 | Experimental Data | Experimental Data |
| 1.0 | Experimental Data | Experimental Data | |
| 2.0 | Experimental Data | Experimental Data | |
| Control | 0 | Experimental Data | Experimental Data |
Table 2: Accelerated Stability Testing Results
| Emulsifier | Concentration (% w/w) | Creaming Index (%) | Droplet Size Change after Thermal Cycling (%) |
| Armostat 700 | 0.5 | Experimental Data | Experimental Data |
| 1.0 | Experimental Data | Experimental Data | |
| 2.0 | Experimental Data | Experimental Data | |
| Tween 80 | 0.5 | Experimental Data | Experimental Data |
| 1.0 | Experimental Data | Experimental Data | |
| 2.0 | Experimental Data | Experimental Data |
Discussion and Concluding Remarks
The choice between Armostat 700 and Tween 80 as an emulsifier will be dictated by the specific requirements of the formulation and the desired performance characteristics.
-
Tween 80 remains the benchmark for many pharmaceutical and research applications due to its high HLB, excellent water solubility, and extensive history of use and regulatory acceptance. [1][7][9]It is particularly effective for creating fine, stable oil-in-water emulsions.
-
Armostat 700 , while primarily an antistatic agent, possesses the molecular architecture of a non-ionic (potentially cationic under acidic pH) surfactant and is expected to exhibit emulsifying properties. [4][13][14][15][16]Its lower water solubility compared to Tween 80 may influence its performance, potentially favoring its use in specific systems or in combination with other surfactants. Its efficacy would need to be empirically determined for each specific application using the protocols outlined in this guide. The potential for pH-dependent cationic behavior could be an interesting feature to explore for formulations requiring electrostatic stabilization.
This guide provides the theoretical foundation and a practical experimental framework for a comprehensive comparative study. By systematically evaluating droplet size, interfacial tension, and stability, researchers can make an informed, data-driven decision on the suitability of Armostat 700 versus the well-established Tween 80 for their specific emulsification needs.
References
-
Chemsino. (2024, October 18). Tween 80 VS. Span 80: What is the Difference. Available at: [Link]
-
Chemiis. (2025, January 10). Tween-80: Applications, Characteristics, and Safety Measures. Available at: [Link]
-
AUCO. What Makes Tween 80 A Unique Ingredient in Pharmaceuticals?. Available at: [Link]
-
US Pharmacopeia. (2023, February 10). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Available at: [Link]
-
Zhengzhou Yizeli Industrial Co.,Ltd. (2025, May 14). Application of Tween 80. Available at: [Link]
-
Scribd. Impact of Dilution on Emulsion Size Analysis. Available at: [Link]
-
Taylor & Francis Online. (2020, January 11). Effect of dilution on particle size analysis of w/o emulsions by dynamic light scattering. Available at: [Link]
-
INTERSURFCHEM. Tween 80. Available at: [Link]
-
Venus Ethoxyethers. Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine. Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Available at: [Link]
-
Shree Vallabh Chemical. Stearyl Amine Ethoxylates: Versatile Industrial Surfactants. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 7). Formulating with Polysorbate 80: Tips for Stable Emulsions. Available at: [Link]
-
Taylor & Francis Online. Direct and Accelerated Characterization of Formulation Stability. Available at: [Link]
-
Chemsino. (2024, October 18). Tween 80 VS. Span 80: What is the Difference. Available at: [Link]
-
Rimpro India. Application of Surfactants - Fatty Amine Ethoxylates. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring the Feasibility of Bis(2-Hydroxyethyl)Oleylamine: A Synthetic Route Analysis by Manufacturer. Available at: [Link]
-
Heze Lihua Chemical Co., Ltd. China Supplier Bis (2-hydroxyethyl) Oleyl Amine CAS 13127-82-7. Available at: [Link]
-
Seasoned Advice. (2019, November 21). What is the proper way to use polysorbate to create an emulsion?. Available at: [Link]
-
Chemsino. (2025, January 10). Dosage of Polysorbate 80 in Various Foods. Available at: [Link]
-
Cannabis Science and Technology. Polysorbate 80: An Emulsifying Agent in Cannabis Concentrate Microbiology. Available at: [Link]
-
ResearchGate. Physical properties of Span 80 and Tween 80. Available at: [Link]
-
ResearchGate. (2020, May 27). Does my formula for an o/w emulsion seem to have high stability?. Available at: [Link]
-
MDPI. (2020, August 15). Rheology Impact of Various Hydrophilic-Hydrophobic Balance (HLB) Index Non-Ionic Surfactants on Cyclopentane Hydrates. Available at: [Link]
-
Wedo Chemicals. Bis(2-hydroxyethyl) Oleyl Amine. Available at: [Link]
-
Yunno. Nouryon Polymer Additives. Available at: [Link]
-
ResearchGate. Optimization of HLB value for tween 80 and span 80 mixture. Available at: [Link]
-
Croda. Span and Tween. Available at: [Link]
-
Plastic Technology Service Ltd. Armostat. Available at: [Link]
-
TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Available at: [Link]
-
MatWeb. Armostat Technical Data Sheets. Available at: [Link]
Sources
- 1. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 2. lnct.ac.in [lnct.ac.in]
- 3. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 4. Application of Surfactants - Fatty Amine Ethoxylates [rimpro-india.com]
- 5. Armostat 700 Oleyl-bis(2-hydroxyethyl) amine [nouryon.com]
- 6. specialchem.com [specialchem.com]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. Dosage of Polysorbate 80 in Various Foods [cnchemsino.com]
- 9. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. WO2004099350A1 - Ethoxylated surfactants for water in oil emulsions - Google Patents [patents.google.com]
- 11. yunno.net [yunno.net]
- 12. ptsuk.com [ptsuk.com]
- 13. Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers [venus-goa.com]
- 14. shreechem.in [shreechem.in]
- 15. nbinno.com [nbinno.com]
- 16. matangiindustries.com [matangiindustries.com]
- 17. EP1656552B1 - Accelerated stability assessment of dispersions and emulsions - Google Patents [patents.google.com]
- 19. usp.org [usp.org]
A Senior Application Scientist's Guide to PEGylated Surfactants for Preventing Protein Adsorption: A Comparative Analysis Featuring PEG-2 Oleamine
Abstract
Nonspecific protein adsorption onto surfaces is a critical challenge in drug development, biomanufacturing, and medical device engineering, leading to compromised efficacy, immunogenicity, and device failure. Surface modification with Poly(ethylene glycol) (PEG) is the industry's gold standard for creating bio-inert, protein-repellent surfaces. While PEGylated copolymers have demonstrated high efficacy, their application often requires complex covalent surface modification. PEGylated surfactants offer a simpler, non-covalent alternative for rendering surfaces protein-resistant. This guide provides an in-depth comparison of the efficacy of various PEGylated surfactants, with a special focus on evaluating the potential of PEG-2 Oleamine against established alternatives like PEG-sorbitan esters (e.g., Tween series) and PEG-alkyl ethers (e.g., Brij series). We will delve into the underlying mechanisms of protein repellency, present a framework for experimental comparison, and provide detailed protocols for key analytical techniques.
The Challenge: Unwanted Protein-Surface Interactions
In the realm of biologics and biomedical devices, the interface between a synthetic material and a biological fluid is a hotbed of activity. The moment a material is exposed to blood, plasma, or even a simple protein buffer, proteins begin to adsorb to its surface. This process, driven by hydrophobic, electrostatic, and van der Waals interactions, is often the initiating event in a cascade of undesirable outcomes:
-
Loss of Biologic Activity: Therapeutic proteins can denature upon adsorption, losing their specific conformation and, consequently, their function.
-
Immunogenic Responses: Adsorbed, denatured proteins can present new epitopes to the immune system, triggering an immune response against the therapeutic or device.[1]
-
Device Fouling and Failure: In medical implants, biosensors, and bioprocessing equipment, protein adsorption (biofouling) can impede function, cause blockages, and lead to device failure.
The primary strategy to combat this is to create a "stealth" surface that evades protein recognition. This is where PEGylation becomes an indispensable tool.[2][3]
The Mechanism: How PEGylation Creates a Protein-Repellent Shield
The remarkable ability of PEGylated surfaces to resist protein adsorption stems from two synergistic principles: the formation of a hydration layer and steric repulsion.[4][5]
-
Hydration Layer: The ether oxygens in the PEG backbone form strong hydrogen bonds with water molecules, creating a tightly bound, viscous layer of water at the interface.[5] For a protein to adsorb, it must displace this energetically stable water layer, a process that is thermodynamically unfavorable.
-
Steric Repulsion: The PEG chains are highly flexible and dynamic, constantly moving and occupying a significant volume.[4][6] As a protein approaches the surface, the PEG chains are compressed. This loss of conformational entropy creates a repulsive steric barrier that physically prevents the protein from reaching the underlying substrate.[4][6]
The effectiveness of this barrier is highly dependent on the architecture of the PEG layer, including chain length and grafting density.[7][8]
Caption: Steric repulsion and hydration layer mechanism.
A Field of Contenders: Comparing PEGylated Surfactants
While covalently grafting PEG chains to a surface provides a robust and durable protein-resistant coating, the process can be complex and material-dependent.[4] PEGylated surfactants offer a simpler "graft-to" approach via physisorption, where the surfactant's hydrophobic tail anchors it to the surface, leaving the hydrophilic PEG headgroup to form the protective shield.
Here, we compare the theoretical and known attributes of three major classes.
PEG-Sorbitan Esters (e.g., Tween® 20, Tween® 80)
-
Structure: Composed of a sorbitan fatty acid ester (e.g., monolaurate for Tween 20) with multiple hydrophilic polyoxyethylene chains.
-
Properties: Non-ionic, widely used as excipients in biologic formulations to prevent aggregation and surface adsorption.[9][10] They are effective emulsifiers and stabilizers.
-
Performance: Tween surfactants have a proven track record of reducing protein adsorption on various surfaces.[11][12] However, the ester linkage is susceptible to hydrolysis, and the presence of peroxides in some grades can lead to protein oxidation. Their bulky headgroup provides significant steric hindrance.
PEG-Alkyl Ethers (e.g., Brij® Series)
-
Structure: A simple structure consisting of a hydrophobic alkyl chain (e.g., lauryl, cetyl, stearyl) linked to a hydrophilic polyoxyethylene chain via a stable ether bond.[13]
-
Properties: Non-ionic, generally more chemically stable than the Tween series due to the ether linkage.
-
Performance: Brij-type surfactants are also effective at preventing protein adsorption. Their performance is a function of the balance between the alkyl chain length (which governs surface affinity) and the PEG chain length (which governs the effectiveness of the steric barrier).[14]
PEG-2 Oleamine: A Cationic Contender
-
Structure: A polyethylene glycol amine of oleic acid.[15] It consists of a long, unsaturated hydrophobic oleyl tail, a tertiary amine headgroup, and two short PEG chains (average of 2 ethylene oxide units total).[16][17]
-
Properties: Unlike the others, PEG-2 Oleamine is cationic at neutral and acidic pH due to the amine group. This positive charge could strongly influence its interaction with both surfaces and proteins. It is primarily used in cosmetic formulations as an emulsifier.[18][19][20]
-
Hypothesized Performance:
-
Surface Interaction: The cationic headgroup could promote strong electrostatic binding to negatively charged surfaces (e.g., glass, silica, many polymers), potentially forming a more stable adsorbed layer than non-ionic counterparts.
-
Protein Interaction: The short PEG-2 chains offer a minimal steric barrier compared to the long chains found on many Tweens and Brijs. This could be a significant disadvantage. Furthermore, its net positive charge could lead to strong, undesirable electrostatic attraction to negatively charged proteins (e.g., albumin at physiological pH), potentially increasing adsorption for these molecules. Conversely, it may show enhanced repulsion of positively charged proteins.
-
Experimental Framework for Comparative Efficacy
To objectively compare these surfactants, a multi-faceted experimental approach is required. No single technique tells the whole story. We must measure not only the amount of adsorbed protein but also the nature of that interaction in real-time.
Below are detailed protocols for three gold-standard techniques to create a comprehensive performance profile for any surfactant.
Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a highly sensitive, real-time, label-free technique that measures changes in mass and viscoelastic properties at a surface.[21][22] It monitors the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor. A decrease in frequency indicates mass adsorption, while an increase in dissipation indicates that the adsorbed layer is soft and hydrated (like a PEG brush or a loosely bound protein layer).[23][24]
Caption: Workflow for assessing protein adsorption using QCM-D.
Detailed Protocol:
-
Sensor Preparation: Use gold-coated QCM-D sensors. Clean rigorously by immersing in a 2% SDS solution for 30 minutes, rinsing with ultrapure water, drying under nitrogen, and treating with UV/Ozone for 10 minutes to remove organic contaminants.
-
Baseline Establishment: Mount the sensor in the QCM-D flow module. Initiate a constant flow (e.g., 100 µL/min) of a running buffer (e.g., Phosphate Buffered Saline, pH 7.4) until a stable frequency and dissipation baseline is achieved (drift < 0.1 Hz/min).
-
Surfactant Coating: Inject a solution of the test surfactant (e.g., 0.1% w/v of PEG-2 Oleamine, Tween 20, or Brij 35 in running buffer) and flow until the adsorption signal plateaus, indicating surface saturation.
-
Rinsing: Switch back to the running buffer to rinse away any non-adsorbed or loosely bound surfactant molecules until the signal is stable. The shift in frequency from the initial baseline represents the adsorbed mass of the surfactant layer.
-
Protein Adsorption: Inject a solution of the model protein (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in running buffer). Monitor the changes in frequency and dissipation in real-time. A minimal change indicates effective protein repulsion.
-
Final Rinse: Flow with running buffer again to remove any reversibly bound protein. The final, stable frequency shift corresponds to the mass of irreversibly adsorbed protein.
-
Data Analysis: Use the Sauerbrey equation for thin, rigid layers or more complex viscoelastic modeling for soft layers to convert the final Δf into adsorbed mass (ng/cm²).[24] Compare the ΔD values to understand the nature of the adsorbed layer (high ΔD suggests a more hydrated, less denatured protein layer).
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free optical technique that measures changes in the refractive index near a sensor surface, which is directly proportional to the mass of molecules binding to it.[25][26] It is exceptionally useful for determining the kinetics (association/dissociation rates) and affinity of protein-surface interactions.[27][28]
Detailed Protocol:
-
Sensor Chip Preparation: Use a standard gold sensor chip (e.g., CM5). The surface can be used as is for direct surfactant adsorption or modified with a hydrophobic self-assembled monolayer (e.g., alkanethiol) to better mimic a plastic surface.
-
System Priming: Prime the SPR instrument with a running buffer (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
Surface Conditioning: Inject the test surfactant solution (e.g., 0.1% w/v) over the sensor surface to form the adsorbed layer.
-
Protein Injection (Analyte): Inject the protein solution at several different concentrations (e.g., ranging from 10 µg/mL to 500 µg/mL) for a defined period (association phase), followed by a switch back to running buffer (dissociation phase).[25]
-
Data Analysis: The resulting sensorgram (Response Units vs. Time) provides a wealth of information. A low overall response indicates low adsorption. The shape of the curves reveals kinetic data. Fit the data from the different concentrations to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A high KD indicates weak, transient binding, which is desirable for protein resistance.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive, plate-based endpoint assay used to quantify the amount of a specific protein adsorbed to a surface.[29] While it doesn't provide real-time data, it is a high-throughput and widely accessible method.[30]
Detailed Protocol:
-
Surface Coating: Add 100 µL of the test surfactant solution (e.g., 0.1% w/v in PBS) to the wells of a high-binding 96-well polystyrene plate. Incubate for 2 hours at room temperature, then wash 3x with PBS.
-
Protein Adsorption: Add 100 µL of the model protein solution (e.g., 100 µg/mL in PBS) to the coated wells. Incubate for 2 hours at room temperature to allow for adsorption.
-
Blocking: Wash the wells 3x with PBS containing 0.05% Tween 20 (PBST). Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 1 hour to block any remaining open sites on the plastic.
-
Primary Antibody: Wash 3x with PBST. Add 100 µL of a primary antibody specific to the adsorbed protein, diluted in blocking buffer. Incubate for 1 hour.
-
Secondary Antibody: Wash 3x with PBST. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in blocking buffer. Incubate for 1 hour.
-
Detection: Wash 5x with PBST. Add 100 µL of a suitable enzyme substrate (e.g., TMB). Allow the color to develop, then stop the reaction with 50 µL of 2M H₂SO₄.
-
Quantification: Read the absorbance at 450 nm using a microplate reader.[30] The signal intensity is proportional to the amount of protein adsorbed on the surface. Compare the absorbance values between different surfactant coatings.
Data Synthesis: A Comparative Performance Matrix
The true power of this analysis comes from synthesizing the data from all three techniques into a single, easy-to-compare table. The following table presents a template for such a comparison, populated with expected/representative data for established surfactants and hypothesized outcomes for PEG-2 Oleamine.
| Parameter | PEG-2 Oleamine | Tween 20 | Brij 35 | Uncoated Polystyrene | Rationale / Method |
| Adsorbed BSA Mass (ng/cm²) | To Be Determined (TBD) | 10 - 30 | 15 - 40 | > 200 | QCM-D: Measures total adsorbed mass after rinse. Lower is better. |
| Fibrinogen Adsorption | TBD (Potentially high) | Low | Low | Very High | QCM-D/ELISA: Fibrinogen is a large, "sticky" protein, a challenging test case. |
| Binding Affinity (KD for BSA) | TBD (Potentially low if electrostatic) | High (Weak Affinity) | High (Weak Affinity) | Low (Strong Affinity) | SPR: Measures the strength of the interaction. A higher KD is desirable. |
| Layer Viscoelasticity (ΔD/Δf) | TBD | High | High | Low | QCM-D: A high ratio indicates a soft, hydrated, less-denatured protein layer. |
| Chemical Stability | Moderate (Amine) | Low (Ester) | High (Ether) | N/A | Based on chemical structure; ether links are most stable. |
| Surface Charge | Cationic (+) | Non-ionic | Non-ionic | Hydrophobic/Slightly (-) | Based on chemical structure. |
Note: Values for Tween 20 and Brij 35 are representative based on literature and expected performance. Values for PEG-2 Oleamine are hypothesized and require experimental validation.
Conclusion and Future Outlook
The prevention of nonspecific protein adsorption is paramount for the success of next-generation biologics and medical devices. While established non-ionic PEGylated surfactants like the Tween and Brij series offer effective and simple solutions, their performance and stability can vary.
This guide introduces PEG-2 Oleamine as a potential, albeit unproven, candidate in this space. Its unique cationic nature presents both a potential advantage for strong surface anchoring and a significant risk for electrostatically driven protein adsorption. The short PEG-2 chains are a theoretical disadvantage for steric repulsion.
The path forward is clear: The rigorous, multi-technique experimental framework laid out in this guide must be employed to directly measure the performance of PEG-2 Oleamine against the current standards. Only through direct, quantitative comparison of adsorbed mass, binding kinetics, and layer properties can we determine if PEG-2 Oleamine is a viable new tool in the scientist's arsenal or if its properties make it unsuitable for this critical application. This empirical approach, grounded in robust analytical science, is the only trustworthy path to innovation.
References
-
Dixon, M. C. (2008). Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions. National Institutes of Health. [Link]
-
Biolin Scientific. (n.d.). What is QCM-D? Biolin Scientific. [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
-
Micro Photonics. (n.d.). Quartz Crystal Microbalance for Protein Adsorption to Solid Surface. Micro Photonics. [Link]
-
Vetrone, F., et al. (2019). Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces. Frontiers in Bioengineering and Biotechnology. [Link]
-
Ladd, J., et al. (2009). QCM-D Sensitivity to Protein Adsorption Reversibility. National Institutes of Health. [Link]
-
Pasche, S., et al. (2005). Effects of Ionic Strength and Surface Charge on Protein Adsorption at PEGylated Surfaces. Journal of Physical Chemistry B. [Link]
-
Douzi, B. (2024). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Methods in Molecular Biology. [Link]
-
Sholl-Franco, A., et al. (1998). Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures. Journal of Neuroscience Methods. [Link]
-
Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature. [Link]
-
De, R. & Reches, M. (2018). Studying protein-protein interactions using surface plasmon resonance. PubMed. [Link]
-
De, R. & Reches, M. (2018). Studying Protein-Protein Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
-
Hucknall, A., et al. (2009). Protein Resistant Polymeric Biomaterials. ACS Macro Letters. [Link]
-
MyRevea. (n.d.). PEG-2 Oleamine. MyRevea. [Link]
-
Tsutsumi, H., et al. (2015). Influence of PEGylation on the strength of protein surface salt bridges. National Institutes of Health. [Link]
-
QIAGEN. (n.d.). Protein assay ELISA. QIAGEN. [Link]
-
Pyne, A., et al. (2018). PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy. RSC Advances. [Link]
-
Martínez-Negro, M., et al. (2022). Poly(ethylene glycol)-Based Surfactant Reduces the Conformational Change of Adsorbed Proteins on Nanoparticles. Biomacromolecules. [Link]
-
Merritt, K., et al. (1988). Use of an enzyme linked immunosorbent assay (ELISA) for quantification of proteins on the surface of materials. Journal of Biomedical Materials Research. [Link]
-
Ray, S., et al. (2010). The Influence of PEG Architecture on Protein Adsorption and Conformation. National Institutes of Health. [Link]
-
Perera, Y. R., et al. (2020). Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles. Molecules. [Link]
-
Lee, S. J., et al. (1989). Effects of Tween 20 on the desorption of proteins from polymer surfaces. Journal of Colloid and Interface Science. [Link]
-
ResearchGate. (2017). Tween surfactants: Adsorption, self-organization, and protein resistance. Request PDF. [Link]
-
Martínez-Negro, M., et al. (2022). Poly(ethylene glycol)-Based Surfactant Reduces the Conformational Change of Adsorbed Proteins on Nanoparticles. ResearchGate. [Link]
-
Martínez-Negro, M., et al. (2022). Poly(ethylene glycol)-Based Surfactant Reduces the Conformational Change of Adsorbed Proteins on Nanoparticles. PMC - PubMed Central. [Link]
-
EWG Skin Deep. (n.d.). What is PEG-2 OLEAMINE. Environmental Working Group. [Link]
-
MCB Books. (n.d.). PEG-2 Oleamine. Genamin® O 020. MCB Books. [Link]
-
Surmodics IVD. (n.d.). Guide To Detecting Proteins: ELISA. Surmodics IVD. [Link]
-
ResearchGate. (2015). The effect of Tween (R) 20 on silicone oil-fusion protein interactions. ResearchGate. [Link]
-
MDPI. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. MDPI. [Link]
-
PubChem. (n.d.). PEG-2 Oleamine. National Institutes of Health. [Link]
-
Schöttler, S., et al. (2016). Protein adsorption is required for stealth effect of poly(ethylene glycol)- and poly(phosphoester)-coated nanocarriers. Nature Nanotechnology. [Link]
-
Zheng, G., et al. (2015). Preventing protein adsorption and macrophage uptake of gold nanoparticles via a hydrophobic shield. PubMed. [Link]
-
ResearchGate. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. ResearchGate. [Link]
-
COSMILE Europe. (n.d.). PEG-2 OLEAMINE – Ingredient. COSMILE Europe. [Link]
-
Jones, J. A., et al. (2011). Linking the foreign body response and protein adsorption to PEG-based hydrogels using proteomics. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Anti-protein mechanism of polyethylene glycol (PEG). ResearchGate. [Link]
-
ResearchGate. (2014). How can we decrease nonspecific protein adsorption?. ResearchGate. [Link]
-
Jang, H. J., et al. (2015). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. PMC - NIH. [Link]
-
ScienceOpen. (2015). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. ScienceOpen. [Link]
-
Branch, D. W., et al. (2009). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. MDPI. [Link]
-
Jang, H. J., et al. (2015). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Toxicological Research. [Link]
-
ResearchGate. (2004). Interaction between poly(ethylene glycol) and two surfactants investigated by diffusion coefficient measurements. ResearchGate. [Link]
-
Halperin, A., et al. (2007). Primary versus ternary adsorption of proteins onto PEG brushes. Langmuir. [Link]
-
Johnson, W., Jr. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. International Journal of Toxicology. [Link]
Sources
- 1. Linking the foreign body response and protein adsorption to PEG-based hydrogels using proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein adsorption is required for stealth effect of poly(ethylene glycol)- and poly(phosphoester)-coated nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventing protein adsorption and macrophage uptake of gold nanoparticles via a hydrophobic shield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Tween 20 on the desorption of proteins from polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cir-safety.org [cir-safety.org]
- 15. ewg.org [ewg.org]
- 16. makingchembooks.com [makingchembooks.com]
- 17. cosmileeurope.eu [cosmileeurope.eu]
- 18. myrevea.com [myrevea.com]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
- 21. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 23. biolinscientific.com [biolinscientific.com]
- 24. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. affiniteinstruments.com [affiniteinstruments.com]
- 26. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 27. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 29. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of N-Oleyldiethanolamine and Other Amine-Based Surfactants
Introduction
Amine-based surfactants are a cornerstone of formulation science, prized for their multifaceted roles as emulsifiers, foam stabilizers, and viscosity modifiers. Within this versatile class of compounds, N-Oleyldiethanolamine (NODE) presents unique properties that merit a detailed comparative analysis against other widely used amine-based surfactants, such as Cocamide Diethanolamine (Cocamide DEA) and Cocamide Monoethanolamine (Cocamide MEA). This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, offering insights into the performance characteristics of these surfactants, supported by illustrative experimental data and detailed protocols. The objective is to furnish a scientifically grounded framework for selecting the optimal amine-based surfactant for specific formulation challenges, particularly in the realms of pharmaceuticals and advanced personal care.
Molecular Structures and Mechanisms of Action
The performance of an amine-based surfactant is intrinsically linked to its molecular architecture. The key differentiators among NODE, Cocamide DEA, and Cocamide MEA are the nature of the hydrophobic tail and the hydrophilic head group.
-
N-Oleyldiethanolamine (NODE): Features a long (C18), unsaturated oleyl group as its hydrophobic tail and a diethanolamine head group. The double bond in the oleyl chain introduces a "kink," which imparts greater fluidity and steric hindrance, influencing its emulsification and viscosity-building properties.
-
Cocamide Diethanolamine (Cocamide DEA): Derived from coconut oil, it possesses a mixture of saturated fatty acid chains (typically C8-C18) and a diethanolamine head group. Its broader distribution of alkyl chain lengths contributes to its robust performance across a range of applications.[1]
-
Cocamide Monoethanolamine (Cocamide MEA): Also derived from coconut oil, it has a similar fatty acid profile to Cocamide DEA but features a monoethanolamine head group. This structural difference affects its solubility and thickening capabilities.
Figure 1: Molecular Structures of Compared Surfactants
Comparative Performance Analysis
The distinct molecular structures of these surfactants translate into measurable differences in their performance as emulsifiers, foam stabilizers, and viscosity modifiers. The following sections provide an objective comparison, with illustrative data representing typical performance characteristics.
Emulsification Performance
Effective emulsification is critical for the stability of many pharmaceutical and cosmetic formulations, preventing the separation of oil and water phases. The efficiency of an emulsifier is often evaluated by its ability to create and maintain a stable emulsion over time.
Due to its long, unsaturated oleyl tail, NODE is particularly adept at emulsifying a wide range of oils, including vegetable oils and esters commonly used in topical drug delivery systems. The "kink" in its hydrophobic chain disrupts the packing at the oil-water interface, creating a more stable and robust emulsion. Cocamide DEA and MEA are also effective emulsifiers, though their performance can be more dependent on the specific oil phase due to their saturated and varied alkyl chains.[2][3]
| Surfactant | Concentration (w/w) | Oil Phase | Emulsion Stability (24h) |
| N-Oleyldiethanolamine | 2% | Mineral Oil | No separation |
| Cocamide DEA | 2% | Mineral Oil | Slight creaming |
| Cocamide MEA | 2% | Mineral Oil | Moderate creaming |
Table 1: Illustrative Emulsification Performance. Data is representative of typical performance.
Foam Stabilization
In many personal care and cleansing formulations, a rich and stable foam is a desirable attribute. Amine-based surfactants act as foam boosters, increasing the volume and longevity of the lather produced by primary surfactants.
Cocamide DEA is well-regarded for its excellent foam boosting and stabilizing properties, contributing to a dense and creamy lather.[1] Cocamide MEA also enhances foam but tends to produce a slightly less voluminous and stable foam compared to its diethanolamine counterpart. NODE contributes to foam stability, though its primary strength lies in emulsification and viscosity building.
| Surfactant (as co-surfactant) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) |
| N-Oleyldiethanolamine | 180 | 165 |
| Cocamide DEA | 200 | 190 |
| Cocamide MEA | 190 | 170 |
Table 2: Illustrative Foam Stabilization Performance. Data is representative of typical performance.
Viscosity Modification
The ability to control the rheology of a formulation is crucial for product texture, stability, and dispensing. Alkanolamides are known for their ability to increase the viscosity of surfactant-based systems, particularly in the presence of electrolytes.[4]
The mechanism of viscosity building involves the formation of mixed micelles with the primary surfactant, which can grow into elongated, worm-like structures, leading to a significant increase in viscosity.[5] The long oleyl chain of NODE can lead to more pronounced intermolecular interactions within the micellar structures, resulting in efficient viscosity building, even at lower concentrations. Cocamide DEA is also a highly effective thickener.[4] Cocamide MEA can increase viscosity but is generally less efficient than the diethanolamides.[6]
| Surfactant | Concentration (w/w) | Viscosity (cP at 25°C) |
| N-Oleyldiethanolamine | 3% | ~4500 |
| Cocamide DEA | 3% | ~4000 |
| Cocamide MEA | 3% | ~2500 |
Table 3: Illustrative Viscosity Modification Performance in a 10% SLES solution. Data is representative of typical performance.
Applications in Research and Drug Development
The choice of surfactant has significant implications for the performance of advanced formulations.
-
Topical and Transdermal Drug Delivery: The superior emulsification properties of NODE make it an excellent candidate for creating stable creams and lotions for topical drug delivery. Its ability to form stable nanoemulsions can be particularly beneficial for enhancing the penetration of active pharmaceutical ingredients (APIs) through the skin.[7][8][9][10]
-
Formulation of Poorly Soluble Drugs: For oral or parenteral delivery of hydrophobic drugs, nanoemulsions are a promising strategy to improve solubility and bioavailability.[11] NODE's efficacy in emulsifying a variety of oils makes it a valuable tool for developing such advanced drug delivery systems.[7][8][9]
-
High-Performance Personal Care: In sophisticated personal care products, where sensory attributes are paramount, the viscosity-building and conditioning effects of these surfactants are highly valued. NODE can contribute to a rich, luxurious feel in high-end formulations.
Experimental Protocols
To enable researchers to conduct their own comparative analyses, the following detailed protocols are provided.
General Experimental Workflow
Sources
- 1. Cocamide DEA - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. yeserchem.com [yeserchem.com]
- 4. es.firp-ula.org [es.firp-ula.org]
- 5. Phase and Rheological Behavior of Surfactant/Novel Alkanolamide/Water Systems | Semantic Scholar [semanticscholar.org]
- 6. specialchem.com [specialchem.com]
- 7. Preparation, characterization and in vivo evaluation of nanoemulsions for the controlled delivery of the antiobesity agent N-oleoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medscape.com [medscape.com]
- 10. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
A Comparative Analysis of the Antistatic Properties of Armostat 700 and Other Commercial Agents: A Guide for Researchers
In the realm of polymer science and material development, the mitigation of electrostatic discharge (ESD) is a critical consideration. The accumulation of static charge on polymer surfaces can lead to a cascade of issues, from dust attraction that compromises aesthetics and performance to catastrophic electrostatic discharges that can damage sensitive electronic components or create ignition hazards.[1][2] Internal antistatic agents are indispensable additives incorporated into polymers to provide a lasting solution to these challenges.
This guide provides a comprehensive comparative analysis of Armostat 700, a widely used ethoxylated amine-based antistatic agent, and other commercial alternatives. We will delve into the mechanisms of action, present standardized methodologies for performance evaluation, and offer a framework for selecting the optimal antistatic agent for your specific application. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of antistatic additives.
The Challenge of Static Electricity in Polymers
Polymers are inherently excellent electrical insulators, which allows them to readily accumulate static charges on their surfaces.[3] This phenomenon, often initiated by friction during processing or handling (triboelectric effect), can result in a host of problems across various industries.[4][5] Mitigating these effects is crucial for ensuring product quality, safety, and performance.
Armostat 700: An In-Depth Look
Armostat 700 is a long-lasting, general-purpose internal antistatic additive based on oleyl-bis(2-hydroxyethyl) amine.[6][7] As an ethoxylated amine, it falls within a class of nonionic antistatic agents known for their effectiveness, particularly in polyolefins such as polyethylene (PE) and polypropylene (PP), as well as in styrenics like polystyrene (PS), SAN, and ABS.[6][8]
Mechanism of Action: The Migratory Pathway to Conductivity
Internal antistatic agents like Armostat 700 are compounded into the polymer matrix during extrusion.[3][9] Being partially incompatible with the non-polar polymer, the Armostat 700 molecules gradually migrate to the surface of the plastic part.[3] This process is often referred to as "blooming."
Once at the surface, the hydrophilic portions of the ethoxylated amine molecules interact with ambient moisture, forming a microscopic, conductive layer of water.[4][10] This layer provides a pathway for the dissipation of static charges, effectively lowering the surface resistivity of the polymer.[10] A key advantage of this migratory mechanism is its semi-permanent nature; if the surface layer is disturbed or washed away, more Armostat 700 molecules from the bulk of the polymer will migrate to replenish it.[3]
A Landscape of Commercial Antistatic Agents
While Armostat 700 and other ethoxylated amines are highly effective, the choice of an antistatic agent depends on factors such as the host polymer, processing conditions, desired longevity of the effect, and regulatory requirements. Here, we compare Armostat 700 with other major classes of commercial antistatic agents.
Glycerol Monostearate (GMS)
Glycerol monostearate is another widely used nonionic, migratory antistatic agent.[10][11] It is often favored for its cost-effectiveness and food contact approvals.
-
Mechanism: Similar to ethoxylated amines, GMS migrates to the polymer surface and attracts moisture to create a conductive path.[11]
-
Performance: GMS is generally effective at moderate to high humidity levels. However, its performance can diminish significantly in low-humidity environments.[10][12] In contrast, ethoxylated amines like Armostat 700 tend to be more effective at lower relative humidity.[12]
-
Applications: Commonly used in polyolefins for food packaging and other applications where cost is a primary driver.
Quaternary Ammonium Salts
These are cationic (ionic) antistatic agents. They are highly effective due to their inherent conductivity.
-
Mechanism: Quaternary ammonium salts are ionic compounds that can dissipate static charge directly through their ionic conductivity, in addition to attracting moisture.
-
Performance: They can provide very effective and rapid antistatic effects. However, their ionic nature can sometimes lead to issues like corrosion of processing equipment or undesirable interactions with other additives. Some may also have limited thermal stability.
-
Applications: Often used in polar polymers like PVC and in applications requiring very low surface resistivity.
Permanent Antistatic Agents (Non-migratory)
For applications demanding permanent and humidity-independent antistatic properties, non-migratory additives are employed.
-
Types: This category includes inherently dissipative polymers (IDPs) and conductive fillers such as carbon black, carbon nanotubes, and conductive mica.[2][13]
-
Mechanism: These additives form a conductive network throughout the polymer matrix, allowing for charge dissipation through the bulk of the material.[10]
-
Performance: They offer permanent antistatic properties that are not dependent on humidity and are not depleted over time.[2] However, they often require higher loading levels, which can impact the mechanical properties and color of the final product.[2][13]
-
Applications: Critical applications in electronics, automotive, and industrial sectors where reliable, long-term ESD protection is paramount.
Experimental Protocols for Performance Evaluation
To objectively compare the efficacy of different antistatic agents, standardized testing methodologies are essential. The following protocols are fundamental for characterizing the antistatic properties of polymers.
Surface and Volume Resistivity (ASTM D257)
This is the most common test for quantifying the electrical resistance of a material.[6][14]
-
Objective: To measure the resistance to leakage current along the surface (surface resistivity) or through the bulk (volume resistivity) of an insulating material.[15][16]
-
Significance: A lower surface resistivity indicates better antistatic performance. Materials are generally considered antistatic if their surface resistivity is in the range of 109 to 1012 ohms/square.[17]
Experimental Workflow:
-
Sample Preparation: Mold or cut the polymer with the antistatic agent into flat plaques of specified dimensions.
-
Conditioning: Condition the samples at a specific temperature and relative humidity (e.g., 23°C and 50% RH) for a defined period (typically 24-48 hours) to allow for the migration of the antistatic agent and equilibration with the environment.
-
Measurement: Place the sample in a resistivity test fixture with a set of electrodes. Apply a DC voltage and measure the resulting current.
-
Calculation: Calculate the surface resistivity (in ohms/square) and volume resistivity (in ohm-cm) based on the measured resistance and the geometry of the electrodes.
Static Decay Rate (ANSI/ESD STM11.11)
This test measures the ability of a material to dissipate a static charge when grounded.[18]
-
Objective: To determine the time required for a static charge applied to a material's surface to decay to a certain percentage (e.g., 10% or 1%) of its initial value.
-
Significance: A faster decay time indicates more effective antistatic performance. This is a critical parameter for applications where rapid charge dissipation is necessary to prevent ESD events.
Experimental Workflow:
-
Sample Preparation and Conditioning: Similar to ASTM D257.
-
Charging: Place the sample in a static decay test apparatus. Apply a high voltage (e.g., ±5000V) to charge the surface.
-
Grounding and Measurement: Remove the voltage source and simultaneously ground the sample. A non-contacting electrostatic voltmeter measures the surface voltage over time.
-
Analysis: Determine the time it takes for the voltage to drop to the specified level.
Sources
- 1. researchgate.net [researchgate.net]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. nouryon.com [nouryon.com]
- 4. MECOSTAT 3/535 - Anti-Static Agent - Polypropylene - Coating [knowde.com]
- 5. Physics Tutorial: Triboelectric Charging [physicsclassroom.com]
- 6. Surface Resistivity Property Testing of Plastics [matweb.com]
- 7. Armostat 700 Oleyl-bis(2-hydroxyethyl) amine [nouryon.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. esdgate.com [esdgate.com]
- 10. ampacet.com [ampacet.com]
- 11. palzivna.com [palzivna.com]
- 12. plasticstoday.com [plasticstoday.com]
- 13. Anti-static Agent for Polymers: The Complete Comparison [tuball.com]
- 14. How to test resistivity_SUGO PLAS [en.sugoplas.com]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. plastics.ulprospector.com [plastics.ulprospector.com]
- 17. specialchem.com [specialchem.com]
- 18. ESD Material Testing [electrotechsystems.com]
A Comparative Guide to the Characterization of Nanoparticles Synthesized with Different Surfactants
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nanotechnology, particularly its application in medicine and drug development, hinges on the precise control and engineering of nanoparticles. These materials, with dimensions in the 1 to 100-nanometer range, offer unique properties that can be leveraged for targeted drug delivery, advanced diagnostics, and novel therapeutic strategies. The success of these applications is fundamentally dependent on the physical and chemical characteristics of the nanoparticles, including their size, surface charge, stability, and morphology.
Surfactants are indispensable tools in the synthesis of nanoparticles, acting as capping or stabilizing agents that govern nucleation and growth, thereby controlling the final characteristics of the particles.[1][2] The choice of surfactant is not a trivial matter; it is a critical experimental parameter that dictates the nanoparticle's behavior in physiological environments and its ultimate efficacy. This guide provides a comprehensive comparison of nanoparticles synthesized using different classes of surfactants—cationic, anionic, and non-ionic—supported by experimental data and detailed characterization protocols. Our objective is to explain the causality behind experimental choices and provide a self-validating framework for researchers to optimize their nanoparticle formulations.
The Foundational Role of Surfactants in Nanoparticle Stabilization
Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to adsorb at interfaces, such as the surface of a newly formed nanoparticle and the surrounding solvent.[1][3] This adsorption is the cornerstone of nanoparticle stabilization, preventing the thermodynamically favorable but practically undesirable process of aggregation. Stabilization is primarily achieved through two distinct mechanisms: electrostatic and steric stabilization.
-
Electrostatic Stabilization: This mechanism is conferred by ionic surfactants (cationic and anionic). These surfactants form a charged layer on the nanoparticle surface. This surface charge attracts counter-ions from the surrounding medium, forming a diffuse second layer known as the electrical double layer. The resulting electrostatic repulsion between adjacent, similarly charged nanoparticles creates an energy barrier that prevents them from agglomerating.[4][5] The magnitude of this repulsive force is quantified by the Zeta Potential , a critical parameter for predicting colloidal stability.[6]
-
Steric Stabilization: This mechanism is characteristic of non-ionic surfactants, which typically feature long, hydrophilic polymer chains (e.g., polyethylene glycol). When these surfactants adsorb onto nanoparticle surfaces, the chains extend into the solvent. If two particles approach each other, these polymer chains begin to overlap and compress, leading to a significant repulsive force that keeps the particles dispersed.[1] This physical barrier is highly effective, particularly in biological media with high salt concentrations that can screen and diminish electrostatic repulsion.
Caption: Mechanisms of nanoparticle stabilization by different surfactant classes.
Experimental Guide: Synthesis & Characterization Protocols
Scientific integrity demands reproducible and well-documented methodologies. This section provides validated, step-by-step protocols for the synthesis and characterization of nanoparticles, emphasizing the points of control that influence the final product.
Part 1: Generalized Nanoparticle Synthesis Workflow (Microemulsion Method)
The microemulsion method is a versatile bottom-up approach that uses the surfactant-stabilized water-in-oil (or oil-in-water) nanodroplets as nanoreactors. This allows for excellent control over particle size.[3]
Caption: Workflow for nanoparticle synthesis via the microemulsion method.
Detailed Protocol:
-
Preparation of Microemulsions:
-
Prepare two separate microemulsion systems. For each, dissolve the chosen surfactant (e.g., CTAB, SDS, or Tween 80) in an organic solvent (e.g., hexane or cyclohexane).
-
To the first system (Microemulsion A), add an aqueous solution of the metal precursor salt (e.g., HAuCl₄ for gold nanoparticles).
-
To the second system (Microemulsion B), add an aqueous solution of a reducing agent (e.g., sodium borohydride).
-
Causality: The surfactant concentration is critical here; it must be above its critical micelle concentration (CMC) to form stable reverse micelles that encapsulate the aqueous reactants. The water-to-surfactant molar ratio (W₀) is a key parameter for controlling the size of the aqueous core, and thus, the final nanoparticle size.
-
-
Reaction and Nucleation:
-
Combine Microemulsion A and B under vigorous magnetic stirring. The reaction is typically rapid.
-
Causality: Stirring facilitates the collision and coalescence of micelles, allowing the reactants from different droplets to mix and react, initiating nanoparticle nucleation and growth exclusively within the micellar nanoreactors.
-
-
Purification and Collection:
-
Break the microemulsion by adding an anti-solvent such as acetone or ethanol. This will cause the nanoparticles to precipitate.
-
Collect the precipitate by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet multiple times with a suitable solvent (e.g., ethanol/water mixture) to remove excess surfactant and unreacted precursors.
-
Dry the final product, for instance, by lyophilization (freeze-drying) to obtain a fine powder that can be readily redispersed for characterization.
-
Causality: Thorough washing is essential, as residual surfactant can interfere with subsequent characterization and affect in-vitro/in-vivo performance.
-
Part 2: Essential Characterization Techniques
Objective comparison requires robust and standardized characterization methods.
A. Dynamic Light Scattering (DLS) - for Hydrodynamic Size
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension.[7] Smaller particles diffuse faster, leading to more rapid fluctuations. By analyzing these fluctuations, the hydrodynamic diameter (the effective size of the particle including the surfactant layer and bound solvent) can be calculated using the Stokes-Einstein equation.[8]
-
Protocol:
-
Prepare a dilute, homogenous suspension of the nanoparticles (typically 0.1-1.0 mg/mL) in a suitable, filtered solvent (e.g., deionized water).
-
Sonicate the sample for 5-10 minutes to break up any loose agglomerates.[9]
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Pipette the sample into a clean cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement, typically averaging multiple runs. The software will provide the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
B. Zeta Potential Analysis - for Surface Charge & Stability
-
Principle: Zeta potential measures the magnitude of the electrostatic charge on the nanoparticle surface, which is a key indicator of colloidal stability.[5][6] The technique applies an electric field across the sample and measures the velocity of the particles using Laser Doppler Velocimetry. This velocity is then used to calculate the zeta potential. A high absolute zeta potential ( > ±30 mV) generally indicates good stability.[6]
-
Protocol:
-
Prepare the sample as for DLS, typically in an aqueous medium of known pH and low ionic strength (e.g., 10 mM NaCl).
-
Inject the sample into a specialized zeta potential cell, avoiding bubble formation.
-
Place the cell into the instrument.
-
Apply the instrument's predefined voltage and measurement settings.
-
The instrument will report the average zeta potential and its distribution.
-
C. Transmission Electron Microscopy (TEM) - for Visual Confirmation
-
Principle: TEM uses a beam of electrons transmitted through an ultra-thin specimen to form an image.[9] It provides direct visualization of the nanoparticle's core, allowing for precise measurement of its size, shape (morphology), and state of aggregation.[10][11][12]
-
Protocol:
-
Prepare a very dilute suspension of the nanoparticles in a volatile solvent (e.g., water or ethanol). The solution should be sonicated to ensure good dispersion.[9]
-
Place a TEM grid (a small copper mesh coated with a thin carbon film) on a piece of filter paper.
-
Carefully drop-cast a small droplet (2-5 µL) of the nanoparticle suspension onto the grid.
-
Allow the solvent to evaporate completely in a dust-free environment. This may take up to an hour.[9]
-
Optionally, a negative staining agent (e.g., uranyl acetate) can be applied to enhance contrast, especially for organic nanoparticles.[10]
-
Insert the dried grid into the TEM for imaging. Acquire images at various magnifications to assess both individual particle morphology and overall dispersion.
-
D. UV-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption or scattering of light by a sample. For certain metallic nanoparticles, like gold and silver, it is a powerful tool for confirming their formation and assessing their stability due to a phenomenon called Localized Surface Plasmon Resonance (LSPR).[13] The LSPR peak's position and shape are sensitive to particle size, shape, and aggregation state.[14][15] An aggregation of particles typically results in a red-shift and broadening of the LSPR peak.
-
Protocol:
-
Prepare a nanoparticle suspension of known concentration in a transparent solvent.
-
Use a quartz cuvette for the measurement.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The position of the maximum absorbance peak (λmax) can be correlated with particle size, while the peak's sharpness indicates dispersity.
-
Comparative Analysis: How Surfactant Choice Governs Nanoparticle Fate
The selection of a surfactant class has profound and predictable consequences on the final nanoparticle characteristics. The following section compares the typical outcomes based on experimental evidence.
Cationic Surfactants (e.g., CTAB, CPC)
-
Mechanism & Impact: Cationic surfactants, such as Cetyltrimethylammonium Bromide (CTAB), impart a strong positive surface charge. This leads to excellent electrostatic stability, reflected in high positive zeta potential values, often above +40 mV.[16] This strong electrostatic interaction can also effectively control particle growth, often resulting in smaller and more uniform nanoparticles.[17][18]
-
Advantages: High stability in aqueous media, effective size and shape control.
-
Limitations: Cationic surfactants often exhibit higher cytotoxicity compared to other classes due to their interaction with negatively charged cell membranes, which is a critical consideration for drug delivery applications.[19]
Anionic Surfactants (e.g., SDS, Sodium Oleate)
-
Mechanism & Impact: Anionic surfactants like Sodium Dodecyl Sulfate (SDS) provide a strong negative surface charge, leading to high negative zeta potential values and good electrostatic stability.[4][20] The presence of SDS can significantly improve nanoparticle stability by increasing electrostatic repulsion between particles.[4]
-
Advantages: Good stabilization, widely available, and effective in many synthesis routes.
-
Limitations: Similar to cationic surfactants, they can interact with biological components and may pose toxicity concerns that need to be carefully evaluated.[19] Their effectiveness can be diminished in high-salt or low-pH environments.
Non-ionic Surfactants (e.g., Tween® 80, Poloxamers, PVA)
-
Mechanism & Impact: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers stabilize nanoparticles via steric hindrance.[1] This mechanism is highly robust and less sensitive to changes in pH or ionic strength. The resulting nanoparticles typically have a near-neutral zeta potential. The concentration and type of non-ionic surfactant significantly affect particle size; increasing surfactant concentration generally leads to smaller particles, up to a certain saturation point.[21]
-
Advantages: Excellent stability, especially in complex biological fluids. They are widely considered biocompatible and have low toxicity, making them a preferred choice for pharmaceutical and in-vivo applications.[1][22]
-
Limitations: The thick steric barrier can sometimes hinder drug release or interaction with target cells, requiring careful design of the nanoparticle system.
Summary Data Table: A Predictive Guide
The following table summarizes the expected characteristics of nanoparticles synthesized with different surfactant types, providing a quick reference for formulation design.
| Surfactant Type | Common Example | Primary Stabilization Mechanism | Expected Size Range | Expected Zeta Potential | Key Advantages | Key Limitations & Considerations |
| Cationic | CTAB | Electrostatic Repulsion | Small, uniform (e.g., 5-50 nm) | Highly Positive (> +30 mV)[16] | Excellent stability, good size control. | Potential for higher cytotoxicity.[19] |
| Anionic | SDS | Electrostatic Repulsion | Variable, dependent on system | Highly Negative (< -30 mV)[4][20] | Good stability, versatile. | Potential cytotoxicity, sensitive to high ionic strength.[19] |
| Non-ionic | Tween® 80, Poloxamer 188 | Steric Hindrance | Small to medium (e.g., 10-200 nm) | Near-Neutral (0 to ±10 mV) | High biocompatibility, low toxicity, stable in biological media.[1][22] | Can form a thick coating, potentially affecting biological interactions. |
Conclusion and Future Outlook
This guide demonstrates that the choice of surfactant is a cornerstone of rational nanoparticle design. By understanding the underlying mechanisms of stabilization—electrostatic versus steric—and employing rigorous characterization techniques, researchers can predictably tune nanoparticle properties to meet the demands of their specific application. Cationic and anionic surfactants offer excellent electrostatic stability and size control but require careful toxicological assessment. Non-ionic surfactants provide a robust and biocompatible alternative, making them highly suitable for drug delivery and other biomedical applications.
The future of this field lies in the development of more sophisticated surfactant systems, including cleavable surfactants that can be removed after synthesis, stimuli-responsive surfactants that alter nanoparticle properties in response to specific triggers (like pH or temperature), and the increasing use of biocompatible and biodegradable biosurfactants.[3] A thorough and multi-faceted characterization approach, as outlined in this guide, will remain paramount to validating these new technologies and translating them from the laboratory to clinical and commercial success.
References
-
Title: UV-Vis Spectroscopic Characterization of Nanomaterials in Aqueous Media Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Using UV-VIS Spectrophotometers in Nanomaterials Characterization Source: Drawell URL: [Link]
-
Title: Efficient Nanoparticle Specimen Preparation for Transmission Electron Microscopy Source: EMS Diasum URL: [Link]
-
Title: Comprehensive insights into UV-Vis spectroscopy for the characterization and optical properties analysis of plasmonic metal nanoparticles Source: RESEAPRO JOURNAL URL: [Link]
-
Title: Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols Source: NCBI URL: [Link]
-
Title: Understanding the UV-Vis Spectroscopy for Nanoparticles Source: SciTechnol URL: [Link]
-
Title: A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology Source: PubMed Central (PMC) URL: [Link]
-
Title: Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Effect of Cationic and Anionic Surfactants on the Application of Calcium Carbonate Nanoparticles in Paper Coating Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) Source: NIST URL: [Link]
-
Title: UV-Visible Nanoparticle Analysis Source: nanoComposix URL: [Link]
-
Title: The Role of Surfactant on the Nanoparticle-Modifiers in Facilitating Scale Inhibition Source: IOP Conference Series: Materials Science and Engineering URL: [Link]
-
Title: Role of Surfactants in Nanotechnology and Their Applications Source: International Journal of Current Microbiology and Applied Sciences (IJCMAS) URL: [Link]
-
Title: Dynamic Light Scattering Applied to Nanoparticle Characterization Source: ResearchGate URL: [Link]
-
Title: Polymeric-nanoparticles: Influence-of-polymer-surfactant-and-composition-of-manufacturing-vehicle-on-particle-size Source: ResearchGate URL: [Link]
-
Title: Polymeric nanoparticles: influence of polymer, surfactant and composition of manufacturing vehicle on particle size Source: World Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Dynamic Light Scattering (DLS) Source: Wyatt Technology URL: [Link]
-
Title: Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS) Source: ScholarWorks@UARK URL: [Link]
-
Title: Dynamic Light Scattering (DLS) Particle Size Distribution Analysis Source: HORIBA URL: [Link]
-
Title: Nanoparticle size by dynamic light scattering analysis Source: Delft Solids Solutions URL: [Link]
-
Title: Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Surfactant-coated Nanoparticles in Nanomedicine and Food Source: Dove Medical Press URL: [Link]
-
Title: Zeta potential result of nanofluid stabilized by anionic (SDS) and nonionic (TX-100) surfactant at ambient condition Source: ResearchGate URL: [Link]
-
Title: TEM: Transmission Electron Microscopy – Nanoparticle Sample Preparation and Demonstration Source: YouTube URL: [Link]
-
Title: Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents Source: Royal Society of Chemistry URL: [Link]
-
Title: Quantitative characterization of nano particles: An in-depth study using transmission electron microscopy (TEM) Source: AIP Publishing URL: [Link]
-
Title: Experimental study: the impact of surfactant and nanoparticles concentration on the stability of alumina nanofluids Source: Taylor & Francis Online URL: [Link]
-
Title: Understanding the Zeta Potential of Nanoparticles Source: Applied Microspheres GmbH URL: [Link]
-
Title: Synthesis of cross-linked cationic surfactant nanoparticles for removing anions from water Source: Environmental Science: Nano (RSC Publishing) URL: [Link]
-
Title: Zeta Potential Measurements Source: nanoComposix URL: [Link]
Sources
- 1. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Surfactant on the Nanoparticle-Modifiers in Facilitating Scale Inhibition | Scientific.Net [scientific.net]
- 5. nanocomposix.com [nanocomposix.com]
- 6. Understanding the Zeta Potential of Nanoparticles | Applied Microspheres GmbH [applied-microspheres.com]
- 7. horiba.com [horiba.com]
- 8. wyatt.com [wyatt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. microscopyinnovations.com [microscopyinnovations.com]
- 11. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. reseaprojournals.com [reseaprojournals.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. nanocomposix.com [nanocomposix.com]
- 16. Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00465A [pubs.rsc.org]
- 19. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. wjpsonline.com [wjpsonline.com]
- 22. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Nanoparticles Stabilized with Different Surfactants
Introduction: The Double-Edged Sword of Surface Stabilization
In the landscape of nanomedicine and drug delivery, nanoparticles (NPs) are the vehicles of promise, offering targeted delivery and enhanced therapeutic efficacy. However, a nanoparticle is only as effective as its formulation. Bare nanoparticles in a biological milieu are prone to aggregation, rendering them ineffective and potentially immunogenic. This is where surfactants, or surface-active agents, become indispensable. They form a protective corona around the nanoparticle, ensuring colloidal stability.[1] Yet, this stabilizing layer is also the primary point of contact with biological systems, directly influencing cellular uptake, trafficking, and, critically, cytotoxicity.[2][3]
The choice of surfactant is not merely a matter of formulation stability; it is a fundamental design parameter that dictates the biological fate and safety profile of the entire nanosystem. This guide provides an in-depth comparison of the cytotoxic profiles of nanoparticles stabilized with the four major classes of surfactants: cationic, anionic, non-ionic, and zwitterionic. We will delve into the mechanisms of toxicity, present comparative data, and provide validated experimental protocols to empower researchers in making informed, rational design choices.
Pillar 1: The Surfactant Corona and Mechanisms of Cytotoxicity
Before comparing surfactant classes, it is crucial to understand the fundamental mechanisms by which nanoparticles can induce a toxic response. The physicochemical properties of the nanoparticle surface, largely determined by the surfactant, govern these interactions.[4]
Key cytotoxicity pathways include:
-
Membrane Disruption: Direct physical interaction with the cell membrane can compromise its integrity, leading to the leakage of intracellular components and cell lysis.[5][6]
-
Cellular Uptake and Trafficking: Nanoparticles enter cells primarily through energy-dependent endocytotic pathways.[4][7][8] The specific pathway can influence the nanoparticle's intracellular destination and subsequent effects.
-
Oxidative Stress: Many nanoparticles can induce the overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[4][9] This oxidative stress can damage lipids, proteins, and DNA, triggering inflammatory and apoptotic pathways.[10][11]
-
Mitochondrial Dysfunction: As the cell's powerhouse and a hub for metabolic activity, the mitochondria are a key target for cytotoxic insults. Damage to mitochondria can disrupt energy production and initiate apoptosis.[12]
-
Programmed Cell Death (Apoptosis): Ultimately, significant cellular stress and damage converge on apoptotic pathways, leading to controlled cell death, often mediated by enzymes like caspases.[10][11][13]
Caption: General mechanisms of nanoparticle-induced cytotoxicity.
Pillar 2: A Head-to-Head Comparison of Surfactant Classes
The cytotoxicity of surfactants generally follows a well-established hierarchy, primarily dictated by the charge of their hydrophilic head group.
General Order of Cytotoxicity: Cationic > Anionic ≥ Zwitterionic > Non-ionic
Cationic Surfactants (e.g., CTAB, DDAB, Benzalkonium Chloride)
-
Mechanism of Toxicity: Cationic surfactants carry a net positive charge. Since cell membranes are rich in negatively charged components like phospholipids and sialic acid, there is a strong electrostatic attraction.[14][15] This interaction can rapidly disrupt membrane integrity, leading to cell lysis even at low concentrations.[6][16] Their positive charge also promotes high levels of cellular uptake, further contributing to intracellular toxicity.[5]
-
Experimental Insights: Studies consistently show that cationic surfactants induce significant cytotoxicity. For example, nanoparticles coated with cetyltrimethylammonium bromide (CTAB) lead to greater lactate dehydrogenase (LDH) release—a marker of membrane damage—compared to other surfactant types.[16] The length of the hydrophobic alkyl chain also plays a role, with longer chains generally correlating with increased toxicity.[17]
-
Verdict: Highest cytotoxicity. Their use in biomedical applications that involve direct cell contact should be approached with extreme caution and is often limited to applications where their potent membrane-disrupting properties are desired, such as in antimicrobial agents or as transfection reagents.[15]
Anionic Surfactants (e.g., SDS, Sodium Deoxycholate)
-
Mechanism of Toxicity: With a net negative charge, anionic surfactants are electrostatically repelled by the cell membrane, leading to less direct membrane disruption than their cationic counterparts.[14] Their toxicity often stems from their ability to denature proteins and interfere with enzyme function once they breach the cellular defenses. Sodium dodecyl sulfate (SDS), for instance, is a potent protein denaturant.[18]
-
Experimental Insights: Anionic surfactants are generally less toxic than cationic ones but significantly more toxic than non-ionic surfactants. Their toxicity is also dependent on concentration and alkyl chain length.[18]
-
Verdict: Moderate to high cytotoxicity. While used in some formulations, their potential to disrupt protein structure necessitates careful dose-response studies. They find limited application in parenteral drug delivery systems due to safety concerns.[19]
Non-ionic Surfactants (e.g., Polysorbates, Poloxamers, PVA)
-
Mechanism of Toxicity: Lacking a net charge, non-ionic surfactants do not have strong electrostatic interactions with the cell membrane.[20] They primarily stabilize nanoparticles via steric hindrance.[1] This lack of charge interaction results in significantly lower membrane disruption and cellular irritation.
-
Experimental Insights: This class is widely regarded as the most biocompatible.[19][21] Formulations using Polysorbate 80 (Tween 80) or various poloxamers consistently demonstrate high cell viability in MTT and LDH assays across a wide range of concentrations.[21] Their low toxicity profile has led to their widespread use as emulsifiers and stabilizers in cosmetics, food, and FDA-approved pharmaceutical products.[1][22]
-
Verdict: Lowest cytotoxicity. They are the gold standard and the preferred choice for developing nanoparticle formulations intended for in vivo applications, particularly for intravenous administration.
Zwitterionic Surfactants (e.g., Lecithin, Phosphobetaines)
-
Mechanism of Toxicity: Zwitterionic surfactants contain both positive and negative charges, resulting in a net neutral charge at physiological pH.[22] This "charge-neutral" state minimizes non-specific electrostatic interactions with the cell membrane, similar to non-ionic surfactants. They are often lauded for their biomimetic nature, as phospholipids are the primary components of cell membranes.
-
Experimental Insights: Research increasingly shows that zwitterionic surfactants offer an excellent safety profile, with cytotoxicity that is comparable to, and in some cases even lower than, non-ionic surfactants.[22][23][24] They have been shown to mediate effective cellular uptake without inducing significant toxicity, making them promising for vaccine and drug delivery applications.[23]
-
Verdict: Very low cytotoxicity. They represent a highly promising class of stabilizers, combining the biocompatibility of non-ionic surfactants with unique functional properties. They are an excellent alternative when designing advanced, "stealth" delivery systems.
| Surfactant Class | Charge at Physiological pH | Primary Cytotoxicity Mechanism | Relative Toxicity | Key Examples |
| Cationic | Positive (+) | Electrostatic membrane disruption, high uptake | Very High | CTAB, DDAB |
| Anionic | Negative (-) | Protein denaturation, enzyme inhibition | Moderate-High | SDS, Sodium Cholate |
| Zwitterionic | Net Neutral (±) | Minimal membrane interaction | Very Low | Lecithin, Betaines |
| Non-ionic | Neutral (0) | Minimal membrane interaction | Lowest | Polysorbates, Poloxamers |
Pillar 3: Validated Experimental Protocols
To objectively compare cytotoxicity, a multi-parametric approach is essential. No single assay tells the whole story. Here, we provide step-by-step protocols for three gold-standard assays that probe different aspects of cell health: metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI).
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the activity of mitochondrial reductase enzymes, which reflects the metabolic health of the cell population.[25]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of your surfactant-stabilized nanoparticle formulations in culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Causality Check: It is critical to include "nanoparticle only" wells (no cells) to test if the nanoparticles themselves interact with or reduce the MTT reagent, which would lead to false viability readings.[12]
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[25]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[25]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently pipette to ensure complete dissolution. Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[25] Use a reference wavelength of >650 nm to correct for background.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon cell membrane damage or lysis.[26][27]
Caption: Experimental workflow for the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up three crucial controls:
-
Untreated Control: Spontaneous LDH release.
-
Maximum Release Control: Lyse untreated cells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.
-
Vehicle Control: Medium with nanoparticles but no cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottomed 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye, as per commercial kit instructions) to each well.[28]
-
Causality Check: It is essential to test if your nanoparticles interfere with the LDH enzyme itself or the assay components.[26] This can be done by adding nanoparticles to a known amount of LDH standard and observing any change in activity.
-
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (commonly 490 nm or 450 nm).
-
Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Sample - Untreated Control) / (Maximum Release - Untreated Control) * 100).
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with nanoparticles at the desired concentrations (e.g., IC₅₀ value determined from MTT assay) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (as per manufacturer's protocol).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[10]
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V-/PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells (often considered debris).
-
-
Conclusion and Forward Outlook
The selection of a stabilizing surfactant is a critical decision point in nanoparticle design with profound implications for biological safety. The evidence overwhelmingly supports a clear hierarchy of cytotoxicity: Cationic >> Anionic > Zwitterionic ≈ Non-ionic .
For researchers in drug development, the path to clinical translation demands biocompatibility. Non-ionic surfactants , such as polysorbates and poloxamers, remain the workhorse stabilizers, offering a robust combination of efficacy and an excellent safety profile.[22][21] Concurrently, zwitterionic surfactants are rapidly emerging as a highly attractive alternative, providing biomimetic properties and minimal cytotoxicity.[23][24] While cationic surfactants possess high toxicity, their potent cell membrane activity can be strategically leveraged in specific applications like gene delivery or antimicrobial formulations, provided the risk-benefit is carefully managed.
Ultimately, a rigorous, multi-assay evaluation as outlined in this guide is not just recommended—it is essential. By understanding the underlying mechanisms and employing validated protocols, scientists can rationally design safer, more effective nanoparticle systems poised for therapeutic success.
References
- Adjei, I.M., Sharma, B., & Labhasetwar, V. (n.d.). Nanoparticles: cellular uptake and cytotoxicity. PubMed.
- Han, X., et al. (2011). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. PMC - NIH.
- Hsiao, M.-H., et al. (n.d.). Cationic additives in nanosystems activate cytotoxicity and inflammatory response of human neutrophils: lipid nanoparticles versus polymeric nanoparticles. PMC - NIH.
- Ivask, A., et al. (2016).
- Lunov, O., et al. (2011). Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. Beilstein Journals.
- Adjei, I.M., Sharma, B., & Labhasetwar, V. (2014). Nanoparticles: Cellular Uptake and Cytotoxicity.
- Kolluru, L.P., et al. (2019). Zwitterionic Surfactant as a Promising Non-Cytotoxic Carrier for Nanoemulsion-Based Vaccine Development.
- Han, X., et al. (2011). Validation of an LDH assay for assessing nanoparticle toxicity. R Discovery.
- Li, Y., et al. (n.d.). Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry. Frontiers.
- Sahu, D., & Soni, D. (2023).
- An, H., et al. (2016). Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies. PubMed Central.
- Beltrán-Gracia, E., et al. (2024). Optimization of Toxicity, Biodegradability, and Skin Irritation in Formulations Containing Mixtures of Anionic and Nonionic Surfactants Combined with Silica Nanoparticles. MDPI.
- Nemmar, A., et al. (2016). In Vitro Methods for Assessing Nanoparticle Toxicity. PubMed - NIH.
- Li, Y., et al. (2020). Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry. Frontiers.
- Behzadi, S., et al. (2017). The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions?. Dove Press.
- (n.d.).
- Hsin, Y.-H., et al. (2018). Manufactured silver and gold nanoparticles-induced apoptosis by caspase-pathway in human cell lines. Taylor & Francis Online.
- Ri, M., et al. (2021). A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. PMC - PubMed Central.
- Shpak, A., et al. (2022).
- Lee, S., & Lee, J. (2024). The impact of zwitterionic surfactants on optode-based nanosensors via different fabrication approaches and sensing mechanisms. Analyst (RSC Publishing).
- Kasparkova, V., et al. (2022). Induction of Apoptosis with Silver Nanoparticles Obtained Using Thermophilic Bacteria. MDPI.
- Han, X., et al. (2011). Validation of an LDH Assay for Assessing Nanoparticle Toxicity.
- (2017). How can I do MTT assay using nanoparticles?.
- (n.d.). Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability. Semantic Scholar.
- Al-Khafaji, M., & Taskin, P. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances (RSC Publishing).
- Ibarra-Sánchez, L.A., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. NIH.
- Ibarra-Sánchez, L.A., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses.
- Yu, H., et al. (2015). Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability. PubMed.
- Khan, M.S., et al. (2020). Green-Synthesized Silver Nanoparticles Induced Apoptotic Cell Death in MCF-7 Breast Cancer Cells by Generating Reactive Oxygen Species and Activating Caspase 3 and 9 Enzyme Activities. NIH.
- Ghadimi, A., et al. (2024). Experimental study: the impact of surfactant and nanoparticles concentration on the stability of alumina nanofluids. Taylor & Francis Online.
- Al-Bishri, F.Y., et al. (2021). Mechanisms of Apoptotic Cell Death by Stainless Steel Nanoparticle Through Reactive Oxygen Species and Caspase-3 Activities on Human Liver Cells. Frontiers.
- (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Elabscience.
- (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube.
- Bakshi, M.S., et al. (2020).
- Shpak, A., et al. (2022).
- (n.d.). MTT assay protocol. Abcam.
- Ibarra-Sánchez, L.A., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Semantic Scholar.
Sources
- 1. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles: cellular uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Methods for Assessing Nanoparticle Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 8. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry [frontiersin.org]
- 10. Green-Synthesized Silver Nanoparticles Induced Apoptotic Cell Death in MCF-7 Breast Cancer Cells by Generating Reactive Oxygen Species and Activating Caspase 3 and 9 Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of Apoptotic Cell Death by Stainless Steel Nanoparticle Through Reactive Oxygen Species and Caspase-3 Activities on Human Liver Cells [frontiersin.org]
- 12. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cationic additives in nanosystems activate cytotoxicity and inflammatory response of human neutrophils: lipid nanoparticles versus polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity of nanoparticle surface coating agents: Structure-cytotoxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The impact of zwitterionic surfactants on optode-based nanosensors via different fabrication approaches and sensing mechanisms - Analyst (RSC Publishing) DOI:10.1039/D4AN00687A [pubs.rsc.org]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-(Octadec-9-enylimino)bisethanol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2,2'-(Octadec-9-enylimino)bisethanol (CAS No. 25307-17-9). As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection. The protocols outlined herein are designed to be self-validating systems, grounded in established safety standards and regulatory requirements.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, also known as Bis(2-Hydroxyethyl)Oleylamine, is a versatile surfactant and emulsifying agent used in various formulations.[1][2] However, its utility is matched by significant hazards that mandate meticulous disposal procedures. Understanding these risks is the cornerstone of safe laboratory practice.
The primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
-
Acute Oral Toxicity: The substance is harmful if swallowed.[3]
-
Skin Corrosion: It causes severe skin burns and eye damage.[3][4] This corrosive nature means it can cause irreversible damage to living tissue upon contact.
-
Aquatic Toxicity: The chemical is very toxic to aquatic life, with long-lasting effects.[3][4] This high environmental toxicity necessitates stringent containment to prevent any release into wastewater systems or the environment.[4]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301+P312, P330 | |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P305+P351+P338, P310 | |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life | P273, P391 | |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Source: Information synthesized from Safety Data Sheets.[3][4]
Prerequisites for Safe Handling and Waste Generation
Before handling the chemical or preparing it for disposal, ensure the following controls are in place. These measures are your primary defense against exposure.
A. Engineering Controls
All work, including the preparation of waste containers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is critical to prevent the inhalation of any aerosols or vapors and to contain potential splashes.
B. Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable.[4] Because this compound is corrosive, standard lab attire is insufficient. The following PPE protocol must be followed:
Required PPE Ensemble:
-
Gloves: Wear two pairs of chemical-resistant, powder-free nitrile gloves.[6] The outer glove should have a long cuff that extends over the sleeve of the lab coat. Gloves must be changed every 30-60 minutes or immediately upon suspected contact.[6]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes that can cause severe eye damage.[4][7]
-
Body Protection: A non-permeable or poly-coated, long-sleeved lab coat with a closed front is required.[8] Standard cotton lab coats do not offer adequate protection against corrosive liquids.
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator (e.g., a surgical N-95) may be required.[8]
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] As the generator of the waste, you are legally responsible for its management from "cradle-to-grave."[11]
Step 1: Waste Identification and Classification
Any amount of pure this compound, solutions containing it, or materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) must be classified and managed as hazardous waste.[11][12] Do not attempt to determine if it is non-hazardous; its known properties automatically place it in this category.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[7][13]
-
Action: Collect this compound waste in a dedicated container.
-
Causality: Do NOT mix this amine-based waste with other chemical streams, particularly acids or strong oxidizing agents.[7] Mixing amines with acids can cause a violent exothermic reaction, while mixing with oxidizers can create fire or explosion hazards.
Step 3: Containment and Labeling
-
Container Selection: Use a chemically compatible container with a tightly sealing screw cap. The original product container is often a suitable choice.[13] Ensure the container is in good condition with no leaks or cracks.
-
Labeling Protocol: The container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A clear description of the associated hazards (e.g., "Corrosive, Acutely Toxic, Environmental Hazard").
-
The date on which waste was first added to the container.
-
Step 4: On-Site Accumulation and Storage
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Storage Conditions: The storage area must be a cool, well-ventilated space away from direct sunlight and heat sources.[7] The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Final Disposal
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Causality: Under federal law, hazardous waste must be transported by a licensed transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12] Methods like incineration or advanced chemical oxidation are often used for amine wastes to ensure their complete destruction.[14][15] Never pour this chemical down the drain or dispose of it in regular trash. [4][7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action.
A. Spill Response (Small, Laboratory-Scale)
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2B.
-
Contain: Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical spill kit). Do not use combustible materials like paper towels on a large spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.[4]
B. Personnel Exposure First Aid
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[4][5]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][5]
References
- CymitQuimica. (2021, March 22). Safety Data Sheet: this compound.
- Collect and Recycle. Amine Disposal For Businesses.
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
-
PubChem. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
- Benchchem. Technical Support Center: Diamine Compound Disposal and Waste Treatment.
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Available at: [Link]
- CountyOffice.org. (2024, November 22). The Federal EPA Hazardous Waste Regulations Are Found Where?.
- Technology Catalogue. Disposing Amine Waste.
-
ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Available at: [Link]
- ChemicalBook. (2025, July 26). 2,2'-(octylimino)bisethanol - Safety Data Sheet.
- Gorski, L. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.
- Exploring this compound: Properties and Applications. (n.d.).
- Alfa Chemistry. CAS 25307-17-9 this compound - Surfactant.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
Sources
- 1. innospk.com [innospk.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. gerpac.eu [gerpac.eu]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2'-(Octadec-9-enylimino)bisethanol
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents demands a meticulous approach, grounded in a deep understanding of their properties. This guide provides essential, immediate safety and logistical information for the proper handling of 2,2'-(Octadec-9-enylimino)bisethanol (CAS No. 25307-17-9), a cationic surfactant with significant utility and specific handling requirements. Our focus is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a versatile molecule, but its chemical nature necessitates robust protective measures. The primary hazards associated with this compound are its corrosivity and toxicity.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][2][3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[2][3]
The causality is clear: direct contact with this viscous liquid can cause immediate and severe damage to skin and eyes.[2] Its amphiphilic nature, which makes it an effective surfactant, also allows it to interact with biological membranes, underscoring the need for an impermeable barrier.[3] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical control measure to prevent chemical burns and injury.
Hazard Summary Table
| Hazard Classification | GHS Category | Description of Risk |
| Skin Corrosion | 1B | Causes severe skin burns upon contact.[1][2] |
| Serious Eye Damage | 1 | Causes irreversible eye damage.[1][2] |
| Acute Oral Toxicity | 4 | Harmful if ingested.[1][2] |
| Acute Aquatic Toxicity | 1 | Very toxic to aquatic organisms.[1][2][3] |
| Chronic Aquatic Toxicity | 1 | Very toxic to aquatic life with long-lasting effects.[2][3] |
The Core Ensemble: Your PPE Protocol
A multi-layered approach to PPE is essential. The following protocol outlines the minimum required PPE for handling this compound.
Step 1: Hand and Body Protection
The first line of defense is preventing skin contact.
-
Gloves: Select chemically resistant gloves. Given the compound's organic structure, nitrile or neoprene gloves are suitable, but always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected for any signs of degradation or perforation before each use.[4][5]
-
Laboratory Coat/Chemical Gown: A standard cotton lab coat is insufficient. A chemically resistant lab coat or a disposable gown made of a non-woven material (e.g., polyethylene-coated polypropylene) should be worn.[5] For tasks with a higher risk of splashing, impervious clothing or a chemical-resistant apron over the lab coat is required.[4][6] All clothing should have long sleeves and be fully buttoned or secured.
Step 2: Eye and Face Protection
Because this chemical causes severe and potentially irreversible eye damage, robust eye protection is mandatory.
-
Safety Goggles: Tightly fitting chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[4][6] These provide a seal around the eyes, protecting from splashes from all angles.
-
Face Shield: When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles. The goggles provide the primary seal, while the face shield protects the rest of the face.
Step 3: Respiratory Protection
This compound has a very low vapor pressure, meaning it does not readily become a gas at room temperature.[7][8]
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5]
-
Respirator: Respiratory protection is generally not required if work is conducted within a fume hood. However, if you experience any irritation, are cleaning up a large spill outside of a hood, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4]
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Safe Handling from Bench to Waste
Adherence to a strict operational protocol minimizes exposure and ensures safety.
Pre-Handling Checklist:
-
Location: Confirm work will be done in a designated area, inside a chemical fume hood.
-
Safety Equipment: Locate and verify the functionality of the nearest emergency shower and eyewash station.
-
Spill Kit: Ensure a spill kit appropriate for corrosive liquids is readily accessible.
-
PPE Donning: Put on all required PPE in the correct order: first the lab coat/gown, then gloves, then eye/face protection.
Handling Procedure:
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use tools like a pipette or a funnel.
-
Container Management: Keep the primary container tightly closed when not in use.[2]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling, even if gloves were worn.[2][6]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately while under an emergency shower and wash it before reuse.[2]
Disposal Plan: Protecting Yourself and the Environment
Improper disposal of this compound poses a significant environmental threat due to its high aquatic toxicity.[2]
Waste Segregation and Collection:
-
Dedicated Waste Container: All materials contaminated with this chemical, including used gloves, pipette tips, and absorbent pads from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][4]
-
Aqueous Waste: Do not discharge any amount of this chemical into the sewer system.[2] All aqueous solutions containing this compound must be collected as hazardous chemical waste.
-
Container Type: Use chemically compatible containers (e.g., high-density polyethylene - HDPE) for waste collection.
Disposal Workflow Diagram
Caption: Waste stream management for this compound.
Final Disposal:
All waste must be disposed of in accordance with local, regional, and national environmental regulations.[2] This is typically managed through your institution's Environmental Health and Safety (EHS) office. Never attempt to dispose of this chemical through standard waste streams.
By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the environment, allowing you to focus on your critical research with confidence.
References
-
Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. LookChem. [Link]
-
Oleyl amine polyoxyethylene ether; N-Polyoxyethylated-N-oleylamine CAS 13127-82-7(n=2). TRUNNANO. [Link]
-
SAFETY DATA SHEET - GISS G'WC NET DESINFECTANT. RUBIX. [Link]
Sources
- 1. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Buy this compound | 25307-17-9 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. yeserchem.com [yeserchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. innospk.com [innospk.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
